molecular formula C9H11NO3 B1588752 Methyl (4-aminophenoxy)acetate CAS No. 59954-04-0

Methyl (4-aminophenoxy)acetate

Cat. No.: B1588752
CAS No.: 59954-04-0
M. Wt: 181.19 g/mol
InChI Key: YDWPOGYTJVQQIL-UHFFFAOYSA-N
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Description

Methyl (4-aminophenoxy)acetate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-aminophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWPOGYTJVQQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423642
Record name methyl (4-aminophenoxy)acetate
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59954-04-0
Record name methyl (4-aminophenoxy)acetate
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Record name Methyl(4-aminophenoxy)acetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl (4-aminophenoxy)acetate: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and optimization of novel molecular scaffolds are paramount. These core structures serve as the foundation upon which diverse functionalities can be systematically introduced, enabling the exploration of vast chemical spaces and the fine-tuning of pharmacological properties. Methyl (4-aminophenoxy)acetate has emerged as a particularly valuable building block, offering a unique combination of reactive handles and a privileged diaryl ether-like motif. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, elucidating the core properties, synthesis, characterization, and strategic applications of this versatile compound. Our focus is on providing not just protocols, but the underlying scientific rationale to empower informed and innovative research.

Core Chemical & Physical Properties: A Foundation for Application

A thorough understanding of a compound's fundamental properties is the bedrock of its effective utilization in research and development. This compound is a solid at room temperature, possessing a molecular architecture that lends itself to a variety of chemical transformations.[1]

PropertyValueSource
Molecular Formula C₉H₁₁NO₃[1][2]
Molecular Weight 181.19 g/mol [2][3]
CAS Number 59954-04-0[2][3][4]
Appearance Solid[1]
Purity Typically ≥95%[1][4]
SMILES COC(=O)COC1=CC=C(C=C1)N[3]
InChIKey YDWPOGYTJVQQIL-UHFFFAOYSA-N[1][3]
Estimated Boiling Point 289.47 °C - 295.9 °C[3]
Estimated Melting Point 74.34 °C[3]
Estimated Water Solubility 1654.04 mg/L - 18807 mg/L[3]

These properties, particularly the presence of a primary aromatic amine and an ester functional group, are central to its role as a versatile synthon in medicinal chemistry.[5] The amine group serves as a nucleophilic handle for amide bond formation, sulfonylation, and participation in cyclization reactions, while the ester can be readily hydrolyzed to the corresponding carboxylic acid, providing a point for further derivatization or for enhancing aqueous solubility.[5]

Synthesis and Purification: A Practical, Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process, beginning with the alkylation of a protected phenol followed by the reduction of a nitro group. This approach ensures high yields and purity. A common and efficient method is a variation of the Williamson ether synthesis.[3]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitro Group Reduction p_nitrophenol p-Nitrophenol reaction1 Alkylation p_nitrophenol->reaction1 methyl_chloroacetate Methyl Chloroacetate methyl_chloroacetate->reaction1 base Base (e.g., K₂CO₃) base->reaction1 intermediate Methyl (4-nitrophenoxy)acetate reaction2 Reduction intermediate->reaction2 reaction1->intermediate reducing_agent Reducing Agent (e.g., Fe/NH₄Cl) reducing_agent->reaction2 final_product This compound reaction2->final_product

Caption: A two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of the ethyl ester and is expected to yield the desired methyl ester with high purity.[6][7][8][9]

Step 1: Synthesis of Methyl (4-nitrophenoxy)acetate

  • To a solution of p-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at reflux for 20-30 minutes.

  • Add methyl chloroacetate (1.0 eq) and a catalytic amount of potassium iodide.

  • Continue to reflux the reaction mixture for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude Methyl (4-nitrophenoxy)acetate, which can be used in the next step without further purification or purified by recrystallization.

Step 2: Synthesis of this compound

  • Dissolve the crude Methyl (4-nitrophenoxy)acetate from the previous step in a mixture of ethanol and water.

  • Add ammonium chloride (1.0 eq) followed by iron powder (3.0 eq) in portions.

  • Reflux the mixture for 4-6 hours, monitoring the reduction of the nitro group by TLC.

  • After the reaction is complete, filter the hot solution through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization to obtain a pure solid.

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and spectrometric techniques should be employed.

Spectroscopic and Spectrometric Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[10] The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetate group, the methyl protons of the ester, and the amine protons. The ¹³C NMR will show characteristic peaks for the aromatic carbons, the carbonyl carbon of the ester, and the aliphatic carbons. Advanced techniques like COSY and NOESY can further confirm the connectivity and spatial relationships of the protons.[6][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy will reveal the presence of key functional groups, such as the N-H stretching of the amine, the C=O stretching of the ester, and the C-O stretching of the ether linkage.

  • Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the calculated values for the molecular formula C₉H₁₁NO₃.[6][9]

  • X-ray Crystallography: For a definitive structural confirmation, single-crystal X-ray diffraction can be employed to determine the precise three-dimensional arrangement of atoms in the crystalline state.[6]

Applications in Drug Discovery and Development: A Versatile Building Block

This compound serves as a valuable starting material for the synthesis of a wide range of biologically active molecules. Its bifunctional nature allows for the systematic construction of compound libraries for high-throughput screening.[5]

Role as a Scaffold for Bioactive Molecules

The primary application of this compound is as a scaffold in the synthesis of novel therapeutic agents. The diaryl ether motif is a common feature in many kinase inhibitors, where it can occupy hydrophobic pockets in the ATP-binding site.[12]

Scaffold_Application cluster_derivatives Potential Bioactive Derivatives scaffold This compound hypoglycemic Hypoglycemic Agents (e.g., dual GK/PPARγ activators) scaffold->hypoglycemic Derivatization anticancer Anticancer Agents (e.g., Kinase Inhibitors) scaffold->anticancer Derivatization antimicrobial Antimicrobial Agents scaffold->antimicrobial Derivatization

Caption: Applications of this compound as a scaffold.

Precursor for Hypoglycemic Agents

Research has shown that the ethyl analog of this compound is a key precursor for the synthesis of dual glucokinase (GK) and peroxisome proliferator-activated receptor-gamma (PPARγ) activators.[6][7] These dual-acting agents have the potential to be effective treatments for type 2 diabetes. The core structure provided by the aminophenoxy acetate moiety is crucial for interacting with these biological targets.

Development of Anticancer and Antimicrobial Agents

The phenoxyacetamide scaffold, which can be readily synthesized from this compound, has been reported to exhibit diverse biological activities, including anticancer and antimicrobial properties.[5][13] By coupling the amino group with various carboxylic acids, a library of amide derivatives can be generated and screened for therapeutic potential.[11][14][15]

Safety, Handling, and Storage: Ensuring Laboratory Safety

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: The compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[17][18]

  • Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[16][18] Avoid contact with skin and eyes.[18]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[18]

  • First Aid: In case of contact with eyes or skin, flush with copious amounts of water for at least 15 minutes and seek medical attention.[16][18] If inhaled, move to fresh air.[16][18] If ingested, seek immediate medical attention.[18]

Conclusion: A Key Enabler in the Chemist's Toolbox

This compound is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its well-defined structure, accessible synthesis, and versatile reactivity make it an ideal starting point for the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of empowering researchers to leverage this valuable scaffold in their quest for new and improved medicines. The continued exploration of derivatives based on this core structure holds significant promise for addressing unmet medical needs.

References

  • methyl 2-(4-aminophenoxy)acetate (59954-04-0) - Chemchart. [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - JYX: JYU. [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - MDPI. [Link]

  • This compound (C007B-233162) - Cenmed Enterprises. [Link]

  • Table of Contents - The Royal Society of Chemistry. [Link]

  • Material Safety Data Sheet - Methyl 4-aminobenzoate, 98% - Cole-Parmer. [Link]

  • Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy) acetate (4). - ResearchGate. [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - ResearchGate. [Link]

  • Safety Data Sheet - SynZeal. [Link]

  • NMR Based Methods for Metabolites Analysis - PMC - NIH. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[7]arene with Hydroxyl and Amine Groups - NIH. [Link]

  • Bioactive compound and their biological activity - ResearchGate. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed. [Link]

  • Bioactivity of natural compounds extracted from Oedogonium cilitum isolated from Qalachwalan pond - Journal of King Saud University. [Link]

Sources

An In-depth Technical Guide to Methyl (4-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl (4-aminophenoxy)acetate, bearing the CAS number 59954-04-0, is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structure, incorporating a nucleophilic aromatic amine and a reactive ester group, positions it as a valuable building block for the construction of complex molecular architectures with diverse biological activities. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its applications in the development of novel therapeutics. Drawing upon established synthetic protocols and analytical methodologies, this document aims to serve as a practical resource, explaining not just the "how" but also the "why" behind experimental choices, thereby fostering a deeper understanding of this important chemical entity.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol .[1][2] It is also known by several synonyms, including methyl 2-(4-aminophenoxy)acetate and 4-methoxycarbonylmethoxyaniline.[1]

PropertyValueSource
CAS Number 59954-04-0[1]
Molecular Formula C₉H₁₁NO₃[1]
Molecular Weight 181.19 g/mol [2]
Appearance Solid[1]
Purity Typically >95%[3]
InChI InChI=1S/C9H11NO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6,10H2,1H3[1]
InChIKey YDWPOGYTJVQQIL-UHFFFAOYSA-N[1]
SMILES COC(=O)COC1=CC=C(C=C1)N[4]

Synthesis of this compound: A Tale of Two Strategies

The synthesis of this compound can be approached through two primary and logically sound strategies, each with its own set of advantages and considerations. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Strategy 1: Williamson Ether Synthesis - A Classic Approach

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers.[4] In the context of this compound, this strategy involves the reaction of 4-aminophenol with a methyl haloacetate, typically methyl chloroacetate or methyl bromoacetate.

Causality of Experimental Design:

The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated in situ by deprotonating 4-aminophenol with a suitable base, acts as a nucleophile, attacking the electrophilic carbon of the methyl haloacetate and displacing the halide leaving group. The choice of a strong base, such as potassium carbonate or sodium hydroxide, is crucial to ensure complete deprotonation of the phenolic hydroxyl group, thereby maximizing the concentration of the reactive phenoxide nucleophile. A polar aprotic solvent like acetone or dimethylformamide (DMF) is typically employed to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: Williamson Ether Synthesis

Williamson_Ether_Synthesis reagents 4-Aminophenol + Methyl Chloroacetate + K₂CO₃ (Base) solvent Acetone (Solvent) reagents->solvent Dissolve reaction Reflux (Heat) solvent->reaction Heat to reflux workup Filtration & Concentration reaction->workup Cool & process purification Recrystallization or Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of 4-aminophenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2 equivalents).

  • Addition of Alkylating Agent: Add methyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Strategy 2: Two-Step Synthesis via Nitrophenol Intermediate - A Strategic Alternative

An alternative and often high-yielding approach involves a two-step sequence starting from 4-nitrophenol. This method first involves the alkylation of 4-nitrophenol with a methyl haloacetate, followed by the selective reduction of the nitro group to the desired amine. A similar procedure has been reported for the synthesis of the corresponding ethyl ester.[5]

Causality of Experimental Design:

This strategy is particularly advantageous when direct alkylation of 4-aminophenol proves problematic due to the potential for N-alkylation of the amino group. By starting with 4-nitrophenol, the amino group is protected in its nitro form, thus preventing this side reaction. The initial alkylation step is a Williamson ether synthesis, as described previously. The subsequent reduction of the nitro group is a critical step. A variety of reducing agents can be employed, with a common and effective method being the use of iron powder in the presence of an acid, such as ammonium chloride or acetic acid.[5] This method is often preferred for its selectivity, cost-effectiveness, and milder reaction conditions compared to catalytic hydrogenation.

Experimental Protocol: Two-Step Synthesis

Two_Step_Synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Reduction reagents1 4-Nitrophenol + Methyl Bromoacetate + K₂CO₃ solvent1 Acetone reagents1->solvent1 reaction1 Reflux solvent1->reaction1 intermediate Methyl (4-nitrophenoxy)acetate reaction1->intermediate reagents2 Fe powder + NH₄Cl intermediate->reagents2 solvent2 Ethanol/Water reagents2->solvent2 reaction2 Reflux solvent2->reaction2 product This compound reaction2->product Drug_Development_Applications cluster_0 Synthesis of Hypoglycemic Agents cluster_1 Synthesis of Dofetilide start This compound hypo_path Chemical Modification (e.g., Acylation, Sulfonylation) start->hypo_path dofetilide_path Multi-step Synthesis start->dofetilide_path hypo_product Novel Hypoglycemic Drug Candidates hypo_path->hypo_product dofetilide_product Dofetilide (Antiarrhythmic Drug) dofetilide_path->dofetilide_product

Sources

An In-Depth Technical Guide to Methyl (4-aminophenoxy)acetate: Properties, Synthesis, and Applications for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl (4-aminophenoxy)acetate stands as a pivotal bifunctional building block in the landscape of modern medicinal chemistry and materials science.[1] Its structure, which uniquely combines a nucleophilic aromatic amine with a modifiable methyl ester group, offers a versatile scaffold for the synthesis of a diverse array of complex molecules and potential therapeutic agents.[1] This guide provides an in-depth exploration of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its applications, particularly within the realm of drug discovery and development. For researchers and scientists, understanding the nuances of this compound is key to unlocking its full potential in creating novel molecular architectures.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section delineates the key physical and chemical characteristics of this compound.

Physicochemical Properties

The physical properties of this compound have been compiled from various sources to provide a comprehensive overview. These characteristics are essential for determining appropriate handling, storage, and reaction conditions.

PropertyValueSource(s)
CAS Number 59954-04-0[2][3][4][5]
Molecular Formula C₉H₁₁NO₃[2][3][4]
Molecular Weight 181.19 g/mol [3][4][5]
Appearance Off-white to light brown solid/crystal powder[2][5]
Melting Point 65-66 °C[5] / 74.34 °C (Predicted)[6][7][5][6][7]
Boiling Point 306.4 ± 17.0 °C (Predicted)[5][7]
Solubility Soluble in Dichloromethane[5][8]
Water Solubility 1654.04 mg/L (Predicted)[6]
pKa 4.88 ± 0.10 (Predicted)[5]
InChI Key YDWPOGYTJVQQIL-UHFFFAOYSA-N[2][6]

Note: Predicted values are generated from computational models and may vary from experimental results.

Spectroscopic Signature

The structural identity and purity of this compound are definitively confirmed through spectroscopic analysis. The expected spectral characteristics are detailed below, providing a baseline for experimental verification.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the acetate group, the methyl protons of the ester, and the amine protons. The aromatic protons on the phenoxy ring would typically appear as two doublets in the aromatic region (approx. 6.6-6.9 ppm), characteristic of a 1,4-disubstituted benzene ring. The singlet for the methylene protons (-O-CH₂-) would likely be observed around 4.5 ppm. The methyl ester protons (-OCH₃) would present as a sharp singlet around 3.7 ppm, and the amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for each unique carbon atom. One would expect to see four distinct signals for the aromatic carbons, a signal for the methylene carbon, a signal for the methyl ester carbon, and a carbonyl carbon signal from the ester group at the lower field (approx. 170 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key absorption bands would include:

    • N-H stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

    • C=O stretching: A strong, sharp absorption band around 1735-1750 cm⁻¹ for the ester carbonyl group.[9]

    • C-O stretching: Bands in the 1200-1300 cm⁻¹ region corresponding to the ether and ester C-O bonds.[9]

    • C-H stretching: Aromatic and aliphatic C-H stretches would be observed just below and above 3000 cm⁻¹, respectively.[9]

  • Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (181.19). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Part 2: Synthesis and Reactivity

The utility of this compound as a building block is rooted in its synthesis and the reactivity of its functional groups.

Synthetic Pathway

A robust and efficient synthesis is critical for the practical application of any chemical intermediate. While various synthetic routes may exist, a common and effective method is adapted from the synthesis of its ethyl analogue, which involves a two-step process: Williamson ether synthesis followed by nitro group reduction.[10] This approach is favored for its high yields and the ready availability of starting materials.

Diagram: Synthetic Workflow for this compound

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 4-Nitrophenol C Methyl (4-nitrophenoxy)acetate A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B Methyl Chloroacetate B->C D Methyl (4-nitrophenoxy)acetate E This compound D->E Reducing Agent (e.g., Fe/NH₄Cl or H₂/Pd-C) Solvent (e.g., Ethanol/Water)

Caption: A two-step synthesis of this compound.

Chemical Reactivity

The dual functionality of this compound dictates its chemical behavior and versatility.

  • The Aromatic Amine: The primary amine group is a potent nucleophile and a key site for derivatization. It readily undergoes:

    • Acylation/Amidation: Reaction with acyl chlorides or carboxylic acids (with coupling agents) to form amides. This is a common strategy for linking the molecule to other bioactive moieties.

    • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

    • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

  • The Methyl Ester: The ester group provides another handle for modification:

    • Hydrolysis: It can be easily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (4-aminophenoxy)acetic acid. This transformation is often used to improve aqueous solubility or to provide a new site for amide bond formation.

    • Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst to form different esters.

    • Amidation: Direct reaction with amines at elevated temperatures to form amides, though hydrolysis followed by amide coupling is more common.

Part 3: Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided with a self-validating framework, incorporating purification and characterization steps.

Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4-nitrophenol.

Materials:

  • 4-Nitrophenol

  • Methyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (dry)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of Methyl (4-nitrophenoxy)acetate

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and dry acetone.

  • Stir the mixture and heat to reflux for 30 minutes.

  • Add methyl chloroacetate (1.1 eq) dropwise to the refluxing mixture.

  • Continue refluxing for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude Methyl (4-nitrophenoxy)acetate. The product can be purified by recrystallization from ethanol.

Step 2: Reduction to this compound

  • In a separate round-bottom flask, create a suspension of the crude Methyl (4-nitrophenoxy)acetate (1.0 eq) in a mixture of ethanol and water.

  • Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the suspension.

  • Heat the mixture to reflux and stir vigorously. The reaction is exothermic and should be monitored carefully.

  • Maintain reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Once complete, cool the mixture and filter it through a pad of Celite while still hot to remove the iron salts.

  • Wash the Celite pad with hot ethanol.

  • Evaporate the solvent from the combined filtrates.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the final compound by column chromatography on silica gel or by recrystallization.

Validation:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to the expected signatures outlined in Section 1.2.

  • Determine the melting point of the purified product.

Protocol: Quality Control Workflow

Objective: To verify the identity and assess the purity of a synthesized batch of this compound.

Diagram: Quality Control and Characterization Workflow

G cluster_id Structural Verification cluster_purity Purity & Quantification start Synthesized Product tlc 1. Thin Layer Chromatography (TLC) - Assess reaction completion - Check for impurities start->tlc purification 2. Purification - Column Chromatography or - Recrystallization tlc->purification structure_id 3. Structural Identification purification->structure_id purity_analysis 4. Purity Assessment structure_id->purity_analysis nmr ¹H & ¹³C NMR ms Mass Spectrometry ir IR Spectroscopy final Qualified Compound purity_analysis->final hplc HPLC/UPLC (Purity >95%) mp Melting Point Analysis

Caption: A systematic workflow for the quality control of synthesized compounds.

Part 4: Applications and Safety

Role in Drug Discovery and Development

This compound is not just an intermediate; it is a strategic starting point for building molecules with therapeutic potential.

  • Scaffold for Bioactive Molecules: The phenoxyacetic acid moiety is a known pharmacophore found in various biologically active compounds. The presence of the amine allows for the facile introduction of diversity, making it an ideal scaffold for generating compound libraries for high-throughput screening.

  • Intermediate for Specific Drugs: It serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, it is used in synthesizing a metabolite of Dofetilide, a potassium channel blocker used as an antiarrhythmic drug.[5] This highlights its relevance in metabolism and pharmacokinetic studies.

  • Neurological and Antimicrobial Research: Analogues such as phenoxyacetamides have been investigated as potent inhibitors of monoamine oxidase (MAO), suggesting potential applications in developing treatments for neurological disorders like depression and Parkinson's disease.[11] Furthermore, the broader class of phenoxyacetic acid derivatives has shown promise for antimicrobial and anti-inflammatory activities.[11]

Safety and Handling

Adherence to safety protocols is paramount when working with any chemical reagent.

  • Hazard Identification: According to GHS classifications, this compound is associated with the following hazards:

    • H315: Causes skin irritation.[5][7]

    • H319: Causes serious eye irritation.[5][7]

    • H335: May cause respiratory irritation.[5]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

    • P280: Wear protective gloves, eye protection, and face protection.[12]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[12]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

    • Storage: Store in a cool, well-ventilated place, protected from light.[5][12]

Conclusion

This compound is a compound of significant strategic value for chemical and pharmaceutical research. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an accessible and versatile tool. By providing a framework for its synthesis, characterization, and application, this guide aims to empower researchers to leverage this important building block in the pursuit of novel scientific discoveries and the development of next-generation therapeutics.

References

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  • This compound. LabSolutions. [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. [Link]

  • infrared spectrum of methyl ethanoate. Doc Brown's Chemistry. [Link]

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A Technical Guide to Methyl (4-aminophenoxy)acetate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (4-aminophenoxy)acetate is a bifunctional organic compound of increasing interest within the medicinal chemistry and drug development landscape. Its unique structure, featuring a reactive aromatic amine and an ester functional group, presents a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, characterization, and potential applications of this compound, with a focus on its role as a key building block in the generation of compound libraries for biological screening.

Core Physicochemical Properties

This compound, also known by synonyms such as methyl 2-(4-aminophenoxy)acetate and 4-methoxycarbonylmethoxyaniline, is a solid at room temperature.[1] Its fundamental properties are crucial for its handling, characterization, and application in chemical synthesis.

PropertyValueSource
Molecular Formula C9H11NO3[1][2][3][4]
Molecular Weight 181.19 g/mol [2][3][4]
Monoisotopic Mass 181.0739 Da[5]
CAS Number 59954-04-0[1][3][4]
Appearance Solid[1]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 3[2]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a multi-step process, beginning with the alkylation of a protected aminophenol or a nitrophenol, followed by a subsequent deprotection or reduction step. A common and efficient route involves the Williamson ether synthesis followed by the reduction of a nitro group.[6]

Proposed Synthetic Workflow

A plausible and efficient synthesis of this compound is outlined below. This two-step process leverages readily available starting materials and employs robust chemical transformations.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction 4-Nitrophenol 4-Nitrophenol Intermediate Methyl (4-nitrophenoxy)acetate 4-Nitrophenol->Intermediate Alkylation Methyl_bromoacetate Methyl bromoacetate Methyl_bromoacetate->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., Acetone) Solvent->Intermediate Product This compound Intermediate->Product Reduction Reducing_Agent Reducing Agent (e.g., Fe/NH4Cl or H2/Pd-C) Reducing_Agent->Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl (4-nitrophenoxy)acetate

  • To a solution of 4-nitrophenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add a weak base like potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the phenoxide salt.

  • Add methyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude Methyl (4-nitrophenoxy)acetate.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the synthesized Methyl (4-nitrophenoxy)acetate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common and effective method is the use of iron powder in the presence of an ammonium chloride solution.[6] Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.

  • Stir the reaction mixture at room temperature or with gentle heating until the reduction of the nitro group is complete, as monitored by TLC.

  • Upon completion, filter the reaction mixture to remove the catalyst or iron residues.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization to obtain the final product with high purity.

Analytical Characterization

The structural confirmation and purity assessment of synthesized this compound are critical. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show distinct signals for the aromatic protons, the methylene protons of the acetate group, the methyl protons of the ester, and the amine protons. The splitting patterns and chemical shifts of the aromatic protons would confirm the para-substitution pattern.

    • ¹³C NMR would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the methyl carbon.

  • Infrared (IR) Spectroscopy: Key functional groups would exhibit characteristic absorption bands. Expected peaks include N-H stretching vibrations for the primary amine, C=O stretching for the ester, C-O stretching for the ether linkage, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of this compound (m/z = 181.19) would be observed, confirming the compound's identity.

Applications in Drug Discovery and Development

This compound serves as a valuable scaffold in medicinal chemistry due to its two reactive sites, which allow for the generation of diverse compound libraries.[7]

Scaffold for Bioactive Molecules

The aromatic amine of this compound can be readily derivatized through acylation, sulfonylation, or participation in cyclization reactions.[7] This allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR). The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols, further expanding the chemical diversity.

Derivatization_Potential cluster_amine Amine Derivatization cluster_ester Ester Modification Scaffold This compound Amides Amides Scaffold->Amides Sulfonamides Sulfonamides Scaffold->Sulfonamides Heterocycles Heterocycles Scaffold->Heterocycles Hydrolysis Hydrolysis to Carboxylic Acid Scaffold->Hydrolysis Amide_Coupling Amide Coupling Hydrolysis->Amide_Coupling Ester_Analogs Ester Analogs Hydrolysis->Ester_Analogs

Caption: Derivatization possibilities of this compound.

Potential Therapeutic Targets

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with known therapeutic effects. For instance, phenoxyacetamide derivatives have been investigated as potent inhibitors of monoamine oxidase (MAO), suggesting potential applications in neurological disorders.[8] Furthermore, the diaryl ether linkage is a common feature in many kinase inhibitors used in oncology.[9] The methyl group itself can play a significant role in modulating physicochemical and pharmacokinetic properties in drug design.[10]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the presence of two distinct reactive functional groups make it an attractive starting point for the generation of diverse chemical libraries. Further investigation into the biological activities of derivatives of this compound is warranted and holds promise for the discovery of new lead compounds in various therapeutic areas.

References

  • methyl 2-(4-aminophenoxy)acetate (59954-04-0) - Chemchart. [Link]

  • Methyl(4-aminophenoxy)acetate (C9H11NO3) - PubChemLite. [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - MDPI. [Link]

  • [Application of methyl in drug design] - PubMed. [Link]

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A Technical Guide to the Structural Isomers of Methyl (4-aminophenoxy)acetate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Methyl (4-aminophenoxy)acetate and its primary structural isomers: the ortho- and meta- substituted analogs. Designed for researchers, scientists, and professionals in drug development, this document details the critical differences in the synthesis, analytical characterization, and potential applications of these closely related compounds. By elucidating the causality behind experimental choices and providing validated protocols, this guide serves as a comprehensive resource for navigating the complexities of aromatic positional isomerism. We will delve into unified synthetic strategies, robust analytical methods for differentiation—including NMR, MS, and HPLC—and a comparative analysis of their physicochemical properties, underscoring the profound impact of substituent placement on molecular behavior and utility.

Introduction to this compound and Structural Isomerism

The Parent Compound: this compound (The para-isomer)

This compound, also known as 4-methoxycarbonylmethoxyaniline, is a bifunctional organic molecule featuring a primary aromatic amine and a methyl ester linked by a stable ether bond.[1] This arrangement of functional groups makes it a valuable building block, or synthon, in organic and medicinal chemistry. The amine serves as a versatile nucleophile or a site for diazotization, while the ester can be hydrolyzed to a carboxylic acid, enabling a wide array of subsequent chemical modifications. Its structure is foundational to the synthesis of more complex molecules, including potential dual glucokinase and PPARγ activators for hypoglycemic agents.[2]

The Concept of Structural Isomerism in Aromatic Systems

Structural isomers share the same molecular formula (C₉H₁₁NO₃ for this series) but differ in the connectivity of their atoms.[3] For this compound, the most direct and impactful form of isomerism is positional isomerism on the benzene ring. The parent compound is the para (1,4) substituted isomer. Its structural isomers are Methyl (2-aminophenoxy)acetate (ortho, 1,2 substitution) and Methyl (3-aminophenoxy)acetate (meta, 1,3 substitution).[4][5]

This seemingly minor shift in the amino group's position has profound consequences on the molecule's electronic properties, steric profile, potential for intramolecular interactions (like hydrogen bonding in the ortho isomer), and, consequently, its chemical reactivity and biological activity. Precise synthesis and unambiguous characterization are therefore paramount in any research or development context.

Caption: Structures of the para, ortho, and meta isomers.

Synthesis Strategies for Positional Isomers

A unified and logical synthetic approach can be employed to access all three isomers, starting from their corresponding nitrophenol precursors. This two-step sequence is reliable and allows for consistent purification strategies across the series.

General Retrosynthetic Approach

The retrosynthesis reveals a common pathway. The target amine can be accessed via the reduction of a nitro group, a robust and high-yielding transformation. The nitro-intermediate, in turn, is formed through a Williamson ether synthesis, coupling the appropriate nitrophenol with a methyl haloacetate.

Retrosynthesis Target Target Isomer (ortho, meta, or para-amine) Intermediate Nitro-ester Intermediate Target->Intermediate Nitro Group Reduction Precursors Nitrophenol Isomer + Methyl Bromoacetate Intermediate->Precursors Williamson Ether Synthesis

Caption: General retrosynthetic pathway for all three isomers.

Step-by-Step Protocol: A Unified Synthetic Workflow

This workflow is applicable to 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol to yield the respective isomers.

Step 1: Williamson Ether Synthesis to form Methyl (Nitrophenoxy)acetate

This reaction forms the ether linkage. The choice of a weak base like potassium carbonate (K₂CO₃) is critical; it is strong enough to deprotonate the acidic phenol but not strong enough to promote significant hydrolysis of the methyl ester. Acetone is an excellent solvent as it is polar enough to dissolve the reagents but is aprotic, favoring the SN2 reaction pathway.

  • Protocol:

    • To a stirred solution of the chosen nitrophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).

    • Reflux the mixture for 20 minutes.[2]

    • Add methyl bromoacetate (1.0 eq) and a catalytic amount of potassium iodide (0.1 eq) to the mixture. The iodide facilitates the reaction via the Finkelstein reaction, transiently forming the more reactive methyl iodoacetate.

    • Continue refluxing for 8-12 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and filter off the inorganic salts while hot. Wash the residue with acetone.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude Methyl (nitrophenoxy)acetate intermediate, which can be purified by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group to the Amine

The reduction of the aromatic nitro group is a fundamental transformation. Several methods are available, each with distinct advantages.[6]

  • Method A: Catalytic Hydrogenation (Preferred for clean reactions)

    • Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is often the method of choice due to its high efficiency and the clean workup (the catalyst is simply filtered off).[6][7] Hydrogen gas or a transfer hydrogenation agent like ammonium formate or hydrazine hydrate can be used.[8][9][10]

    • Protocol (using H₂ balloon):

      • Dissolve the nitro-ester intermediate in methanol or ethyl acetate.

      • Add 5-10 mol% of 10% Pd/C catalyst to the solution.

      • Evacuate the flask and backfill with hydrogen gas from a balloon.

      • Stir the mixture vigorously at room temperature until TLC analysis indicates the complete consumption of the starting material.

      • Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

      • Evaporate the solvent to yield the desired Methyl (aminophenoxy)acetate.

  • Method B: Tin(II) Chloride Reduction (Classic, good for functional group tolerance)

    • Causality: Stannous chloride (SnCl₂) is a classic and effective reagent for reducing nitroarenes, particularly when other reducible groups that are sensitive to catalytic hydrogenation might be present.[11][12] The reaction proceeds in an acidic environment, and a basic workup is required to liberate the free amine.

    • Protocol:

      • Dissolve the nitro-ester intermediate in ethanol (5 mL per ~1 mmol of substrate).[12]

      • Add SnCl₂·2H₂O (4-5 eq) to the solution.[12]

      • Heat the mixture to reflux or expose to ultrasonic irradiation for 2-4 hours until the reaction is complete by TLC.[12][13]

      • Cool the mixture, remove the solvent under reduced pressure, and partition the residue between ethyl acetate and a 2M aqueous solution of NaOH or KOH to neutralize the acid and dissolve tin salts.

      • Separate the organic layer, and extract the aqueous layer several times with ethyl acetate.

      • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Williamson Ether Synthesis cluster_intermediate Intermediates cluster_step2 Step 2: Nitro Group Reduction cluster_product Final Products N2 2-Nitrophenol S1 React with Methyl Bromoacetate, K₂CO₃ N2->S1 N3 3-Nitrophenol N3->S1 N4 4-Nitrophenol N4->S1 I2 Methyl (2-nitrophenoxy)acetate S1->I2 I3 Methyl (3-nitrophenoxy)acetate S1->I3 I4 Methyl (4-nitrophenoxy)acetate S1->I4 S2 Reduce with H₂/Pd-C or SnCl₂ I2->S2 I3->S2 I4->S2 P2 Methyl (2-aminophenoxy)acetate S2->P2 P3 Methyl (3-aminophenoxy)acetate S2->P3 P4 This compound S2->P4

Caption: Unified synthesis workflow for all three isomers.

Analytical Characterization and Differentiation

Distinguishing between the ortho, meta, and para isomers is a critical analytical challenge that relies on exploiting the subtle differences in their molecular symmetry and electronic environments.

Spectroscopic Methods

Proton NMR is the most powerful tool for differentiating these isomers. The substitution pattern on the benzene ring dictates the chemical shifts, and more importantly, the splitting patterns (multiplicity) of the aromatic protons.[14][15][16]

  • para-isomer (this compound): Due to the plane of symmetry, there are only two unique types of aromatic protons. This results in a highly characteristic pattern of two doublets, often described as an AA'BB' system, where each doublet integrates to 2 hydrogens.[15][16]

  • ortho-isomer (Methyl (2-aminophenoxy)acetate): With no symmetry, all four aromatic protons are unique. This leads to a complex region with four distinct signals, typically multiplets (e.g., doublets of doublets or triplets), each integrating to 1 hydrogen.[15][17][18]

  • meta-isomer (Methyl (3-aminophenoxy)acetate): This isomer also lacks symmetry, resulting in four unique aromatic protons. The pattern is distinct from the ortho isomer, often featuring a singlet-like signal for the proton situated between the two substituents, along with other multiplets (doublets and a triplet), each integrating to 1 hydrogen.[15][16][18]

Table 1: Predicted ¹H NMR Aromatic Region Patterns

IsomerSymmetryNumber of Aromatic SignalsPredicted Splitting Pattern (Simplified)
orthoNone4 (each 1H)Complex multiplets (e.g., 2 doublets, 2 triplets/dd)
metaNone4 (each 1H)One singlet-like signal, two doublets, one triplet
paraC₂ᵥ2 (each 2H)Two doublets (AA'BB' system)

While all three isomers will exhibit the same molecular ion peak (m/z = 181.19), their fragmentation patterns may show subtle differences.[4] Aromatic ethers typically show prominent molecular ions due to the ring's stability.[19] Key fragmentation can occur at the bonds beta to the aromatic ring.[19][20] For amines, alpha-cleavage is a dominant pathway.[21] While predicting definitive differences is complex without experimental data, the "ortho effect," where adjacent functional groups interact during fragmentation, could potentially lead to unique fragment ions for the ortho-isomer that are absent in the others.

Chromatographic Methods

HPLC is an essential technique for both the analysis and purification of these isomers.[22] Separation is achieved by exploiting differences in their polarity.

  • Causality: The relative positions of the polar amino group and the ether/ester group alter the overall molecular dipole moment and accessibility for interaction with the stationary phase. The ortho-isomer can form an intramolecular hydrogen bond between the -NH₂ and the ether oxygen, which can reduce its apparent polarity and lead to a shorter retention time in reverse-phase HPLC compared to the more polar meta and para isomers. Phenyl-based stationary phases can offer additional selectivity through π–π interactions with the aromatic ring.[23]

  • Protocol: Reverse-Phase HPLC

    • Column: C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically effective. Start with a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid (to ensure the amine is protonated).

    • Gradient Program: A linear gradient from 5-10% B to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 240 nm and 280 nm.

    • Expected Elution Order: The exact order can depend on the specific conditions, but often the least polar isomer elutes first. A plausible order would be ortho < para < meta. This must be confirmed with pure standards.

Comparative Properties and Potential Applications

Physicochemical Properties

The substitution pattern directly influences macroscopic properties like melting point and polarity.

Table 2: Comparative Physicochemical Properties

Propertyortho-isomermeta-isomerpara-isomerRationale
Molecular Weight 181.19 g/mol 181.19 g/mol [3]181.19 g/mol [1]Isomers have the same formula.
Polarity (Predicted) LowestHighestIntermediateIntramolecular H-bonding in ortho reduces external polarity. Para symmetry can partially cancel dipoles.
Melting Point LowerIntermediateHighestThe high symmetry of the para-isomer allows for more efficient packing into a crystal lattice, requiring more energy to melt.
Reactivity of -NH₂ Sterically hinderedAccessibleMost accessibleThe ortho group's proximity to the bulky ether side chain can hinder its approach by reagents.
Applications in Drug Discovery and Materials Science

These aminophenoxyacetate scaffolds are versatile intermediates.[4][24] The presence of two distinct reactive sites allows for the systematic construction of compound libraries for biological screening.

  • Drug Development: The amino group is a key handle for forming amide or sulfonamide bonds, which are prevalent in many drug classes. The ester can be hydrolyzed to a carboxylic acid, which can serve as a handle for further derivatization or improve the aqueous solubility of a final compound.[4] For example, the para-isomer is a precursor for compounds studied as hypoglycemic agents,[2] while the ortho-isomer can be used to synthesize fused heterocyclic systems like dibenzoxazepines, which are scaffolds for psychoactive drugs.[25]

  • Materials Science: The primary amine allows for incorporation into polymers like polyamides or polyimides. The phenoxyacetic acid moiety can be used to graft these molecules onto surfaces or nanoparticles.

Conclusion

While this compound and its ortho and meta isomers share a common molecular formula, their distinct substitution patterns give rise to a cascade of differences in their synthesis, analytical signatures, and physical properties. A systematic approach to synthesis via the nitrophenol precursors provides reliable access to all three compounds. Unambiguous differentiation is readily achieved through a combination of ¹H NMR spectroscopy, which reveals characteristic aromatic splitting patterns, and HPLC, which separates the isomers based on polarity differences. For researchers in drug discovery and chemical synthesis, a thorough understanding and rigorous analytical control of these isomers are not merely academic exercises; they are prerequisites for ensuring the reproducibility, safety, and efficacy of the complex molecules derived from them.

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An In-Depth Technical Guide to the Predicted Reactivity of Methyl 2-(aminophenoxy)acetate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The regiochemical and kinetic outcomes of reactions involving substituted aromatic compounds are of paramount importance in the fields of medicinal chemistry and materials science. This guide provides a comprehensive analysis of the predicted reactivity of the ortho, meta, and para isomers of Methyl 2-(aminophenoxy)acetate. By integrating modern computational chemistry techniques with established principles of physical organic chemistry, we delineate a robust framework for predicting how isomeric placement governs reactivity. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical predictions and actionable experimental protocols for validation. We explore the nuanced interplay of electronic effects, leveraging Density Functional Theory (DFT) to quantify reactivity descriptors and culminating in a comparative analysis that informs rational synthetic design.

Introduction: The Isomeric Challenge

Methyl 2-(aminophenoxy)acetate is a bifunctional molecule featuring a nucleophilic aromatic amine and an ester moiety, making it a versatile scaffold in chemical synthesis.[1] The relative positioning of the amino (-NH₂) and methyl phenoxyacetate (-OCH₂COOCH₃) groups in the ortho, meta, and para isomers creates distinct electronic environments on the aromatic ring. This structural variance profoundly impacts the molecule's susceptibility and regioselectivity towards chemical transformations, particularly electrophilic aromatic substitution (EAS).

Understanding these differences is critical for synthetic chemists. For instance, in drug development, selective functionalization of an aromatic core is often a key step in modulating a compound's biological activity. An unguided approach can lead to a mixture of products, complicating purification and reducing yields. This guide aims to provide a predictive and validated understanding of the reactivity of these isomers, enabling a more strategic approach to their application. We will first establish a theoretical framework to predict reactivity, followed by a detailed outline of experimental methods for validation.

Theoretical Framework and Computational Prediction

The reactivity of a substituted benzene ring is governed by the electronic properties of its substituents. The interplay between inductive and resonance effects determines the electron density at various positions on the ring, thereby directing the course of electrophilic attack.

Analysis of Substituent Electronic Effects

The two key functional groups on the Methyl 2-(aminophenoxy)acetate core are the amino group (-NH₂) and the ether-linked acetate group (-OCH₂COOCH₃).

  • Amino Group (-NH₂): This is one of the strongest activating, ortho-, para-directing groups.[2] Its nitrogen atom possesses a lone pair of electrons that can be delocalized into the aromatic π-system through resonance (+R effect). This significantly increases the electron density at the ortho and para positions, making them highly nucleophilic. While nitrogen is more electronegative than carbon, leading to a slight electron-withdrawing inductive effect (-I), the resonance effect is overwhelmingly dominant.

  • Methoxyacetate Group (-OCH₂COOCH₃): The ether oxygen adjacent to the ring also has lone pairs that can be donated into the ring via resonance (+R effect), similarly activating the ortho and para positions. This group is also considered an activating, ortho-,para director.[3]

The isomeric placement dictates how these activating effects combine:

  • Ortho-Isomer: The two activating groups are adjacent. Their directing effects will strongly activate the C4 and C6 positions. The position between them (C3) may be less activated and sterically hindered.

  • Para-Isomer: The groups are opposite each other. Their activating effects synergize, strongly increasing electron density at all ortho and meta positions relative to the original substituents (C2, C3, C5, C6), making this isomer predicted to be highly reactive.

  • Meta-Isomer: The activating effects of the two groups are not reinforcing at any single carbon atom. For example, the positions ortho/para to the amino group are meta to the methoxyacetate group, and vice-versa. Consequently, this isomer is predicted to be the least reactive of the three towards electrophilic substitution.

Computational Methodology: Density Functional Theory (DFT)

To move beyond qualitative prediction, we employ Density Functional Theory (DFT), a powerful quantum chemical method for modeling electronic structure.[4] By calculating specific electronic parameters, we can generate quantitative descriptors of reactivity. For this analysis, geometry optimizations and electronic property calculations would be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p).

Key reactivity descriptors include:

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. A higher HOMO energy indicates a greater ability to donate electrons, correlating with higher reactivity towards electrophiles. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a smaller gap suggests higher reactivity.[5][6]

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule.[7] Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive regions (blue) are electrophilic sites.[8][9]

  • Natural Bond Orbital (NBO) Charges: This analysis provides the charge distribution on an atomic level. Carbons on the aromatic ring with a more negative charge are more nucleophilic and thus more likely sites for electrophilic substitution.

Predicted Reactivity and Regioselectivity

Based on the principles of electronic effects and the expected outputs from DFT calculations, we can formulate a clear hypothesis.

Predicted Order of Reactivity (EAS): Para > Ortho >> Meta

The para and ortho isomers are expected to be significantly more reactive than the meta isomer due to the synergistic activation of the ring by both substituents. The para isomer may slightly edge out the ortho due to reduced steric hindrance.

Predicted Regioselectivity: The MEP maps and NBO charges will pinpoint the most electron-rich carbon atoms. For the ortho and para isomers, these are predicted to be the positions ortho and para to the powerful amino group.

Table 1: Predicted Quantum Chemical Reactivity Descriptors (Illustrative) Note: These are hypothetical values for illustrative purposes. Actual DFT calculations are required for precise data.

IsomerHOMO Energy (eV)HOMO-LUMO Gap (eV)Most Negative Ring Carbon (NBO Charge)
Ortho -4.954.80C4 / C6
Meta -5.255.15C4 / C6
Para -4.854.70C2 / C6

A higher HOMO energy and smaller energy gap for the para isomer suggest it is the most reactive, while the lower HOMO energy and larger gap for the meta isomer indicate it is the least reactive.[10]

Note: The DOT script above is a template. Actual chemical structure images would be embedded for a final document. Diagram 1: Isomeric Structures. Structures of Methyl 2-(aminophenoxy)acetate isomers.

Framework for Experimental Validation

Theoretical predictions require empirical validation. A well-designed experimental plan can confirm the predicted reactivity order and regioselectivity.

Synthesis of Isomers

The necessary starting materials—the ortho, meta, and para isomers of Methyl 2-(aminophenoxy)acetate—can be synthesized via a two-step process:

  • Williamson Ether Synthesis: Reaction of the corresponding o-, m-, or p-nitrophenol with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the methyl 2-(nitrophenoxy)acetate intermediate.[11][12] This reaction is a classic and robust method for forming ethers.[13]

  • Nitro Group Reduction: The nitro group of the intermediate is then reduced to an amine. A common and effective method is using iron powder in the presence of an acid source like ammonium chloride, which is safer and more cost-effective than catalytic hydrogenation.[12]

Kinetic Studies via a Model Reaction

To quantify the reactivity of each isomer, we can monitor the rate of a model electrophilic aromatic substitution reaction, such as bromination. Phenols and anilines are highly activated and can react uncontrollably with elemental bromine.[2] Therefore, a milder brominating agent like N-bromosuccinimide (NBS) in a suitable solvent would be an appropriate choice.

Causality of Experimental Choice: UV-Visible spectrophotometry is an ideal technique for monitoring the kinetics of this reaction.[14] The reactants (e.g., the aminophenoxyacetate isomer) and the brominated product will have distinct UV-Vis absorption spectra. By monitoring the change in absorbance at a specific wavelength where the difference between reactant and product is maximal, we can track the concentration change over time and determine the reaction rate.[15][16]

Protocol 1: Kinetic Analysis of Bromination using UV-Vis Spectroscopy
  • Preparation: Prepare stock solutions of each isomer (e.g., 0.01 M) and NBS (e.g., 0.01 M) in a suitable solvent (e.g., acetonitrile). All solutions should be freshly prepared and protected from light.

  • Instrument Setup: Equilibrate a UV-Vis spectrophotometer with a temperature-controlled cuvette holder to a constant temperature (e.g., 25 °C).

  • Blanking: Use the pure solvent to zero the instrument's absorbance.

  • Reaction Initiation: In a quartz cuvette, mix a known volume of one isomer's solution with the solvent. Place the cuvette in the spectrophotometer and begin data acquisition in kinetics mode. Inject a known volume of the NBS solution into the cuvette, mix rapidly, and immediately start recording the absorbance at the chosen wavelength (e.g., the λₘₐₓ of the reactant) at fixed time intervals (e.g., every 10 seconds) for a sufficient duration (e.g., 30 minutes).

  • Data Analysis: Assuming pseudo-first-order conditions (if one reactant is in large excess) or second-order kinetics, plot the appropriate function of concentration (derived from absorbance via Beer's Law) versus time. The slope of the resulting linear plot will yield the rate constant (k).[14][17]

  • Repetition: Repeat the experiment for the other two isomers under identical conditions to ensure a valid comparison of their rate constants.

Product Analysis for Regioselectivity

After allowing the model reaction to proceed to completion, the regiochemical outcome must be determined to confirm the predictions from MEP maps and NBO analysis.

Causality of Experimental Choice: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the structure of the products.[18]

  • ¹H NMR: The substitution pattern on the aromatic ring creates a unique set of signals. The splitting patterns (coupling constants) and chemical shifts of the remaining aromatic protons provide unambiguous information about their relative positions. Protons ortho and para to electron-donating groups are shielded and appear at a higher field (lower ppm), while electron-withdrawing groups cause a downfield shift.[19][20]

  • ¹³C NMR: The number of signals in the aromatic region (typically 120-150 ppm) corresponds to the number of unique carbon atoms, confirming the symmetry and substitution pattern of the product.[20][21]

Protocol 2: Product Characterization by NMR
  • Reaction Scale-up: Perform the bromination reaction on a larger scale (e.g., 100 mg of starting material) to yield enough product for analysis.

  • Work-up and Purification: After the reaction is complete, quench any remaining NBS, perform a liquid-liquid extraction to isolate the organic product, and purify the product using column chromatography.

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and potentially 2D-NMR (like COSY) spectra on a high-field NMR spectrometer.

  • Structural Elucidation: Analyze the chemical shifts, integration, and coupling patterns in the ¹H spectrum and the number of signals in the ¹³C spectrum to determine the precise location of the bromine atom on the aromatic ring for each isomer's product.

Diagram 2: Experimental Validation Workflow. A logical flow from synthesis to kinetic and structural analysis.

Synthesis of Findings: A Comparative Analysis

The ultimate goal is to correlate the theoretical predictions with the experimental data. The results should be compiled into a comprehensive table for direct comparison.

Table 2: Comparison of Predicted and Experimental Reactivity Data

IsomerPredicted HOMO Energy (eV)Experimental Rate Constant, k (M⁻¹s⁻¹)Predicted RegioselectivityConfirmed Product Structure
Ortho -4.95 (High)(High Value)C4 / C64-Bromo and 6-Bromo derivatives
Meta -5.25 (Low)(Low Value)C4 / C64-Bromo and 6-Bromo derivatives
Para -4.85 (Highest)(Highest Value)C2 / C62-Bromo derivative
Discussion of Expected Results
  • Correlation: A strong positive correlation is expected between the calculated HOMO energy and the experimentally determined reaction rate constant (k). The isomer with the highest HOMO energy (para) should exhibit the fastest reaction rate.

  • Para-Isomer: This isomer is anticipated to be the most reactive. The powerful +R effect of the amino group and the +R effect of the ether oxygen work in concert to make the C2 and C6 positions exceptionally electron-rich and sterically accessible.

  • Ortho-Isomer: While also highly activated, its reactivity might be slightly lower than the para isomer. Steric hindrance from the adjacent methoxyacetate group could impede the approach of the electrophile to the C6 position. The C4 position remains highly activated.

  • Meta-Isomer: This isomer will be demonstrably the least reactive. While the ring is still activated relative to benzene, the directing effects of the two groups are not cumulative at any single position, resulting in a significantly slower reaction rate. The substitution is still expected to occur at the positions ortho/para to the stronger activating group, the -NH₂.

The principles of Linear Free-Energy Relationships (LFER), as exemplified by the Hammett equation, provide a theoretical underpinning for this correlation.[22][23] Although we are not constructing a traditional Hammett plot, the core concept—that changes in electronic structure (quantified by our DFT parameters) linearly influence changes in reaction rates—is precisely what this combined approach validates.[24]

Conclusion and Future Directions

This guide outlines a cohesive, dual-pronged strategy for predicting and validating the reactivity of Methyl 2-(aminophenoxy)acetate isomers. By combining the predictive power of DFT calculations with the definitive evidence of experimental kinetics and structural analysis, a clear and reliable picture of isomeric reactivity emerges. We confidently predict a reactivity order of para > ortho >> meta for electrophilic aromatic substitution, with regioselectivity being dominated by the powerful ortho-, para-directing amino group.

This foundational understanding is invaluable for any research program utilizing these scaffolds. It allows for the rational selection of isomers to achieve desired reaction outcomes, minimizes trial-and-error experimentation, and accelerates the development of novel molecules with applications in pharmaceuticals and beyond.

Future work could extend this methodology to other reaction types, such as N-acylation or oxidation, or explore the reactivity of these isomers in more complex, multi-step syntheses. The robust framework presented here—integrating theory with practice—serves as a reliable template for investigating the reactivity of any set of complex aromatic isomers.

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electrophilic aromatic substitution mechanism for phenoxyacetates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism for Phenoxyacetates

Introduction: The Phenoxyacetate Moiety in Modern Chemistry

Phenoxyacetic acid and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] Their prevalence in pharmaceuticals, such as selective COX-2 inhibitors and FFA1 receptor agonists, as well as in herbicides, underscores the importance of understanding and controlling their synthesis.[2][3] Electrophilic Aromatic Substitution (EAS) remains a primary strategy for functionalizing the aromatic core of these molecules. This guide provides a detailed examination of the EAS mechanism as applied to phenoxyacetate substrates, offering insights into the electronic factors governing the reaction's regioselectivity and rate, alongside practical, field-proven protocols for researchers.

Pillar 1: Electronic Structure and Directing Effects of the Phenoxyacetate Group

The reactivity of a substituted benzene ring in EAS is governed by the electronic nature of the substituent. The group can either activate the ring, making it more reactive than benzene, or deactivate it.[4][5] Furthermore, the substituent directs incoming electrophiles to specific positions.[6]

The phenoxyacetate group (-OCH₂COOH or its ester form -OCH₂COOR) presents a nuanced case. It is an ortho-, para-director but is generally considered a weakly activating to weakly deactivating group, depending on the specific reaction conditions and the esterifying group. This behavior is a direct consequence of the interplay between two opposing electronic effects: resonance and induction.

  • Resonance Effect (Donating): The oxygen atom directly attached to the aromatic ring possesses lone pairs of electrons. These lone pairs can be delocalized into the π-system of the benzene ring.[7] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, thereby stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic attack at these sites.[8] This resonance stabilization is the reason for the ortho-, para-directing effect.[6]

  • Inductive Effect (Withdrawing): The ether oxygen is highly electronegative, pulling electron density away from the aromatic ring through the sigma bond. Furthermore, the attached carboxymethyl group (-CH₂COOH) is electron-withdrawing. This combined inductive effect reduces the overall electron density of the ring, counteracting the resonance effect and deactivating the ring compared to strongly activating groups like -OH or -OR.[7]

The lone pair on the ether oxygen is also in resonance with the carbonyl group of the acetate moiety, which slightly reduces its ability to donate into the benzene ring compared to a simple alkoxy group.[7] Consequently, the phenoxyacetate group is less activating than an -OH or -OCH₃ group.

-O-CH₂-C(=O)OH

>];

} } . Caption: Opposing electronic effects of the phenoxyacetate group.

Pillar 2: The Core Mechanism of Electrophilic Aromatic Substitution

All EAS reactions, regardless of the specific electrophile, proceed through a conserved two-step mechanism.[9][10] The stability of the intermediate formed in the first, rate-determining step is paramount.[10]

  • Step 1: Electrophilic Attack and Formation of the Sigma Complex (Arenium Ion): The π-electron system of the phenoxyacetate-substituted ring acts as a nucleophile, attacking the electrophile (E⁺). This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as the sigma complex or arenium ion.[11] This is the slow, rate-determining step of the reaction.[10]

  • Step 2: Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon atom (the one bearing both the new electrophile and a hydrogen). This collapses the C-H bond, and its electrons reform the π-bond, restoring the highly stable aromatic system.[9] This step is fast and energetically favorable.[9]

// Nodes Start [label=<

Phenoxyacetate

];

SigmaComplex [label=<

Sigma Complex (Arenium Ion)

];

Product [label=<

Substituted Product

];

// Invisible nodes for layout E_plus [label="E⁺", shape=plaintext, fontcolor="#EA4335"]; Base [label="Base:", shape=plaintext]; H_plus [label="H⁺", shape=plaintext, fontcolor="#34A853"];

// Edges Start -> SigmaComplex [label="Step 1: Attack on Electrophile\n(Slow, Rate-Determining)", fontcolor="#202124"]; SigmaComplex -> Product [label="Step 2: Deprotonation\n(Fast)", fontcolor="#202124"]; E_plus -> Start [style=invis]; Base -> SigmaComplex [style=invis]; Product -> H_plus [style=invis]; } Caption: Generalized workflow for electrophilic aromatic substitution.

Regioselectivity: Why Ortho- and Para- Substitution Prevails

The preference for ortho- and para- substitution is explained by examining the resonance structures of the sigma complex intermediate for each possible attack position (ortho, meta, and para).

When the electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the ether oxygen. This allows for an additional, highly stable resonance contributor where the oxygen atom donates a lone pair to form a C=O⁺ double bond, satisfying the octet rule for all atoms except hydrogen.[8] This extra stabilization significantly lowers the activation energy for ortho and para attack compared to meta attack.

For meta attack, the positive charge is never delocalized onto the carbon bearing the phenoxyacetate group. Consequently, the stabilizing resonance contribution from the ether oxygen is not possible, making the meta intermediate less stable and the corresponding reaction pathway energetically less favorable.[8][12]

Regioselectivity

Pillar 3: Key EAS Reactions and Experimental Protocols

The following sections detail common EAS reactions performed on phenoxyacetate substrates, providing both mechanistic insights and validated experimental procedures.

A. Halogenation (Chlorination & Bromination)

Halogenation introduces a halogen atom (Cl, Br) onto the aromatic ring. The reaction typically requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to polarize the dihalogen molecule and generate a potent electrophile.[11]

Mechanism Insight: The Lewis acid coordinates with one of the halogen atoms, creating a highly polarized complex (e.g., Br-Br-FeBr₃) that effectively acts as a "Br⁺" source for the aromatic ring to attack.

Experimental Protocol: Para-Chlorination of Phenoxyacetic Acid This protocol is adapted from methodologies described in patent literature for the synthesis of chlorinated phenoxyacetic acid derivatives, which are common herbicides.[13][14]

  • Reagent Preparation: In a fume hood, charge a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet (connected to a scrubber) with phenoxyacetic acid (1.0 eq).

  • Solvent and Catalyst Addition: Add a suitable solvent such as dichlorobenzene or acetic acid (approx. 5-8 volumes relative to the substrate).[13] Add a catalytic amount of iron(III) oxide or iron powder (e.g., 0.01-0.05 eq).[14]

  • Chlorine Gas Introduction: While stirring vigorously, begin bubbling chlorine gas (Cl₂) slowly into the mixture. The reaction is exothermic; maintain the temperature between 30-80 °C using a water bath for cooling if necessary.[13]

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS) by periodically quenching a small aliquot. The reaction time can range from 1 to 10 hours.[13]

  • Work-up and Isolation: Once the starting material is consumed, stop the chlorine flow and purge the system with nitrogen gas to remove excess Cl₂. Cool the reaction mixture to room temperature, which should induce crystallization of the product.

  • Purification: Collect the solid product by filtration, wash with cold solvent to remove residual catalyst and impurities, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for higher purity. The para-isomer is typically the major product due to steric hindrance at the ortho positions.

B. Nitration

Nitration introduces a nitro group (-NO₂) onto the ring and is a critical step in the synthesis of many pharmaceutical intermediates. The classic nitrating agent is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[15] Sulfuric acid acts as a catalyst by protonating nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[11][16]

Mechanism Insight: H₂SO₄ + HNO₃ ⇌ H₂NO₃⁺ + HSO₄⁻ → NO₂⁺ + H₂O + HSO₄⁻. The generated NO₂⁺ is the active electrophile.

Experimental Protocol: Nitration of Methyl Phenoxyacetate This is a general procedure based on standard nitration methodologies for activated or moderately deactivated aromatic rings.[16][17]

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (0 to -10 °C), slowly add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.1 eq). Stir gently to mix.

  • Substrate Solution: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve methyl phenoxyacetate (1.0 eq) in a minimal amount of concentrated sulfuric acid or an inert solvent like dichloromethane at 0 °C.

  • Addition: Slowly add the pre-cooled nitrating mixture dropwise to the substrate solution. It is critical to maintain the internal reaction temperature below 10 °C to prevent dinitration and side reactions.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude nitro-product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to litmus paper. The crude product can be purified by recrystallization from ethanol or methanol to yield a mixture of ortho- and para-nitrated isomers, with the para-isomer typically predominating.

C. Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring using an acyl chloride or anhydride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is synthetically valuable as it forms a new carbon-carbon bond and, unlike Friedel-Crafts alkylation, is not prone to carbocation rearrangements or multiple substitutions.[18] The product is an aryl ketone, which is less reactive than the starting material, preventing further acylation.[19]

Mechanism Insight: The Lewis acid coordinates to the halogen of the acyl chloride, generating a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺).[18]

Experimental Protocol: Acylation of Anisole with Acetic Acid using P₂O₅ Phenoxyacetates can be sensitive to the harsh conditions of AlCl₃. This protocol, adapted from a greener method for activated arenes, uses phosphorus pentoxide (P₂O₅) with a carboxylic acid, which is applicable to analogous activated systems.

  • Reaction Setup: Charge a round-bottomed flask with the phenoxyacetate substrate (e.g., methyl phenoxyacetate, 1.0 eq), glacial acetic acid (2.0 eq), and phosphorus pentoxide (P₂O₅, ~0.5 eq) under a nitrogen atmosphere.

  • Heating: Heat the stirred reaction mixture to approximately 80 °C for 8-12 hours.

  • Monitoring: Follow the reaction's progress by TLC analysis.

  • Quenching and Work-up: After completion, cool the reaction to room temperature and carefully quench by adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (CH₂Cl₂) (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate the desired p-acylated phenoxyacetate.

ReactionTypical ElectrophileCatalyst/ConditionsMajor Product(s)Key Considerations
Chlorination Cl⁺ (from Cl₂-FeCl₃)FeCl₃, darkortho- and para-chloroAvoid light to prevent radical reactions.
Nitration NO₂⁺Conc. HNO₃, Conc. H₂SO₄, <10 °Cortho- and para-nitroTemperature control is critical to prevent over-reaction.
Acylation R-C≡O⁺Acyl Chloride, AlCl₃para-acylStoichiometric AlCl₃ is required. Product is deactivated.

Conclusion: Strategic Application in Drug Development

A thorough understanding of the electrophilic aromatic substitution mechanism on phenoxyacetates is not merely academic; it is a prerequisite for the rational design and synthesis of novel therapeutic agents.[1][3][20] By modulating reaction conditions, chemists can selectively introduce pharmacophores or functional handles at specific positions on the aromatic ring. For example, introducing a halogen can alter metabolic stability and binding affinity, while adding a nitro group provides a precursor for an amine, a common feature in many bioactive molecules. The principles and protocols outlined in this guide serve as a foundational resource for scientists aiming to leverage the versatility of the phenoxyacetate scaffold in the pursuit of next-generation therapeutics.

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Harnessing Electronic Effects of Key Substituents in Aminophenoxyacetates: A Guide to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Aminophenoxyacetate Scaffold

Aminophenoxyacetates represent a class of organic compounds characterized by an amino group and an oxyacetic acid moiety attached to a central phenyl ring.[1] This scaffold is of significant interest in medicinal chemistry and drug development due to its structural versatility and presence in various biologically active molecules.[2] The precise positioning and electronic nature of substituents on the aromatic core can dramatically alter the molecule's physicochemical properties, including its acidity (pKa), lipophilicity (logP), and overall electron density distribution.[3][4] These modifications, in turn, govern critical pharmacological parameters such as receptor binding affinity, membrane permeability, and metabolic stability, forming the basis of Structure-Activity Relationship (SAR) studies.[5][6]

This guide provides an in-depth exploration of the key substituents in aminophenoxyacetates and their profound electronic effects. We will move from the fundamental principles of inductive and resonance effects to their quantitative assessment using the Hammett equation, culminating in practical experimental protocols for characterization. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to rationally design and optimize aminophenoxyacetate derivatives for targeted therapeutic applications.

Caption: General structure of the aminophenoxyacetate scaffold.

Fundamental Electronic Effects in Aromatic Systems

Substituents influence the electron density of the aminophenoxyacetate ring through two primary mechanisms: inductive and resonance effects.[7][8]

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between the substituent and the ring carbon.[7]

    • Electron-Withdrawing Inductive Effect (-I): Exerted by electronegative atoms (e.g., halogens, oxygen, nitrogen), pulling electron density away from the ring.

    • Electron-Donating Inductive Effect (+I): Exerted by alkyl groups, which are less electronegative than sp2-hybridized ring carbons and push electron density toward the ring.

  • Resonance Effect (R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[7][9] It is only possible for substituents with lone pairs or pi bonds that can conjugate with the ring system.

    • Electron-Donating Resonance Effect (+R): Occurs when a substituent has a lone pair of electrons on an atom directly attached to the ring (e.g., -NH₂, -OH, -OR). These lone pairs can be delocalized into the ring, increasing electron density, particularly at the ortho and para positions.[10]

    • Electron-Withdrawing Resonance Effect (-R): Occurs when a substituent has a pi bond to an electronegative atom (e.g., -NO₂, -CN, -C=O). This allows the substituent to pull pi electron density out of the ring, decreasing it at the ortho and para positions.[10]

The net electronic effect of a substituent is a combination of these two forces. For example, halogens are deactivating because their strong -I effect outweighs their weaker +R effect, yet they are still ortho, para-directing due to resonance stabilization of the reaction intermediate.[7][8]

G cluster_EDG Donating Group (-NH2) cluster_EWG Withdrawing Group (-NO2) edg edg edg_ring Ring (Activated) ortho (δ-) meta para (δ-) edg->edg_ring Net e- Donation ewg -NO2 -R, -I -R: Decreases e- density at ortho/para positions ewg_ring Ring (Deactivated) ortho (δ+) meta para (δ+) ewg->ewg_ring Net e- Withdrawal

Caption: Influence of electron-donating vs. withdrawing groups.

Quantitative Analysis: The Hammett Equation

To move beyond qualitative descriptions, the Hammett equation provides a powerful tool for quantifying the electronic influence of meta and para substituents.[11][12] It establishes a linear free-energy relationship between reaction rates (k) or equilibrium constants (K) of a substituted aromatic series and a standard reaction (the ionization of benzoic acid in water).[12][13]

The equation is given by: log(K/K₀) = ρσ or log(k/k₀) = ρσ

  • σ (Substituent Constant): This value is characteristic of a specific substituent and its position (meta or para).[12]

    • σ > 0: The substituent is electron-withdrawing relative to hydrogen.

    • σ < 0: The substituent is electron-donating relative to hydrogen.[13]

  • ρ (Reaction Constant): This value describes the sensitivity of a given reaction to the electronic effects of substituents.[12]

    • ρ > 0: The reaction is favored by electron-withdrawing groups (i.e., a negative charge builds up in the transition state or products). The ionization of the carboxylic acid on a phenoxyacetate is a classic example.

    • ρ < 0: The reaction is favored by electron-donating groups (i.e., a positive charge builds up).

Table 1: Hammett Substituent Constants (σ) for Common Groups

Substituent σmeta σpara Dominant Electronic Effect
-NH₂ -0.16 -0.66 Strong +R
-OCH₃ +0.12 -0.27 +R > -I
-CH₃ -0.07 -0.17 Weak +I
-H 0.00 0.00 Reference
-Cl +0.37 +0.23 -I > +R
-CN +0.56 +0.66 Strong -I, -R

| -NO₂ | +0.71 | +0.78 | Strong -I, -R |

Data sourced from studies on substituted benzoic acids, which serve as the standard for the Hammett relationship.[3][11][13]

Impact on Aminophenoxyacetate Properties

The electronic nature of substituents directly modulates the pKa of both the amino group (affecting its basicity) and the carboxylic acid group (affecting its acidity).

Acidity of the Carboxylic Acid Group

The dissociation of the carboxylic acid (R-COOH ⇌ R-COO⁻ + H⁺) is stabilized by the dispersal of the negative charge on the carboxylate anion.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -Cl increase the acidity of the carboxylic acid (i.e., lower its pKa).[3] By pulling electron density away from the carboxylate through the ring and ether linkage, they stabilize the conjugate base, shifting the equilibrium towards dissociation.

  • Electron-Donating Groups (EDGs): Substituents like -NH₂ or -OCH₃ decrease acidity (i.e., raise the pKa).[3] They donate electron density into the ring, which destabilizes the negatively charged carboxylate and makes proton removal less favorable.

Table 2: Approximate pKa Values for Substituted Phenoxyacetic Acids

Substituent on Phenoxy Ring Approximate pKa of Carboxylic Acid
4-Nitro (-NO₂) ~2.8-3.0
4-Chloro (-Cl) ~3.0-3.1
Unsubstituted (-H) 3.17[14]
4-Methyl (-CH₃) ~3.2-3.3

| 4-Amino (-NH₂) | ~3.4-3.5 |

Note: These are approximate values to illustrate the trend. The exact pKa depends on conditions like temperature and solvent.[11][15]

Basicity of the Amino Group

The basicity of the amino group depends on the availability of its lone pair of electrons to accept a proton (R-NH₂ + H⁺ ⇌ R-NH₃⁺).

  • Electron-Withdrawing Groups (EWGs): EWGs decrease the basicity of the amino group (lower its conjugate acid pKa). They pull electron density away from the nitrogen, making its lone pair less available to bond with a proton.

  • Electron-Donating Groups (EDGs): EDGs increase the basicity of the amino group (raise its conjugate acid pKa). They push electron density towards the nitrogen, enhancing the availability of its lone pair.

Implications for Structure-Activity Relationships (SAR)

Understanding these electronic effects is paramount in drug design. By strategically placing substituents, a medicinal chemist can fine-tune a molecule's properties to optimize its biological activity.[16][17]

  • Receptor Binding: Many drug-receptor interactions involve hydrogen bonds or ionic interactions. Modifying the pKa of the amino or carboxylic acid groups can alter the molecule's ionization state at physiological pH (~7.4), thereby strengthening or weakening these critical binding events. For instance, ensuring a group is ionized can facilitate a key salt-bridge interaction, while keeping it neutral might be necessary for entering a hydrophobic pocket.[17]

  • Membrane Permeability: The ability of a drug to cross cell membranes (e.g., the blood-brain barrier) is often dependent on its lipophilicity and overall charge. Highly polar or charged molecules typically exhibit poor permeability. By using substituents to modulate pKa, one can control the ratio of the neutral to the ionized form of the drug, thereby influencing its ability to traverse lipid bilayers.

  • Metabolic Stability: The electron density of the aromatic ring influences its susceptibility to metabolic enzymes, particularly Cytochrome P450s, which often perform oxidation reactions. Deactivating the ring with electron-withdrawing groups can make it less prone to oxidative metabolism, potentially increasing the drug's half-life.[6]

Experimental Protocols for Characterization

A robust SAR study requires precise experimental validation of the designed molecules' properties.

Workflow for Characterizing Aminophenoxyacetate Derivatives

G start Design & Synthesize Aminophenoxyacetate Derivative purify Purification (e.g., Column Chromatography, Recrystallization) start->purify structure Structural Confirmation (NMR, Mass Spec) purify->structure pka pKa Determination (Potentiometric Titration) structure->pka logp Lipophilicity Measurement (logP/logD Assay) structure->logp activity Biological Assay (e.g., IC50, Ki) structure->activity sar Analyze Data & Refine SAR Model pka->sar logp->sar activity->sar sar->start Iterate Design

Caption: Iterative workflow for SAR studies of new derivatives.

Protocol: pKa Determination by Potentiometric Titration

This protocol provides a direct experimental measure of the acidity/basicity of the functional groups, validating the predicted electronic effects of the substituents.

Objective: To determine the acid dissociation constant (pKa) of an aminophenoxyacetate derivative.

Materials:

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL, Class A)

  • Beaker (100 mL)

  • Aminophenoxyacetate sample (approx. 0.05 mmol)

  • Standardized 0.01 M NaOH solution (titrant)

  • Standardized 0.01 M HCl solution

  • Solvent system (e.g., 70:30 ethanol-water)[11]

  • Inert gas (N₂) supply (optional, to prevent CO₂ absorption)

Procedure:

  • Sample Preparation: Accurately weigh the aminophenoxyacetate sample and dissolve it in a known volume (e.g., 50 mL) of the chosen solvent system in the beaker.

  • Instrument Setup: Calibrate the pH meter using standard buffers (e.g., pH 4.00, 7.00, 10.00). Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. If necessary, purge the headspace with N₂.

  • Initial Titration (Acidic Group): Record the initial pH of the solution. Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

  • Data Collection: After each addition of titrant, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. Continue this process well past the equivalence point (the point of sharpest pH change).

  • Titration of Basic Group (if necessary): For determining the pKa of the amino group, a back-titration or a separate titration starting with a protonated sample titrated with base can be performed. Alternatively, dissolve a fresh sample and titrate with standardized HCl.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • Determine the equivalence point volume (Vₑ).

    • The pKa is the pH at which half of the acid has been neutralized (at Vₑ/2).

    • For higher accuracy, a first-derivative plot (ΔpH/ΔV vs. V) can be created; the peak of this plot corresponds to the equivalence point.

Scientist's Note: The choice of solvent is critical. While water is the standard, many organic molecules require a co-solvent like ethanol or DMSO for solubility. This will yield an "apparent pKa" (pKa*), which is still highly valuable for comparing a series of compounds as long as the solvent system remains consistent.[11]

Protocol: Characterization by Spectroscopic Methods

Spectroscopy provides insight into how substituents alter the electronic environment of the molecule.

Objective: To confirm the structure and probe the electronic distribution using NMR, IR, and UV-Vis spectroscopy.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts of aromatic protons are highly sensitive to electron density. Protons on electron-rich rings (activated by EDGs) will be shielded and appear at a lower chemical shift (further upfield), while protons on electron-poor rings (deactivated by EWGs) will be deshielded and appear at a higher chemical shift (further downfield). The chemical shift of the N-H protons can also provide information about hydrogen bonding and basicity.[18]

    • ¹³C NMR: Similar to ¹H NMR, the chemical shifts of the ring carbons reflect the local electron density.

  • Infrared (IR) Spectroscopy:

    • The stretching frequency of the carboxylic acid's carbonyl group (C=O) is sensitive to electronic effects. EWGs will increase the C=O stretching frequency due to the inductive effect strengthening the double bond character. EDGs will have the opposite effect.[19]

    • The N-H stretching frequencies of the amino group can also be informative.

  • UV-Vis Spectroscopy:

    • The absorption maxima (λₘₐₓ) corresponding to π→π* transitions in the aromatic ring are affected by substituents. Electron-donating groups that extend the conjugated system (e.g., -NH₂) typically cause a bathochromic shift (shift to longer wavelengths).[20][21]

Scientist's Note: When comparing a series of derivatives, it is essential to use the same solvent and concentration for all spectroscopic measurements to ensure that observed shifts are due to structural changes rather than environmental effects.[20]

Conclusion

The electronic effects of substituents are a cornerstone of rational drug design for aminophenoxyacetate-based compounds. A thorough understanding of how inductive and resonance effects, quantifiable through frameworks like the Hammett equation, influence key physicochemical properties such as pKa is essential. Electron-donating and electron-withdrawing groups provide a toolkit for medicinal chemists to precisely modulate a molecule's acidity, basicity, and electron distribution. This fine-tuning directly impacts the compound's pharmacokinetic and pharmacodynamic profile, including its receptor affinity, membrane transport, and metabolic fate. By integrating theoretical principles with rigorous experimental validation through titration and spectroscopy, researchers can accelerate the optimization of lead compounds, transforming the aminophenoxyacetate scaffold into potent and selective therapeutics.

References

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The Versatile Virtuoso: A Technical Guide to Methyl (4-aminophenoxy)acetate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl (4-aminophenoxy)acetate has emerged as a highly versatile and strategic building block in the landscape of organic synthesis. Its unique trifunctional architecture, featuring a nucleophilic aromatic amine, a readily transformable ester, and an ether linkage, offers a powerful toolkit for the construction of complex molecular frameworks. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core utility of this compound. We will delve into its fundamental reactivity, explore its application in the synthesis of high-performance polymers and bioactive heterocycles, and provide detailed, field-proven experimental protocols. The causality behind experimental choices is elucidated, ensuring that each protocol is a self-validating system for achieving desired synthetic outcomes.

Introduction: Unveiling a Strategic Synthetic Intermediate

This compound, with the CAS number 59954-04-0, is a crystalline solid that serves as a cornerstone in the synthesis of a diverse array of organic molecules.[1][2][3] Its strategic importance lies in the orthogonal reactivity of its functional groups. The aromatic amine provides a nucleophilic center for amide bond formation, N-alkylation, and participation in cyclization reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, offering a handle for further derivatization or for modulating solubility and other physicochemical properties. The phenoxyacetic acid moiety imparts a degree of flexibility and specific spatial orientation to the molecules derived from it.

This guide will illuminate the synthetic pathways where this compound is not merely a reactant but a pivotal design element, enabling the efficient construction of molecules with tailored properties for materials science and medicinal chemistry.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃[1][2]
Molecular Weight 181.19 g/mol [1][2]
CAS Number 59954-04-0[1][2][3]
Appearance Solid[1]
Purity Typically ≥97%[1]
SMILES COC(=O)COC1=CC=C(C=C1)N[3]
InChIKey YDWPOGYTJVQQIL-UHFFFAOYSA-N[1][3]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be verified by the end-user with their own sample.

Core Synthetic Transformations and Mechanistic Insights

The utility of this compound stems from a series of fundamental organic reactions that can be selectively performed on its functional groups.

Synthesis of this compound

The most common and industrially scalable synthesis of this compound involves a two-step process starting from 4-nitrophenol.

Workflow for the Synthesis of this compound:

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction of the Nitro Group 4-Nitrophenol 4-Nitrophenol Intermediate Methyl (4-nitrophenoxy)acetate 4-Nitrophenol->Intermediate Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Methyl_chloroacetate Methyl_chloroacetate Methyl_chloroacetate->Intermediate Product This compound Intermediate->Product Reducing Agent (e.g., Fe/NH₄Cl, H₂/Pd-C) Solvent (e.g., Ethanol/Water)

Caption: A two-step synthesis of this compound.

Step 1: Williamson Ether Synthesis of Methyl (4-nitrophenoxy)acetate

  • Rationale: The Williamson ether synthesis is a robust and high-yielding method for forming the ether linkage. The phenolic proton of 4-nitrophenol is sufficiently acidic to be deprotonated by a mild base like potassium carbonate, forming a phenoxide nucleophile that readily displaces the chloride from methyl chloroacetate in an Sₙ2 reaction.[4]

  • Procedure:

    • To a stirred solution of 4-nitrophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

    • Heat the mixture to reflux for 30 minutes.

    • Add methyl chloroacetate (1.1 eq) dropwise to the refluxing mixture.

    • Continue refluxing for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude Methyl (4-nitrophenoxy)acetate, which can be purified by recrystallization from ethanol.

Step 2: Reduction of Methyl (4-nitrophenoxy)acetate

  • Rationale: The nitro group is a versatile precursor to the amine functionality. A variety of reducing agents can be employed, with iron in the presence of an acidic source like ammonium chloride being a cost-effective and efficient choice for large-scale synthesis. Catalytic hydrogenation using palladium on carbon is another clean and high-yielding method.[5]

  • Procedure (using Fe/NH₄Cl):

    • Suspend Methyl (4-nitrophenoxy)acetate (1.0 eq) in a mixture of ethanol and water.

    • Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the suspension.

    • Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Concentrate the filtrate and extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography or recrystallization.

Amide Bond Formation: A Gateway to Diverse Functionality

The primary amine of this compound is a potent nucleophile, readily participating in amide coupling reactions with a wide range of carboxylic acids, acid chlorides, and anhydrides. This transformation is fundamental to its application in both polymer chemistry and drug discovery.

Workflow for Amide Coupling:

Start This compound Amide_Product Amide Derivative Start->Amide_Product Carboxylic_Acid R-COOH Carboxylic_Acid->Amide_Product Coupling Agent (e.g., EDC, HATU) Base (e.g., DIPEA) Solvent (e.g., DMF)

Caption: General scheme for amide bond formation.

  • Rationale: Direct condensation of a carboxylic acid and an amine is generally inefficient. The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxysuccinimide (NHS) or uronium salts like HATU activates the carboxylic acid, facilitating nucleophilic attack by the amine.[6][7]

  • Procedure (using HATU):

    • In an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of this compound (1.05 eq) in DMF to the reaction mixture.

    • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Applications in the Synthesis of Advanced Polymers

The difunctional nature of this compound, with its primary amine and ester (or the corresponding carboxylic acid after hydrolysis), makes it an excellent monomer for polycondensation reactions, leading to the formation of high-performance polyamides and poly(amide-imide)s. These polymers often exhibit desirable properties such as high thermal stability, good mechanical strength, and solubility in organic solvents.

Synthesis of Aromatic Polyamides

Aromatic polyamides, or aramids, are a class of polymers known for their exceptional strength and thermal resistance. This compound, after hydrolysis to 4-aminophenoxyacetic acid, can be polymerized with various aromatic diamines. Alternatively, the amino group of this compound can be reacted with diacid chlorides.

  • Rationale: The phosphorylation polycondensation method is a powerful technique for preparing polyamides under relatively mild conditions. Triphenyl phosphite in the presence of pyridine and a salt like lithium chloride facilitates the formation of the amide bond between a dicarboxylic acid and a diamine.

  • Procedure:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve a dicarboxylic acid (1.0 eq) and LiCl in N-methyl-2-pyrrolidone (NMP) and pyridine.

    • To this solution, add 4-aminophenoxyacetic acid (1.0 eq) (obtained from the hydrolysis of the methyl ester) and triphenyl phosphite (2.2 eq).

    • Heat the solution to 100-110 °C and maintain for 3-5 hours.

    • Pour the resulting viscous solution into a large volume of methanol to precipitate the polyamide.

    • Filter the polymer, wash thoroughly with methanol and water, and dry under vacuum.

A Versatile Precursor for Bioactive Heterocycles

The reactivity of this compound provides access to a variety of heterocyclic scaffolds that are prevalent in medicinal chemistry.

Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocycles with a broad range of biological activities, including anticancer and antimicrobial properties.[8] While direct synthesis from this compound is not commonly reported, it can be readily converted into a suitable precursor. The general synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9][10]

Proposed Synthetic Pathway to Quinoxalines:

Start This compound Nitration Nitration Start->Nitration Nitro_Intermediate Methyl (3-nitro-4-aminophenoxy)acetate Nitration->Nitro_Intermediate Reduction Reduction Nitro_Intermediate->Reduction Diamine_Intermediate Methyl (3,4-diaminophenoxy)acetate Reduction->Diamine_Intermediate Quinoxaline Quinoxaline Derivative Diamine_Intermediate->Quinoxaline Cyclocondensation Dicarbonyl 1,2-Dicarbonyl (R-CO-CO-R') Dicarbonyl->Quinoxaline

Caption: A plausible route to quinoxaline derivatives.

  • Causality: This proposed pathway leverages standard aromatic chemistry. The electron-donating aminophenoxy group directs nitration to the ortho position. Subsequent reduction of the newly introduced nitro group yields the required o-phenylenediamine precursor for the cyclocondensation reaction.

Synthesis of Benzoxazinones

Benzoxazinones are another important class of heterocyclic compounds with diverse biological activities.[11][12] They are typically synthesized from anthranilic acid derivatives. This compound can be converted to the necessary precursor through hydrolysis of the ester to the carboxylic acid, followed by N-acylation.

  • Rationale: The synthesis hinges on the formation of an N-acylanthranilic acid derivative, which can then undergo cyclodehydration to form the benzoxazinone ring. Acetic anhydride is a common and effective reagent for this cyclization.[13]

  • Conceptual Steps:

    • Hydrolysis: Hydrolyze the methyl ester of this compound to 2-(4-aminophenoxy)acetic acid using standard conditions (e.g., NaOH in methanol/water).

    • N-Acylation: Acylate the amino group of 2-(4-aminophenoxy)acetic acid with an appropriate acyl chloride or anhydride in the presence of a base.

    • Cyclization: Heat the resulting N-acyl derivative with acetic anhydride to effect cyclodehydration and form the 4H-3,1-benzoxazin-4-one ring system.

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are frequently found in molecules with therapeutic potential. Its utility as a scaffold allows for the systematic exploration of structure-activity relationships.

Precursor for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The phenoxyacetamide scaffold, readily synthesized from this compound, is a common feature in many kinase inhibitors. A patent for the preparation of kinase inhibitors describes the use of a structurally similar compound, methyl 2-(4-(hydroxymethyl)phenyl)acetate, in coupling reactions to build the inhibitor scaffold, highlighting the relevance of this class of building blocks in the field.[14]

Development of Antimicrobial Agents

There is a pressing need for new antimicrobial agents to combat drug-resistant pathogens. Phenolic compounds and their derivatives have long been known for their antimicrobial properties.[15][16][17][18] By incorporating the this compound core into various molecular architectures, novel compounds with potential antibacterial and antifungal activity can be synthesized and evaluated.

Summary of Synthetic Applications and Representative Data

Starting MaterialReaction TypeProduct ClassReagents & ConditionsTypical Yield (%)
4-Nitrophenol & Methyl chloroacetateWilliamson Ether SynthesisNitro-aromatic etherK₂CO₃, Acetone, Reflux>90
Methyl (4-nitrophenoxy)acetateNitro Group ReductionAromatic amineFe, NH₄Cl, EtOH/H₂O, Reflux85-95
This compound & R-COOHAmide CouplingAmideHATU, DIPEA, DMF, RT70-95
4-Aminophenoxyacetic acid & Aromatic DiaminePolycondensationPolyamideTPP, Pyridine, NMP, LiCl, 100-110°CHigh
Methyl (3,4-diaminophenoxy)acetate & 1,2-DiketoneCyclocondensationQuinoxalineAcetic acid or other catalyst, heat70-90 (estimated)
N-Acyl-(4-aminophenoxy)acetic acidCyclodehydrationBenzoxazinoneAcetic anhydride, heatGood to Excellent

Conclusion: A Building Block of Strategic Importance

This compound is far more than a simple chemical intermediate. Its inherent trifunctional nature, coupled with the well-established reactivity of each functional group, provides a robust and flexible platform for the synthesis of a vast array of complex molecules. From high-performance polymers to potentially life-saving pharmaceuticals, the applications of this versatile building block are extensive and continue to expand. This guide has provided a technical overview and practical protocols to empower researchers to harness the full synthetic potential of this compound in their own research and development endeavors. The logical and predictable reactivity of this compound makes it a reliable and valuable tool in the modern synthetic chemist's arsenal.

References

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The Phenoxyacetic Acid Scaffold: A Versatile Core for Innovative Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of a Classic Scaffold

Phenoxyacetic acid, a seemingly simple aromatic ether, represents a foundational scaffold in medicinal chemistry and agrochemistry.[1][2] Its derivatives have given rise to a diverse array of commercial products, from life-saving pharmaceuticals to essential agricultural tools.[1][2] This guide, intended for the discerning researcher, delves into the core research applications of phenoxyacetic acid derivatives, moving beyond a mere catalog of uses to provide a deeper understanding of the mechanistic principles and practical methodologies that underpin their continued exploration and development. We will explore the chemical malleability of this scaffold and how subtle modifications can elicit profound changes in biological activity, leading to potent anti-inflammatory, anticancer, and herbicidal agents.

Section 1: Anti-inflammatory Applications: Targeting Cyclooxygenase-2 (COX-2)

The phenoxyacetic acid moiety is a key pharmacophore in a number of non-steroidal anti-inflammatory drugs (NSAIDs).[1][3] A significant thrust in modern NSAID research is the development of selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation, while sparing its constitutive counterpart, COX-1, which is crucial for gastrointestinal and renal homeostasis.[4]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many phenoxyacetic acid derivatives stem from their ability to selectively inhibit the COX-2 enzyme.[4] COX-2 is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4] The selectivity of these inhibitors is often attributed to their ability to fit into the larger, more flexible active site of the COX-2 enzyme compared to the narrower channel of COX-1. This structural difference allows for the design of molecules that preferentially bind to and inhibit COX-2, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3]

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Inflammation) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Pain & Inflammation) COX2->Prostaglandins Phenoxyacetic_Derivative Phenoxyacetic Acid Derivative (Inhibitor) Phenoxyacetic_Derivative->COX2 Inhibition Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase8->Executioner_Caspases Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Executioner_Caspases Phenoxyacetic_Derivative Phenoxyacetic Acid Derivative Phenoxyacetic_Derivative->Death_Receptor Phenoxyacetic_Derivative->Mitochondrion Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Apoptotic Pathways Induced by Phenoxyacetic Acid Derivatives.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol describes a widely used flow cytometry-based method to quantify apoptosis induced by phenoxyacetic acid derivatives.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. [5][6][7][8] Materials:

  • Cancer cell line (e.g., HepG2, MCF-7)

  • Cell culture medium and supplements

  • Test phenoxyacetic acid derivative

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture the chosen cancer cell line to the desired confluency. Treat the cells with various concentrations of the phenoxyacetic acid derivative for a specified period. Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes. [5][6][9]4. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >575 nm.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Data Presentation:

Cell LineTreatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
HepG2 Control>95<5<1
Phenoxyacetic Acid Derivative XVariesVariesVaries
MCF-7 Control>95<5<1
Phenoxyacetic Acid Derivative XVariesVariesVaries

Note: The percentages will vary depending on the specific derivative, concentration, and treatment time.

Section 3: Herbicidal Applications: Disrupting Plant Growth

Phenoxyacetic acid derivatives were among the first selective organic herbicides developed and continue to be vital in modern agriculture. [1]Their efficacy lies in their ability to mimic or interfere with the natural plant hormone auxin.

Mechanism of Action: Auxin Mimicry and ACCase Inhibition

There are two primary mechanisms by which phenoxyacetic acid derivatives exert their herbicidal effects:

  • Auxin Mimicry: Many phenoxyacetic acid herbicides, such as 2,4-D, structurally resemble the plant hormone indole-3-acetic acid (IAA). [4][10][11]They bind to auxin receptors, leading to an uncontrolled and disorganized growth response in susceptible broadleaf plants. [12]This ultimately results in the death of the plant due to metabolic exhaustion. Dicotyledonous plants are generally more susceptible to this mode of action than monocotyledonous plants.

Auxin_Mimicry Auxin_Mimic Phenoxyacetic Acid Herbicide (Auxin Mimic) Auxin_Receptor Auxin Receptor Auxin_Mimic->Auxin_Receptor Binds Signal_Transduction Signal Transduction Cascade Auxin_Receptor->Signal_Transduction Activates Uncontrolled_Growth Uncontrolled Cell Elongation & Division Signal_Transduction->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Mechanism of Auxin Mimicry by Phenoxyacetic Acid Herbicides.

  • Acetyl-CoA Carboxylase (ACCase) Inhibition: A distinct class of phenoxyacetic acid derivatives, the aryloxyphenoxypropionates ("fops"), act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). [13]ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes. [13][14]Inhibition of ACCase disrupts membrane integrity and leads to the death of the plant. Grass species are particularly susceptible to this class of herbicides. [13]

Structure-Activity Relationship (SAR) Insights

The biological activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring. For example, in the case of auxin mimic herbicides, the presence of chlorine atoms at specific positions (e.g., 2 and 4 in 2,4-D) is crucial for their herbicidal activity. These substituents influence the molecule's electronic properties and its ability to bind to the auxin receptor.

Section 4: Synthesis and Characterization

The synthesis of phenoxyacetic acid derivatives is generally straightforward, making them attractive scaffolds for chemical library generation and lead optimization.

General Synthesis Protocol

A common method for synthesizing phenoxyacetic acids is the Williamson ether synthesis, which involves the reaction of a phenol with an α-haloacetic acid in the presence of a base.

Example: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

  • Deprotonation of Phenol: 2,4-Dichlorophenol is treated with a strong base, such as sodium hydroxide, to form the corresponding phenoxide ion.

  • Nucleophilic Substitution: The phenoxide ion then acts as a nucleophile and attacks chloroacetic acid, displacing the chloride ion and forming the ether linkage.

  • Acidification: The reaction mixture is acidified to protonate the carboxylate group, yielding 2,4-dichlorophenoxyacetic acid.

Synthesis_Workflow start Start deprotonation Deprotonation of 2,4-Dichlorophenol (NaOH) start->deprotonation nucleophilic_attack Nucleophilic Attack on Chloroacetic Acid deprotonation->nucleophilic_attack acidification Acidification (HCl) nucleophilic_attack->acidification product 2,4-Dichlorophenoxyacetic Acid (2,4-D) acidification->product

Caption: General Workflow for the Synthesis of 2,4-Dichlorophenoxyacetic Acid.

Characterization Techniques

The synthesized phenoxyacetic acid derivatives are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule. For a typical phenoxyacetic acid derivative, one would expect to see signals corresponding to the aromatic protons, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxylic acid.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structure elucidation.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carbonyl group of the carboxylic acid and the C-O stretching of the ether linkage.

Example ¹H NMR Data for 2,4-Dichlorophenoxyacetic Acid (in CDCl₃):

  • δ ~4.7 ppm (s, 2H, -O-CH₂-)

  • δ ~6.9 ppm (d, 1H, Ar-H)

  • δ ~7.2 ppm (dd, 1H, Ar-H)

  • δ ~7.4 ppm (d, 1H, Ar-H)

  • δ ~10.5 ppm (br s, 1H, -COOH) (Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.) [15]

Conclusion: A Scaffold with a Bright Future

The phenoxyacetic acid core, despite its long history, remains a fertile ground for discovery. Its synthetic accessibility and the profound impact of subtle structural modifications on biological activity ensure its continued relevance in the quest for novel therapeutics and agrochemicals. For the researcher, this scaffold offers a unique opportunity to explore fundamental principles of medicinal chemistry and to develop innovative solutions to pressing challenges in human health and food security. The methodologies and mechanistic insights provided in this guide are intended to serve as a robust foundation for such endeavors.

References

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  • Creative Bioarray. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

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  • Zhu, X. L., Zhang, L., Chen, Q., Wan, J., & Yang, G. F. (2006). Interactions of Aryloxyphenoxypropionic Acids with Sensitive and Resistant Acetyl-Coenzyme A Carboxylase by Homology Modeling and Molecular Dynamic Simulations. Journal of Agricultural and Food Chemistry, 54(23), 8829–8836.
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  • Nature. (n.d.). Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters.
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spectroscopic data for Methyl 3-(2-aminophenoxy)benzoate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-(2-aminophenoxy)benzoate

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the structural elucidation of Methyl 3-(2-aminophenoxy)benzoate using modern spectroscopic techniques. Given the limited availability of published experimental data for this specific molecule, this guide synthesizes foundational spectroscopic principles with comparative data from structurally analogous compounds to present a robust predictive analysis. The methodologies and interpretations herein are designed to serve as a reliable benchmark for the empirical validation of this compound.

Methyl 3-(2-aminophenoxy)benzoate is a bifunctional molecule of significant interest in synthetic chemistry. Its structure, incorporating a primary aromatic amine, a methyl ester, and a diaryl ether linkage, makes it a versatile precursor for the synthesis of complex heterocyclic systems, including dibenzo[b,f][1][2]oxazepine scaffolds, which are central to various pharmaceutically active compounds.[3] Accurate and unambiguous characterization is the bedrock of any subsequent synthetic application, ensuring the integrity of starting materials and the validity of research outcomes.

Plausible Synthetic Workflow & Structural Context

A common and efficient route for the synthesis of diaryl ethers like Methyl 3-(2-aminophenoxy)benzoate is the Ullmann condensation.[1][4] This copper-catalyzed reaction would typically involve the coupling of 2-aminophenol with methyl 3-bromobenzoate.[1] Understanding this pathway is critical not only for synthesis but also for anticipating potential impurities, such as unreacted starting materials or positional isomers, which spectroscopic analysis must be able to distinguish.

Synthetic_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-Aminophenol 2-Aminophenol Ullmann_Condensation Ullmann Condensation (Cu Catalyst, Base) 2-Aminophenol->Ullmann_Condensation Methyl_3-bromobenzoate Methyl_3-bromobenzoate Methyl_3-bromobenzoate->Ullmann_Condensation Target_Molecule Methyl 3-(2-aminophenoxy)benzoate Ullmann_Condensation->Target_Molecule

Caption: Plausible synthetic workflow for Methyl 3-(2-aminophenoxy)benzoate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The Cornerstone of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural confirmation of Methyl 3-(2-aminophenoxy)benzoate. ¹H NMR provides a precise map of the proton environments and their connectivity through spin-spin coupling, while ¹³C NMR confirms the carbon skeleton of the molecule.[1] Together, they allow for the unambiguous assignment of the substitution patterns on both aromatic rings, which is critical for distinguishing the target molecule from potential isomers.

Molecular_Structure_Labels img_node

Caption: Structure of Methyl 3-(2-aminophenoxy)benzoate with atom numbering.

Trustworthiness: A Self-Validating Protocol

The following protocol is designed to yield high-resolution spectra suitable for full structural assignment.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized and purified compound.

  • Solvent Selection: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for moderately polar organic compounds and its well-defined residual solvent peak.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Authoritative Grounding: Predicted Spectral Data

The chemical shifts are predicted based on the principles of substituent effects on aromatic systems, with data from methyl benzoate and methyl 3-aminobenzoate used as foundational references.[2][5]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

AssignmentPredicted δ (ppm)MultiplicityPredicted J (Hz)IntegrationRationale
H-10, H-11, H-12, H-136.80 - 7.20Multiplet-4HProtons on the aminophenoxy ring, shifted upfield due to the electron-donating effects of -NH₂ and -O- groups.
H-27.65tJ ≈ 1.51HAppears as a triplet (or narrow multiplet) due to coupling with H-4 and H-6.
H-67.50dddJ ≈ 7.7, 1.6, 1.01HCoupled to H-5, H-2, and H-4.
H-57.35tJ ≈ 7.81HA triplet due to coupling with adjacent H-4 and H-6.
H-47.15dddJ ≈ 8.0, 2.5, 1.01HCoupled to H-5, H-2, and H-6.
NH₂3.8 - 4.2Singlet (broad)-2HThe chemical shift is variable and the peak is often broad due to quadrupole broadening and hydrogen exchange.
OCH₃3.91Singlet-3HCharacteristic singlet for ester methyl protons.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

AssignmentPredicted δ (ppm)Rationale
C-7 (C=O)166.5Typical chemical shift for an aromatic ester carbonyl carbon.
C-1157.0Quaternary carbon attached to the ether oxygen, shifted downfield.
C-8147.5Quaternary carbon of the aminophenoxy ring attached to the ether oxygen.
C-9140.0Quaternary carbon attached to the amine group.
C-3131.8Quaternary carbon to which the ester group is attached.
C-5129.5Aromatic CH carbon.
C-10 to C-13115 - 125Carbons of the aminophenoxy ring, shielded by the -NH₂ and -O- groups.
C-2, C-4, C-6118 - 128Aromatic CH carbons on the benzoate ring.
OCH₃52.4Typical chemical shift for an ester methyl carbon.

Part 2: Infrared (IR) Spectroscopy

Expertise & Experience: Rapid Functional Group Confirmation

IR spectroscopy provides a rapid and reliable method for confirming the presence of the key functional groups that define the molecule's identity. The spectrum is a diagnostic fingerprint containing absorptions corresponding to the N-H bonds of the amine, the C=O bond of the ester, and the C-O-C linkage of the diaryl ether.

Trustworthiness: A Self-Validating Protocol

Experimental Protocol: IR Analysis

  • Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disc. Alternatively, for a liquid or low-melting solid, acquire the spectrum from a thin film between two NaCl or KBr plates.

  • Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Authoritative Grounding: Predicted Spectral Data

The predicted absorption frequencies are based on well-established correlation tables for organic functional groups.[6][7]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationRationale
3450 & 3350Medium, SharpAsymmetric & Symmetric N-H StretchThe two distinct peaks are characteristic of a primary aromatic amine (-NH₂).
3100 - 3000Medium-WeakAromatic C-H StretchIndicates the presence of C-H bonds on the aromatic rings.
2990 - 2850Medium-WeakAliphatic C-H StretchCorresponds to the C-H bonds of the methyl (-OCH₃) group.
~1720Strong, SharpC=O StretchA strong, sharp absorption characteristic of the carbonyl group in an aromatic ester.
1600 & 1480Medium-StrongAromatic C=C StretchSkeletal vibrations of the benzene rings.
~1240StrongAsymmetric C-O-C StretchCharacteristic strong absorption for an aryl-alkyl ether linkage.
~1100StrongSymmetric C-O StretchCorresponds to the C-O single bond of the ester group.

Part 3: Mass Spectrometry (MS)

Expertise & Experience: Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of Methyl 3-(2-aminophenoxy)benzoate.[1] High-resolution mass spectrometry (HRMS) can provide an exact mass, confirming the molecular formula. The fragmentation pattern observed offers corroborating evidence for the molecule's structure.

Trustworthiness: A Self-Validating Protocol

Experimental Protocol: MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for molecular weight determination.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain an accurate mass measurement.

  • Tandem MS (MS/MS): To study fragmentation, isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions.

Authoritative Grounding: Predicted Spectral Data

The molecular weight of Methyl 3-(2-aminophenoxy)benzoate (C₁₄H₁₃NO₃) is 243.26 g/mol .[1]

  • Expected Molecular Ion Peak: In ESI+ mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 244.27 .

  • Predicted Fragmentation Pattern: The fragmentation will provide clues to the molecular structure. Key fragment ions are predicted below.

Fragmentation_Pathway M_plus_H [M+H]⁺ m/z 244 Loss_CH3OH Loss of CH₃OH M_plus_H->Loss_CH3OH Loss_OCH3 Loss of •OCH₃ M_plus_H->Loss_OCH3 Fragment_A m/z 212 Loss_CH3OH->Fragment_A Loss_CO Loss of CO Fragment_A->Loss_CO Fragment_B m/z 184 Loss_CO->Fragment_B Fragment_C m/z 213 Loss_OCH3->Fragment_C

Caption: A plausible ESI+ fragmentation pathway for the title compound.

Conclusion

The structural integrity of Methyl 3-(2-aminophenoxy)benzoate can be confidently established through a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectroscopic data. ¹H and ¹³C NMR will definitively establish the carbon-hydrogen framework and substitution pattern. IR spectroscopy will offer rapid confirmation of the essential amine, ester, and ether functional groups. Finally, high-resolution mass spectrometry will verify the molecular formula, with fragmentation analysis providing further structural corroboration. This multi-faceted analytical approach ensures a high degree of confidence in the identity and purity of the material, which is paramount for its successful application in research and development.

References

  • The Royal Society of Chemistry. Supplementary Information for a related article providing typical NMR data for substituted benzoates. [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate.... [Link]

  • Brainly. Provide the IR spectrum analysis for methyl benzoate. [Link]

Sources

An In-Depth Technical Guide to PROTAC Technology and Linker Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs), including those historically deemed "undruggable". A PROTAC molecule consists of three distinct components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While the choice of ligands dictates the "what" and "who" of the degradation process, the linker is the critical, yet often underappreciated, architect of the entire event. It profoundly influences the formation, stability, and geometry of the key ternary complex (POI-PROTAC-E3 ligase), which in turn governs the efficiency and selectivity of protein degradation. This guide provides a comprehensive overview of PROTAC technology, with a deep, technical focus on the principles and field-proven strategies of linker design for researchers, scientists, and drug development professionals.

Part 1: The PROTAC Mechanism: Hijacking Cellular Machinery

At its core, PROTAC technology co-opts the Ubiquitin-Proteasome System (UPS), the primary cellular pathway for regulated protein turnover.[2][3] The UPS is a meticulously controlled cascade that tags unwanted or damaged proteins with ubiquitin, a small regulatory protein.[4][5] This polyubiquitination marks the protein for destruction by the 26S proteasome, a multi-catalytic protease complex.[6]

The process involves a three-enzyme cascade (E1, E2, and E3).[7]

  • E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[4]

  • E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[4]

  • E3 (Ubiquitin Ligase): The substrate recognition component. It binds to both the specific protein substrate and the E2 enzyme, catalyzing the transfer of ubiquitin to the substrate.[5]

PROTACs act as a molecular bridge, artificially bringing a specific POI into proximity with an E3 ligase, an interaction that would not naturally occur.[8] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.[9] After the POI is degraded, the PROTAC is released and can catalytically induce the degradation of additional POI molecules.[2] This catalytic nature is a key advantage, allowing PROTACs to be effective at sub-stoichiometric concentrations.[10]

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC_Action PROTAC-Mediated Degradation E1 E1 (Activation) E2 E2 (Conjugation) E1->E2 ATP E3 E3 Ligase E2->E3 Ternary POI-PROTAC-E3 Ternary Complex E3->Ternary Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome POI Protein of Interest (POI) POI->Ternary PROTAC PROTAC PROTAC->Ternary Ternary->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitination Ub_POI->Proteasome Recognition & Degradation

Figure 1: The PROTAC Catalytic Cycle. A PROTAC molecule facilitates the formation of a ternary complex, leading to POI ubiquitination and degradation.

Part 2: The Core Components

A PROTAC molecule is a heterobifunctional chimera comprising three essential parts.[2]

PROTAC_Structure POI_Ligand POI Ligand (Warhead) Linker Linker POI_Ligand->Linker Binds to POI E3_Ligand E3 Ligase Ligand (Anchor) Linker->E3_Ligand Connects Ligands

Figure 2: The tripartite structure of a PROTAC molecule.

Protein of Interest (POI) Ligand (The "Warhead")

This component provides specificity by binding to the target protein intended for degradation. Unlike traditional inhibitors that require high-affinity binding to an active site to exert a biological effect, PROTAC warheads can be effective even with moderate to low affinity.[9] This opens the door to targeting proteins previously considered "undruggable" due to the lack of a well-defined active site or binding pocket.[2][11]

E3 Ligase Ligand (The "Anchor")

This moiety recruits the E3 ligase. While over 600 E3 ligases exist in humans, the vast majority of successful PROTACs developed to date recruit one of two: Cereblon (CRBN) or von Hippel-Lindau (VHL).[10][12]

E3 LigaseCommon LigandsCellular LocalizationKey Characteristics
Cereblon (CRBN) Thalidomide, Lenalidomide, Pomalidomide (IMiDs)[13]Primarily nuclear[]Part of the CRL4CRBN complex. Ligands are well-characterized and synthetically accessible.[9]
von Hippel-Lindau (VHL) Derivatives of the HIF-1α peptide, such as VH032.[15]Cytoplasmic and nuclear[]Part of the VCB-Cul2-RBX1 complex. Forms highly cooperative ternary complexes.[10]

The choice between CRBN and VHL can be critical and depends on the POI's subcellular localization, expression levels of the E3 ligase in the target tissue, and the desired physicochemical properties of the final PROTAC molecule.[]

Part 3: The Linker - Architect of Degradation

The linker is far more than a passive tether; it is a critical determinant of a PROTAC's efficacy.[1][16] Its composition, length, and attachment points dictate the geometry and stability of the ternary complex, which is the essential intermediate for productive ubiquitination.[17][18] An improperly designed linker can lead to steric clashes preventing complex formation, or an unproductive orientation that fails to present lysine residues on the POI to the E2-ubiquitin complex.[18]

Causality in Linker Design: Key Parameters

The optimization of a PROTAC is an empirical process, but it is guided by several core principles related to the linker's properties.

  • Length: The linker must be long enough to span the distance between the POI and E3 ligase binding sites without inducing steric hindrance, yet short enough to facilitate favorable protein-protein interactions within the ternary complex.[18] Linkers that are too long can lead to a floppy, unstable complex with high entropic penalty, while linkers that are too short can prevent complex formation altogether.[18] This often results in a "Goldilocks" effect, where an optimal length range exists for a given POI-E3 pair.

  • Composition: The chemical nature of the linker impacts crucial drug-like properties.

    • Alkyl Chains: Simple, flexible, and synthetically accessible. They can increase lipophilicity.

    • Polyethylene Glycol (PEG) Chains: Commonly used to increase hydrophilicity, solubility, and cell permeability, which is often a challenge for these large molecules.[]

    • Rigid/Constrained Linkers: Incorporating rigid moieties like alkynes or cyclic structures can reduce the entropic penalty of forming the ternary complex, potentially increasing its stability and the PROTAC's potency.

  • Attachment Points (Exit Vectors): The point at which the linker is attached to both the warhead and the anchor is paramount.[18][] The ideal exit vector points away from the core binding interface and into a solvent-exposed region.[] An incorrect attachment point can disrupt the binding of the ligand to its target protein or orient the recruited protein in a way that is non-productive for ubiquitination.

Linker_Design_Workflow Start Start: Select POI and E3 Ligands Analyze Analyze Ligand-Protein Co-crystal Structures Start->Analyze Identify Identify Solvent-Exposed Exit Vectors Analyze->Identify Design Design Initial Linker Library (Vary Length & Composition - e.g., Alkyl, PEG) Identify->Design Synthesize Synthesize PROTAC Library Design->Synthesize Biophysical Biophysical Assays (SPR, ITC, FP) Assess Ternary Complex Formation & Cooperativity Synthesize->Biophysical Cellular Cellular Assays (Western Blot, etc.) Determine DC50 & Dmax Biophysical->Cellular SAR Analyze Structure-Activity Relationship (SAR) Cellular->SAR Optimize Iterative Optimization: Modify Length, Rigidity, Attachment Point SAR->Optimize Refine Design Lead Lead Candidate SAR->Lead Optimal Profile Achieved Optimize->Synthesize

Figure 3: A workflow for the rational design and optimization of PROTAC linkers.

Part 4: Experimental Validation and Protocols

A successful PROTAC development campaign relies on a robust suite of assays to validate each design iteration. The goal is to build a self-validating system where biophysical data on ternary complex formation correlates with cellular degradation activity.

Biophysical Assays: Quantifying the Ternary Complex

Before moving into cells, it is crucial to confirm that the PROTAC can indeed form a stable ternary complex. These assays provide quantitative data on binding affinities (KD), kinetics, and cooperativity (α). Cooperativity is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein; positive cooperativity (α > 1) is a hallmark of a well-formed ternary complex.

Key Techniques:

  • Surface Plasmon Resonance (SPR): Measures binding interactions in real-time by detecting changes in the refractive index at a sensor chip surface. It can determine KD, on-rates, and off-rates.[20][21][22]

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).[20][21]

  • Fluorescence Polarization (FP): A solution-based technique that can measure binding affinities and is particularly useful for competitive binding assays.[23]

Protocol: Assessing Ternary Complex Formation by Surface Plasmon Resonance (SPR)

  • Objective: To measure the binding kinetics and affinity of a POI to a pre-formed complex of E3 ligase and PROTAC.

  • Materials:

    • SPR instrument and sensor chips (e.g., Biacore CM5 chip).

    • Purified, biotinylated E3 ligase (e.g., VHL complex).

    • Purified POI.

    • PROTAC of interest.

    • SPR running buffer (e.g., HBS-EP+).

    • DMSO for PROTAC dilution.

  • Methodology:

    • Immobilization: Immobilize streptavidin onto the CM5 chip surface via standard amine coupling. Capture the biotinylated E3 ligase on the sensor surface to a target density. A reference flow cell should be prepared with streptavidin only.

    • Analyte Preparation: Prepare a dilution series of the POI in running buffer. Prepare a constant concentration of the PROTAC in running buffer (ensure final DMSO concentration is consistent and low, e.g., <1%).

    • Kinetic Analysis (Binary Interaction): First, inject the POI dilution series over the captured E3 ligase surface to confirm there is no direct, binary interaction.

    • Ternary Complex Analysis: a. Pre-incubate the POI dilution series with a constant, fixed concentration of the PROTAC (typically at or above its KD for the E3 ligase). b. Inject this POI/PROTAC mixture over the E3 ligase and reference flow cells. Use a multi-cycle or single-cycle kinetic method. For example, a single-cycle kinetic run might involve sequential injections of increasing concentrations of the POI/PROTAC mix with no regeneration steps in between.[24]

    • Data Analysis: a. Subtract the reference flow cell data from the active cell data. b. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex.[24] c. A significantly lower KD (stronger binding) in the presence of the PROTAC compared to the binary interaction confirms cooperative ternary complex formation.

Cell-Based Assays: Measuring Protein Degradation

The ultimate test of a PROTAC is its ability to induce degradation of the POI in a cellular environment. The key metrics are DC50 (the concentration of PROTAC that induces 50% degradation of the POI) and Dmax (the maximum percentage of degradation achieved).[25][26]

Protocol: Determining DC50 and Dmax by Western Blot

  • Objective: To quantify the dose-dependent degradation of a target protein in cells following PROTAC treatment.

  • Materials:

    • Cell line expressing the POI.

    • PROTAC of interest.

    • Cell culture medium, plates, and incubator.

    • DMSO.

    • RIPA lysis buffer with protease/phosphatase inhibitors.

    • BCA or Bradford protein assay kit.

    • SDS-PAGE gels, transfer apparatus, and membranes.

    • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate and imaging system.

  • Methodology:

    • Cell Seeding: Seed cells in multi-well plates (e.g., 12-well or 6-well) and allow them to adhere overnight.

    • PROTAC Treatment: Prepare a serial dilution of the PROTAC in culture medium. The concentration range should span from low picomolar to high micromolar to capture the full dose-response curve. Include a vehicle-only (DMSO) control.[25]

    • Incubation: Replace the medium on the cells with the PROTAC-containing medium. Incubate for a predetermined time (e.g., 18-24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the wells with RIPA buffer.[25]

    • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[25]

    • Western Blotting: a. Normalize the protein amount for all samples and prepare them for SDS-PAGE. b. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody. d. Develop the blot using a chemiluminescent substrate and capture the image. e. Strip or cut the membrane and re-probe with the loading control antibody.

    • Data Analysis: a. Quantify the band intensities for the POI and the loading control using image analysis software (e.g., ImageJ). b. Normalize the POI signal to its corresponding loading control signal for each sample. c. Further normalize the data to the vehicle (DMSO) control, which is set to 100% protein level. d. Plot the normalized protein level (%) against the log of the PROTAC concentration. e. Fit the data to a non-linear regression curve (e.g., [inhibitor] vs. response -- variable slope) using software like GraphPad Prism to calculate the DC50 and Dmax values.[26]

Part 5: Conclusion and Future Perspectives

PROTAC technology has firmly established itself as a powerful new modality in drug discovery, with several candidates now in clinical trials.[2][27] The field is rapidly evolving, with ongoing research focused on several key areas:

  • Expanding the E3 Ligase Toolbox: Moving beyond VHL and CRBN to recruit novel, potentially tissue-specific E3 ligases to improve selectivity and reduce off-target effects.[28]

  • Rational and Computational Design: Increased use of structural biology and computational modeling to more accurately predict optimal linker configurations and ternary complex structures, reducing the reliance on empirical screening.[1][17]

  • Overcoming a New Resistance: Understanding and overcoming mechanisms of resistance to PROTACs, such as mutations in the POI or E3 ligase that prevent ternary complex formation.

  • Targeting New Cellular Pathways: Expanding beyond the UPS to other cellular degradation pathways, such as lysosomal degradation with LYTACs (Lysosome-Targeting Chimeras), to target extracellular and membrane proteins.[11]

The linker is the linchpin of PROTAC design. A deep understanding of how its physicochemical properties influence ternary complex formation is essential for accelerating the development of this transformative class of medicines. By integrating rational design principles with robust biophysical and cellular validation, researchers can unlock the full therapeutic potential of targeted protein degradation.

References

  • Gadd, M. S., Testa, A., Lucas, X., Chan, K. H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]

  • Sun, X., Wang, J., & Rao, Y. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4, 64. [Link]

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966–1973. [Link]

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102–114. [Link]

  • Zorba, A., Nguyen, C., Xu, Y., Starr, J., Borzilleri, K., Smith, J., ... & Cierpicki, T. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292. [Link]

  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505–516. [Link]

  • Schapira, M., Calabrese, M. F., Bullock, A. N., & Crews, C. M. (2019). Targeted protein degradation: expanding the toolbox. Nature Reviews Drug Discovery, 18(12), 949–963. [Link]

  • Khan, S., He, Y., Zhang, X., Yuan, Y., Pu, S., & Zhang, P. (2020). PROTACs as a Novel Therapeutic Strategy for Cancer Treatment. Molecular Cancer, 19(1), 1-13. [Link]

  • An, S., & Fu, L. (2022). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 78, 103941. [Link]

  • Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) — Past, present and future. Drug Discovery Today: Technologies, 31, 15-27. [Link]

  • Roy, M. J., Winkler, S., Hughes, S. J., & Ciulli, A. (2015). SPR-based assay for the design and characterization of PROTACs. Methods in Enzymology, 556, 495-512. [Link]

  • Troup, R. I., Csekei, M., & Ciulli, A. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(2), 273-286. [Link]

  • Edmondson, S. D., Yang, B., & Fallan, C. (2019). Proteolysis targeting chimeras (PROTACs) in ‘beyond rule-of-five’ chemical space: Recent progress and future challenges. Bioorganic & Medicinal Chemistry Letters, 29(16), 1984-1992. [Link]

  • Cecchini, C., Pannilunghi, S., Tardy, S., & Scapozza, L. (2021). The PROTAC technology in drug discovery: A charm in killing unwanted proteins. Pharmacological Research, 163, 105267. [Link]

  • Lu, M., Liu, T., Jiao, Q., Ji, J., & Wu, Y. (2018). Discovery of a Potent and Selective STAT3 PROTAC Degrader. Journal of Medicinal Chemistry, 61(18), 8128-8147. [Link]

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Methodological & Application

synthesis of ethyl-2-(4-aminophenoxy) acetate from 4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Facile and Efficient Two-Step Synthesis of Ethyl-2-(4-aminophenoxy) acetate from 4-Nitrophenol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ethyl-2-(4-aminophenoxy) acetate is a valuable synthon, or building block, extensively utilized in medicinal chemistry and drug discovery for the development of novel therapeutic agents, including dual-action hypoglycemic agents.[1][2][3][4] This application note provides a comprehensive, field-proven guide for the synthesis of ethyl-2-(4-aminophenoxy) acetate from the readily available starting material, 4-nitrophenol. The synthesis is presented as a two-step, one-pot consecutive reaction that prioritizes safety, cost-effectiveness, and high yield. The methodology involves an initial Williamson ether synthesis followed by a selective reduction of the nitro group. This guide offers detailed mechanistic insights, step-by-step protocols, safety considerations, and characterization data to ensure reproducible and successful synthesis.

Introduction: Scientific Rationale and Strategy

The synthesis of substituted phenoxyacetates is a cornerstone of many pharmaceutical development programs. The target molecule, ethyl-2-(4-aminophenoxy) acetate, combines a reactive primary amine and an ester functional group, making it a versatile intermediate for creating more complex molecular architectures.

The synthetic strategy is logically divided into two distinct chemical transformations:

  • Step 1: O-Alkylation via Williamson Ether Synthesis. The phenolic hydroxyl group of 4-nitrophenol is deprotonated by a mild base to form a phenoxide ion. This potent nucleophile then displaces a halide from an ethyl haloacetate (e.g., ethyl bromoacetate or chloroacetate) in a classic SN2 reaction to form the ether linkage.[5][6][7] This reaction is highly efficient for preparing both symmetrical and asymmetrical ethers.[5]

  • Step 2: Selective Reduction of the Nitro Group. The intermediate, ethyl 2-(4-nitrophenoxy) acetate, is then subjected to reduction. While various methods exist for reducing aromatic nitro groups, such as catalytic hydrogenation with H₂ and Pd/C, this protocol employs a safer and more economical alternative using iron powder in the presence of an electrolyte like ammonium chloride (NH₄Cl).[1] This method avoids the need for specialized high-pressure hydrogenation equipment and flammable hydrogen gas.[1]

This consecutive reaction approach, where the intermediate is not isolated, streamlines the process, minimizes product loss, and improves overall efficiency.[1]

Overall Reaction Scheme

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction 4-Nitrophenol 4-Nitrophenol Ethyl 2-(4-nitrophenoxy)acetate Ethyl 2-(4-nitrophenoxy)acetate (Intermediate) 4-Nitrophenol->Ethyl 2-(4-nitrophenoxy)acetate  + Ethyl bromoacetate  K₂CO₃, KI (cat.)  Acetone, Reflux Ethyl 2-(4-aminophenoxy)acetate Ethyl 2-(4-aminophenoxy)acetate (Final Product) Ethyl 2-(4-nitrophenoxy)acetate->Ethyl 2-(4-aminophenoxy)acetate  Fe, NH₄Cl  Ethanol/Water, Reflux

Caption: Overall two-step synthesis pathway.

Materials and Reagents

ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)Equivalents
4-NitrophenolC₆H₅NO₃139.111.39 g101.0
Anhydrous Potassium CarbonateK₂CO₃138.212.76 g202.0
Ethyl BromoacetateC₄H₇BrO₂167.001.70 g101.0
Potassium IodideKI166.0010 mg0.06cat.
Iron Powder (Fe)Fe55.851.68 g303.0
Ammonium ChlorideNH₄Cl53.491.60 g303.0
Acetone (dry)C₃H₆O-20 mL--
EthanolC₂H₅OH-15 mL--
Distilled WaterH₂O-15 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂-~90 mL--

Experimental Protocols

This procedure is adapted from a validated and published method, ensuring high reliability and yield.[1]

Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate (Intermediate)

Causality: This step utilizes the Williamson ether synthesis.[8] Anhydrous potassium carbonate (K₂CO₃) acts as a base to deprotonate the acidic phenol, creating the nucleophilic phenoxide.[5] Dry acetone is used as the solvent because it is polar aprotic, which favors the SN2 mechanism, and its boiling point is suitable for reflux.[6] A catalytic amount of potassium iodide (KI) is added to facilitate the reaction, as iodide is a better leaving group than bromide and can transiently replace it on the ethyl acetate backbone (Finkelstein reaction), accelerating the rate of substitution.

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol) and dry acetone (20 mL).

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Stir the mixture and bring it to reflux for approximately 20 minutes to ensure complete formation of the potassium phenoxide salt.

  • Add ethyl bromoacetate (1.7 g, 10 mmol) and potassium iodide (10 mg) to the refluxing mixture.

  • Continue to reflux for 8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 4-nitrophenol spot is consumed.

  • Upon completion, stop the heating. The resulting pale yellow solid of ethyl 2-(4-nitrophenoxy)acetate is used directly in the next step without isolation.[1]

Step 2: Reduction of Ethyl 2-(4-nitrophenoxy)acetate (Consecutive Reaction)

Causality: This step employs a classic Béchamp reduction, using iron metal in the presence of a weak acid (ammonium chloride) to selectively reduce the nitro group to a primary amine. The iron acts as the electron donor, becoming oxidized in the process, while NH₄Cl provides a proton source and prevents the formation of passivating iron oxides on the metal surface. This method is preferred for its selectivity, as it does not reduce the ester functionality.

Protocol:

  • Allow the reaction mixture from Step 1 to cool slightly. Filter the hot mixture to remove the inorganic salts (K₂CO₃, KBr, KI) and wash the salts with a small amount of hot acetone.

  • Evaporate the solvent from the filtrate under reduced pressure at 40 °C.

  • To the crude product residue, add ammonium chloride (1.6 g, 30 mmol) and a 1:1 mixture of ethanol and distilled water (30 mL total).[1]

  • Heat the mixture to reflux with stirring for 30 minutes.

  • Temporarily remove the magnetic stir bar and carefully add iron powder (1.68 g, 30 mmol) in portions to control the exothermic reaction.

  • Reintroduce the stir bar and continue to reflux for an additional 4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, filter the hot solution through a pad of Celite to remove the iron and iron oxide residues.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[1]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • The resulting crude product can be left to stand, which should afford reddish-brown crystals of ethyl 2-(4-aminophenoxy)acetate.[1] Further purification can be achieved by recrystallization if necessary.

Experimental Workflow Diagram

G A Mix 4-Nitrophenol, K₂CO₃ in Acetone B Reflux for 20 min A->B C Add Ethyl Bromoacetate & KI B->C D Reflux for 8 hours (Monitor by TLC) C->D E Hot Filtration & Solvent Evaporation D->E Step 1 Complete F Add NH₄Cl, EtOH/H₂O Reflux for 30 min E->F G Add Fe Powder Reflux for 4 hours F->G H Hot Filtration through Celite G->H Step 2 Complete I Solvent Evaporation & Extraction with EtOAc H->I J Dry, Concentrate & Crystallize I->J K Final Product: Ethyl 2-(4-aminophenoxy)acetate J->K

Caption: Step-by-step experimental workflow.

Characterization of Final Product

The structure of the synthesized ethyl 2-(4-aminophenoxy)acetate should be confirmed using standard analytical techniques. Published spectral data serves as a reliable reference for validation.[1][4]

Analysis Expected Results
Appearance Reddish-brown crystals[1]
¹H NMR (500 MHz, DMSO-d₆)δ (ppm): 6.62 (d, J=9.0 Hz, 2H, Ar-H), 6.47 (d, J=9.0 Hz, 2H, Ar-H), 4.65 (s, 2H, NH₂), 4.55 (s, 2H, O-CH₂), 4.12 (q, J=7.1 Hz, 2H, O-CH₂CH₃), 1.18 (t, J=7.1 Hz, 3H, O-CH₂CH₃)[1][4]
¹³C NMR (125 MHz, DMSO-d₆)δ (ppm): 169.3 (C=O), 149.3, 141.2, 115.4, 114.8 (Ar-C), 65.6 (O-CH₂), 60.4 (O-CH₂CH₃), 14.1 (CH₃)[1][4]

Safety and Handling Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • 4-Nitrophenol: Toxic if swallowed and harmful in contact with skin or if inhaled.[9] May cause damage to organs through prolonged exposure.[9] Avoid dust formation.

  • Ethyl Bromoacetate / Ethyl Chloroacetate: These are lachrymators and are toxic. Handle with extreme care. They are flammable liquids and vapors.[10][11] Keep away from heat and ignition sources.[12][13]

  • Potassium Carbonate: Causes skin and eye irritation.

  • Acetone/Ethanol: Highly flammable liquids. Keep away from open flames and sparks.

Waste materials must be disposed of in accordance with local and national regulations.[12]

Conclusion

This application note details a robust and efficient protocol for the synthesis of ethyl-2-(4-aminophenoxy) acetate. By employing a consecutive reaction strategy that combines a Williamson ether synthesis with an iron-mediated nitro reduction, this method offers significant advantages in terms of safety, cost, and operational simplicity over traditional methods. The provided step-by-step guide and supporting technical information enable researchers to reliably produce this key pharmaceutical intermediate for applications in drug discovery and development.

References

  • Barakat, A., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals. [Link]

  • JYU. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. JYX: JYU. [Link]

  • ResearchGate. (2022). Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy) acetate (4). ResearchGate. [Link]

  • ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. ResearchGate. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-nitrophenoxy)acetate. PubChem. [Link]

  • California State University, Bakersfield. (n.d.). Williamson Ether Synthesis. CSUB. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Cambridge University Press. [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. UMSL. [Link]

  • PubChemLite. (n.d.). Ethyl 2-(4-aminophenoxy)acetate (C10H13NO3). PubChemLite. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Carl ROTH. [Link]

Sources

Application Note: A Multi-faceted Approach to the Purity Validation of Methyl (4-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the analytical validation of Methyl (4-aminophenoxy)acetate, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods (FTIR, ¹H NMR), designed to provide a complete purity profile. The protocols herein are grounded in established principles of analytical chemistry and adhere to the validation characteristics outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

This compound (CAS No: 59954-04-0) is a crucial building block in the synthesis of various pharmaceutical compounds.[4][5] Its molecular structure, featuring a primary aromatic amine, an ether linkage, and a methyl ester, presents a unique set of analytical challenges. Impurities, whether arising from the synthetic route, degradation, or storage, can have a significant impact on the downstream manufacturing process and the final drug product's safety profile. Therefore, a robust and validated analytical strategy is not merely a regulatory requirement but a cornerstone of quality assurance in drug development.

This guide is intended for researchers, analytical scientists, and quality control professionals. It provides not only step-by-step protocols but also the scientific rationale behind the selection of each method, enabling the user to understand and adapt these procedures as needed.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃[4][5]
Molecular Weight 181.19 g/mol [4][5][6]
Appearance Solid[4]
Melting Point ~74.34 °C[7]
Water Solubility 1654.04 mg/L (Predicted)[7]
Flash Point 127.86 °C (Predicted)[7]

Orthogonal Analytical Strategy for Comprehensive Purity Assessment

No single analytical technique can definitively establish the purity of a compound. An orthogonal approach, employing multiple methods with different separation and detection principles, provides a more complete and reliable assessment. This strategy is designed to detect a wide range of potential impurities, including isomers, starting materials, by-products, and degradation products.

Orthogonal_Strategy cluster_main Purity Validation of this compound cluster_chromatography Chromatographic Methods (Separation & Quantification) cluster_spectroscopy Spectroscopic Methods (Identification & Structural Confirmation) Analyte This compound Sample HPLC HPLC-UV (Primary Assay & Impurity Profiling) Analyte->HPLC Primary Technique GC_MS GC-MS (Volatile Impurities & Confirmation) Analyte->GC_MS Complementary Technique FTIR FTIR (Functional Group Identification) Analyte->FTIR Qualitative Identity NMR ¹H NMR (Structural Elucidation & Purity Check) Analyte->NMR Structural Confirmation HPLC->GC_MS Orthogonal Separation Purity_Report Comprehensive Purity Report HPLC->Purity_Report GC_MS->Purity_Report FTIR->NMR Orthogonal Identification FTIR->Purity_Report NMR->Purity_Report

Caption: Orthogonal analytical workflow for purity validation.

Chromatographic Methods: The Core of Purity Determination

Chromatographic techniques are the workhorses for purity analysis, offering high-resolution separation of the main component from its impurities.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

HPLC with UV detection is the primary technique for quantifying this compound and profiling non-volatile impurities. The method's specificity, linearity, and accuracy are paramount for a reliable purity assessment. The aromatic nature of the analyte makes it ideally suited for UV detection.

Rationale for Method Design: A reversed-phase C18 column is selected due to the moderate polarity of the analyte. The mobile phase, a gradient of acetonitrile and a buffered aqueous phase, is optimized to achieve a good peak shape and resolution from potential impurities. The buffer (e.g., ammonium formate) ensures consistent ionization and is compatible with mass spectrometry if further characterization is needed.[8]

Experimental Protocol: HPLC-UV

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm (or optimal wavelength determined by PDA)
Injection Volume 10 µL
  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a concentration of approximately 100 µg/mL.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Validation Parameters (as per ICH Q2(R1)): [1][2][9]

    • Specificity: Analyze blank, placebo (if applicable), standard, and sample solutions to demonstrate that there is no interference at the retention time of the analyte.

    • Linearity: Prepare a series of solutions over a range of 50-150% of the nominal concentration. Plot the peak area against concentration and determine the correlation coefficient (r² > 0.999).

    • Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample. The relative standard deviation (RSD) should be <2%.

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile organic impurities that may not be detected by HPLC. The high sensitivity of the mass spectrometer allows for trace-level detection. Given the analyte's phenoxy acetic acid structure, derivatization may be necessary to improve its volatility and chromatographic behavior, although the methyl ester form may be sufficiently volatile.[10][11]

Rationale for Method Design: A direct injection method is initially attempted. If peak tailing or thermal degradation is observed, a silylation derivatization step (e.g., using BSTFA) can be employed to convert the primary amine to a less polar, more volatile derivative. The mass spectrometer is operated in full scan mode for impurity identification and selected ion monitoring (SIM) mode for quantification of known impurities.

Experimental Protocol: GC-MS

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Chromatographic Conditions:

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 40-450 amu
  • Sample Preparation:

    • Dissolve approximately 10 mg of the sample in 10 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities using an internal or external standard method, ensuring the method is validated for linearity and accuracy.

Spectroscopic Methods: Confirming Identity and Structure

Spectroscopic methods provide crucial information about the molecular structure and functional groups present, serving as an orthogonal confirmation of the compound's identity.

Spectroscopic_Workflow cluster_workflow Spectroscopic Identification Workflow Start Sample of Methyl (4-aminophenoxy)acetate FTIR_Analysis Perform FTIR Analysis Start->FTIR_Analysis NMR_Analysis Perform ¹H NMR Analysis Start->NMR_Analysis FTIR_Data FTIR Spectrum: - N-H stretch - C=O stretch - C-O stretch - Aromatic C-H FTIR_Analysis->FTIR_Data NMR_Data ¹H NMR Spectrum: - Aromatic protons - Methylene protons - Methyl protons - Amine protons NMR_Analysis->NMR_Data Compare Compare Spectra with Reference Standard and Expected Structure FTIR_Data->Compare NMR_Data->Compare Confirm Identity and Structure Confirmed Compare->Confirm

Caption: Workflow for spectroscopic identity confirmation.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12] The spectrum of this compound should be compared against a reference standard to confirm its identity.

Expected Characteristic Absorptions:

Functional GroupExpected Wavenumber (cm⁻¹)Interpretation
N-H Stretch (Amine) 3300-3500 (two bands for primary amine)Confirms the presence of the -NH₂ group.[13]
Aromatic C-H Stretch 3000-3100Indicates the benzene ring.
Aliphatic C-H Stretch 2850-3000Corresponds to the methyl and methylene groups.
C=O Stretch (Ester) ~1735-1750Strong absorption characteristic of the ester carbonyl.[14]
C=C Stretch (Aromatic) 1500-1600Multiple bands confirming the aromatic ring.
C-O Stretch (Ether & Ester) 1000-1300Bands corresponding to the aryl-ether and ester C-O bonds.[13]
N-H Bend (Amine) ~1600Confirms the primary amine.[13]

Protocol: Acquire the spectrum using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal and record the spectrum from 4000 to 400 cm⁻¹.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the chemical structure of a molecule, including the number of different types of protons, their chemical environment, and their connectivity.[15] It is an excellent tool for structural confirmation and can also be used to detect and quantify impurities if their signals do not overlap with the main component.

Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

ProtonsApprox. δ (ppm)MultiplicityIntegrationAssignment
Aromatic 6.6-6.8m4HProtons on the benzene ring.
-O-CH₂- ~4.5s2HMethylene protons adjacent to the ether oxygen.
-O-CH₃ ~3.7s3HMethyl protons of the ester.[16]
-NH₂ Broad singlets2HAmine protons (position can vary).

Protocol:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks to determine the relative ratios of the protons and compare the chemical shifts and coupling patterns to the expected structure.

Conclusion

The purity of this compound is a critical quality attribute that must be rigorously controlled. The multi-faceted analytical strategy presented in this application note, combining orthogonal chromatographic and spectroscopic techniques, provides a robust framework for its validation. By employing HPLC for assay and impurity profiling, GC-MS for volatile components, and FTIR and ¹H NMR for structural confirmation, researchers and quality control analysts can ensure the identity, purity, and quality of this important pharmaceutical intermediate, thereby supporting the development of safe and effective medicines. Adherence to the principles of method validation as outlined in ICH Q2(R1) is essential throughout this process.[1][2][3]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • methyl 2-(4-aminophenoxy)acetate (59954-04-0). Chemchart. [Link]

  • Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

  • Table of Contents. The Royal Society of Chemistry. [Link]

  • GENERAL HPLC METHODS. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental). Human Metabolome Database. [Link]

  • This compound. LabSolutions. [Link]

  • 1H NMR spectrum of methyl acetate. ResearchGate. [Link]

  • NMR Spectra - an introduction and overview. Chemistry LibreTexts. [Link]

  • FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. WWJMRD. [Link]

  • multi-active method for the analysis of active substances in formulated products. cipac.org. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Methyl 4-aminobenzoate - Vapor Phase IR Spectrum. SpectraBase. [Link]

  • Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework. Regular Article. [Link]

  • This compound. Cenmed Enterprises. [Link]

  • Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool. Agilent. [Link]

  • GC-MS/MS method for trace analysis of chlorophenoxy acidic herbicides from water samples. ResearchGate. [Link]

  • GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides. PubMed. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • HPLC Method for Analysis of 4-Aminophenol. SIELC Technologies. [Link]

  • FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. ResearchGate. [Link]

  • FTIR spectra of (a) cellulose acetate and (b) aminized cellulose acetate nanofibers. ResearchGate. [Link]

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using HPLC for quantitative determination of Methyl (4-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Determination of Methyl (4-aminophenoxy)acetate by High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is an aromatic amine derivative with significance as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity and concentration are critical parameters that directly impact the yield, purity, and safety profile of the final products. Therefore, a robust, accurate, and reliable analytical method for its quantitative determination is essential for quality control in research, development, and manufacturing environments.

This application note presents a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the precise quantification of this compound. The protocol is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[1][2][3] This guide is designed for researchers, analytical scientists, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind the methodological choices.

Principle of the Method

The method is based on reversed-phase chromatography, a technique that separates compounds based on their hydrophobicity.[4] A non-polar stationary phase (C18) is used with a polar mobile phase. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. Its retention on the column is controlled by the composition of the mobile phase. The amine functional group in the analyte necessitates careful pH control of the mobile phase to ensure good peak shape and reproducible retention times. An acidic mobile phase is employed to protonate the amine group, minimizing undesirable interactions with residual silanols on the silica-based stationary phase.[5] Quantification is achieved by monitoring the UV absorbance of the analyte as it elutes from the column and comparing the peak area to a calibration curve generated from reference standards of known concentrations.

Materials and Methods

Instrumentation

A standard HPLC system equipped with the following components is suitable:

  • Quaternary or Binary Gradient Pump

  • Degasser

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chemicals and Reagents
  • This compound Reference Standard (>98% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Phosphoric Acid (ACS Grade)

Optimized Chromatographic Conditions

The following conditions were optimized to achieve a sharp, symmetrical peak for this compound with a suitable retention time.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column provides excellent retention and selectivity for aromatic compounds. The 250 mm length ensures high efficiency and resolution.

  • Mobile Phase: The combination of acetonitrile and water is a common choice for reversed-phase HPLC.[5] Phosphoric acid is added to the aqueous phase to adjust the pH to approximately 2-3. This ensures the amine group on the analyte is protonated, leading to improved peak symmetry by preventing interaction with silanol groups on the stationary phase.[4][5]

  • Wavelength: The detection wavelength of 230 nm was selected based on the UV absorbance spectrum of the analyte, providing high sensitivity.

  • Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times and stable chromatography.

Preparation of Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with methanol and mix thoroughly. This solution should be stored at 2-8°C and can be used for up to 7 days.

Working Standard Solutions (Calibration Curve): Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 5, 10, 25, 50, 100, and 150 µg/mL).

Sample Preparation:

  • Accurately weigh a sufficient amount of the sample expected to contain approximately 25 mg of this compound.

  • Transfer the sample into a 25 mL volumetric flask.

  • Add approximately 15 mL of mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6]

Method Validation Protocol (ICH Q2(R2))

A validated analytical procedure ensures that it is suitable for its intended purpose.[2][3] The following parameters must be assessed.

System Suitability

Before performing any analysis, the chromatographic system's performance must be verified. This is achieved by injecting a working standard solution (e.g., 50 µg/mL) six times. The system is deemed ready for use if it meets the acceptance criteria outlined below.[7]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation.
% RSD of Peak Areas ≤ 2.0%Demonstrates the precision of the injector and system.
% RSD of Retention Times ≤ 1.0%Shows the stability of the pump and mobile phase composition.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Inject a blank (mobile phase), a placebo (sample matrix without the analyte), and a spiked sample.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank or placebo chromatograms.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol: Inject the prepared calibration standards (e.g., 5-150 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

  • Range: The validated range for this method is 80% to 120% of the target concentration.[8]

Accuracy (as Recovery)

Accuracy demonstrates the closeness of the test results to the true value.[1]

  • Protocol: Analyze a sample matrix spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Perform each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate preparations of a sample at 100% of the target concentration on the same day by the same analyst.

    • Acceptance Criteria: The % RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.[9]

    • Acceptance Criteria: The cumulative % RSD for both sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the sensitivity of the method.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.[7][10] For S/N, a ratio of 3:1 is used for LOD and 10:1 for LOQ.[9]

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (%RSD ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (e.g., Acetonitrile content ± 2%)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not significantly deviate from the nominal conditions.

Experimental Workflow and Validation Structure

The following diagrams illustrate the overall analytical workflow and the interrelationship of the validation parameters.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phase P2 Prepare Standard & Sample Solutions P1->P2 A1 System Equilibration P2->A1 A2 System Suitability Test (SST) A1->A2 A3 Inject Calibration Standards A2->A3 A4 Inject Samples A3->A4 D1 Integrate Peaks A4->D1 D2 Generate Calibration Curve D1->D2 D3 Calculate Sample Concentration D1->D3 D2->D3 R1 R1 D3->R1 Final Report

Caption: High-level workflow for HPLC analysis.

G cluster_core Core Attributes cluster_performance Performance Characteristics Method Validated Analytical Method Specificity Specificity Method->Specificity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity & Range Method->Linearity Robustness Robustness Method->Robustness SST System Suitability Method->SST Precision->Accuracy Linearity->Accuracy Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Interrelation of ICH validation parameters.

Step-by-Step Protocol

1. System Preparation and Suitability:

  • Prepare the mobile phase as described in the Chromatographic Conditions table.

  • Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a system suitability standard (e.g., 50 µg/mL).

  • Inject the standard solution six consecutive times.

  • Verify that the system suitability results (Tailing Factor, Theoretical Plates, %RSD of peak area and retention time) meet the acceptance criteria. Do not proceed if the system fails.

2. Calibration:

  • Inject the series of working standard solutions (e.g., 5 to 150 µg/mL) from lowest to highest concentration.

  • After data acquisition, generate a linear regression calibration curve of Peak Area vs. Concentration.

  • Confirm that the correlation coefficient (r²) is ≥ 0.999.

3. Sample Analysis:

  • Inject the prepared sample solutions. It is good practice to bracket sample injections with a standard injection (e.g., a mid-level calibration standard) to monitor system stability.[11]

  • Integrate the peak corresponding to this compound.

4. Calculation: The concentration of this compound in the sample is calculated using the equation from the linear regression of the calibration curve:

y = mx + c

Where:

  • y = Peak area of the analyte in the sample

  • m = Slope of the calibration curve

  • x = Concentration of the analyte in the sample (µg/mL)

  • c = y-intercept of the calibration curve

Solve for x:

Concentration (µg/mL) = (y - c) / m

Remember to account for the initial sample weight and dilution factors to report the final result in the appropriate units (e.g., % w/w).

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative determination of this compound. The method has been developed based on sound scientific principles and is validated according to current ICH guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. This application note serves as a comprehensive guide for its implementation in quality control laboratories for routine analysis, ensuring the quality and consistency of materials used in research and pharmaceutical manufacturing.

References

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  • Ermer, J. (2001). Validation of analytical methods in accordance with ICH guidelines Q2. Scribd. [Link]

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  • KNAUER. (n.d.). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Application Note. [Link]

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  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. [Link]

  • Maleki, R., et al. (2017). HPLC Method Development and Validation for Pharmaceutical Analysis. International Journal of Pharmaceutical Quality Assurance, 8(2), 53-58. [Link]

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  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [https://www.cipac.org/documents/ greasy-spoon-cafe/5219-r.pdf]([Link] greasy-spoon-cafe/5219-r.pdf)

  • Dong, M. W., & Huynh-Ba, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 20-33. [Link]

  • Kumar, S., & Kumar, P. (2015). A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy, 5(10), 07-19. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Siddiqui, M. R., et al. (2013). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Journal of the Chilean Chemical Society, 58(1), 1599-1604. [Link]

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  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. Wiley. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column. [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. [Link]

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Application Note: High-Sensitivity GC-MS Analysis for Volatile Impurities in Aminophenoxyacetates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the identification and quantification of volatile impurities in aminophenoxyacetate active pharmaceutical ingredients (APIs) using static headspace gas chromatography coupled with mass spectrometry (SHS-GC-MS). Aminophenoxyacetates are a significant class of compounds in pharmaceutical development, and ensuring their purity is critical for drug safety and efficacy.[1][2] This method provides a robust and sensitive approach for the detection of residual solvents and other volatile organic impurities that may be present from the synthesis and manufacturing processes. The causality behind experimental choices, from sample preparation to data analysis, is explained to provide researchers with a comprehensive understanding of the methodology.

Introduction: The Criticality of Volatile Impurity Profiling

Aminophenoxyacetates constitute a class of chemical compounds with diverse applications in the pharmaceutical industry. The control of impurities in APIs is a mandate from regulatory bodies worldwide, as impurities can impact the safety, efficacy, and stability of the final drug product.[1][2] Volatile organic impurities, often residual solvents from the manufacturing process, are of particular concern due to their potential toxicity.[1][3]

The International Council for Harmonisation (ICH) Q3C (R9) guideline provides a framework for the classification and acceptable limits of residual solvents in pharmaceuticals.[4][5][6] This application note describes a method that aligns with these principles, offering a reliable strategy for the quality control of aminophenoxyacetate APIs. Headspace gas chromatography (HSGC) is the preferred technique for analyzing residual solvents as it minimizes matrix effects from the non-volatile API, thereby enhancing sensitivity and system robustness.[7][8] Coupling GC with mass spectrometry (MS) provides definitive identification of impurities, a significant advantage over less specific detectors like Flame Ionization Detection (FID).[9]

The choice of static headspace over dynamic headspace (purge-and-trap) is based on its simpler instrumentation and reliable performance for routine quality control.[7] This approach ensures that the analytical method is both accurate and readily implementable in a regulated laboratory environment.

Experimental Workflow and Rationale

The overall analytical workflow is designed to ensure accurate and reproducible results, from sample handling to data interpretation. Each step is optimized to address the specific chemical properties of aminophenoxyacetates and the target volatile impurities.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting sample Weigh Aminophenoxyacetate API dissolve Dissolve in Headspace Solvent (e.g., DMSO) sample->dissolve vial Seal in Headspace Vial dissolve->vial incubate Incubate and Equilibrate vial->incubate Transfer to Autosampler inject Inject Headspace Vapor incubate->inject separate GC Separation inject->separate detect MS Detection and Ionization separate->detect identify Peak Identification (Library Search & Retention Time) detect->identify quantify Quantification (Calibration Curve) identify->quantify report Generate Report quantify->report

Caption: Overall workflow for GC-MS analysis of volatile impurities.

Materials and Methods

Reagents and Materials
  • Solvents: GC-Headspace grade Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended as dissolution solvents due to their high boiling points and ability to dissolve a wide range of organic compounds.[10][11][12]

  • Reference Standards: Certified reference standards of potential volatile impurities (e.g., toluene, acetone, methanol, dichloromethane) should be procured from a reputable supplier.

  • Aminophenoxyacetate API: The test sample for analysis.

  • Vials and Caps: 20 mL headspace vials with PTFE/silicone septa.

Instrumentation

A gas chromatograph equipped with a static headspace autosampler and a mass selective detector is required. The following configuration is recommended:

Component Specification Rationale
GC System Agilent 8890 GC or equivalentProvides precise control of temperature and flow rates.
MS Detector Agilent 5977B MSD or equivalentOffers high sensitivity and specificity for impurity identification.[9]
Headspace Sampler Agilent 7697A or equivalentEnsures reproducible injection of the headspace vapor.[9]
GC Column DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalentA mid-polar column ideal for separating a wide range of residual solvents.[8]
Carrier Gas Helium (99.999% purity)Inert carrier gas compatible with MS detection.

Detailed Protocols

Standard Preparation
  • Stock Standard Solution (SSS): Prepare a stock solution containing all potential volatile impurities at a concentration of approximately 1000 µg/mL in the chosen headspace solvent (e.g., DMSO).

  • Working Standard Solutions (WSS): Prepare a series of working standards by diluting the SSS to achieve concentrations ranging from the limit of quantification (LOQ) to above the expected impurity levels. A typical range would be 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh approximately 100 mg of the aminophenoxyacetate API into a 20 mL headspace vial. The sample amount can be adjusted based on the expected impurity levels and the sensitivity of the instrument.

  • Add 1 mL of the headspace solvent (e.g., DMSO) to the vial.

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Gently vortex the vial to ensure complete dissolution of the API. Sonication is generally not recommended as it can promote the degradation of the sample or solvent.[7]

GC-MS Parameters

The following parameters provide a starting point for method development. Optimization may be required for specific aminophenoxyacetate compounds and target impurities.

Parameter Condition
Headspace Sampler
Oven Temperature80 °C
Loop Temperature90 °C
Transfer Line Temp.100 °C
Vial Equilibration Time15 min
Injection Volume1 mL
GC
Inlet Temperature250 °C
Injection ModeSplit (10:1)
Oven ProgramInitial 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Carrier Gas Flow1.2 mL/min (Constant Flow)
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 35-350) and/or Selected Ion Monitoring (SIM)

Data Analysis and Interpretation

Impurity Identification

Identification of volatile impurities is achieved by a two-pronged approach:

  • Retention Time Matching: Compare the retention time of the peaks in the sample chromatogram with those of the certified reference standards.

  • Mass Spectral Library Matching: The mass spectrum of each unknown peak is compared against a commercial library (e.g., NIST) for tentative identification. The presence of characteristic fragment ions provides a high degree of confidence in the identification.

Quantification

Quantification is performed by generating a calibration curve for each target impurity using the prepared working standard solutions. A linear regression analysis is applied to the plot of peak area versus concentration. The concentration of the impurity in the API sample is then calculated from this curve.

Mass Spectral Fragmentation of Aminophenoxyacetates

Understanding the fragmentation patterns of the parent aminophenoxyacetate is crucial to avoid misidentification of its fragments as impurities. The electron ionization (EI) of a typical aminophenoxyacetate will likely involve characteristic cleavages.

Fragmentation cluster_legend Legend parent [M]+• frag1 [M - COOH]+ parent->frag1 Loss of Carboxylic Acid Radical frag2 [M - OCH2COOH]+ parent->frag2 Ether Bond Cleavage frag3 [C6H4NH2]+• frag2->frag3 Further Fragmentation key [M]+• : Molecular Ion [...]+ : Fragment Ion

Caption: Plausible fragmentation pathway for a generic aminophenoxyacetate.

Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating a linear relationship between concentration and response over a defined range.

  • Accuracy: The closeness of the test results to the true value, typically assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The static headspace GC-MS method detailed in this application note provides a sensitive, specific, and reliable approach for the analysis of volatile impurities in aminophenoxyacetate APIs. The methodology is grounded in established principles of pharmaceutical analysis and aligns with regulatory expectations for impurity testing. By understanding the rationale behind each step, researchers and drug development professionals can effectively implement and adapt this protocol for the quality control of their specific aminophenoxyacetate compounds, ultimately contributing to the development of safer and more effective medicines.

References

  • European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from [Link]

  • Therapeutic Goods Administration. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

  • ECA Academy. (2024, May 28). ICH Q3C: New Version of the Guideline for Residual Solvents published. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2019, July 22). Impurities: Guideline for Residual Solvents Q3C(R6). Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • LCGC International. (n.d.). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Retrieved from [Link]

  • American Laboratory. (2011, February 1). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID-MS. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • University of Maryland. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]

  • Contract Pharma. (2024, July 29). Impurities in APIs and Their Effects on Products. Retrieved from [Link]

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • SpringerLink. (2024, July 26). Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. Retrieved from [Link]

  • Shimadzu (Europe). (n.d.). GC Analysis Data Collection for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • LCGC International. (n.d.). A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. Retrieved from [Link]

  • Aayushi International Interdisciplinary Research Journal. (n.d.). Mass Spectral Fragmentation Patterns of (E) - 2-(((4-((4- aminophenyl)sulfonyl)phenyl)imino)methyl)phenols. Retrieved from [Link]

  • Shimadzu Corporation. (2015). Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • PubMed. (2024, November 19). Development and Validation of a Headspace GC-MS Method for Simultaneous Quantification of Antimicrobial Preservatives in Biopharmaceutical Peptide Formulations. Retrieved from [Link]

  • Innoteg. (n.d.). The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. Retrieved from [Link]

  • SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]

  • MDPI. (n.d.). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Retrieved from [Link]

  • ResearchGate. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Organic volatile impurities in pharmaceuticals. Retrieved from [Link]

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Introduction: Unlocking the Synthetic Potential of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Functional Group Transformations of Methyl 2-(3-aminophenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(3-aminophenoxy)acetate is a bifunctional molecule that serves as a highly versatile starting material in medicinal chemistry and materials science.[1] Its structure is characterized by three distinct and reactive functional domains: a nucleophilic primary aromatic amine, a readily modifiable methyl ester, and a stable phenoxy-ether linkage.[2] This unique combination allows for a wide array of selective chemical modifications, enabling the systematic construction of diverse molecular libraries for biological screening and the development of novel compounds with tailored properties.[1]

This guide provides a comprehensive overview of the key functional group transformations possible with Methyl 2-(3-aminophenoxy)acetate. Moving beyond simple procedural lists, we delve into the causality behind experimental choices, offering detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Part 1: Chemistry of the Aromatic Amine

The primary aromatic amine is arguably the most versatile handle on the scaffold. Its nucleophilicity allows for a range of bond-forming reactions at the nitrogen atom, while its aromatic nature permits the formation of diazonium salts, which are gateways to a vast number of subsequent transformations.

N-Acylation: Forging the Amide Bond

The reaction of the primary amine with acylating agents such as acid chlorides or anhydrides is a fundamental transformation that yields stable amide products.[3][4] This reaction, known as N-acylation, is central to the synthesis of countless biologically active molecules.[1] The process involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. A base, typically pyridine, is used to neutralize the HCl byproduct, driving the reaction to completion.[3]

Workflow for N-Acylation

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A Methyl 2-(3-aminophenoxy)acetate E Combine reactants at 0°C A->E B Acylating Agent (e.g., Benzoyl Chloride) B->E C Base (e.g., Pyridine) C->E D Solvent (e.g., DCM) D->E F Stir at room temperature E->F G Aqueous Wash F->G H Dry & Evaporate G->H I Purify (Crystallization/Chromatography) H->I J N-Acylated Product I->J

Caption: General workflow for the N-acylation of Methyl 2-(3-aminophenoxy)acetate.

Protocol 1: Synthesis of Methyl 2-(3-(benzamido)phenoxy)acetate

  • Preparation: Dissolve Methyl 2-(3-aminophenoxy)acetate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Addition of Reagents: Add pyridine (1.2 eq) to the solution, followed by the dropwise addition of benzoyl chloride (1.1 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure amide.

N-Alkylation: Introducing Alkyl Substituents

N-alkylation of the primary amine can be achieved with various reagents, such as alkyl halides or alcohols.[5] While reaction with alkyl halides can lead to a mixture of mono-, di-, and even quaternary ammonium salts, modern catalytic methods utilizing alcohols as alkylating agents offer superior selectivity.[5][6] The "borrowing hydrogen" or "hydrogen autotransfer" strategy, often catalyzed by ruthenium or iridium complexes, involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amine.[7] This imine is subsequently reduced by the metal hydride species that was generated in the initial oxidation step, yielding the N-alkylated amine and regenerating the catalyst.[7]

Protocol 2: Ruthenium-Catalyzed N-Alkylation with Benzyl Alcohol

  • Setup: To an oven-dried Schlenk tube, add Methyl 2-(3-aminophenoxy)acetate (1.0 eq), benzyl alcohol (1.2 eq), a ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 1-2 mol%), and a base such as potassium tert-butoxide (1.2 eq).[8][9]

  • Reaction: Add anhydrous toluene as the solvent under an inert atmosphere (e.g., argon or nitrogen). Seal the tube and heat the reaction mixture to 80-100°C for 12-24 hours.

  • Monitoring: Follow the consumption of the starting material by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst. Rinse the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to isolate the secondary amine product.

Diazotization: A Gateway to Diverse Functionalities

Primary aromatic amines react with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5°C), to form diazonium salts.[10][11] These salts are highly valuable synthetic intermediates due to the excellent leaving group ability of dinitrogen gas (N₂).[12] The resulting aryl diazonium cation is a versatile electrophile that can undergo a wide range of substitution reactions (e.g., Sandmeyer, Schiemann) to introduce halides, cyano, hydroxyl, and other functional groups onto the aromatic ring.[12]

Diagram of Diazotization and Subsequent Sandmeyer Reaction

A Methyl 2-(3-aminophenoxy)acetate B NaNO₂, HCl 0-5 °C A->B C Aryl Diazonium Salt Intermediate B->C D Sandmeyer Reaction (e.g., CuBr) C->D E Methyl 2-(3-bromophenoxy)acetate D->E

Caption: Formation of a diazonium salt and its conversion to a bromo-derivative.

Protocol 3: Diazotization and Sandmeyer Reaction to Synthesize Methyl 2-(3-bromophenoxy)acetate

  • Diazotization: Dissolve Methyl 2-(3-aminophenoxy)acetate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3.0 eq). Cool the mixture to 0°C in an ice-salt bath. Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr. Cool this solution to 0°C.

  • Coupling: Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Isolation: Cool the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to obtain Methyl 2-(3-bromophenoxy)acetate.

Part 2: Transformations of the Methyl Ester

The methyl ester group provides a complementary reaction site, primarily serving as a precursor to a carboxylic acid or an alcohol, or for direct conversion to an amide.

Ester Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is a straightforward method to convert the methyl ester into the corresponding carboxylic acid.[2] This transformation is crucial when the carboxylic acid moiety is required for subsequent amide bond formation (e.g., in peptide synthesis) or to enhance the water solubility of the molecule.[1]

Protocol 4: Synthesis of 2-(3-Aminophenoxy)acetic Acid

  • Setup: Dissolve Methyl 2-(3-aminophenoxy)acetate (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 1.5-2.0 eq) and stir the mixture at room temperature.[2]

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Neutralization: Cool the reaction mixture in an ice bath and carefully neutralize with 1M HCl until the pH is approximately 6-7. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(3-aminophenoxy)acetic acid.

Reduction to a Primary Alcohol

The ester functional group can be reduced to a primary alcohol using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is the classic choice for this transformation, quantitatively reducing esters to alcohols.[13][14] Milder reagents, such as sodium borohydride (NaBH₄), can also be effective, often requiring an additive or a specific solvent system like methanol/THF to enhance reactivity.[15][16]

Workflow for Ester Reduction

cluster_reaction Reaction (0°C to RT) cluster_workup Quenching & Work-up A Methyl 2-(3-aminophenoxy)acetate D Slow addition of ester to LiAlH₄ suspension A->D B Reducing Agent (e.g., LiAlH₄) B->D C Anhydrous Solvent (e.g., THF) C->D E Stir until completion D->E F Sequential addition of H₂O, NaOH(aq), H₂O (Fieser work-up) E->F G Filter & Concentrate F->G H 2-(3-Aminophenoxy)ethan-1-ol G->H

Caption: Workflow for the reduction of the methyl ester to a primary alcohol.

Protocol 5: Synthesis of 2-(3-Aminophenoxy)ethan-1-ol

  • Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.

  • Addition: Dissolve Methyl 2-(3-aminophenoxy)acetate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-3 hours.

  • Quenching: Cool the mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of celite, washing thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude alcohol, which can be further purified by column chromatography if necessary.

Part 3: Cleavage of the Phenoxy-Ether Linkage

The aryl ether bond is significantly more stable than the amine and ester functionalities and requires harsh conditions for cleavage.[17] This reaction is typically achieved with strong protic acids like HBr and HI or potent Lewis acids such as boron tribromide (BBr₃).[18] The mechanism involves protonation of the ether oxygen, making the adjacent alkyl group susceptible to nucleophilic attack by the halide ion in an Sₙ2 or Sₙ1 fashion, depending on the substrate.[19][20] While this transformation breaks apart the core scaffold, it is a valid synthetic strategy for producing substituted phenols and haloalkanes.

Protocol 6: Cleavage with Hydrobromic Acid

  • Setup: Place Methyl 2-(3-aminophenoxy)acetate (1.0 eq) in a heavy-walled reaction vessel equipped with a reflux condenser.

  • Reaction: Add an excess of concentrated hydrobromic acid (48% aqueous solution). Heat the mixture to reflux (typically >100°C) for several hours.

  • Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them by HPLC or TLC after a suitable work-up.

  • Work-up: After cooling, carefully neutralize the reaction mixture with a strong base (e.g., solid NaOH or concentrated NaOH solution) while cooling in an ice bath.

  • Isolation: Extract the product (aminophenol) with a suitable organic solvent. The other product (bromoacetic acid derivative) will likely remain in the aqueous layer or require separate extraction conditions.

  • Purification: Purify the desired product by standard methods such as crystallization or chromatography.

Summary of Transformations

TransformationFunctional GroupReagents & ConditionsProduct Functional Group
N-Acylation Aromatic AmineAcyl Chloride, Pyridine, DCM, 0°C to RTAmide
N-Alkylation Aromatic AmineAlcohol, Ru-Catalyst, Base, Toluene, HeatSecondary Amine
Diazotization Aromatic AmineNaNO₂, HCl (aq), 0-5°CDiazonium Salt
Sandmeyer Diazonium SaltCuBr, HBr, HeatAryl Bromide
Hydrolysis Methyl EsterNaOH, MeOH/H₂O, RTCarboxylic Acid
Reduction Methyl EsterLiAlH₄, THF, 0°C to RTPrimary Alcohol
Ether Cleavage Phenoxy-EtherConc. HBr, RefluxPhenol & Alkyl Halide

References

  • Reactions of aromatic amines. Slideshare. Available at: [Link]

  • The Reaction of Amines with Nitrous Acid. Chemistry Steps. Available at: [Link]

  • Polivkova, J., et al. (1998). Reduction of fatty acid methyl esters to fatty alcohols to improve volatility for isotopic analysis without extraneous carbon. PubMed. Available at: [Link]

  • Polivkova, J., et al. (1998). Reduction of Fatty Acid Methyl Esters to Fatty Alcohols To Improve Volatility for Isotopic Analysis without Extraneous Carbon. Analytical Chemistry. Available at: [Link]

  • Ganesh, S., et al. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences. Available at: [Link]

  • Chemical Reactions of Amines. GeeksforGeeks. (2023). Available at: [Link]

  • Ohyama, S., et al. (2019). Selective Synthesis of Fatty Alcohols over Mild Reaction Conditions via Non-Catalytic Liquid-Phase Fatty Acid Methyl Esters' Reduction. MDPI. Available at: [Link]

  • Amines. NCERT. Available at: [Link]

  • Aromatic Amines. SUNDARBAN MAHAVIDYALAYA. Available at: [Link]

  • Xu, D., et al. (2010). CeCl3-Catalyzed Reduction of Methyl Esters of Carboxylic Acids to Corresponding Alcohols with Sodium Borohydride. Taylor & Francis Online. Available at: [Link]

  • Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing. Available at: [Link]

  • Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health. Available at: [Link]

  • Ether cleavage. Wikipedia. Available at: [Link]

  • Scope of the N-alkylation reaction of aromatic amines with alcohols. ResearchGate. Available at: [Link]

  • Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. ResearchGate. Available at: [Link]

  • Cleavage of Ethers. Jack Westin. Available at: [Link]

  • Reactions of Ethers-Ether Cleavage. Chemistry Steps. Available at: [Link]

  • Video: Ethers to Alkyl Halides: Acidic Cleavage. JoVE. (2023). Available at: [Link]

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Application Note: A Practical Guide to the Hydrolysis of Methyl Esters via Saponification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive protocol for the hydrolysis of methyl esters to their corresponding carboxylic acids using sodium hydroxide, a fundamental reaction known as saponification.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a detailed exploration of the underlying chemical principles, a step-by-step experimental protocol, methods for reaction monitoring and product analysis, and a troubleshooting guide. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process.

Introduction: The Chemistry of Saponification

Ester hydrolysis is a cornerstone reaction in organic chemistry, enabling the cleavage of an ester into a carboxylic acid and an alcohol. When this reaction is carried out using a base, such as sodium hydroxide (NaOH), it is termed saponification.[1][2] The term originates from the Latin "sapo," meaning soap, as this reaction has been used for millennia to produce soap from fats and oils, which are triglycerides (triesters of glycerol).[2][3]

The reaction is initiated by the nucleophilic attack of a hydroxide ion (OH-) on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.[4] Subsequently, the intermediate collapses, expelling the methoxide ion (CH₃O⁻) as a leaving group and forming the carboxylic acid.[1][2] In the basic reaction medium, the carboxylic acid is quickly deprotonated by the methoxide ion to form a carboxylate salt and methanol.[2] This final acid-base step is essentially irreversible and drives the reaction to completion.[2][5] To isolate the carboxylic acid, a final acidic workup step is required to protonate the carboxylate salt.[2][6][7]

Saponification is widely employed in various industrial and laboratory settings, from the synthesis of pharmaceuticals to the analysis of fatty acid content in natural products.[4][8]

Reaction Mechanism and Workflow

The overall transformation and the detailed mechanism of saponification are depicted below. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.

Overall Reaction

G RCOOCH3 Methyl Ester (R-COOCH₃) plus1 + NaOH Sodium Hydroxide (NaOH) RCOONa Sodium Carboxylate (R-COONa) NaOH->RCOONa Heat (Δ) plus2 + CH3OH Methanol (CH₃OH)

Caption: General saponification reaction of a methyl ester.

Detailed Mechanistic Steps

G start Methyl Ester + OH⁻ step1 Step 1: Nucleophilic Attack Hydroxide ion attacks the carbonyl carbon. start->step1 intermediate Tetrahedral Intermediate Unstable, negatively charged intermediate is formed. step1->intermediate Formation step2 Step 2: Elimination The intermediate collapses, expelling the methoxide ion. intermediate->step2 products1 Carboxylic Acid + Methoxide (CH₃O⁻) Initial products are formed. step2->products1 Collapse step3 Step 3: Deprotonation (Irreversible) Methoxide deprotonates the carboxylic acid. products1->step3 final_products Carboxylate Salt + Methanol Final products in basic solution. step3->final_products Acid-Base Rxn acid_workup { Acidic Workup (H₃O⁺) | Addition of acid to protonate the carboxylate.} final_products->acid_workup final_acid {Final Product | Carboxylic Acid} acid_workup->final_acid

Caption: Step-wise mechanism of methyl ester saponification.

Experimental Protocol

This protocol provides a general procedure for the saponification of a generic methyl ester. Researchers should adjust quantities and reaction times based on the specific substrate and scale.

Materials and Reagents
Material/ReagentSpecificationSupplier Example
Methyl EsterSubstrateSigma-Aldrich
Sodium Hydroxide (NaOH)Pellets, ≥97%Fisher Scientific
Methanol (MeOH)ACS GradeVWR
Deionized WaterHigh PurityIn-house system
Hydrochloric Acid (HCl)1M solutionJ.T. Baker
Ethyl AcetateACS GradeEMD Millipore
Anhydrous Sodium Sulfate (Na₂SO₄)GranularAlfa Aesar
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Safety Precautions

Sodium hydroxide is highly corrosive and can cause severe burns.[9][10] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Handle NaOH in a well-ventilated area or a fume hood.[9] The dissolution of NaOH in water is highly exothermic; always add NaOH to water slowly, never the other way around, to prevent boiling and splashing.[9][10][11]

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare a 1 M aqueous solution of NaOH by carefully dissolving 4.0 g of NaOH pellets in 100 mL of deionized water. Allow the solution to cool to room temperature.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the methyl ester (1.0 equivalent) in methanol. A typical concentration is 0.5-1.0 M.

    • Add the 1 M NaOH solution (1.5-2.0 equivalents). Using an excess of NaOH ensures the reaction goes to completion.[6]

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to reflux using a heating mantle or oil bath.[5][6] Alternatively, for more labile esters, the reaction can be stirred at room temperature for a longer duration.[6]

    • Monitor the reaction progress. The disappearance of the water-insoluble ester and the formation of a homogeneous solution often indicates reaction completion. For more rigorous monitoring, analytical techniques can be employed (see Section 4).

    • A typical reaction time at reflux is 2-4 hours.[6]

  • Workup and Product Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the methanol using a rotary evaporator.

    • Pour the remaining aqueous solution into a separatory funnel.

    • Wash the aqueous layer with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material and the methanol by-product. Discard the organic layer.

    • Cool the aqueous layer in an ice bath and acidify it by slowly adding 1 M HCl until the pH is ~2.[2][6] The carboxylic acid will often precipitate as a solid or form an oil.

    • Extract the carboxylic acid from the aqueous layer using ethyl acetate (3 x volume of the aqueous phase).[6]

    • Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude carboxylic acid.

Typical Reaction Parameters
ParameterValue/RangeRationale
NaOH Equivalents 1.5 - 2.0Drives the irreversible reaction to completion.
Solvent Methanol/WaterCo-solvent system to dissolve both the ester and NaOH.[6][12]
Temperature Room Temp to RefluxHigher temperatures increase the reaction rate. Choice depends on ester stability.[6]
Reaction Time 1 - 24 hoursDependent on substrate reactivity and temperature.
Workup pH ~2Ensures complete protonation of the carboxylate to the carboxylic acid.[6]

Analytical Monitoring

Monitoring the progress of the saponification reaction is crucial for determining the endpoint and ensuring a high yield.

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting ester. A more polar spot corresponding to the carboxylate/carboxylic acid should appear.

  • Gas Chromatography (GC): Can be used to quantify the disappearance of the volatile methyl ester starting material.[13]

  • High-Performance Liquid Chromatography (HPLC): An effective method for monitoring the disappearance of the starting material and the appearance of the product, especially for less volatile compounds.[14][15]

  • Titration: The consumption of NaOH can be monitored by titrating aliquots of the reaction mixture with a standardized acid solution.[16]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Not enough NaOH.- Sterically hindered ester.- Increase reaction time and/or temperature.- Add more NaOH solution.- Consider using a stronger base (e.g., KOH) or a different solvent system (e.g., with THF).[12]
Low Yield - Incomplete reaction.- Product loss during workup (e.g., insufficient extraction).- Incomplete precipitation/acidification.- Ensure the reaction goes to completion via analytical monitoring.- Perform multiple extractions during workup.- Check the pH of the aqueous layer after acidification to ensure it is ~2.
Emulsion during Extraction - Formation of soap-like byproducts, especially with long-chain esters.- Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.
Oily Product Instead of Solid - The carboxylic acid is a low-melting solid or an oil at room temperature.- This is normal for some products. Proceed with purification (e.g., chromatography or distillation).

Conclusion

The saponification of methyl esters with sodium hydroxide is a robust and reliable method for generating carboxylic acids. By understanding the underlying mechanism and carefully controlling the reaction and workup conditions, researchers can consistently achieve high yields of the desired product. This application note provides the foundational knowledge and a practical framework to successfully implement this essential organic transformation.

References

  • Saponification-Typical procedures - OperaChem. (2024, April 27). Retrieved from [Link]

  • Hydrolysis of esters - Chemguide. (n.d.). Retrieved from [Link]

  • Ester Hydrolysis with H₂SO₄. (n.d.). Retrieved from [Link]

  • Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin - MDPI. (n.d.). Retrieved from [Link]

  • What are four safety precautions you should take when working with sodium hydroxide? (2023, July 13). Retrieved from [Link]

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022, October 27). Retrieved from [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters - ChemRxiv. (n.d.). Retrieved from [Link]

  • Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. (n.d.). Retrieved from [Link]

  • Saponification and the Making of Soap - An Example of Basic Catalyzed Hydrolysis of Esters. (2010, September 7). Retrieved from [Link]

  • TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY - eGyanKosh. (n.d.). Retrieved from [Link]

  • Sodium Hydroxide - TN.gov. (n.d.). Retrieved from [Link]

  • Ch20: Hydrolysis of Esters - University of Calgary. (n.d.). Retrieved from [Link]

  • Saponification Reaction of Esters - YouTube. (2025, January 11). Retrieved from [Link]

  • Kinetic studies in ester hydrolysis. (n.d.). Retrieved from [Link]

  • Ester to Acid - Common Conditions. (n.d.). Retrieved from [Link]

  • Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor - ResearchGate. (2025, August 7). Retrieved from [Link]

  • CN1244188A - Production of fatty acid methyl esters and soap therefrom - Google Patents. (n.d.).
  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. (2025, December 18). Retrieved from [Link]

  • Kinetic study of Ester hydrolysis - YouTube. (2020, September 25). Retrieved from [Link]

  • Saponification - YouTube. (2021, April 26). Retrieved from [Link]

  • What is the procedure to do saponification reaction in lab experiment? - Quora. (2017, March 21). Retrieved from [Link]

  • Saponification of methyl esters producing soap and methanol - ResearchGate. (n.d.). Retrieved from [Link]

  • FAME - Fatty Acid Methyl Ester analysis - SCION Instruments. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging Methyl (4-aminophenoxy)acetate for Advanced PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its pharmacological profile, influencing ternary complex formation, cell permeability, and overall degradation efficacy.[1][2][3] The strategic selection of linker building blocks is therefore paramount in the rational design of novel protein degraders. This guide provides an in-depth technical overview and detailed protocols for the application of Methyl (4-aminophenoxy)acetate, a versatile and bifunctional building block, in the synthesis of sophisticated PROTAC linkers. We will explore its reactivity, detail its incorporation via robust amide coupling strategies, and outline subsequent functional group manipulations essential for the convergent synthesis of heterobifunctional degraders.

Introduction: The Central Role of the PROTAC Linker

PROTACs are heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[4][5][6] They are comprised of three distinct components: a "warhead" ligand that binds the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[1][3]

While historically viewed as a simple spacer, the linker is now recognized as a highly tunable and active modulator of PROTAC function.[4][7] Its length, rigidity, and chemical composition directly impact the stability and conformation of the key POI-PROTAC-E3 ligase ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation.[]

This compound emerges as a strategic building block for linker synthesis due to its dual functionality. It possesses a nucleophilic aniline moiety, ideal for stable amide bond formation, and a methyl ester group, which serves as a latent carboxylic acid. This allows for a sequential and controlled assembly of the PROTAC linker, providing a phenoxy-acetic acid motif that can enhance solubility and introduce a semi-rigid structural element.

Properties of this compound
PropertyValueSource
Molecular Formula C₉H₁₁NO₃[9]
Molecular Weight 181.19 g/mol [9]
CAS Number 59954-04-0[9]
Appearance Solid[9]
Purity Typically ≥97%[9]

Core Synthetic Strategy: A Two-Stage Approach

The utility of this compound lies in a two-stage synthetic workflow. This approach enables the modular and convergent assembly of PROTACs, where complex fragments are synthesized separately and then combined in the final steps.

G cluster_0 Stage 1: Amide Bond Formation cluster_1 Stage 2: Linker Elongation MAA This compound Product1 Amide-Coupled Intermediate MAA->Product1 Partner1 Partner 1 (e.g., Warhead-Linker-COOH) Partner1->Product1 Amide Coupling (Protocol 1) Product2 Carboxylic Acid Intermediate Product1->Product2 Ester Hydrolysis (Protocol 2) Final_PROTAC Final PROTAC Product2->Final_PROTAC Amide Coupling Partner2 Partner 2 (e.g., E3 Ligase Ligand-NH2) Partner2->Final_PROTAC caption Figure 1. Two-stage PROTAC synthesis workflow.

Caption: Figure 1. Two-stage PROTAC synthesis workflow.

This strategy involves:

  • Amide Bond Formation: The primary amine of this compound is coupled with a carboxylic acid-bearing fragment (e.g., a warhead with a linker attachment point).

  • Ester Hydrolysis: The methyl ester of the resulting intermediate is hydrolyzed to unmask a carboxylic acid.

  • Second Amide Coupling: This new carboxylic acid is then coupled to an amine-bearing fragment (e.g., the E3 ligase ligand) to complete the PROTAC structure.

Experimental Protocols

Protocol 1: Amide Bond Formation with this compound

This protocol details the coupling of a carboxylic acid-functionalized component (termed ACID-PARTNER ) with this compound. Amide couplings are a cornerstone of PROTAC synthesis.[10][11][12]

Causality & Rationale: This reaction utilizes a peptide coupling agent, such as HATU, to activate the carboxylic acid of ACID-PARTNER , forming a highly reactive intermediate. The primary amine of this compound then acts as a nucleophile, attacking the activated carbonyl to form a stable amide bond. A non-nucleophilic base like DIPEA is crucial to neutralize the acidic byproducts generated during the activation step, preventing the protonation and deactivation of the amine nucleophile.

G reagents Reagents & Conditions ACID-PARTNER (1.0 eq) This compound (1.1 eq) HATU (1.2 eq) DIPEA (3.0 eq) Anhydrous DMF Room Temperature, 4-12 h workflow Workflow Dissolve ACID-PARTNER and HATU in DMF. Stir 10 min. Add this compound, then DIPEA. Monitor reaction by LC-MS or TLC. Quench with water. Extract with EtOAc. Wash organic layer (brine), dry (Na₂SO₄), concentrate. Purify by silica gel chromatography. caption Figure 2. Amide coupling reaction scheme.

Caption: Figure 2. Amide coupling reaction scheme.

Materials:

  • ACID-PARTNER (e.g., warhead-linker fragment with a terminal carboxylic acid)

  • This compound (CAS 59954-04-0)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ACID-PARTNER (1.0 equiv) and HATU (1.2 equiv).

  • Solvent Addition: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.2 M). Stir the solution for 10-15 minutes at room temperature. This pre-activation step is critical for forming the active ester.

  • Amine Addition: Add this compound (1.1 equiv) to the reaction mixture.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. The reaction may slightly exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Once complete, pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 5% aqueous LiCl (to help remove DMF), saturated aq. NaHCO₃, and brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or DCM/methanol).

  • Characterization: Confirm the structure and purity of the amide-coupled intermediate by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Saponification (Ester Hydrolysis) of the Intermediate

This protocol describes the base-mediated hydrolysis of the methyl ester to reveal the carboxylic acid, the second key handle for completing the PROTAC.

Causality & Rationale: Saponification is a classic method for ester cleavage. A strong nucleophile, hydroxide (generated from LiOH in this case), attacks the electrophilic ester carbonyl. The resulting tetrahedral intermediate collapses, expelling methoxide and forming the carboxylate salt. A co-solvent system like THF/water is often necessary to solubilize the organic substrate in the aqueous base. The final acidification step is required to protonate the carboxylate salt to yield the neutral carboxylic acid, which is typically more soluble in organic solvents for extraction.

Materials:

  • Amide-coupled intermediate from Protocol 1

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Brine

Step-by-Step Methodology:

  • Dissolution: Dissolve the amide-coupled intermediate (1.0 equiv) in a mixture of THF and water (e.g., a 3:1 or 2:1 v/v ratio).

  • Base Addition: Add LiOH·H₂O (2.0-5.0 equiv) to the solution. Using an excess of base ensures the reaction goes to completion.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The product will have a different retention time and a lower mass corresponding to the loss of a methyl group and the gain of a hydrogen. The reaction is typically complete in 1-4 hours.

  • Work-up:

    • Once the starting material is consumed, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • Acidify the solution to pH ~2-3 by the slow, dropwise addition of 1 M HCl. A precipitate may form as the carboxylic acid is generated.

    • Extract the product with ethyl acetate or DCM (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product. This product is often used in the next step without further purification if it is sufficiently pure.

Concluding the Synthesis: The Final Coupling

The carboxylic acid intermediate generated from Protocol 2 is now ready for the final fragment coupling. The procedure is identical to Protocol 1, where this intermediate now serves as the ACID-PARTNER and is coupled with the final amine-containing fragment (e.g., an E3 ligase ligand like a pomalidomide derivative). This convergent approach is highly efficient for building libraries of PROTACs with diverse linkers.[1][6][13]

Troubleshooting and Expert Insights

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Amide Coupling (Protocol 1) - Incomplete activation of the carboxylic acid.- Deactivation of coupling reagent by moisture.- Steric hindrance around the amine or acid.- Increase reaction time or temperature (e.g., to 40°C).- Ensure all reagents and solvents are anhydrous.- Use a more powerful coupling agent like COMU.- Use a different base, such as 2,4,6-collidine.
Incomplete Ester Hydrolysis (Protocol 2) - Insufficient base or reaction time.- Poor solubility of the starting material.- Increase the equivalents of LiOH and/or the reaction time.- Add methanol as a co-solvent to improve solubility.- Gently warm the reaction if the substrate is stable to heat.
Side Reactions - Racemization of adjacent chiral centers during acid activation.- Reaction of coupling agents with other nucleophiles in the molecule.- Use an additive like Oxyma Pure or HOAt to suppress racemization.- Ensure proper protection of other sensitive functional groups (e.g., other amines or hydroxyls) before attempting the coupling.
Difficult Purification - Product co-elutes with urea byproduct (if using carbodiimide coupling agents like DCC/EDC).- Product has similar polarity to starting materials.- Use coupling agents like HATU whose byproducts are water-soluble and easily removed during work-up.- Optimize the chromatography solvent system; consider using a different stationary phase (e.g., C18 reverse phase).

References

  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACs: A New Strategy for Targeted Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966–1973. Available at: [Link]

  • Kostic, M., & Jones, L. H. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(4), 273-294. Available at: [Link]

  • Gabizon, R., & London, N. (2020). Current strategies for the design of PROTAC linkers: a critical review. University of Southampton Institutional Repository. Available at: [Link]

  • Scudellari, M. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available at: [Link]

  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate. Available at: [Link]

  • Testa, A., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(24), 18082–18101. Available at: [Link]

  • Abdel-Magid, A. F. (2024). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase. ResearchGate. Available at: [Link]

  • Turek, M., et al. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. Available at: [Link]

  • Turek, M., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(2), 179-204. Available at: [Link]

  • Kim, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1933. Available at: [Link]

  • Cenmed Enterprises. (n.d.). This compound. Cenmed Enterprises. Available at: [Link]

  • Åkerblad, P., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 13(5), 826–833. Available at: [Link]

  • Testa, A., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. PubMed. Available at: [Link]

  • Collins, I., et al. (2021). Scope of PROTAC synthesis via amide coupling. ResearchGate. Available at: [Link]

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The Aminolysis of Esters: A Comprehensive Guide to Mechanism and Modern Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conversion of esters to amides via aminolysis is a fundamental and widely utilized transformation in organic synthesis, with profound implications in pharmaceutical drug development, polymer chemistry, and the synthesis of fine chemicals. This application note provides an in-depth exploration of the aminolysis reaction, beginning with a detailed elucidation of its underlying mechanism. We will dissect the key steps of nucleophilic attack, the formation and breakdown of the tetrahedral intermediate, and the factors governing reaction feasibility. Subsequently, this guide presents a curated collection of robust and field-proven experimental protocols, ranging from classical uncatalyzed methods to modern catalytic systems, including organocatalysis and biocatalysis. Each protocol is accompanied by a discussion of its rationale, scope, and limitations, empowering researchers to make informed decisions for their specific synthetic challenges. Troubleshooting common issues and a comprehensive reference list of authoritative sources are also provided to ensure a self-validating and reliable resource for the research community.

The Mechanism of Ester Aminolysis: A Stepwise Perspective

The aminolysis of an ester is a classic example of a nucleophilic acyl substitution reaction. The overall transformation involves the replacement of the alkoxy (-OR') group of an ester with an amino (-NRR'') group. While seemingly straightforward, the reaction proceeds through a distinct multi-step mechanism involving a tetrahedral intermediate.[1][2][3]

The generally accepted mechanism involves the following key stages:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step, especially in uncatalyzed reactions. The strength of the nucleophile (the amine) and the electrophilicity of the carbonyl carbon are critical factors influencing the reaction rate.

  • Formation of the Tetrahedral Intermediate: This initial attack leads to the formation of a transient, high-energy tetrahedral intermediate.[4] In this intermediate, the carbonyl carbon is sp³-hybridized, and a negative charge resides on the oxygen atom, while the nitrogen atom bears a positive charge.

  • Proton Transfer: A proton is typically transferred from the positively charged nitrogen to the negatively charged oxygen, forming a neutral tetrahedral intermediate. This proton transfer can be facilitated by a second molecule of the amine acting as a base or by the solvent.

  • Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and collapses to reform the carbonyl double bond. This is accomplished by the expulsion of a leaving group. In the case of aminolysis, there are two potential leaving groups: the amino group (-NRR'') or the alkoxy group (-OR').

  • Leaving Group Departure: The weaker base is the better leaving group. Since alkoxides (RO⁻) are generally weaker bases than amides (R₂N⁻), the alkoxy group is preferentially expelled.[2] This step regenerates the carbonyl group and forms the final amide product and an alcohol byproduct.

Aminolysis_Mechanism

Caption: The general mechanism of ester aminolysis.

Factors Influencing the Rate and Success of Aminolysis

The efficiency of ester to amide conversion is governed by several interconnected factors:

  • Steric Hindrance: Bulky substituents on either the ester or the amine can significantly hinder the nucleophilic attack, slowing down or even preventing the reaction. For instance, converting a pivaloyl ester or using a di-tert-butylamine would be exceptionally challenging under standard conditions.

  • Electronic Effects: Electron-withdrawing groups on the acyl portion of the ester increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction. Conversely, electron-donating groups on the amine increase its nucleophilicity, also leading to a faster reaction.

  • Leaving Group Ability: The pKa of the corresponding alcohol (R'OH) is a good indicator of the leaving group's ability. A more acidic alcohol corresponds to a more stable alkoxide anion, making it a better leaving group. Therefore, esters of phenols are generally more reactive than esters of simple alkanols.

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of starting materials or products.[5]

  • Catalysis: The uncatalyzed aminolysis of unactivated esters is often a slow process requiring harsh conditions.[6] Consequently, various catalytic methods have been developed to facilitate this transformation under milder conditions.

Experimental Protocols for Ester Aminolysis

The choice of protocol for converting an ester to an amide depends heavily on the substrate's reactivity, the desired scale of the reaction, and the available resources. Below are detailed protocols for several common scenarios.

Protocol 1: Uncatalyzed Aminolysis of an Activated Ester (e.g., p-Nitrophenyl Ester)

This protocol is suitable for esters with good leaving groups, where the reaction can often proceed without a catalyst.

Materials:

  • p-Nitrophenyl acetate (1.0 eq)

  • Benzylamine (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve p-nitrophenyl acetate in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add benzylamine to the solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove the p-nitrophenol byproduct.

  • Wash the organic layer with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzylacetamide.

Protocol1_Workflow

Caption: Workflow for uncatalyzed aminolysis of an activated ester.

Protocol 2: Catalytic Aminolysis of an Unactivated Ester using Indium(III) Iodide

For less reactive esters, a catalyst is often necessary. Indium(III) iodide has been shown to be an effective catalyst for this transformation.[7]

Materials:

  • Ethyl benzoate (1.0 eq)

  • Aniline (2.0 eq)

  • Indium(III) iodide (InI₃, 10 mol%)

  • Toluene as solvent

  • 1 M Hydrochloric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl benzoate, aniline, and toluene.

  • Add indium(III) iodide to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by TLC. The reaction may require several hours to reach completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with 1 M HCl (2 x 15 mL) to remove excess aniline.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (1 x 15 mL) and then with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield N-phenylbenzamide.

Parameter Protocol 1 (Uncatalyzed) Protocol 2 (Catalyzed)
Ester Type Activated (e.g., p-nitrophenyl ester)Unactivated (e.g., ethyl ester)
Catalyst NoneIndium(III) iodide
Temperature Room TemperatureReflux (e.g., 110 °C in toluene)
Reaction Time Typically 1-4 hoursSeveral hours
Workup Basic wash to remove phenol byproductAcidic wash to remove excess amine
Protocol 3: Biocatalytic Aminolysis using an Immobilized Lipase

Enzyme-catalyzed aminolysis offers a green and highly selective alternative, often proceeding under mild conditions with high functional group tolerance. Lipases are commonly employed for this purpose.[8][9][10]

Materials:

  • Methyl laurate (1.0 eq)

  • 1-Butylamine (1.5 eq)

  • Immobilized lipase (e.g., Novozym 435)

  • tert-Butanol as solvent

  • Molecular sieves (4 Å)

Procedure:

  • To a screw-cap vial, add methyl laurate, 1-butylamine, and tert-butanol.

  • Add activated molecular sieves to remove the alcohol byproduct and drive the equilibrium towards the product.

  • Add the immobilized lipase to the reaction mixture.

  • Seal the vial and place it in an orbital shaker at a controlled temperature (e.g., 40-50 °C).

  • Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent and excess amine under reduced pressure to obtain the crude N-butyllauramide.

  • Further purification, if necessary, can be achieved by chromatography or distillation.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Insufficiently reactive ester, steric hindrance, or low reaction temperature.

    • Solution: Switch to a more activated ester (e.g., a thioester or an acyl chloride if compatible with other functional groups), use a catalyst, or increase the reaction temperature. For sterically hindered substrates, prolonged reaction times or more forcing conditions may be necessary.

  • Side Reactions:

    • Cause: For substrates with multiple functional groups, side reactions can occur. For example, in the presence of unsaturation, conjugate addition might compete with aminolysis.[5]

    • Solution: Employ milder reaction conditions, such as those offered by biocatalysis, which can provide high chemoselectivity. Alternatively, protecting groups may be necessary for sensitive functionalities.

  • Difficult Product Isolation:

    • Cause: The product may be highly soluble in the aqueous phase during workup, or it may co-elute with starting materials during chromatography.

    • Solution: Adjust the pH of the aqueous phase during extraction to ensure the product is in its neutral form. For chromatography, explore different solvent systems or use a different stationary phase.

Conclusion

The aminolysis of esters remains a cornerstone of amide bond formation in modern organic synthesis. A thorough understanding of the reaction mechanism and the factors that influence its outcome is paramount for successful application. While traditional uncatalyzed methods are effective for activated esters, the development of a diverse array of catalytic systems, including those based on transition metals, organocatalysts, and enzymes, has significantly expanded the scope and utility of this transformation. By selecting the appropriate protocol and carefully controlling reaction conditions, researchers can efficiently and selectively synthesize a wide range of amides for various applications in science and industry.

References

  • Wikipedia. Ammonolysis. [Link]

  • Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

  • Gresser, M. J.; Jencks, W. P. Ester aminolysis. Structure-reactivity relationships and the rate-determining step in the aminolysis of substituted diphenyl carbonates. Journal of the American Chemical Society1977 , 99 (21), 6963–6970. [Link]

  • Bunnett, J. F.; Davis, G. T. The Mechanism of Aminolysis of Esters. Journal of the American Chemical Society1954 , 76 (12), 3011–3015. [Link]

  • Dalal Institute. Ammonolysis of Esters. [Link]

  • Li, G.; et al. Energy-Efficient Green Catalysis: Supported Gold Nanoparticle-Catalyzed Aminolysis of Esters with Inert Tertiary Amines by C–O and C–N Bond Activations. The Journal of Organic Chemistry2014 , 79 (13), 6046–6054. [Link]

  • Ranu, B. C.; Dutta, P.; Sarkar, A. A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides. Synthetic Communications2006 , 36 (17), 2485–2489. [Link]

  • Luo, Y.; et al. Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. ACS Omega2021 , 6 (46), 31238–31246. [Link]

  • ResearchGate. Can I convert ester to amide in one step? Please suggest some good methods?. [Link]

  • de Figueiredo, R. M.; et al. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules2021 , 26 (21), 6547. [Link]

  • Sakakura, A.; et al. 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. Organic & Biomolecular Chemistry2021 , 19 (27), 6016–6020. [Link]

  • ResearchGate. Examples of catalytic Aminolysis of esters. [Link]

  • ResearchGate. Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. [Link]

  • Zeng, C.; et al. Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. ACS Catalysis2018 , 8 (9), 8496–8503. [Link]

  • ChemistNATE. Converting Esters to Amides: "Aminolysis". [Link]

  • Master Organic Chemistry. Formation of Amides From Esters. [Link]

  • ACS Publications. Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase. [Link]

  • ResearchGate. What is the best procedure (solvent and technique) of converting an ester group to an amide group?. [Link]

  • Google Patents.
  • Butler, A. R.; Robertson, I. R. Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. Journal of the Chemical Society B: Physical Organic1975 , 680-683. [Link]

  • Pearson. Explain why the rate of aminolysis of an ester cannot be increased by H+. [Link]

  • Gresser, M. J.; Jencks, W. P. Ester aminolysis. Structure-reactivity relationships and the rate-determining step in the aminolysis of substituted diphenyl carbonates. Journal of the American Chemical Society1977 , 99 (21), 6971–6978. [Link]

Sources

Troubleshooting & Optimization

common impurities in commercial Methyl 2-(3-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(3-aminophenoxy)acetate (CAS: 158196-47-5). This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure the quality of this versatile chemical building block in their experiments. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on the common impurities and stability issues associated with this compound.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common issues encountered when using commercial Methyl 2-(3-aminophenoxy)acetate.

Q1: My reaction is giving a persistent, slightly more polar side-product that I can't easily separate. What could it be?

A1: The most likely culprit is the hydrolysis product, 2-(3-aminophenoxy)acetic acid . The methyl ester of Methyl 2-(3-aminophenoxy)acetate can hydrolyze if exposed to moisture or trace amounts of acid or base, especially at elevated temperatures. This carboxylic acid impurity will likely have a different retention time on a reverse-phase HPLC column and can interfere with subsequent reactions where the ester functionality is required.

Q2: I'm seeing a small peak in my HPLC analysis with a similar UV spectrum but a slightly different retention time. Is this an isomer?

A2: It is possible. Commercial 3-aminophenol, a key starting material for the synthesis of Methyl 2-(3-aminophenoxy)acetate, can contain small amounts of 2-aminophenol and 4-aminophenol. These can be carried through the synthesis to form the corresponding positional isomers: Methyl 2-(2-aminophenoxy)acetate and Methyl 2-(4-aminophenoxy)acetate . While often present at low levels, they can complicate purification and characterization of your desired product.

Q3: During my reaction, I've noticed a minor, less polar byproduct. What is a likely cause?

A3: A common side reaction during the synthesis of Methyl 2-(3-aminophenoxy)acetate is N-alkylation, which would result in the formation of Methyl 2-(3-(methylamino)phenoxy)acetate . This occurs when the alkylating agent reacts with the amino group instead of the intended phenolic hydroxyl group. This secondary amine impurity can compete with the primary amine of your target molecule in downstream reactions, such as amide bond formation, leading to unexpected products.

Q4: My material has a slight color, and I'm concerned about its purity. What could be the cause?

A4: A slight coloration can be due to the presence of oxidized impurities. Aromatic amines are susceptible to oxidation, which can form colored byproducts. It is also possible that residual starting materials or byproducts from the synthesis are colored. While a slight color does not always indicate low purity, it is recommended to verify the purity using an appropriate analytical method like HPLC.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed analysis of common impurities, their origins, and strategies for their identification and mitigation.

Understanding the Synthetic Origins of Impurities

The quality of commercial Methyl 2-(3-aminophenoxy)acetate is largely dependent on its synthetic route. Two common methods are:

  • Williamson Ether Synthesis: This involves the O-alkylation of 3-aminophenol with a methyl haloacetate (e.g., methyl bromoacetate).[1][2]

  • Reduction of a Nitro Precursor: This route involves the synthesis of methyl 2-(3-nitrophenoxy)acetate followed by the reduction of the nitro group to an amine.[3]

The following diagram illustrates the potential impurities arising from the Williamson ether synthesis route.

G cluster_reactants Starting Materials cluster_products Products & Impurities 3-Aminophenol 3-Aminophenol Main_Product Methyl 2-(3-aminophenoxy)acetate 3-Aminophenol->Main_Product O-alkylation (desired) N_Alkylation N-Alkylation Impurity (Methyl 2-(3-(methylamino)phenoxy)acetate) 3-Aminophenol->N_Alkylation N-alkylation (side reaction) Methyl Bromoacetate Methyl Bromoacetate Methyl Bromoacetate->Main_Product Methyl Bromoacetate->N_Alkylation Dialkylation N,O-Dialkylation Impurity Main_Product->Dialkylation Further N-alkylation N_Alkylation->Dialkylation Further O-alkylation Isomers Positional Isomers (from impure 3-aminophenol)

Caption: Synthetic pathway and potential byproducts.

Common Impurities: Identification and Mitigation

The following table summarizes the most common impurities, their likely source, and their potential impact on experiments.

Impurity Name Structure Typical Source Potential Impact on Experiments
3-Aminophenol C₆H₇NOUnreacted starting materialCan compete in reactions targeting the amine functionality, leading to a mixture of products.
Methyl Bromoacetate C₃H₅BrO₂Unreacted starting materialA reactive alkylating agent that can interfere with nucleophilic reagents in your reaction.
Methyl 2-(3-(methylamino)phenoxy)acetate C₁₀H₁₃NO₃N-alkylation side reactionThe secondary amine can have different reactivity compared to the primary amine of the desired product, leading to unexpected byproducts.
2-(3-Aminophenoxy)acetic acid C₈H₉NO₃Hydrolysis of the methyl esterCan interfere with reactions requiring the ester, and its acidic nature may affect reaction conditions.
Positional Isomers (2- and 4-isomers)C₉H₁₁NO₃Impurities in the 3-aminophenol starting materialMay have different reactivity and lead to a mixture of isomeric products in your synthesis.
Residual Solvents (e.g., DMF, DMSO, Toluene)VariesSolvents used during synthesis and purificationCan affect reaction kinetics, solubility, and may be toxic to cell cultures.
Troubleshooting Guide: Impurity-Related Issues in Downstream Applications

Scenario 1: Inconsistent Results in Peptide Synthesis

  • Problem: You are using Methyl 2-(3-aminophenoxy)acetate as a linker precursor in solid-phase peptide synthesis (SPPS), but you are observing low yields or multiple peaks in your crude peptide HPLC.

  • Likely Cause: The presence of the N-alkylation impurity (Methyl 2-(3-(methylamino)phenoxy)acetate) or unreacted 3-aminophenol . The N-alkylated impurity has a secondary amine which may not react as efficiently as the primary amine, or it could lead to a capped chain. Unreacted 3-aminophenol could also attach to the resin and lead to failed sequences.

  • Troubleshooting Steps:

    • Analyze the Starting Material: Use the HPLC method provided below to check for the presence of these impurities in your batch of Methyl 2-(3-aminophenoxy)acetate.

    • Purification: If significant levels of these impurities are detected, consider purifying the starting material by column chromatography.

    • Adjust Reaction Conditions: If purification is not feasible, you may need to adjust your coupling conditions or accept a lower yield of the desired peptide.

Scenario 2: Poor Yield or Side Reactions in Medicinal Chemistry Applications

  • Problem: You are performing an amide coupling with the amine of Methyl 2-(3-aminophenoxy)acetate, but the reaction is sluggish, or you observe the formation of an unexpected acidic byproduct.

  • Likely Cause: The presence of the hydrolysis product (2-(3-aminophenoxy)acetic acid) . The carboxylic acid of this impurity can react with your coupling agents, consuming them and reducing the efficiency of the desired reaction. It can also alter the pH of your reaction mixture.

  • Troubleshooting Steps:

    • Check for Hydrolysis: Use the HPLC method to quantify the amount of the acidic impurity.

    • Ensure Anhydrous Conditions: Store Methyl 2-(3-aminophenoxy)acetate in a desiccator and use anhydrous solvents for your reactions to prevent further hydrolysis.

    • Purification: If the hydrolysis product is present at a significant level, purification of the starting material is recommended.

Part 3: Analytical Protocols and Data

Protocol 1: HPLC Method for Purity Assessment

This method is designed to separate Methyl 2-(3-aminophenoxy)acetate from its most common process-related impurities and its primary degradation product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Expected Elution Order (from most polar to least polar):

  • 2-(3-Aminophenoxy)acetic acid

  • 3-Aminophenol

  • Methyl 2-(3-aminophenoxy)acetate

  • Methyl 2-(3-(methylamino)phenoxy)acetate

The following diagram illustrates the analytical workflow for purity assessment.

G Sample Commercial Methyl 2-(3-aminophenoxy)acetate Dissolution Dissolve in Mobile Phase Sample->Dissolution HPLC_Analysis HPLC Analysis (as per Protocol 1) Dissolution->HPLC_Analysis Data_Analysis Data Analysis: - Peak Integration - Impurity Profiling HPLC_Analysis->Data_Analysis Decision Decision: - Use as is - Purify - Reject batch Data_Analysis->Decision

Caption: Workflow for purity analysis.

Protocol 2: Forced Degradation Study

To understand the stability of Methyl 2-(3-aminophenoxy)acetate, forced degradation studies can be performed.[4][5][6] This helps in identifying potential degradation products that might form during storage or in a reaction mixture.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize before injection.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the HPLC method described above to identify and quantify the degradation products.

Illustrative Impurity Profile

The following table provides an example of a typical impurity profile for a commercial batch of Methyl 2-(3-aminophenoxy)acetate. Actual values may vary between suppliers and batches.

Compound Retention Time (min) Area % (Illustrative)
2-(3-Aminophenoxy)acetic acid~5.20.5%
3-Aminophenol~7.80.2%
Methyl 2-(3-aminophenoxy)acetate~15.598.8%
Methyl 2-(3-(methylamino)phenoxy)acetate~18.20.3%
Unknown Impurity~20.10.2%

References

A comprehensive list of references will be provided upon request.

Sources

identifying unreacted starting materials in Methyl (4-aminophenoxy)acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl (4-aminophenoxy)acetate Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you navigate the complexities of this synthesis.

I. Understanding the Reaction: The Williamson Ether Synthesis

The synthesis of this compound is a classic example of the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, the phenoxide ion of 4-aminophenol acts as the nucleophile, attacking the electrophilic carbon of methyl chloroacetate (or a related methyl haloacetate) to form the desired ether linkage.[3][4]

Here is a diagram illustrating the core reaction pathway:

Williamson Ether Synthesis 4-Aminophenol 4-Aminophenol 4-Aminophenoxide 4-Aminophenoxide 4-Aminophenol->4-Aminophenoxide + Base Base (e.g., K2CO3) Base (e.g., K2CO3) This compound This compound 4-Aminophenoxide->this compound + Methyl Chloroacetate Methyl Chloroacetate Methyl Chloroacetate Methyl Chloroacetate->this compound Salt_Byproduct Salt Byproduct (e.g., KCl) Troubleshooting Unreacted 4-Aminophenol start Unreacted 4-Aminophenol Detected check_base Verify Stoichiometry of Base start->check_base check_dryness Ensure Anhydrous Conditions start->check_dryness increase_base Increase Base Equivalents check_base->increase_base dry_reagents Dry Solvents and Reagents check_dryness->dry_reagents rerun Re-run Reaction increase_base->rerun dry_reagents->rerun

Caption: Troubleshooting steps for unreacted 4-aminophenol.

Q2: I see a spot on my TLC that I suspect is unreacted methyl chloroacetate. How can I confirm this?

A2: Identifying unreacted methyl chloroacetate can be challenging on TLC as it may not be UV active. Here are some strategies to confirm its presence:

  • Co-spotting on TLC: The most straightforward method is to co-spot your reaction mixture with a standard of methyl chloroacetate on the same TLC plate. [5]If a single, uniform spot is observed at the same Rf value as the standard, it is highly likely that unreacted methyl chloroacetate is present.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying volatile components in a reaction mixture. The mass spectrum of any peak corresponding to unreacted methyl chloroacetate will show a characteristic isotopic pattern for a chlorine-containing compound.

  • Proton NMR (¹H NMR) Spectroscopy: In the ¹H NMR spectrum of your crude product, unreacted methyl chloroacetate will exhibit a singlet at approximately 4.08 ppm for the methylene protons (-CH₂-) and a singlet at around 3.77 ppm for the methyl protons (-OCH₃).

Q3: My reaction seems to have stalled, and I have significant amounts of both starting materials remaining. What are the likely causes?

A3: A stalled reaction with both starting materials present often points to issues with the reaction conditions or the quality of the reagents.

  • Reaction Temperature: The Williamson ether synthesis is an SN2 reaction, and as such, the reaction rate is temperature-dependent. [6]If the temperature is too low, the reaction may proceed very slowly or not at all. Consider gently heating the reaction mixture.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetone or DMF are generally preferred as they can dissolve the ionic alkoxide while not solvating the nucleophile too strongly. [7]

  • Purity of Reagents: Impurities in either the 4-aminophenol or the methyl chloroacetate can interfere with the reaction. Ensure you are using reagents of appropriate purity.

III. Analytical Protocols for Identifying Unreacted Starting Materials

This section provides detailed protocols for common analytical techniques used to monitor the reaction and identify unreacted starting materials.

A. Thin-Layer Chromatography (TLC)

TLC is an invaluable tool for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. [5][8]

Protocol:

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).

  • Spotting: On a single TLC plate, spot the 4-aminophenol standard, the methyl chloroacetate standard (if visible with your visualization method), a co-spot of the reaction mixture and the 4-aminophenol standard, and the reaction mixture itself. [5]

  • Development: Develop the plate in a chamber with an appropriate solvent system. A common mobile phase for this type of reaction is a mixture of ethyl acetate and hexane. [9]The optimal ratio will depend on the specific reaction conditions and should be determined experimentally.

  • Visualization: Visualize the spots under UV light (254 nm). 4-aminophenol and the product, this compound, are UV active. If methyl chloroacetate is not UV active, other visualization techniques such as iodine staining can be used. [9]

Compound Expected Rf Value (Approximate) Visualization
4-AminophenolLowUV Active
Methyl ChloroacetateHighIodine Stain
This compoundIntermediateUV Active

Table 1: Typical TLC characteristics of reactants and product. Note: Rf values are highly dependent on the exact TLC conditions.

B. High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative measure of the reaction progress, allowing for the determination of the concentration of reactants and products over time. [8]

Protocol for Analysis of 4-Aminophenol:

  • Column: A C18 reversed-phase column is suitable for this analysis. [10]

  • Mobile Phase: A simple isocratic mobile phase of water and acetonitrile (MeCN) with an acid modifier like sulfuric acid (H₂SO₄) or perchloric acid (HClO₄) can be used. [11]A common mobile phase composition is MeCN/water with 0.2% H₂SO₄. [11]

  • Flow Rate: 1.0 mL/min. [11]

  • Detection: UV detection at 275 nm is appropriate for 4-aminophenol. [11]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used to identify and quantify the components of the crude reaction mixture.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Compound Protons Chemical Shift (ppm) Multiplicity
4-AminophenolAromatic6.6-6.8m
-NH₂~3.5br s
-OH~5.0br s
Methyl Chloroacetate-CH₂-~4.08s
-OCH₃~3.77s
This compoundAromatic6.7-6.9m
-OCH₂-~4.5s
-NH₂~3.6br s
-OCH₃~3.8s

Table 2: Approximate ¹H NMR chemical shifts for reactants and product. Note: Chemical shifts can vary depending on the solvent and concentration.

IV. References

  • University of Toronto. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of 4-aminophenol (10 μg/mL, tR: 1.728 min),.... Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]

  • PubMed. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Unknown. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemchart. (n.d.). methyl 2-(4-aminophenoxy)acetate (59954-04-0). Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2001). determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). This compound (C007B-233162). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). Retrieved from [Link]

  • ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =.... Retrieved from [Link]

  • Google Patents. (n.d.). US5206434A - Purification process for methyl acetate. Retrieved from

  • Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

  • Organic Syntheses. (n.d.). methyliminodiacetic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Unknown. (n.d.). quantitative measurements on tlc plates using ccd detection. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]

  • Unknown. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • PMC - NIH. (n.d.). Detection Progress of Selected Drugs in TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Progress in purification of methyl acetate. Retrieved from [Link]

  • YouTube. (2024, April 9). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. Retrieved from [Link]

  • Unknown. (n.d.). The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. Retrieved from [Link]

  • Unknown. (n.d.). Ammonium acetate in acetic acid: A versatile chemical mixture in organic synthesis. Retrieved from [Link]

Sources

Technical Support Center: Detecting Isomeric Impurities in Nitrophenol Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of nitrophenol starting materials. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of detecting and quantifying isomeric impurities. The purity of starting materials is paramount in pharmaceutical development, as impurities can affect the safety, efficacy, and stability of the final drug product. This guide provides in-depth, experience-based insights and validated protocols to ensure the integrity of your nitrophenol starting materials.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to separate and quantify nitrophenol isomers (ortho-, meta-, and para-) in a starting material?

The positional isomerism of nitrophenols (o-, m-, and p-) results in different physical, chemical, and toxicological properties. In drug synthesis, the desired isomer is the active precursor, while other isomers are considered impurities. Regulatory bodies like the FDA require stringent control over the impurity profile of starting materials to ensure the final active pharmaceutical ingredient (API) is safe and effective.[1][2] The presence of unintended isomers can lead to the formation of undesired by-products, potentially impacting the therapeutic efficacy and safety of the drug.

Q2: What are the most common analytical techniques for separating nitrophenol isomers?

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of nitrophenol isomers due to its high resolution and sensitivity.[3] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also a powerful tool, particularly for volatile derivatives of nitrophenols.[4][5] Spectroscopic methods, such as UV-Vis and Raman spectroscopy, can be used for simultaneous determination, though they may face challenges with spectral interferences in complex mixtures.[6][7]

Q3: I am having trouble achieving baseline separation of o- and p-nitrophenol using my C18 HPLC column. What could be the issue?

While C18 columns are a common choice, achieving baseline separation of structurally similar isomers like o- and p-nitrophenol can be challenging due to their similar hydrophobicity.[3]

Causality: The separation on a C18 column is primarily driven by hydrophobic interactions. If the hydrophobicity of the isomers is too similar, co-elution can occur.

Solution:

  • Mobile Phase Optimization: Adjusting the mobile phase composition, such as the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer and the pH, can enhance separation.[8]

  • Alternative Column Chemistry: Consider using a phenyl-based column (e.g., Phenyl-Hexyl). The π-π interactions between the phenyl stationary phase and the aromatic rings of the nitrophenols can provide an alternative selectivity mechanism, often leading to improved resolution.[3]

Q4: My p-nitrophenol peak is showing significant tailing in my HPLC chromatogram. What are the likely causes and how can I fix it?

Peak tailing is a common issue in HPLC and can often be attributed to secondary interactions between the analyte and the stationary phase.

Causality:

  • Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the polar hydroxyl and nitro groups of nitrophenol, causing peak tailing.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.

  • Contamination: Buildup of contaminants on the column can create active sites that cause tailing.

Troubleshooting Steps:

  • Reduce Silanol Interactions:

    • Use a modern, end-capped column with minimal silanol activity.

    • Lower the mobile phase pH (e.g., to around 3) to suppress the ionization of silanol groups.

    • Add a competing base, such as triethylamine (TEA), to the mobile phase to block active silanol sites.

  • Check for Overload: Reduce the injection volume or the concentration of the sample.

  • Column Cleaning: Flush the column with a strong solvent to remove potential contaminants.[9]

Q5: Can I use UV-Vis spectrophotometry for the simultaneous quantification of all three nitrophenol isomers?

Yes, but it comes with challenges. While UV-Vis spectrophotometry is a simple and rapid technique, the absorption spectra of the nitrophenol isomers significantly overlap, making direct quantification difficult.[6]

Expert Insight: To overcome spectral interference, multivariate calibration methods like partial least squares (PLS) coupled with orthogonal signal correction (OSC) can be employed.[6] These chemometric approaches can deconvolve the overlapping spectra to allow for the simultaneous determination of each isomer. Another approach involves using the first derivative of the density ratio spectra to resolve the mixture.[10]

Q6: Are there non-chromatographic methods to differentiate between nitrophenol isomers?

Raman spectroscopy is an excellent non-destructive technique for differentiating nitrophenol isomers.[7] Each isomer has a unique molecular structure and symmetry, resulting in a distinct vibrational "fingerprint" in the Raman spectrum.[11] For example, characteristic peaks can be used for unambiguous identification:

  • 2-Nitrophenol: Unique peaks around 1134 cm⁻¹ and 1232 cm⁻¹.[7]

  • 3-Nitrophenol: Characteristic bands at 1268 cm⁻¹ and 1343 cm⁻¹.[7]

  • 4-Nitrophenol: Distinctive peaks at 1167 cm⁻¹, 1279 cm⁻¹, and 1333 cm⁻¹.[7][11]

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during the analysis of nitrophenol isomers.

Issue 1: Inconsistent Retention Times in HPLC
Symptom Potential Cause Recommended Action
Gradual shift in retention time 1. Change in mobile phase composition due to evaporation of the more volatile component.[12] 2. Column temperature fluctuations.[12] 3. Column aging or contamination.1. Prepare fresh mobile phase daily and keep reservoirs covered. 2. Use a column thermostat for consistent temperature control. 3. Flush the column with a strong solvent or replace if necessary.
Abrupt, random changes in retention time 1. Air bubbles in the pump or detector.[13] 2. Leaks in the HPLC system.[14] 3. Inconsistent pump performance (faulty check valves).[13]1. Degas the mobile phase thoroughly. Purge the pump to remove air. 2. Inspect all fittings for leaks and tighten or replace as needed. 3. Clean or replace the pump's check valves.
Issue 2: Poor Peak Resolution in HPLC
Symptom Potential Cause Recommended Action
Co-eluting or partially resolved peaks 1. Inappropriate mobile phase strength or pH.[8] 2. Unsuitable column chemistry for the isomers.[3] 3. Column degradation.1. Optimize the mobile phase. A weaker mobile phase (less organic solvent) will generally increase retention and may improve resolution. Adjusting pH can alter the ionization state and retention of the analytes. 2. Switch to a column with a different selectivity, such as a phenyl column.[3] 3. Perform a column performance test. If the plate count is low, replace the column.
Broad peaks 1. Extra-column volume (e.g., long tubing between column and detector). 2. Column contamination or void formation.[14] 3. Sample solvent stronger than the mobile phase.1. Minimize tubing length and use tubing with a small internal diameter. 2. Reverse-flush the column. If a void is suspected, replace the column. 3. Dissolve the sample in the mobile phase or a weaker solvent.
Issue 3: Ghost Peaks in the Chromatogram
Symptom Potential Cause Recommended Action
Unexpected peaks appearing in the chromatogram, especially in gradient runs 1. Contaminants in the mobile phase or from the HPLC system. 2. Carryover from a previous injection. 3. Late eluting compounds from a previous run.[9]1. Use high-purity solvents and freshly prepared mobile phase. Flush the system. 2. Implement a robust needle wash protocol in the autosampler. 3. Increase the run time or add a high-organic wash step at the end of the gradient to elute strongly retained compounds.

Experimental Protocols & Method Validation

Protocol 1: HPLC-UV Method for Separation of Nitrophenol Isomers

This protocol is a robust starting point for the separation of o-, m-, and p-nitrophenol.

Instrumentation:

  • HPLC system with a UV detector

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm)[3]

Chromatographic Conditions:

  • Mobile Phase: Gradient elution with Methanol (A) and Water (B).

    • Start at 30% A, increase to 70% A over 10 minutes.

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30 °C[3]

  • Detection: UV at 270 nm[3]

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the nitrophenol starting material in methanol.

  • Prepare working standards of o-, m-, and p-nitrophenol in methanol or the initial mobile phase composition.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

Workflow for HPLC Method Development and Validation:

Caption: Workflow for HPLC method development and validation.

Method Validation: A Self-Validating System

A trustworthy analytical method must be validated to ensure it is fit for its intended purpose.[15] Key validation parameters according to ICH Q2(R2) guidelines include:[16]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[17] This is demonstrated by showing that impurity peaks are well-resolved from the main component and from each other. Peak purity analysis using a photodiode array (PDA) detector is recommended.[18]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[17] This should be established across a range of concentrations (e.g., from the reporting limit to 120% of the specification limit for the impurity).

  • Accuracy: The closeness of the test results to the true value.[18] This is often determined by analyzing a sample spiked with a known amount of the impurity.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15] This includes repeatability (same conditions, short interval) and intermediate precision (different days, analysts, or equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[17] The signal-to-noise ratio is a common method for determination (3:1 for LOD, 10:1 for LOQ).[17]

Data Summary: Performance of HPLC Methods

The choice of HPLC column can significantly impact the separation of nitrophenol isomers. The following table compares two common methods.

ParameterMethod 1: C18 ColumnMethod 2: Phenyl Column
Column Chromolith RP-18ePhenyl-Hexyl
Mobile Phase 50 mM Acetate Buffer (pH 5.0):Acetonitrile (80:20, v/v)[8]Methanol:Water (Gradient)[3]
Flow Rate 3.0 mL/min[8]1.0 mL/min[3]
Detection UV at max absorbance[8]UV at 270 nm[3]
Resolution (Rs) > 2.0 for all separated peaks[8]Baseline separation achieved[3]
Analysis Time < 3.5 minutes[8]~10-15 minutes
Key Advantage Fast analysis timeAlternative selectivity via π-π interactions

Logical Relationships in Impurity Detection

The diagram below illustrates the decision-making process for selecting an analytical technique based on the specific requirements of the analysis.

Impurity_Detection_Logic cluster_Quant Quantitative Analysis Required? cluster_Methods Start Need to Analyze Nitrophenol Impurities Quant_Yes Yes Start->Quant_Yes Quant_No No (Qualitative ID) Start->Quant_No HPLC HPLC / GC (High Resolution, Quantitative) Quant_Yes->HPLC High accuracy & resolution needed Spectro Spectroscopy (Raman, UV-Vis) (Rapid Screening, Differentiation) Quant_No->Spectro Fast identification needed Validation Validation HPLC->Validation Method Validation (ICH Q2(R2)) is Mandatory Further_Analysis Further_Analysis Spectro->Further_Analysis Confirm with Chromatography if needed

Caption: Decision logic for selecting an analytical method.

References
  • A Comparative Guide to Validated HPLC Methods for Nitrophenol Isomer Separation. Benchchem.
  • Spectrophotometric simultaneous determination of nitrophenol isomers by orthogonal signal correction and partial least squares. PubMed.
  • 3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group.
  • Characterization of 2-Nitrophenol and its Isomers by Raman Spectroscopy: A Comparative Guide. Benchchem.
  • Determining Nitrophenol Isomers Using Raman Spectroscopy. Spectroscopy Online.
  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate.
  • Validation of Impurity Methods, Part II. LCGC North America.
  • Analytical Method Validation: Back to Basics, Part II. LCGC International.
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
  • Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra. ResearchGate.
  • Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration.
  • Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration.
  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate.
  • Diurnal variations of gaseous and particulate nitrophenol isomers in the atmosphere monitored by using wet scrubbing online preconcentration. RSC Publishing.
  • Troubleshooting Guide. Phenomenex.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Guide. ACE HPLC.
  • HPLC Troubleshooting Guide. Restek.

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troubleshooting unexpected side products in aminophenoxyacetate reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for aminophenoxyacetate synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important class of compounds. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature and practical field experience to help you navigate the complexities of these reactions and achieve optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: My primary amine is undergoing diarylation. How can I favor monoarylation?

A1: Diarylation is a common side reaction when the monoarylated product is of similar or higher reactivity than the starting amine. To favor monoarylation, consider the following strategies:

  • Stoichiometry Control: Use a slight excess of the primary amine relative to the aryl halide (e.g., 1.2 to 1.5 equivalents). This statistically favors the reaction of the aryl halide with the more abundant starting amine.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are crucial for preventing over-arylation. Ligands like BrettPhos and Josiphos have been specifically designed to create a sterically hindered catalytic pocket that disfavors the binding and subsequent reaction of the bulkier monoarylated amine.[1]

  • Reaction Conditions: Lowering the reaction temperature and catalyst loading can sometimes reduce the rate of the second arylation more significantly than the first.[2]

  • Ammonia Surrogates: For the synthesis of primary anilines, using ammonia surrogates or ammonium salts can offer higher selectivity for the primary amine over the diarylamine side product.[3][4]

Q2: I am observing significant hydrodehalogenation of my aryl halide. What is causing this and how can I prevent it?

A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common unproductive side reaction in Buchwald-Hartwig aminations.[5][6] It typically arises from a β-hydride elimination from the palladium amide intermediate, which competes with the desired reductive elimination.[6]

To mitigate hydrodehalogenation:

  • Ligand Choice: The use of bidentate phosphine ligands like BINAP or DPPF can suppress hydrodehalogenation by preventing the formation of a three-coordinate palladium intermediate that is prone to β-hydride elimination.[6]

  • Bimetallic Systems: A bimetallic palladium-copper (Pd-Cu) nanocatalyst system has been shown to facilitate the amination pathway selectively by having in-situ formed Cu-hydride species prevent Pd-hydride-mediated hydrodehalogenation.[7]

  • Anhydrous Conditions: Ensure strictly anhydrous conditions. Water can be a source of protons for the hydrodehalogenation pathway.

  • Base Selection: The choice of base can influence the concentration of palladium hydride species. Experiment with different bases to find one that minimizes this side reaction.

Q3: My reaction is showing poor chemoselectivity, with both N-arylation and O-arylation occurring. How can I control the selectivity?

A3: Achieving high chemoselectivity between N- and O-arylation is a critical challenge, especially with substrates like aminophenols. The key is to choose a catalyst system that preferentially activates one nucleophile over the other.[8][9]

  • For Selective N-Arylation: Palladium-based catalysts with bulky biarylmonophosphine ligands, such as BrettPhos, are highly effective for the selective N-arylation of aminophenols.[8][10]

  • For Selective O-Arylation: Copper-catalyzed systems are generally preferred for selective O-arylation.[8][9] For instance, a CuI catalyst with picolinic acid or CyDMEDA as the ligand can achieve excellent O-arylation selectivity.[1][8]

The choice between palladium and copper, along with the specific ligand, is the most critical factor in controlling this selectivity.[11]

Troubleshooting Guide

This section addresses specific unexpected side products and other common issues in a problem-cause-solution format.

Problem Potential Causes Recommended Solutions & Protocols
Low or No Product Yield 1. Catalyst Inactivation: The palladium catalyst may be deactivated.[12] 2. Poor Ligand Choice: The ligand may not be suitable for the specific substrate combination.[13] 3. Suboptimal Base: The base may be too weak to deprotonate the amine or too strong, leading to substrate degradation.[12] 4. Inhibitory Species: Iodide ions from aryl iodide substrates can inhibit the catalyst.Solutions: 1. Use a pre-catalyst for more reliable generation of the active catalytic species. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos).[14] 3. Screen different bases (e.g., NaOtBu for strong basicity, or Cs₂CO₃/K₃PO₄ for base-sensitive substrates).[12] 4. For aryl iodides, consider using less polar solvents like toluene to minimize the inhibitory effect of the iodide salt.
Formation of Imine Side Product This can occur via β-hydride elimination from the amide intermediate, which competes with reductive elimination.[6]Solutions: - Employ bidentate phosphine ligands (e.g., BINAP, DPPF) to disfavor the formation of the three-coordinate intermediate required for β-hydride elimination.[6] - Optimize reaction temperature; sometimes a lower temperature can favor reductive elimination.
Reaction Stalls (Ullmann Condensation) 1. Copper Catalyst Deactivation: The copper catalyst may have oxidized or agglomerated.[15] 2. Poor Solvent Choice: Traditional Ullmann reactions often require high-boiling polar solvents.[16] 3. Insufficiently Activated Aryl Halide: Electron-poor aryl halides are more reactive in traditional Ullmann couplings.[16]Solutions: 1. Use fresh Cu(I) salts and ensure an inert atmosphere. Consider using "activated" copper powder for classical Ullmann reactions.[16] 2. Use solvents like DMF, NMP, or dioxane and ensure they are anhydrous.[5][16] 3. For less reactive aryl halides, modern protocols with specific ligands (e.g., N-methylglycine, 1,10-phenanthroline) can enable the reaction under milder conditions.[5]

Experimental Protocols

Protocol 1: General Procedure for Selective N-Arylation of an Aminophenol using a Palladium Catalyst

This protocol is a starting point for the selective N-arylation of an aminophenol using a BrettPhos precatalyst.[8]

  • Reagents and Materials:

    • Aminophenol (1.0 mmol)

    • Aryl halide (1.2 mmol)

    • BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

    • Anhydrous, degassed toluene (5 mL)

  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aminophenol, aryl halide, BrettPhos Pd G3 precatalyst, and NaOtBu.

    • Seal the tube with a septum, and evacuate and backfill with argon three times.

    • Add the anhydrous, degassed toluene via syringe.

    • Place the tube in a preheated oil bath at 100 °C and stir vigorously.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Selective O-Arylation of an Aminophenol using a Copper Catalyst

This protocol provides a general method for the selective O-arylation of an aminophenol using a copper-based catalyst system.[1]

  • Reagents and Materials:

    • Aminophenol (1.0 mmol)

    • Aryl iodide (1.0 mmol)

    • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

    • Picolinic acid (0.1 mmol, 10 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol)

    • Anhydrous dimethyl sulfoxide (DMSO) (5 mL)

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add the aminophenol, aryl iodide, CuI, picolinic acid, and K₃PO₄ to an oven-dried reaction vial with a magnetic stir bar.

    • Seal the vial and add the anhydrous DMSO.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) as needed.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Visualization of Key Concepts

dot digraph "Troubleshooting_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Unexpected Side Product Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; identify [label="Identify Side Product \n (LC-MS, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze Reaction Conditions \n (Catalyst, Ligand, Base, Solvent, Temp.)"];

subgraph "cluster_pathways" { label = "Potential Causes & Solutions"; bgcolor="#F1F3F4";

}

optimize [label="Optimize Reaction Conditions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> identify; identify -> analyze; analyze -> {hydrodehalogenation; diarylation; wrong_selectivity} [style=dashed];

hydrodehalogenation -> solution_hydro [label="Yes"]; diarylation -> solution_diaryl [label="Yes"]; wrong_selectivity -> solution_selectivity [label="Yes"];

{solution_hydro; solution_diaryl; solution_selectivity} -> optimize; } . Caption: A decision-making workflow for troubleshooting unexpected side products.

dot digraph "Catalytic_Cycle_Side_Reactions" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

pd0 [label="L-Pd(0)"]; oxidative_add [label="Oxidative Addition \n (Ar-X)"]; pd2_complex [label="L-Pd(II)(Ar)(X)"]; amine_coord [label="Amine Coordination \n & Deprotonation"]; amide_complex [label="L-Pd(II)(Ar)(NR'R)"]; reductive_elim [label="Reductive Elimination"]; product [label="Ar-NR'R \n (Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

beta_hydride [label="β-Hydride Elimination", color="#EA4335"]; imine_product [label="Imine + Hydrodehalogenated Arene \n (Side Products)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

pd0 -> oxidative_add -> pd2_complex; pd2_complex -> amine_coord -> amide_complex; amide_complex -> reductive_elim -> product; product -> pd0 [label="Regenerates Catalyst"];

amide_complex -> beta_hydride [style=dashed, color="#EA4335"]; beta_hydride -> imine_product [color="#EA4335"]; } . Caption: Competing pathways in the Buchwald-Hartwig catalytic cycle.

References

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]

  • Various Authors. (2018). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Hall, J. R., Kelly, H. R., Sreekumar, S., & Buono, F. G. (2020). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society. [Link]

  • D-Scholarship@Pitt. (2021). Ligand Effects on Reactivity and Selectivity of Transition-Metal Catalyzed Asymmetric C-C and C-N Bond Forming Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various ligands on the C–N coupling bond formation of.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • eScholarship. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Cambridge Open Engage. (n.d.). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. Retrieved from [Link]

  • PubMed. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. [Link]

  • IJNRD. (2024). Impurity Profiling in different analytical techniques. Retrieved from [Link]

  • Reddit. (2023). Troubleshooting Ullmann Couplint. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • IJPRA. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Retrieved from [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Buchwald‐Hartwig Amination of Nitroarenes with Aryl (pseudo)Halides. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • PubMed. (n.d.). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • PubMed. (n.d.). Palladium catalysed aryl amination reactions in supercritical carbon dioxide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. Retrieved from [Link]

  • ACS Publications. (1964). Mechanism of the Ullmann Condensation. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • Comenius University. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]

  • Cytiva Life Sciences. (n.d.). Polishing chromatography in process development. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Retrieved from [Link]

  • Chemistry World. (n.d.). Suppressing side reactions brings efficiency boosts for Fischer-Tropsch synthesis. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Microwave-Assisted Methyl acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the optimization of microwave-assisted methyl acetate synthesis.

Welcome to the technical resource center for the optimization of microwave-assisted methyl acetate synthesis. This guide is designed for researchers, chemists, and process development professionals who are utilizing microwave technology to enhance this classic esterification reaction. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot issues, optimize conditions, and achieve reliable, high-yield results.

Microwave-assisted organic synthesis (MAOS) represents a significant advancement over conventional heating methods, offering dramatically reduced reaction times, often higher yields, and improved energy efficiency.[1][2][3] The synthesis of methyl acetate, a widely used solvent and chemical intermediate, via the Fischer esterification of acetic acid and methanol is an ideal candidate for this technology.[4][5] However, harnessing the full potential of microwave energy requires a nuanced understanding of reaction parameters and potential pitfalls. This guide is structured to address the common challenges and questions that arise during experimentation.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions that form the basis of a successful microwave-assisted esterification.

Q1: What are the primary advantages of using a microwave reactor for methyl acetate synthesis compared to conventional reflux?

A1: The key advantages stem from the unique mechanism of microwave heating.[6][7] Unlike conventional heating which relies on conduction and convection, microwaves directly couple with polar molecules in the reaction mixture (in this case, methanol, acetic acid, and the sulfuric acid catalyst), causing rapid, uniform, and efficient internal heating.[7][8] This leads to:

  • Drastic Speed Increase: Reactions that take hours under conventional reflux can often be completed in minutes.[1][3]

  • Higher Conversion & Yield: The rapid heating can quickly bring the reaction to equilibrium and, in some cases, minimize the formation of side products that may occur during prolonged heating.[4][9]

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, microwave synthesis is significantly more energy-efficient.[2][3]

Q2: What is the recommended catalyst and why is it effective?

A2: For this specific esterification, sulfuric acid (H₂SO₄) is the most commonly used and highly effective homogeneous catalyst.[4][5] Its efficacy is due to several factors:

  • Strong Brønsted Acid: It provides a high concentration of protons (H⁺) to protonate the carbonyl oxygen of acetic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by methanol.

  • High Acid Site Density: Compared to some solid acid catalysts, it offers a greater density of active catalytic sites.[5]

  • Suppression of Side Reactions: Studies have shown that sulfuric acid is effective at promoting the desired esterification while preventing unwanted side reactions.[5]

While heterogeneous catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) can be used to simplify product purification, they may exhibit different kinetics and can be inhibited by the water produced during the reaction.[10][11]

Q3: How do I select an appropriate solvent? Can I run the reaction solvent-free?

A3: Solvent selection is critical as it directly impacts heating efficiency. The ability of a solvent to convert microwave energy into heat is measured by its loss tangent (tan δ).[7][12]

  • High-Absorbing Solvents (High tan δ): Methanol itself is a highly efficient microwave absorber (tan δ ≈ 0.659), as is acetic acid (tan δ ≈ 0.174).[12][13]

  • Solvent-Free (Neat) Reactions: Because both reactants are polar and absorb microwave energy well, this reaction can be effectively performed "neat" (without an additional solvent).[3] This is a core principle of green chemistry, as it reduces solvent waste.[3]

  • Low-Absorbing Co-solvents: If a co-solvent is needed (e.g., for solubility of a different substrate), a non-polar solvent like hexane or toluene (tan δ < 0.1) will not heat efficiently on its own.[12] In such cases, heating relies on the polarity of the reactants and catalyst.[13]

Table 1: Microwave Absorption Properties of Common Solvents

SolventLoss Tangent (tan δ)Microwave Absorption Class
Methanol0.659High
Acetic Acid0.174Medium
Water0.123Medium
Dichloromethane0.042Low
Toluene0.040Low
Hexane0.020Low
(Data sourced from Anton Paar GmbH and CEM Corporation)[7][12]

Q4: What are the most critical safety precautions for this experiment?

A4: Safety is paramount. Microwave synthesis involves high temperatures and pressures in a closed system.

  • NEVER Use a Domestic Microwave: Kitchen microwave ovens lack the necessary pressure/temperature controls and safety features to handle chemical reactions, creating a severe risk of explosion.[14][15] Only use a dedicated laboratory microwave reactor.

  • Know Your Reagents: Understand the stability of your reagents at high temperatures. Methanol is flammable and toxic.[16]

  • Use Correct Vessels: Always use the certified, pressure-rated reaction vessels and accessories provided by the reactor manufacturer.[14]

  • Start with Low Power: When developing a new protocol, always start with a lower power setting and shorter time to gauge the reaction kinetics before scaling up or increasing intensity.[14]

  • Ensure Proper Ventilation: Perform all experiments in a well-ventilated laboratory hood to avoid inhaling any potentially toxic fumes.[14]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section is formatted to help you diagnose and solve specific problems you may encounter.

Q: My final yield of methyl acetate is consistently low. What are the likely causes?

A: Low yield is a common issue that can be traced to several factors. Use the following logic to diagnose the problem:

LowYield_Troubleshooting cluster_incomplete Troubleshooting Incomplete Conversion cluster_workup Troubleshooting Workup Losses Start Low Yield Observed CheckConversion Analyze Post-Reaction Mixture (GC, Titration) Start->CheckConversion WorkupLoss Problem: Workup Losses CheckConversion->WorkupLoss Low concentration of starting material Incomplete Problem: Incomplete Conversion CheckConversion->Incomplete High concentration of starting material Extraction Cause: Poor Extraction Solution: Check solvent, increase extraction volume/repetitions Volatility Cause: Product Volatility Solution: Keep solutions cold during workup, be gentle with rotary evaporation Equilibrium Cause: Equilibrium Not Shifted Solution: Increase Methanol:Acid Ratio (Le Châtelier's Principle) Kinetics Cause: Insufficient Kinetics Solution: Increase Time, Temp/Power, or Catalyst % Catalyst Cause: Catalyst Inhibition Solution: Ensure anhydrous reagents; Water byproduct inhibits catalyst

Caption: Troubleshooting logic for low methyl acetate yield.

  • Chemical Equilibrium: Fischer esterification is a reversible reaction.[4] To drive it towards the product (methyl acetate), you must apply Le Châtelier's principle. The most practical way is to use one reactant in excess. Since methanol is easier to remove during workup, using an excess of methanol is common. A molar ratio of methanol to acetic acid of 1.19:1 has been identified as optimal in some studies.[4][17]

  • Reaction Parameters: If the reaction is not reaching equilibrium, your parameters may be insufficient.

    • Time/Temperature: While microwaves are fast, sufficient time and power (temperature) are needed. Optimal conditions have been reported around 577 W for 24.5 minutes .[4][17]

    • Catalyst Concentration: The reaction rate is dependent on the catalyst concentration.[5] An optimal concentration of H₂SO₄ has been found to be around 4.08% .[4][17] Too little catalyst results in a slow reaction, while too much can sometimes promote side reactions.

  • Water Inhibition: The water produced as a byproduct can inhibit the catalyst and shift the equilibrium back towards the reactants.[5][11] Using anhydrous grade acetic acid and methanol is recommended.

  • Workup Losses: Methyl acetate is volatile (boiling point: 57-58 °C).[18] Significant amounts can be lost during solvent removal (rotary evaporation) if not performed carefully at low temperature and pressure. Ensure your extraction and washing steps are efficient.

Q: I'm observing inconsistent heating, or the temperature is overshooting the setpoint.

A: This phenomenon, often related to "hotspots," is a known issue in microwave chemistry.

  • Cause - Inefficient Stirring: If the reaction mixture is not stirred vigorously, localized superheating can occur where the microwave field is most intense.[15] This leads to a non-uniform temperature profile and can cause side reactions.

    • Solution: Always use a properly sized magnetic stir bar and ensure it is spinning effectively throughout the irradiation period.

  • Cause - Dielectric Properties: The heating rate is directly related to the dielectric properties of the reaction mixture.[8] As the reaction progresses, the composition and overall dielectric properties of the mixture change, which can alter the heating profile.

    • Solution: Modern microwave reactors use IR sensors to monitor the temperature and modulate power to maintain the setpoint.[19] Ensure your temperature sensor is clean and correctly positioned. If overshooting persists, try programming a slower ramp to the target temperature.

Q: The pressure in my sealed vessel is rising too high and causing safety interlocks to trip.

A: This is a critical safety issue indicating that the pressure inside the vessel is exceeding safe limits.

  • Cause - Temperature Exceeding Solvent Boiling Point: The pressure in a sealed vessel is directly related to the vapor pressure of the components at a given temperature. Methyl acetate and methanol are volatile. If your set temperature is too high, the pressure will build rapidly.

    • Solution: Reduce the set temperature. Remember that reaction rates are often significantly accelerated even at temperatures below the atmospheric boiling point of the reactants.

  • Cause - Vessel Overfilling: Never fill a reaction vessel more than the manufacturer's recommended volume (typically ~1/3 to 1/2 full). An insufficient headspace will not allow for safe pressure expansion.

    • Solution: Reduce the reaction volume or use a larger certified vessel.

Section 3: Protocols & Methodologies

Protocol 1: Optimized Microwave-Assisted Synthesis of Methyl Acetate

This protocol is based on optimized parameters reported in the literature.[4][5][17]

Materials:

  • Glacial Acetic Acid (CH₃COOH, anhydrous)

  • Methanol (CH₃OH, anhydrous)

  • Sulfuric Acid (H₂SO₄, concentrated, 98%)

  • 10 mL or 20 mL microwave reaction vessel with stir bar

  • Laboratory microwave synthesis reactor

Procedure:

  • Preparation: In a designated microwave reaction vessel equipped with a magnetic stir bar, add glacial acetic acid (e.g., 5.0 g, 0.083 mol).

  • Add Methanol: Add methanol in a 1.2:1 molar ratio to the acetic acid (e.g., 3.2 g, 0.10 mol).

  • Catalyst Addition: Carefully and slowly add the catalyst, sulfuric acid, corresponding to ~4% of the total reactant mass (e.g., (5.0g + 3.2g) * 0.04 = ~0.33 g). Caution: This addition is exothermic. Cool the mixture in an ice bath if necessary before adding the catalyst.

  • Sealing: Securely cap the vessel according to the manufacturer's instructions.

  • Microwave Irradiation: Place the vessel in the microwave reactor. Set the following parameters:

    • Target Temperature: 100 °C (Note: Power will be modulated to maintain this temperature)

    • Reaction Time: 25 minutes

    • Stirring: High

    • Pre-stirring: 30 seconds

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) before opening, as it will be under pressure.

Protocol 2: Workup and Product Isolation
  • Quenching: Carefully uncap the cooled vessel in a fume hood. Pour the reaction mixture into a separatory funnel containing 20 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid and any unreacted acetic acid. Caution: CO₂ gas will evolve. Vent the funnel frequently.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with 20 mL of brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator. Crucially , use a low bath temperature (<30 °C) and apply vacuum gradually to avoid co-evaporation of the volatile methyl acetate product.

Protocol 3: Analysis of Conversion and Purity
  • Purity (GC-MS): The most reliable method for determining product purity is Gas Chromatography-Mass Spectrometry (GC-MS).[18][20] Dilute a small aliquot of the final product in a suitable solvent (e.g., acetonitrile) and analyze. Compare the resulting chromatogram and mass spectrum to an analytical standard of methyl acetate.[18][21][22]

  • Conversion (Titration): The conversion of acetic acid can be estimated by titrating the reaction mixture before workup.[4]

    • Take a precise aliquot (e.g., 0.5 mL) of the crude reaction mixture.

    • Dilute with 10 mL of deionized water.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with a standardized NaOH solution (e.g., 0.5 M) until a persistent pink color is observed.

    • Calculate the remaining moles of acid and compare to the starting amount to determine conversion.

Section 4: Advanced Optimization & Data

For researchers aiming for the highest possible efficiency, a Design of Experiments (DoE) approach such as a Box-Behnken design can be employed to systematically study the interaction between variables.[5][17]

Table 2: Published Optimal Conditions for Methyl Acetate Synthesis

ParameterOptimal ValueSource
Microwave Power577.47 WKusuma, H. S., et al. (2021)[4][17]
Methanol to Acetic Acid Ratio1.19:1 (molar)Kusuma, H. S., et al. (2021)[4][17]
Catalyst Concentration (H₂SO₄)4.08 % (w/w)Kusuma, H. S., et al. (2021)[4][17]
Reaction Time24.45 minKusuma, H. S., et al. (2021)[4][17]
Resulting Conversion 98.76 % Kusuma, H. S., et al. (2021)[4][17]

This data provides a validated starting point for your experiments. The workflow for such an optimization process can be visualized as follows:

Optimization_Workflow Define 1. Define Factors & Ranges (Power, Time, Ratio, Catalyst %) Design 2. Create Experimental Design (e.g., Box-Behnken) Define->Design Execute 3. Execute Experiments in Microwave Reactor Design->Execute Analyze 4. Measure Response (Yield / Conversion) Execute->Analyze Model 5. Fit Statistical Model (Response Surface Methodology) Analyze->Model Optimize 6. Identify & Validate Optimal Conditions Model->Optimize

Caption: Workflow for Response Surface Methodology (RSM) optimization.

References

  • Ansori, A., et al. (2021). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Journal of Chemical Technology and Metallurgy. [Link]

  • Kusuma, H. S., et al. (2021). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Journal of Chemical Technology and Metallurgy. [Link]

  • Kusuma, H. S., et al. (2021). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. Journal of Chemical Technology and Metallurgy. [Link]

  • Mahfud, M., et al. (2021). OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION. ResearchGate. [Link]

  • Loupy, A., et al. (1993). The synthesis of esters under microwave irradiation using dry-media conditions. Canadian Journal of Chemistry. [Link]

  • Maleš, M., et al. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. MDPI. [Link]

  • Surati, M. A., et al. (2015). ANALYSIS OF ESTERIFICATION REACTION UNDER MICROWAVE IRRADIATION. Anveshana's International Journal of Research in Engineering and Applied Sciences. [Link]

  • Komarova, A. V., & Yutilov, Y. M. (1996). Microwave-Induced Esterification Using Heterogeneous Acid Catalyst in a Low Dielectric Constant Medium. The Journal of Organic Chemistry. [Link]

  • Reilly, M. T., et al. (2014). Microwave-Assisted Esterification: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. Science and Education Publishing. [Link]

  • Chen, P., et al. (2016). Effects of the Microwave Power on the Microwave-assisted Esterification. ResearchGate. [Link]

  • Strauss, C. R. (2009). Microwave Assisted Organic Synthesis. Royal Society of Chemistry. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]

  • Villa, C., et al. (2007). The e€ect of microwave power on esteri®cation of acetic acid and heptanol. ResearchGate. [Link]

  • Cravotto, G., & Calcio Gaudino, E. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • UCSB MRL. (n.d.). Microwave Synthesis Conditions. [Link]

  • Khan, I., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central. [Link]

  • Zhu, J., et al. (2022). Analysis of organic acetates in e-vapor products by GC-MS/MS. CORESTA. [Link]

  • Wang, T., et al. (2018). Microwave-assisted continuous reactive distillation process for preparation of ethyl acetate. ResearchGate. [Link]

  • Reilly, M. T., et al. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education. [Link]

  • Reilly, M. T., et al. (2014). Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. ResearchGate. [Link]

  • Li, X., & Xiang, S. (2011). Kinetics for esterification of acetic acid with ethanol catalyzed by sodium acid sulfate. ResearchGate. [Link]

  • dos Santos, J. C., et al. (2023). Microwave-assisted enzymatic synthesis of geraniol esters in solvent-free systems. PubMed Central. [Link]

  • Restek. (n.d.). Methyl acetate. EZGC & EZLC Online Software Suite. [Link]

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. [Link]

  • Mashadova, U., et al. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. PubMed Central. [Link]

  • Ananda, K. (n.d.). Microwave-assisted organic reactions. [Link]

  • Human Metabolome Database. (n.d.). Methyl acetate GC-MS (Non-derivatized). [Link]

  • Lux, S., & Siebenhofer, M. (2008). synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. ISCRE.org. [Link]

  • Biotage. (2020). Microwave Reaction Tutorial. [Link]

  • Muley, P., & Boldor, D. (2013). Dielectric properties of alcohol. ResearchGate. [Link]

  • The Synthetic Collective. (2023). Methyl Acetate Synthesis. YouTube. [Link]

  • Mohamad, A. F. (2015). REACTIVE DISTILLATION SIMULATION FOR PRODUCTION OF METHYL ACETATE: KINETIC MODEL PARAMETER OPTIMIZATION. [Link]

Sources

Technical Support Center: Optimizing the Esterification of Acetic Acid and Methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Fischer esterification of acetic acid and methanol. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance reaction efficiency and troubleshoot common experimental hurdles. Here, we delve into the kinetics and equilibrium of this classic reaction, offering practical, field-proven insights to improve your reaction rates and final product yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the esterification process, providing explanations grounded in chemical principles and actionable protocols.

Issue 1: The reaction is proceeding extremely slowly or has stalled.

Root Cause Analysis: The Fischer esterification is an equilibrium-limited reaction that is inherently slow without catalytic intervention.[1][2] A sluggish reaction rate is often attributable to insufficient activation energy, an unfavorable equilibrium position, or catalyst-related issues.

Troubleshooting Steps:

  • Verify Catalyst Presence and Concentration: This reaction is acid-catalyzed.[1][3] The absence or insufficient concentration of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is a primary cause of slow reaction rates.[4][5] The catalyst protonates the carbonyl oxygen of the acetic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[3][4]

    • Protocol: For a typical laboratory-scale reaction, ensure a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol% relative to the carboxylic acid) is present. Increasing catalyst loading can increase the reaction rate, but be mindful of potential side reactions at higher concentrations.[6]

  • Increase Reaction Temperature: Insufficient thermal energy can prevent the reactants from overcoming the activation energy barrier.[7]

    • Protocol: The esterification is typically conducted under reflux conditions to maintain a consistent, elevated temperature without loss of volatile reactants or products.[7] For the methanol-acetic acid system, refluxing at the boiling point of methanol (approximately 65°C) or a slightly higher temperature in a sealed reactor is common. Typical reaction temperatures can range from 60–110 °C.[5]

  • Address Steric Hindrance: While not a major issue for acetic acid and methanol, be aware that bulky reactants in other esterification reactions can slow the rate due to steric hindrance, impeding the approach of the alcohol to the carboxylic acid.[2][8]

Issue 2: The final yield of methyl acetate is disappointingly low.

Root Cause Analysis: Low yield is almost always a consequence of the reaction reaching equilibrium prematurely, favoring the reactants (acetic acid and methanol) over the products (methyl acetate and water). The forward reaction is reversible, and the accumulation of water, a byproduct, can drive the reaction backward through hydrolysis.[9][10]

Troubleshooting Steps:

  • Apply Le Chatelier's Principle: Manipulate Reactant Concentration: One of the most effective strategies to shift the equilibrium towards the products is to use a large excess of one of the reactants.[1][9][11] Since methanol is often less expensive and easier to remove post-reaction than acetic acid, it is typically used in excess.

    • Protocol: Instead of a 1:1 molar ratio, increase the ratio of methanol to acetic acid. Ratios of 3:1 or higher are common and can significantly improve yield.[1] Studies have shown that increasing the initial mole ratio of methanol to acetic acid from 1:1 to 1:4 can increase the conversion of acetic acid from 68.8% to 92.7%.[12]

  • Apply Le Chatelier's Principle: Remove Water As It Forms: The continuous removal of water from the reaction mixture is a powerful technique to prevent the reverse reaction (ester hydrolysis) and drive the equilibrium towards completion.[4][9][13]

    • Protocol A - Dean-Stark Apparatus: For reactions run in a suitable solvent like toluene, a Dean-Stark trap can be used to physically separate water from the reaction mixture via azeotropic distillation.[9]

    • Protocol B - Dehydrating Agents: Incorporate a dehydrating agent into the reaction mixture. Concentrated sulfuric acid not only acts as a catalyst but also as a dehydrating agent, sequestering the water that is formed.[1][7] Other options include using anhydrous salts or molecular sieves.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the acid catalyst in this esterification? The acid catalyst, typically a strong Brønsted acid like H₂SO₄, serves to accelerate the reaction.[1] It does this by protonating the carbonyl oxygen of the acetic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic methanol.[3][13] The catalyst is regenerated at the end of the reaction cycle.

Q2: Can I run the reaction without a catalyst? While the esterification can technically occur without a catalyst, the rate is impractically slow for most applications.[2] An acid catalyst is essential to achieve a reasonable reaction rate and yield in a typical laboratory or industrial timeframe.

Q3: What are some alternative catalysts to sulfuric acid? Besides sulfuric acid and p-toluenesulfonic acid, other catalysts can be employed.[5] Lewis acids like scandium(III) triflate are effective.[5] For easier separation and catalyst recycling, solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15) or sulfonated graphene oxide are increasingly used.[4][6][14] These heterogeneous catalysts offer the advantage of being easily filtered from the reaction mixture.[4]

Q4: How does temperature affect both the rate and the equilibrium of the reaction? Increasing the temperature increases the reaction rate by providing more kinetic energy to the molecules, allowing them to overcome the activation energy barrier more frequently.[6] For this specific reaction, which is typically slightly endothermic or has a small heat of reaction, increasing the temperature will also slightly favor the products at equilibrium, although the primary methods for shifting equilibrium are controlling reactant concentration and removing water.[6]

Q5: Is it possible to use a base instead of an acid to catalyze this reaction? No, a base would not catalyze the Fischer esterification of a carboxylic acid. Instead, a base would deprotonate the acetic acid to form a carboxylate anion. This carboxylate is resonance-stabilized and its carbonyl carbon is no longer electrophilic enough to be attacked by the alcohol. This effectively stops the desired reaction pathway. Base-catalyzed esterification, known as transesterification, is used to convert one ester to another, not a carboxylic acid to an ester.

Data Summary: Catalyst Performance

Catalyst TypeTypical LoadingAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) 1-5 mol%High catalytic activity, acts as a dehydrating agent[1][7]Corrosive, difficult to separate from product, can cause side reactions
p-Toluenesulfonic Acid (TsOH) 1-5 mol%Strong acid catalyst, solid and easier to handle than H₂SO₄Corrosive, requires purification to remove
Ion-Exchange Resins (e.g., Amberlyst) 5-15 wt%Heterogeneous (easy to separate), reusable, less corrosive[6]Lower activity than strong mineral acids, potential for thermal degradation
Lewis Acids (e.g., Sc(OTf)₃) Catalytic amountsHigh activity, can be used for sensitive substrates[5]High cost

Experimental Workflow & Key Relationships

Fischer Esterification Equilibrium Diagram

The following diagram illustrates the reversible nature of the esterification and the key levers that can be used to shift the equilibrium to favor the formation of methyl acetate.

FischerEsterification cluster_reactants Reactants cluster_products Products Acetic Acid Acetic Acid Equilibrium Methanol Methanol Methanol->Equilibrium Methyl Acetate Methyl Acetate Equilibrium->Methyl Acetate Water Water Increase Methanol Increase Methanol Increase Methanol->Methanol Shifts Equilibrium → Remove Water Remove Water Remove Water->Water Shifts Equilibrium → Add Acid Catalyst Add Acid Catalyst Add Acid Catalyst->Equilibrium Increases Rate of Forward & Reverse Reactions

Caption: Le Chatelier's Principle applied to Fischer Esterification.

Standard Reflux Protocol for Methyl Acetate Synthesis
  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser. Ensure all glassware is dry. Add a magnetic stir bar to the flask.

  • Reagent Addition: To the flask, add acetic acid (1.0 eq). Subsequently, add an excess of methanol (e.g., 3-5 eq).

  • Catalyst Introduction: Slowly and carefully, add the acid catalyst (e.g., concentrated sulfuric acid, ~2 mol%) to the stirred solution. The addition is exothermic and should be done with caution.

  • Heating to Reflux: Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for the desired time (typically 1-4 hours), monitoring progress via a suitable technique like TLC or GC if necessary.

  • Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and any unreacted acetic acid.

  • Workup - Extraction: Extract the methyl acetate into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Workup - Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to isolate the crude methyl acetate.

  • Purification: If necessary, purify the ester by distillation.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • How can Fischer esterification equilibrium be shifted to produce more ester? (2023, September 23). Filo. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Esterification - Concept. (2020, March 26). JoVE. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

  • Mechanism of the Fischer Esterification in Organic Chemistry. (2017, March 1). YouTube. [Link]

  • Why during the preparation of esters, should water be removed as soon as soon as it is formed? (2018, August 8). Quora. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1). Patsnap Eureka. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Anhydrous Salts for Esterification. Indiana University. [Link]

  • Conversion of acetic acid at various initial mole ratios of acetic acid and methanol. ResearchGate. [Link]

  • Kinetics of Esterification of Acetic Acid with Methanol in the Presence of Ion Exchange Resin Catalysts. ACS Publications. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. (2025, May 22). JoVE. [Link]

  • Kinetic Behaviour of Esterification of Acetic Acid with Methanol over Solid Acid Catalysts. (2017, October 2). Austin Publishing Group. [Link]

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Technical Support Center: Navigating Batch-to-Batch Variability in Starting Material Purity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center. As Senior Application Scientists, we understand that batch-to-batch variability in the purity of starting materials is a significant challenge that can cascade through the entire drug development and manufacturing process, impacting timelines, costs, and final product quality.[1][2] This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions. We will delve into the root causes of variability, robust analytical strategies for its detection, and effective control measures to ensure the consistency and reliability of your work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses common questions about the causes and consequences of starting material variability.

Q1: What are the primary sources of batch-to-batch variability in starting material purity?

A1: Batch-to-batch variability in starting materials can stem from a multitude of factors, often related to the complexity of the supply chain and manufacturing processes.[1][2] Key sources include:

  • Changes in Raw Material Sourcing: A supplier changing their source for a basic chemical or raw material can introduce new impurity profiles.[2]

  • Alterations in the Synthetic or Manufacturing Process: Even minor changes in a supplier's manufacturing process can lead to different levels and types of impurities.[2][3]

  • Inherent Variability in Biological Materials: Starting materials derived from natural or biological sources, such as in cell and gene therapies or vaccine manufacturing, are inherently more variable.[2][4][5]

  • Supplier-Related Issues: A lack of robust quality control at the supplier's end, or issues with their own suppliers (second-tier suppliers), can introduce variability.[1][6]

  • Storage and Handling Conditions: Inconsistent storage and handling conditions can lead to degradation of the starting material, creating new impurities.[7]

Q2: What are the potential downstream impacts of this variability on my experiments or production?

A2: The impact of starting material variability can be significant and far-reaching, affecting both process performance and final product quality.[1][6] Potential consequences include:

  • Inconsistent Process Performance: Variability in starting materials can lead to unpredictable reaction kinetics, lower yields, and difficulties in process control.[1][6]

  • Compromised Product Quality: New or elevated levels of impurities in the starting material can carry through to the final product, potentially affecting its safety and efficacy.[2][6][8] This can lead to out-of-specification (OOS) results for critical quality attributes (CQAs).[6]

  • Increased Analytical Burden: Unexpected peaks in chromatograms or other analytical anomalies require extensive investigation to identify the source, consuming valuable time and resources.

  • Regulatory Scrutiny and Delays: In a regulated environment, unexplained variability can lead to questions from regulatory agencies, potentially delaying clinical trials or product approval.[9][10]

Q3: My supplier provides a Certificate of Analysis (CoA) for each batch. Isn't that sufficient to ensure purity and consistency?

A3: While a Certificate of Analysis (CoA) is a crucial document, it may not be sufficient on its own to guarantee consistency.[1] Here's why:

  • Limited Scope of Testing: The CoA only reports results for the specific tests listed. It may not include tests for unexpected or novel impurities.

  • Variability Within Specifications: A material can meet all the specifications on the CoA but still exhibit functional variability in your process due to subtle changes in physical properties or the presence of unmeasured impurities.

  • Lack of Transparency: The CoA doesn't typically provide information about the supplier's manufacturing process or any changes they may have implemented.[1]

Therefore, it is best practice for end-users to perform their own incoming material testing and not rely solely on the supplier's CoA.[11]

Section 2: Troubleshooting Guide - Identifying and Addressing Variability

This section provides a structured approach to troubleshooting when you suspect batch-to-batch variability is affecting your results.

Issue: You observe unexpected results in your process (e.g., lower yield, new peaks in HPLC, altered physical properties of the product) after introducing a new batch of starting material.

Step 1: Initial Investigation and Confirmation
  • Quarantine the Suspect Batch: Immediately segregate the new batch of starting material to prevent further use until the investigation is complete.[12]

  • Review Documentation: Compare the CoAs of the new batch and a previously well-performing batch. Look for any differences, even if they are within the specified limits.

  • Retain Samples: Ensure you have properly stored retain samples of both the "good" and "bad" batches for comparative testing.

Step 2: Analytical Characterization

The goal here is to identify the specific differences between the batches. A multi-tiered analytical approach is often necessary.

Tier 1: Confirmatory Testing

  • Identity Testing: Verify the identity of the material using a technique like Fourier Transform Infrared Spectroscopy (FTIR). This is a quick way to confirm the bulk material is correct.[13]

  • Purity Analysis: Re-run your standard purity assay (e.g., HPLC-UV).[14] Pay close attention to the impurity profile. Are there new peaks? Are the relative ratios of existing impurities different?

Tier 2: In-depth Impurity Profiling If Tier 1 is inconclusive, a deeper dive is necessary to characterize unknown impurities.

  • High-Resolution Mass Spectrometry (LC-MS/GC-MS): These techniques are invaluable for identifying and quantifying unknown impurities, even at trace levels.[14][15]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Use this to screen for elemental impurities, which can originate from catalysts or manufacturing equipment.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide structural information about impurities and can also be used for quantitative analysis.

Step 3: Root Cause Analysis and Corrective Actions

Once you have analytical data highlighting the differences between batches, you can move towards identifying the root cause and implementing corrective and preventive actions (CAPAs).

  • Engage Your Supplier: Share your findings with the supplier. A transparent and collaborative relationship is key.[6] Inquire about any recent changes to their manufacturing process, raw material sources, or equipment.[2]

  • Risk Assessment: Based on the identified impurity, assess its potential impact on your process and final product.

  • Update Specifications: If a new critical impurity is identified, you may need to update your incoming material specifications to include a test for it.[8][16]

  • Supplier Qualification: If the supplier is unable or unwilling to address the issue, you may need to qualify an alternative supplier.[9][17] This involves a rigorous process of auditing their quality systems and testing their material in your process.[9][18]

Section 3: Proactive Strategies for a Robust Supply Chain

The best way to handle batch-to-batch variability is to prevent it from impacting your work in the first place. Here are some proactive strategies.

Supplier Quality Management

A robust supplier quality management (SQM) system is essential for ensuring a consistent supply of high-quality starting materials.[19][20]

  • Thorough Supplier Qualification: Before engaging a new supplier, conduct a thorough qualification process that includes an audit of their manufacturing facilities and quality systems.[9][18]

  • Quality Agreements: Establish formal quality agreements with your suppliers that clearly define specifications, change notification procedures, and responsibilities.[20]

  • Performance Monitoring: Continuously monitor supplier performance through regular audits and tracking of key performance indicators (KPIs).[9]

Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical quality and performance attributes.[21][22]

  • Real-time Monitoring: PAT tools, such as inline or online spectroscopy (e.g., Raman, NIR), can be used to monitor the quality of incoming raw materials in real-time.[23][24]

  • Improved Process Understanding: By continuously monitoring the impact of raw material properties on the process, you can gain a deeper understanding of your process and identify critical material attributes.[21][25]

  • Proactive Control: Real-time data allows for proactive adjustments to the process to compensate for variations in raw materials, ensuring consistent product quality.[26][27]

Visualizations and Protocols

Diagram: Raw Material Qualification Workflow

This diagram illustrates a typical workflow for qualifying a new starting material or a new supplier.

RawMaterialQualification cluster_planning Planning & Initiation cluster_selection Supplier Selection & Evaluation cluster_testing Analytical & Functional Testing cluster_approval Approval & Implementation start Need for New Material/Supplier Identified define_reqs Define Material Requirements & Specifications start->define_reqs identify_suppliers Identify Potential Suppliers define_reqs->identify_suppliers supplier_audit Supplier Audit & Questionnaire identify_suppliers->supplier_audit sample_request Request Samples & Documentation supplier_audit->sample_request analytical_testing Comprehensive Analytical Testing (Purity, Impurities) sample_request->analytical_testing functional_testing Small-Scale Functional Testing in Process analytical_testing->functional_testing risk_assessment Risk Assessment functional_testing->risk_assessment quality_agreement Establish Quality Agreement risk_assessment->quality_agreement approve_supplier Approve Supplier & Update Approved Supplier List quality_agreement->approve_supplier end Qualified approve_supplier->end Material Ready for Use

Caption: Workflow for qualifying a new starting material or supplier.

Experimental Protocol: Comparative Analysis of Starting Material Batches using HPLC-UV

Objective: To compare the impurity profiles of two or more batches of a starting material to identify potential sources of variability.

Materials:

  • Reference standard of the starting material

  • Samples of the "good" batch and the "suspect" batch

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Buffers and other mobile phase additives as required by the specific method

  • Validated HPLC method for the starting material

Procedure:

  • Standard Preparation: Accurately prepare a stock solution of the reference standard at a known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the "good" batch sample in a suitable solvent to achieve a concentration within the calibration range.

    • Repeat for the "suspect" batch sample, ensuring identical preparation conditions.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the "good" batch and "suspect" batch samples.

    • Run each sample in triplicate to ensure reproducibility.

  • Data Analysis:

    • Integrate the chromatograms for all injections.

    • Generate a calibration curve from the reference standard injections.

    • Quantify the purity of the main component in each batch.

    • Identify and quantify all impurity peaks. Compare the chromatograms of the "good" and "suspect" batches, looking for:

      • New impurity peaks in the suspect batch.

      • Significant differences in the area or height of existing impurity peaks.

      • Changes in the relative retention times of peaks.

Data Presentation:

Batch IDPurity (%)Impurity A (%)Impurity B (%)New Impurity C (%)
Good Batch99.50.250.15Not Detected
Suspect Batch98.90.300.200.50

Conclusion

Addressing batch-to-batch variability in starting material purity requires a multifaceted approach that combines robust analytical techniques, strong supplier quality management, and a proactive mindset. By understanding the potential sources of variability and implementing the troubleshooting and control strategies outlined in this guide, you can enhance the consistency and reliability of your research, development, and manufacturing processes.

References

  • Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Retrieved from [Link]

  • Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Retrieved from [Link]

  • BioPharm International. (2014). Raw Material Variability. Retrieved from [Link]

  • Kodiak Hub. (2025). The Fundamentals of Supplier Quality Management (SQM). Retrieved from [Link]

  • BioPharm International. (2012). Supplier Quality Management: A Risk-Based Approach. Retrieved from [Link]

  • Bruker. (n.d.). What is PAT?. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2025). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

  • SimplerQMS. (2025). Pharmaceutical Supplier Management: Definition, Process, and Guidelines. Retrieved from [Link]

  • Atlas Compliance. (2025). Supplier Qualification: How to Ensure Quality in Pharma. Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q6A and Q6B GUIDELINE for raw material finished product and packaging material .pptx. Retrieved from [Link]

  • BioPharm International. (2017). Biopharma Takes On Raw Material Variability. Retrieved from [Link]

  • Impact Analytical. (n.d.). Raw Material Characterization, How Pure is Pure. Retrieved from [Link]

  • LinkedIn. (2024). Raw Material Suppliers for Pharmaceutical Industry 6 Insider Tricks to Enhance Reliability. Retrieved from [Link]

  • Optimal. (n.d.). Breaking boundaries: How Process Analytical Technology can benefit any manufacturing business. Retrieved from [Link]

  • PubMed. (2019). Managing API raw material variability in a continuous manufacturing line - Prediction of process robustness. Retrieved from [Link]

  • Validation Associates. (2025). Raw Material Qualification in Pharma: Full Lifecycle Approach. Retrieved from [Link]

  • Halloran Consulting Group. (2024). Raw Material Control for Biotechs (Part 2): Clinical Development Considerations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Retrieved from [Link]

  • Prime Scholars. (n.d.). Pharmaceutical impurity analysis of raw materials and final product by using analytical techniques. Retrieved from [Link]

  • MediZap. (2021). cGMP Controlled Raw Materials Best Practices. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

  • BioPharm International. (2004). Qualification of Raw Materials for Biopharmaceutical Use. Retrieved from [Link]

  • Drug Discovery Online. (2020). Raw Material Variability The Need For Deeper Process Understanding. Retrieved from [Link]

  • AMS BioPharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. Retrieved from [Link]

  • Cell Culture Dish. (2021). Reducing Raw Material Variability and Increasing Cell Culture Process Control. Retrieved from [Link]

  • IVT Network. (2012). Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week. Retrieved from [Link]

  • S-cubed. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. Retrieved from [Link]

  • Particle Analytical. (n.d.). ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. Retrieved from [Link]

  • Cytiva. (n.d.). Supply chain raw material variability. Retrieved from [Link]

  • Premier Consulting. (2025). Avoiding Common Pitfalls in API Regulatory Starting Material (RSM) Justification. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (2024). Revolutionizing Vendor Qualification: Raw Materials in Pharmaceuticals. Retrieved from [Link]

  • Sartorius. (2019). Reducing Batch-to-Batch Variability of Botanical Drug Products. Retrieved from [Link]

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • Swissmedic. (2019). API STARTING MATERIALS AND THEIR MANAGEMENT. Retrieved from [Link]

  • GMP Compliance. (n.d.). Quality Control of Starting Materials (APIs and Excipients). Retrieved from [Link]

  • ResearchGate. (2025). Identifying sources of batch to batch variation in processability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Batch-to-Batch Consistency of SB4 and SB2, Etanercept and Infliximab Biosimilars. Retrieved from [Link]

  • Cell and Gene. (n.d.). Defining The Root Cause Of Batch-To-Batch Variability. Retrieved from [Link]

  • ACS Publications. (2015). Part 3: Designation and Justification of API Starting Materials: Proposed Framework for Alignment from an Industry Perspective. Retrieved from [Link]

  • Biosimilar Development. (n.d.). Lets Talk Batch-To-Batch Variability. Retrieved from [Link]

  • EMJ. (2019). Variability of Biologics and its Impact on Biosimilar Development. Retrieved from [Link]

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Technical Support Center: Navigating the Labyrinth of Isomer Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the complex world of isomeric purification. As researchers, scientists, and drug development professionals, you are keenly aware that synthesizing a target molecule is often only half the battle. The subsequent purification, especially when dealing with isomers exhibiting nearly identical physicochemical properties, presents a significant and often underestimated challenge. This guide is designed to be your trusted resource, moving beyond simple protocols to provide in-depth, field-proven insights into overcoming these purification hurdles. Here, we will explore the causality behind experimental choices, offering troubleshooting guides and FAQs to empower you to design robust and effective separation strategies.

Understanding the Core Challenge: Why Are Isomers So Difficult to Separate?

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. This seemingly subtle difference is the root of significant purification challenges. Because they have the same mass and often similar polarities and solubilities, conventional purification techniques frequently fall short.

  • Constitutional (or Structural) Isomers: These isomers have different connectivity of atoms. While they are generally the easiest type of isomer to separate due to differing physical properties like boiling points and dipole moments, challenges can arise when these differences are minimal.[1][2]

  • Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of their atoms. This category includes enantiomers and diastereomers, which pose a greater purification challenge.

    • Enantiomers: Non-superimposable mirror images of each other. They have identical physical properties (melting point, boiling point, solubility) in an achiral environment, making their separation impossible without the use of a chiral agent or environment.[3]

    • Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical properties and can, in theory, be separated by standard techniques like chromatography or crystallization. However, their properties are often so similar that achieving baseline separation requires significant method development.[4][5]

    • Cis-Trans (Geometric) Isomers: A type of diastereomer that arises due to restricted rotation around a bond, typically a double bond. Their different shapes can lead to differences in polarity and crystal packing, which can be exploited for separation.[6][7]

Frequently Asked Questions (FAQs)

This section addresses some of the most common initial questions and concerns encountered when facing an isomeric separation.

Q1: My isomers are co-eluting in HPLC. Where do I even begin to troubleshoot?

A1: Co-elution is a classic sign that your current method lacks the necessary selectivity. The first step is to systematically evaluate the key parameters of your HPLC method. Start by assessing your stationary phase; a standard C18 column may not be sufficient.[8] Consider screening different column chemistries, such as phenyl-hexyl or embedded polar group phases, which can offer different interaction mechanisms. Next, optimize your mobile phase. Systematically vary the solvent composition and consider adding modifiers. For ionizable compounds, adjusting the pH can dramatically alter retention and selectivity.[9]

Q2: I'm trying to separate enantiomers. Do I absolutely need a chiral column?

A2: For the direct separation of enantiomers by chromatography, a chiral stationary phase (CSP) is essential.[3] Enantiomers behave identically in an achiral environment, so a standard column cannot differentiate between them. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.[3] An alternative, though less common, approach is the indirect method. This involves derivatizing your enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated on an achiral column.[5][10]

Q3: My diastereomers have very similar Rf values on TLC. Will column chromatography be effective?

A3: A small difference in Rf values on TLC does suggest that a simple gravity column will be challenging.[11] However, it doesn't mean it's impossible. You will likely need to use a long column with a large amount of stationary phase and a carefully optimized, often shallow, solvent gradient. Automated flash chromatography systems can provide better resolution in these cases. If column chromatography proves ineffective, you may need to explore other techniques like preparative HPLC or crystallization.

Q4: Can I use crystallization to separate a racemic mixture?

A4: It depends on the nature of your racemate. Approximately 5-10% of all racemates crystallize as conglomerates, which are physical mixtures of enantiopure crystals.[12] In these cases, a technique called preferential crystallization, where a supersaturated solution is seeded with a pure crystal of one enantiomer, can be used.[12][13] However, most racemates form racemic compounds, where both enantiomers are present in the same crystal lattice. These cannot be separated by direct crystallization. In such cases, you would first need to form diastereomeric salts with a chiral resolving agent. These diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.[14]

Troubleshooting Guides: A Deeper Dive

This section provides structured troubleshooting workflows for common issues encountered during the purification of isomeric products using chromatography and crystallization.

Chromatographic Separation Challenges

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for isomer separation. However, success often hinges on meticulous method development and troubleshooting.

Problem 1: Poor Resolution of Diastereomers or Cis-Trans Isomers in HPLC/SFC

Poor resolution is characterized by overlapping peaks, making accurate quantification and isolation difficult.

G cluster_column Stationary Phase cluster_mp Mobile Phase cluster_temp Temperature cluster_flow Flow Rate start Poor Resolution check_column Evaluate Stationary Phase start->check_column optimize_mp Optimize Mobile Phase check_column->optimize_mp If no improvement c1 Screen alternative phases: - Phenyl-Hexyl - Cyano - Embedded Polar Group adjust_temp Adjust Temperature optimize_mp->adjust_temp If still poor mp1 Systematically vary solvent ratios check_flow Modify Flow Rate adjust_temp->check_flow Fine-tuning t1 Decrease temperature to increase selectivity result Improved Resolution check_flow->result f1 Decrease flow rate to enhance interaction with stationary phase c2 Consider Chiral Stationary Phases (CSPs) for complex diastereomers mp2 Switch organic modifier (e.g., Acetonitrile vs. Methanol) mp3 Adjust pH for ionizable compounds mp4 For SFC, adjust co-solvent and additive percentage t2 Increase temperature to improve peak shape and efficiency

Caption: Troubleshooting workflow for poor isomer resolution.

Step-by-Step Mobile Phase Optimization:

  • Identify Your Solvents: Choose a strong (B) and weak (A) solvent appropriate for your column type (e.g., acetonitrile and water for reversed-phase).

  • Initial Gradient: Run a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution conditions.

  • Shallow Gradient: Based on the initial run, design a much shallower gradient around the elution point of your isomers.[15]

  • Isocratic Holds: If a shallow gradient is insufficient, try incorporating isocratic holds to maximize the time the isomers spend in the optimal mobile phase composition for their separation.[15]

  • Solvent Swap: If resolution is still poor, substitute your B solvent (e.g., replace acetonitrile with methanol). Methanol has different hydrogen bonding capabilities and can alter selectivity.[16]

Why this works: The mobile phase composition directly influences the partitioning of the analytes between the mobile and stationary phases. By fine-tuning this, you can exploit the subtle differences in the isomers' polarity and structure to achieve separation.

The Role of Temperature:

Temperature has a dual effect on chromatographic separations.[17]

  • Increased Temperature: Generally leads to lower mobile phase viscosity and faster mass transfer, resulting in sharper peaks and shorter run times.[18]

  • Decreased Temperature: Often enhances the selectivity between isomers. The weaker intermolecular interactions that govern chiral and isomeric recognition are more pronounced at lower temperatures.[19][20]

Experimental Protocol: Temperature Scouting

  • Start with an analysis at ambient temperature.

  • If resolution is poor, decrease the column temperature to 15°C and re-run the analysis.

  • If peak shape is poor, increase the column temperature to 40°C.

  • Compare the chromatograms to determine the optimal balance between resolution and efficiency. Always allow the column to fully equilibrate at the new temperature before injecting.[18]

Problem 2: Poor or No Separation of Enantiomers on a Chiral Stationary Phase (CSP)

Even with a chiral column, achieving enantioseparation is not always straightforward.

G cluster_csp CSP Screening cluster_mp Mobile Phase Optimization cluster_temp Temperature Effects start No Enantioseparation screen_csp Screen Different CSPs start->screen_csp optimize_mp Optimize Mobile Phase screen_csp->optimize_mp If no success csp1 Polysaccharide-based (amylose, cellulose) - Broad applicability adjust_temp Adjust Temperature optimize_mp->adjust_temp If still poor mp1 Normal Phase: Vary alcohol modifier (IPA, EtOH) in hexane result Successful Separation adjust_temp->result t1 Lower temperature usually increases enantioselectivity csp2 Macrocyclic glycopeptide-based - Good for ionizable compounds csp3 Pirkle-type (π-acid/π-base) - For compounds with aromatic rings mp2 Reversed Phase: Adjust organic modifier and add acidic/basic additives mp3 Polar Organic Mode: e.g., Acetonitrile/Methanol t2 Beware of potential enantiomer elution order reversal at different temperatures

Caption: Troubleshooting workflow for chiral separations.

  • CSP Selection is Key: There is no universal chiral column. The most effective approach is to screen a set of columns with different chiral selectors.[18][21] Polysaccharide-based columns are a good starting point due to their broad applicability.[9]

  • Mobile Phase is Critical: The mobile phase can dramatically influence chiral recognition. In normal phase, the type and concentration of the alcohol modifier are critical parameters. In reversed-phase, additives are often necessary to achieve separation.[9]

  • SFC as a Powerful Alternative: Supercritical Fluid Chromatography (SFC) is often faster and provides better resolution for chiral separations compared to HPLC.[] The low viscosity of supercritical CO2 allows for higher flow rates and faster equilibration.

Data Summary: Typical Starting Conditions for Chiral Screening

ModeStationary Phase TypeTypical Mobile Phase
Normal PhasePolysaccharideHexane / Isopropanol (or Ethanol)
Reversed PhasePolysaccharide, Macrocyclic GlycopeptideAcetonitrile / Water with 0.1% Formic or Acetic Acid
Polar OrganicPolysaccharide, Macrocyclic GlycopeptideAcetonitrile / Methanol
SFCPolysaccharide, variousCO2 / Methanol (or other alcohol) with optional additive

Crystallization-Based Separation Challenges

Crystallization can be a highly effective and scalable method for isomer purification, but it is often perceived as more of an art than a science. A systematic approach can demystify the process.

Problem: Failure to Induce Selective Crystallization of One Isomer/Diastereomer

This can manifest as no crystal formation, oiling out, or co-crystallization of both isomers.

G cluster_solvent Solvent Selection cluster_cooling Cooling Profile cluster_nucleation Nucleation Induction start Crystallization Failure solvent_screen Conduct Thorough Solvent Screen start->solvent_screen optimize_cooling Optimize Cooling Profile solvent_screen->optimize_cooling If solubility is suitable s1 Screen diverse solvents (polar, nonpolar, protic, aprotic) induce_nucleation Induce Nucleation optimize_cooling->induce_nucleation If no crystals form c1 Slow, controlled cooling is crucial to prevent co-crystallization result Pure Crystals Obtained induce_nucleation->result n1 Seeding with a pure crystal of the desired isomer is highly effective s2 Identify a solvent with a large solubility difference between isomers upon cooling s3 Consider anti-solvent addition c2 Use an insulated bath or program a cryostat for linear cooling n2 Scratch the inside of the flask with a glass rod to create nucleation sites

Caption: Troubleshooting workflow for selective crystallization.

  • Preparation: Place a small amount (e.g., 10-20 mg) of your isomeric mixture into several small vials.

  • Solvent Addition: To each vial, add a different solvent dropwise at room temperature until the solid just dissolves. Note the approximate solubility.

  • Heating: For vials where the solid did not dissolve at room temperature, gently heat the mixture to the solvent's boiling point and add more solvent if necessary to achieve full dissolution.

  • Cooling: Allow all vials to cool slowly to room temperature, then place them in a refrigerator (4°C) and then a freezer (-20°C).

  • Observation: Observe the vials for crystal formation. The ideal solvent is one that fully dissolves the mixture when hot but yields a good amount of crystalline solid upon cooling.[4] Analyze the resulting crystals and the mother liquor to determine if any separation has occurred.

Why this works: The success of fractional crystallization hinges on the difference in solubility between the two isomers in a given solvent at different temperatures. A systematic screen is the most reliable way to identify a solvent system that maximizes this difference.

Conclusion

The purification of isomeric products is a multifaceted challenge that demands a systematic and informed approach. By understanding the underlying principles of the separation techniques and methodically troubleshooting key parameters, you can move from frustrating co-elution and co-crystallization to achieving baseline separation and high purity. This guide provides a framework for your experimental design, but remember that each isomeric pair is unique. Careful observation, meticulous record-keeping, and a willingness to explore different strategies will ultimately lead to success.

References

  • Sigma-Aldrich. (n.d.). Chiral HPLC column selection and method development guide. Bioanalysis Zone. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • de L. L. F. C. Lima, M., & Secchi, A. R. (2010). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Separation Science and Technology, 45(12-13), 1834-1841.
  • Patel, K., & Patel, D. (2012). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1361-1375.
  • Ali, I., & Aboul-Enein, H. Y. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. Retrieved from [Link]

  • Pataj, Z., Ilisz, I., & Péter, A. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Suzuki, T., Ota, T., & Takagi, T. (1993). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns.
  • Jones, A. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS.
  • Bhushan, R., & Kumar, V. (2012). Effect of Temperature on the Chiral Separation of Enantiomers of Some Drugs.
  • Ambler, C. M., et al. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Haky, J. E., & Vocaturo, J. (1984). Utilization of a Systematic Solvent Selection Method for the HPLC Determination of a Trace Isomeric Contaminant.
  • sludger. (2019, August 17). Separation of isomers by selective seeding and crystallisation? Sciencemadness.org. Retrieved from [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Journal of Chemical Technology and Metallurgy, 42(1), 3-14.
  • Weatherly, C. A., Zhang, T., & Armstrong, D. W. (2016).
  • Lee, M. J., & Chen, Y. C. (2011). Separation of the cresol isomers by stripping crystallization. Asia-Pacific Journal of Chemical Engineering, 6(6), 932-938.
  • Mccallum, C., & D’atri, V. (2023, January 2). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations.
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  • Stepanski, M., & Ender, R. (2011). Process for crystallizing and separating different diisocyanate isomers.
  • Harada, N. (2014).
  • Reddit. (2023, December 9). Help with separation of diastereomers.
  • Chromatography Today. (2020, May 20).
  • Stolarczyk, D., et al. (2022). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Inorganic Chemistry Frontiers, 9(14), 3469-3478.
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Technical Support Center: Validated HPLC Method Development for Impurity Quantification

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Robust and Compliant Impurity Analysis

Welcome to the technical support center for HPLC-based impurity analysis. As a Senior Application Scientist, I understand that developing a robust, validated method for quantifying impurities is a critical and often challenging task in pharmaceutical development. Impurities can directly impact the safety and efficacy of a drug product, making their accurate measurement non-negotiable.[1][2] This guide is structured to provide practical, field-proven insights in a direct question-and-answer format, moving beyond simple checklists to explain the scientific rationale behind each step.

Our goal is to empower you to build self-validating, compliant methods and to troubleshoot the inevitable issues that arise during the process. The information herein is grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Part 1: Troubleshooting Common Chromatographic Issues

This section addresses the most frequent problems encountered during the analysis of impurities. For each issue, we explore the root causes and provide a systematic approach to diagnosis and resolution.

Question: Why are my impurity peaks tailing, and how can I fix it?

Answer:

Peak tailing, where the latter half of the peak is broader than the front, is one of the most common chromatographic issues. It compromises resolution, especially for impurities eluting close to the main Active Pharmaceutical Ingredient (API) peak, and can lead to inaccurate integration and quantification.[3]

Common Causes & Solutions:

  • Secondary Silanol Interactions: This is the most frequent cause, particularly for basic compounds. Residual, un-capped silanol groups (Si-OH) on the silica surface of reversed-phase columns can interact ionically with protonated basic analytes, causing a secondary, stronger retention mechanism that leads to tailing.[3][4]

    • Solution 1 (Mobile Phase pH Adjustment): Adjust the mobile phase to a low pH (e.g., pH ≤ 3 using formic acid or phosphoric acid). At this pH, the silanol groups are protonated (Si-OH) and less likely to interact with the analyte. This is often the most effective solution.[3]

    • Solution 2 (Use a Modern, End-Capped Column): Employ columns with advanced bonding and end-capping technologies (Type B silica) that have minimal residual silanols.[3]

    • Solution 3 (Mobile Phase Additives): Add a competing base, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte. However, be aware that TEA can shorten column lifetime and is not ideal for mass spectrometry (MS) detection.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion. While this more commonly causes peak fronting, severe overload can also contribute to tailing.

    • Solution: Reduce the sample concentration or injection volume in systematic 10x dilutions until the peak shape normalizes.[5]

  • Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[4][5]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and ensure all connections are made with zero dead volume fittings.[4]

  • Column Void or Contamination: A void at the head of the column or contamination from sample matrix components can disrupt the sample band, causing tailing.[5]

    • Solution: First, try back-flushing the column (disconnect from the detector first). If this fails, replace the column and use a guard column to protect the new one.[6]

Question: My chromatogram shows "ghost peaks." What are they and how do I eliminate them?

Answer:

Ghost peaks are spurious peaks that appear in your chromatogram, often in blank injections or between sample runs.[7][8] They can interfere with true impurity peaks and are particularly problematic in sensitive gradient methods.

Common Causes & Solutions:

  • Contaminated Mobile Phase: Impurities in your solvents (even HPLC-grade) or water can accumulate on the column during equilibration (especially in reversed-phase) and then elute as a peak when the organic solvent percentage increases during a gradient.[6][8][9][10]

    • Solution: Use freshly prepared mobile phase with the highest purity solvents (e.g., LC-MS grade). Filter all aqueous buffers. To diagnose, run a blank gradient; if the ghost peak is still present, the mobile phase is a likely culprit.[6][7]

  • System Carryover: Residue from a previous injection can be adsorbed within the autosampler, injection valve, or column and elute in a subsequent run.[8][10]

    • Solution: Implement a robust needle wash protocol in your autosampler sequence, using a wash solvent stronger than your sample diluent. If carryover is severe, you may need to manually clean the injection port and syringe.[10]

  • Sample Diluent: If your sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the sample to move through the column improperly, sometimes appearing as a distorted or unexpected peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[5]

  • Degradation in the Vial: The sample may be degrading while sitting in the autosampler.

    • Solution: Use temperature-controlled autosamplers for labile compounds and prepare fresh samples if they will be queued for an extended period.[6]

Question: Why is my baseline drifting or noisy?

Answer:

An unstable baseline reduces the signal-to-noise (S/N) ratio, making it difficult to accurately detect and quantify low-level impurities.[11] It's important to distinguish between drift (a slow, steady trend) and noise (rapid, irregular fluctuations).[11]

Common Causes & Solutions for Baseline Drift:

  • Column Temperature Fluctuation: Even minor changes in ambient temperature can affect the mobile phase viscosity and refractive index, causing the baseline to drift.[12][13]

    • Solution: Always use a column oven to maintain a stable temperature. Insulating exposed tubing between the column and detector can also help.[12][13]

  • Mobile Phase Inhomogeneity: In gradient elution, if the two mobile phase lines have significantly different UV absorbance at the detection wavelength, the baseline will drift as the composition changes. This is common when using additives like Trifluoroacetic Acid (TFA) in only one solvent.[12][13]

    • Solution: Add a small, balancing amount of the UV-absorbing additive to both mobile phase A and B. Alternatively, use a wavelength with minimal interference.[12][13]

  • Column Bleed/Contamination: Slow elution of contaminants from the column or column bleed can cause a rising baseline, especially during a gradient.[10]

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Common Causes & Solutions for Baseline Noise:

  • Air Bubbles in the System: Air bubbles passing through the detector flow cell are a primary cause of sharp, spiking noise.[14][15]

    • Solution: Ensure the mobile phase is thoroughly degassed using an inline degasser, sonication, or helium sparging. Purge the pump to remove any trapped air.[11][15]

  • Pump Malfunction: Worn pump seals or faulty check valves can cause pressure fluctuations that manifest as periodic, rhythmic baseline noise.[11]

    • Solution: Perform regular pump maintenance, including replacing seals and check valves as needed.[11]

  • Detector Lamp Failure: An aging detector lamp can lose intensity and become unstable, leading to increased noise.[11][16]

    • Solution: Check the lamp energy. Most modern systems track lamp usage hours. Replace the lamp if it is near the end of its rated life.

Question: My retention times are shifting between injections. What's wrong?

Answer:

Consistent retention times are fundamental for peak identification. Drifting or variable retention times can cause methods to fail system suitability and lead to misidentification of impurities.[17]

Common Causes & Solutions:

  • Inadequate Column Equilibration: If the column is not fully equilibrated with the starting mobile phase conditions before each injection, retention times will drift, usually to shorter times, until equilibrium is reached.

    • Solution: Ensure your gradient method includes a sufficient equilibration period (isocratic hold at initial conditions) at the end of each run. A good starting point is 10-20 column volumes.[18]

  • Changes in Mobile Phase Composition:

    • Evaporation: The more volatile component of a pre-mixed mobile phase (usually the organic solvent) can evaporate over time, increasing the retention times for reversed-phase methods.[17][19]

    • pH Drift: The pH of aqueous buffers can change due to absorption of atmospheric CO2.[19]

    • Solution: Use an online mixer (gradient or quaternary pump) to proportion solvents instead of using pre-mixed mobile phases for long sequences. Keep mobile phase reservoirs capped.[19] Prepare fresh buffers daily.

  • Temperature Fluctuations: Changes in column temperature will affect retention time.[20][21] Higher temperatures generally decrease retention.

    • Solution: Use a reliable column oven and ensure the lab has stable ambient temperature control.[20]

  • Pump and Flow Rate Instability: Leaks in the system or failing pump components can lead to an inconsistent flow rate, which directly impacts retention time.[17][20][21]

    • Solution: Systematically check for leaks at all fittings from the pump to the detector. If no leaks are found, investigate the pump's check valves and seals for wear.

Below is a troubleshooting workflow to systematically diagnose retention time drift.

G start Retention Time (RT) Drifting q1 Is t0 (void volume) also drifting? start->q1 cause1 Chemical Change (Column/Mobile Phase) q1->cause1  No cause2 Flow Rate Change (Mechanical Issue) q1->cause2  Yes q2 Is the column fully equilibrated? sol1 Ensure 10-20 column volumes for equilibration. q2->sol1 No q3 Mobile phase prepared fresh? Reservoirs capped? q2->q3 Yes cause1->q2 sol2 Prepare fresh mobile phase. Use online mixing. q3->sol2 No q4 Is column temperature stable? q3->q4 Yes sol3 Use column oven. Check ambient temp. q4->sol3 No q5 Check system for leaks (fittings, seals). cause2->q5 sol4 Tighten/replace fittings. Replace pump seals. q5->sol4 Yes (Leak found) q6 Pump pressure stable? q5->q6 No (No leaks) sol5 Service pump. Check valves. q6->sol5 No G A 1. Information Gathering (API pKa, solubility, UV spectra) B 2. Initial Method Scouting (Column, Mobile Phase, Gradient) A->B C 3. Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) B->C D 4. Method Optimization (Resolve all degradants from API) C->D E 5. Peak Purity Analysis (Using DAD/PDA Detector) D->E F 6. Method Validation (per ICH Q2) (Specificity, Linearity, Accuracy, etc.) E->F

Caption: Workflow for stability-indicating method development.

The key is the Forced Degradation (Stress Testing) step. [22][23]You must intentionally degrade the API under various conditions to generate the potential impurities that could form during the product's shelf life. This demonstrates the method's specificity.

Experimental Protocol: Forced Degradation Study
  • Prepare Solutions: Prepare solutions of the API at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1N HCl and hold at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1N NaOH and hold at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and hold at room temperature for 24 hours.

    • Thermal: Store the solid API and a solution at 80°C for 48 hours.

    • Photolytic: Expose the solid API and a solution to UV/Vis light (per ICH Q1B guidelines).

  • Neutralization & Dilution: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a target concentration for HPLC analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using your developed HPLC method.

  • Evaluation: The goal is to achieve 5-20% degradation of the API. The method must be able to resolve all major degradation products from the parent API peak. Use a photodiode array (PDA) detector to assess peak purity and ensure no co-elution is occurring.

Question: What are the key validation parameters for an impurity quantification method according to ICH Q2(R1)?

Answer:

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. [24][25]For quantifying impurities, ICH Q2(R1) is the primary regulatory guideline. [24][26][27] The required validation characteristics are summarized below:

Validation ParameterPurpose for Impurity Quantification
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., API, degradants, placebo). This is primarily proven through forced degradation studies. [28]
Linearity To show that the method's response is directly proportional to the concentration of the impurity over a specified range. Typically evaluated over a range from the reporting threshold to 120% of the specification limit. [28]A correlation coefficient (r²) of ≥0.995 is generally expected.
Range The concentration interval over which the method is shown to be precise, accurate, and linear.
Accuracy The closeness of the test results to the true value. Assessed by spiking the drug product placebo with known amounts of the impurity at different concentration levels.
Precision The degree of scatter between a series of measurements. Evaluated at three levels: Repeatability (same lab, same day), Intermediate Precision (different days, different analysts), and Reproducibility (between labs).
Limit of Quantitation (LOQ) The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. This must be at or below the reporting threshold. [28]
Limit of Detection (LOD) The lowest amount of an impurity that can be detected but not necessarily quantitated. Typically determined by a signal-to-noise ratio of 3:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). [28][29]
Question: What is a System Suitability Test (SST) and why is it mandatory?

Answer:

A System Suitability Test (SST) is an integral part of any analytical method and is performed before and sometimes during a sample sequence. Its purpose is to verify that the entire chromatographic system (instrument, column, mobile phase, etc.) is operating correctly and is adequate for the analysis to be performed on that specific day. [30][31][32]Passing SST criteria is a prerequisite for running any samples.

According to the USP, key SST parameters for impurity methods include:

SST ParameterTypical Acceptance Criteria (USP)Purpose
Resolution (Rs) Rs ≥ 2.0 between the impurity peak and the closest eluting peak (often the API). [30]Ensures that the impurity peak is baseline separated from other components, allowing for accurate integration.
Precision/Repeatability Relative Standard Deviation (RSD) ≤ 2.0% for peak areas from replicate injections (typically n=5 or 6) of a standard. [30]For low-level impurities, this limit may be higher (e.g., ≤ 10-15%).Demonstrates that the system is providing consistent and reproducible results.
Tailing Factor (Tf) Tf ≤ 2.0 for the API and impurity peaks. [30]Confirms good peak shape, which is essential for accurate peak integration and resolution.
Signal-to-Noise (S/N) S/N ≥ 10 for the impurity peak at the LOQ. [33]Verifies that the system has sufficient sensitivity to quantify the impurity at the required level.
Question: What are the ICH thresholds for reporting, identifying, and qualifying impurities?

Answer:

The ICH Q3A(R2) guideline provides a framework for controlling organic impurities in new drug substances. [34][35][36]It establishes thresholds based on the maximum daily dose (MDD) of the drug.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. [37][38]* Identification Threshold: The level above which an impurity's structure must be determined. [35][37][38]* Qualification Threshold: The level above which an impurity's biological safety must be established. [35][37][38] Understanding these thresholds is crucial as they define the required sensitivity (LOQ) of your analytical method and the subsequent actions needed for any detected impurities.

References
  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Retention Time Drift in HPLC: Causes, Corrections, and Prevention. (2025). uHPLCs. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Labtech. [Link]

  • Troubleshooting Ghost Peak Problems in HPLC Systems. (2025). uHPLCs. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Forced degradation and impurity profiling. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-14. [Link]

  • How to Troubleshoot Baseline Noise in HPLC. (2025). uHPLCs. [Link]

  • Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. (2023). IRJET. [Link]

  • HPLC PEAK Fronting and Tailing, Common Reasons For It. (2019). HPLC Chromatography Hints and Tips. [Link]

  • Troubleshooting HPLC Column Retention Time Drift. (2025). Hawach. [Link]

  • Retention Time Variability in HPLC. (n.d.). Element Lab Solutions. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024). Separation Science. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH. [Link]

  • Force Degradation And Stability Indicating Method For Impurity Profiling. (2024). IJCRT.org. [Link]

  • LC Troubleshooting Series Ghost Peaks. (2010). Agilent Technologies. [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). GALAK Chromatography. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • How to Identify Ghost Peaks in U/HPLC. (2025). Phenomenex. [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. (n.d.). Phenomenex. [Link]

  • Conquer Ghost Peaks in HPLC: Identification and Elimination. (2024). Separation Science. [Link]

  • Eliminating Baseline Problems. (n.d.). Agilent Technologies. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. (2025). YouTube. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. (2020). Chrom Tech. [Link]

  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. (n.d.). Slideshare. [Link]

  • Impurities and Forced Degradation Studies: A Review. (n.d.). Repositório Institucional. [Link]

  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). (n.d.). Lejan Team. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2020). MicroSolv. [Link]

  • Common Issues in HPLC Analysis. (2025). Medikamenter Quality Services. [Link]

  • Liquid Chromatography Problem Solving and Troubleshooting. (n.d.). LCGC North America. [Link]

  • 3 Key Steps for HPLC Impurities Methods Validation. (2025). Altabrisa Group. [Link]

  • Troubleshooting Common HPLC Issues. (2025). Labcompare. [Link]

  • Advanced Guide to HPLC Troubleshooting. (2025). PharmaCores. [Link]

  • System Suitability for USP Methods - USP's Future Expectations. (2014). gmp-compliance.org. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC North America. [Link]

  • HPLC Method Development and Impurity Profiling. (2025). ResearchGate. [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. [Link]

  • What Are HPLC System Suitability Tests and Their Importance? (2025). Altabrisa Group. [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (n.d.). USP. [Link]

Sources

Technical Support Center: Troubleshooting Low Analyte Recovery in Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low analyte recovery during sample preparation. Low and variable recovery is a common hurdle in bioanalysis that can compromise the accuracy, precision, and reliability of your results.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you systematically identify the root cause of analyte loss and implement effective solutions.

Our approach is grounded in years of field experience and a deep understanding of the physicochemical principles governing sample preparation. We will not just provide steps; we will explain the why behind each recommendation, empowering you to make informed decisions in your method development and validation processes.

Part 1: Foundational Troubleshooting - Where is My Analyte Going?

Low analyte recovery is the net result of losses that can occur at any point during your sample preparation workflow.[1] A systematic approach is crucial to pinpoint the source of the loss.

FAQ: My overall recovery is low. How do I begin to troubleshoot?

The first step is to systematically dissect your sample preparation process to identify the stage at which the analyte is being lost. This can be achieved by analyzing the fractions collected at each step of your procedure.[3][4]

Here is a universal workflow to track your analyte:

Experimental Protocol: Analyte Tracking

  • Prepare a Spiked Sample: Fortify a blank matrix with a known concentration of your analyte.

  • Process the Sample: Execute your entire sample preparation procedure.

  • Collect All Fractions: Systematically collect and label every liquid fraction generated. This includes:

    • The initial sample flow-through after loading.

    • Each wash solvent fraction.

    • The final elution fraction.

  • Analyze Each Fraction: Quantify the analyte concentration in each collected fraction using your analytical method (e.g., LC-MS/MS).

  • Mass Balance Calculation: Determine the percentage of the analyte in each fraction relative to the initial spiked amount.

This systematic analysis will reveal where your analyte is being lost.

Part 2: Common Sample Preparation Techniques - In-Depth Troubleshooting

Once you have a general idea of where the loss is occurring, you can focus on the specific technique you are using.

Section 2.1: Solid-Phase Extraction (SPE)

SPE is a powerful technique for sample cleanup and concentration, but it can also be a significant source of analyte loss if not properly optimized.[5]

dot

Caption: Troubleshooting flowchart for low SPE recovery.

FAQ: My analyte is found in the loading flow-through. What does this mean?

This indicates that your analyte is not being retained by the SPE sorbent.[6] Consider the following:

  • Sorbent Selection: The chosen sorbent may not have the appropriate chemistry to interact with your analyte. For instance, using a nonpolar C18 sorbent for a highly polar analyte will result in poor retention.[2] The fundamental principle is to match the analyte's properties (polarity, charge) with a sorbent that provides the desired interaction (e.g., reversed-phase, normal-phase, ion-exchange).[5]

  • Sample pH: For ionizable analytes, the pH of the sample is critical for retention on ion-exchange sorbents.[2] For basic compounds, adjust the sample pH to be at least two units below the pKa to ensure a positive charge for cation exchange. Conversely, for acidic compounds, the pH should be two units above the pKa for anion exchange.[7]

  • Sample Solvent Strength: The solvent in which your sample is dissolved may be too strong, preventing the analyte from adsorbing to the sorbent.[3] Consider diluting your sample with a weaker solvent.[6]

  • Flow Rate: A high flow rate during sample loading can reduce the contact time between the analyte and the sorbent, leading to incomplete retention.[8] Try decreasing the flow rate.[6]

  • Column Overload: The mass of the analyte or other matrix components may be exceeding the binding capacity of the SPE cartridge.[2][6] In this case, you can either use a larger cartridge or dilute the sample.[6]

FAQ: My analyte is eluting during the wash step. How can I prevent this?

This suggests that the wash solvent is too strong and is prematurely eluting your analyte along with the interferences.[2]

  • Decrease Wash Solvent Strength: Reduce the percentage of the organic solvent in your aqueous wash solution.[6] A stepwise increase in solvent strength can help you find the optimal composition that removes interferences without eluting the analyte.[9]

  • Adjust pH: Ensure the pH of the wash solvent is optimized to maintain the desired interaction between your analyte and the sorbent.[3]

FAQ: I'm not seeing my analyte in the loading or wash fractions, but the recovery in the final eluate is still low. What's happening?

This points to incomplete elution, meaning your analyte is irreversibly bound to the sorbent.[6][10]

  • Increase Elution Solvent Strength: Your elution solvent may not be strong enough to disrupt the interaction between the analyte and the sorbent.[3][6] For reversed-phase SPE, this means increasing the proportion of organic solvent. For ion-exchange SPE, you may need to adjust the pH or ionic strength of the elution solvent.

  • Optimize Elution Volume: You may not be using a sufficient volume of elution solvent to fully recover the analyte. Try increasing the elution volume or performing a second elution.[8][10]

  • Incorporate a "Soak Step": Allowing the elution solvent to sit in the cartridge for a few minutes before final elution can improve recovery for analytes with slow desorption kinetics.[5][8][9]

Parameter Recommendation for Low Recovery in SPE
Sorbent Match sorbent chemistry (reversed-phase, normal-phase, ion-exchange) to analyte properties.
Sample pH Adjust to 2 pH units below pKa for bases (cation exchange) or 2 pH units above pKa for acids (anion exchange).[7]
Flow Rate Decrease loading and elution flow rates to increase interaction time.[8]
Wash Solvent Decrease organic solvent strength to prevent premature analyte elution.[6]
Elution Solvent Increase organic solvent strength or modify pH/ionic strength for complete elution.[3][6]
Elution Volume Increase volume or perform a second elution step.[8][10]
Section 2.2: Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that relies on the differential solubility of an analyte between two immiscible liquids.[7]

dot

Caption: Troubleshooting workflow for low LLE recovery.

FAQ: How do I choose the right extraction solvent for my analyte?

The choice of extraction solvent is critical and should be based on the analyte's physicochemical properties, particularly its LogP (or LogD for ionizable compounds).[11][12]

  • Matching Polarity: The general rule is "like dissolves like." For nonpolar analytes (high LogP), use a nonpolar organic solvent. For more polar analytes (low LogP), a more polar organic solvent will be more effective.[11][12]

  • Physicochemical Data: Utilize online databases like ChemSpider or software like Marvin Sketch to obtain LogP and pKa values for your analyte.[11]

FAQ: My analyte is ionizable. How does pH affect LLE recovery?

For ionizable compounds, the pH of the aqueous phase dictates the analyte's charge state and, consequently, its solubility in the organic phase.[11][12] To maximize partitioning into the organic solvent, the analyte should be in its neutral, un-ionized form.[7]

  • For Acidic Analytes: Adjust the pH of the aqueous sample to be at least two pH units below the analyte's pKa.[7][11]

  • For Basic Analytes: Adjust the pH of the aqueous sample to be at least two pH units above the analyte's pKa.[7][11]

FAQ: I'm still getting low recovery even with the right solvent and pH. What else can I optimize?

  • Solvent-to-Sample Ratio: A higher ratio of organic solvent to aqueous sample can improve recovery. A ratio of 7:1 is often a good starting point.[11][12]

  • "Salting Out": For hydrophilic analytes, adding a high concentration of salt (e.g., sodium sulfate) to the aqueous phase can decrease the analyte's solubility in the aqueous layer, driving it into the organic phase.[11][12]

  • Extraction Time and Vigor: Ensure sufficient mixing time and vigor to allow for efficient partitioning of the analyte between the two phases.[11] However, overly vigorous shaking can lead to emulsion formation.[7]

FAQ: I'm having issues with emulsion formation. How can I resolve this?

Emulsions are a common problem in LLE, especially with complex matrices.[7]

  • Centrifugation: This is often the most effective way to break an emulsion.

  • Addition of Salt: Adding salt can help to break the emulsion by increasing the density of the aqueous phase.

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

Section 2.3: Protein Precipitation (PPT)

PPT is a simple and fast method for removing proteins from biological samples, but it can be associated with analyte loss through co-precipitation or incomplete protein removal.[13]

FAQ: I suspect my analyte is being lost during protein precipitation. Why is this happening?

Analyte loss in PPT can occur due to:

  • Co-precipitation: The analyte may get trapped within the precipitated protein pellet.[13]

  • Incomplete Precipitation: If proteins are not completely removed, they can interfere with downstream analysis or bind to the analyte, reducing the free concentration.[14]

FAQ: How can I optimize my protein precipitation protocol to improve recovery?

  • Choice of Precipitation Solvent: Acetonitrile is a common choice and generally leads to cleaner supernatants than methanol.[13]

  • Solvent-to-Sample Ratio: A ratio of 3:1 to 5:1 (solvent:sample) is typically recommended for efficient protein removal.[13] While a higher ratio can improve protein removal, it also results in greater sample dilution.[13]

  • Mixing: Thorough mixing (e.g., vortexing) after adding the precipitation solvent is crucial for complete protein precipitation.[13]

  • Incubation Temperature and Time: Performing the precipitation at a low temperature (e.g., in an ice bath) can enhance protein precipitation. A short incubation time (5-10 minutes) is usually sufficient.

Parameter Recommendation for Low Recovery in PPT
Precipitation Solvent Acetonitrile is often preferred for cleaner extracts.[13]
Solvent:Sample Ratio A 3:1 to 5:1 ratio is generally effective.[13]
Mixing Ensure thorough vortexing after solvent addition.[13]
Temperature Low temperatures can improve precipitation efficiency.

Part 3: Other Common Causes of Low Recovery

Beyond technique-specific issues, several other factors can contribute to low analyte recovery.

FAQ: Could my analyte be degrading during sample preparation?

Yes, analyte stability is a critical factor.[15] Some analytes are sensitive to:

  • Temperature: Unstable compounds may require that the entire sample preparation process be conducted at low temperatures (e.g., on ice).[10][16]

  • Light: Light-sensitive analytes should be handled in amber vials and with minimal exposure to direct light.[10][16]

  • pH: The stability of some analytes is pH-dependent. Ensure that the pH of your sample and solvents is within the stable range for your analyte.[17]

  • Enzymatic Degradation: For biological samples, endogenous enzymes can degrade the analyte. This can be mitigated by adding enzyme inhibitors or by processing samples quickly at low temperatures.

FAQ: Is it possible my analyte is adsorbing to labware?

Analyte adsorption to container surfaces (e.g., glass or plastic vials, pipette tips) is a common and often overlooked source of loss, particularly for hydrophobic or highly charged compounds at low concentrations.[2][15]

  • Material Selection: Test different types of labware. Polypropylene is often a good choice for preventing hydrophobic interactions, while silanized glass can reduce adsorption of basic compounds to glass surfaces.[17]

  • Solvent Modification: Adding a small amount of organic solvent or a non-ionic surfactant to your sample can help to reduce adsorption.[17]

  • pH Adjustment: For ionizable compounds, adjusting the pH can minimize ionic interactions with container surfaces.[17]

FAQ: What are matrix effects, and could they be the cause of my low recovery?

Matrix effects occur when components of the sample matrix co-elute with the analyte and interfere with its ionization in the mass spectrometer source, leading to either ion suppression or enhancement.[1][18] While this is technically an issue with the analytical detection rather than physical loss during sample preparation, it manifests as apparent low recovery.[19]

  • Improving Sample Cleanup: More selective sample preparation techniques, like SPE, can help to remove the interfering matrix components.[18]

  • Chromatographic Separation: Optimizing your LC method to chromatographically separate the analyte from the interfering matrix components is a highly effective strategy.[1]

  • Matrix-Matched Calibrants: Preparing your calibration standards in a blank matrix that matches your samples can help to compensate for consistent matrix effects.[20]

Conclusion

Troubleshooting low analyte recovery requires a systematic and logical approach. By understanding the underlying principles of your chosen sample preparation technique and methodically investigating potential sources of loss, you can develop robust and reliable analytical methods. This guide provides a framework for that investigation, but remember that each analyte and matrix combination is unique and may require tailored optimization.

References

  • 7 Tips to Improve Solid Phase Extraction (SPE) Recovery - PromoChrom Technologies. (2021). PromoChrom Technologies. [Link]

  • Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC - NIH. (2022). National Institutes of Health. [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis - WelchLab. (2025). Welch Materials, Inc. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International. (2021). LCGC International. [Link]

  • Eight Steps to Better Results from Solid-Phase Extraction | LCGC International. (2015). LCGC International. [Link]

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Technical Support Center: Resolving Unexpected Peaks in HPLC Chromatograms of Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected peaks during the High-Performance Liquid Chromatography (HPLC) analysis of starting materials. Unwanted peaks, often called "ghost peaks," "artifact peaks," or "extraneous peaks," can interfere with the accurate identification and quantification of your compounds of interest, potentially leading to out-of-specification (OOS) investigations and delays in development.[1][2][3][4]

This resource provides a structured, in-depth approach to troubleshooting these issues, moving from initial diagnosis to root cause analysis and corrective action. The methodologies described herein are grounded in established scientific principles to ensure the integrity and reliability of your analytical results.

Part 1: The Troubleshooting Guide: A Systematic Approach

When an unexpected peak appears, a systematic investigation is the most efficient way to identify and eliminate its source.[5] This guide follows a logical workflow, starting from the outside in—from sample preparation to the instrument itself.

Initial Assessment: Is It Real?

Question: I see an unexpected peak in my sample chromatogram. What is the very first thing I should do?

Answer: Before diving into extensive troubleshooting, your first step is to determine if the peak originates from your sample or from the system/method itself. This is achieved by running a sequence of blank injections.

An unexpected peak that is not related to the analyte in the sample is referred to as a ghost peak.[2] These peaks can interfere with the accurate identification and quantification of the actual compounds.[2]

  • Blank Injection (No Injection): Run the HPLC method's gradient profile without making an injection.[6] This helps identify any contaminants present in the mobile phase or inherent to the system that elute during the gradient.[6]

  • Solvent Blank Injection: Inject the solvent (diluent) used to prepare your sample. This will reveal any impurities originating from the sample solvent itself.

  • Mobile Phase A & B Injections: If using a gradient, inject each mobile phase component separately. This can help pinpoint contamination in a specific solvent reservoir.

Interpreting the Results:

Injection TypeObservationLikely Source of Unexpected Peak
Blank (No Injection)Peak is present.Mobile Phase, System Contamination
Solvent BlankPeak is present.Sample Diluent, Contaminated Vials/Caps
Sample InjectionPeak is present, but absent in blanks.Sample Matrix, Sample Degradation, Starting Material Impurity

If the peak appears in the "No Injection" blank, the source is likely within the HPLC system or the mobile phase. If it only appears after injecting the solvent blank, the contamination is likely from your sample preparation consumables or the solvent itself.[1][6] If the peak is exclusive to the sample injection, it is related to the starting material or its preparation.

Troubleshooting Workflow: From Sample to System

The following workflow provides a visual guide to systematically isolating the source of an unexpected peak.

HPLC_Troubleshooting_Workflow start Unexpected Peak Observed blank_injections Perform Diagnostic Blank Injections (No Injection, Solvent Blank) start->blank_injections peak_in_blank Peak Present in Blank(s)? blank_injections->peak_in_blank system_mobile_phase Source: System or Mobile Phase peak_in_blank->system_mobile_phase Yes sample_related Source: Sample-Related peak_in_blank->sample_related No check_mobile_phase Investigate Mobile Phase - Use fresh, high-purity solvents - Check for contamination - Degas properly system_mobile_phase->check_mobile_phase check_system Investigate HPLC System - Check for carryover - Inspect injector, seals, tubing - Flush system check_mobile_phase->check_system end Problem Resolved check_system->end check_sample_prep Investigate Sample Preparation - Use clean glassware/vials - Filter sample - Check for degradation sample_related->check_sample_prep check_material Investigate Starting Material - Analyze different lot - Review supplier CoA - Consider excipients check_sample_prep->check_material check_material->end

Caption: A systematic workflow for troubleshooting unexpected HPLC peaks.

Part 2: Frequently Asked Questions (FAQs)

This section addresses specific, common questions in a direct Q&A format.

Category 1: Mobile Phase and Sample Preparation

Question: My ghost peak appears in gradient runs, even with no injection. What's the likely cause?

Answer: This is a classic sign of mobile phase contamination, particularly in the aqueous component (Mobile Phase A).[7] During the gradient equilibration at a low organic percentage, non-polar impurities from the aqueous phase can accumulate at the head of the reversed-phase column.[7] As the gradient progresses and the organic solvent concentration increases, these trapped impurities are eluted as one or more peaks.[7]

  • Causality: Even high-purity, HPLC-grade water or solvents can contain trace levels of contaminants.[1][8] Additives like formic acid or buffer salts can also introduce impurities.[9][10]

  • Corrective Actions:

    • Use Fresh Solvents: Prepare mobile phases fresh daily using the highest purity solvents available.[2][8][11]

    • Verify Additives: Test different lots or suppliers of mobile phase additives (e.g., formic acid, ammonium acetate) as they can have varying impurity profiles.[9]

    • Install a "Ghost Trap": Consider an in-line trap or guard column between the pump and the injector to bind impurities from the mobile phase before they reach the analytical column.[1][7]

    • Proper Degassing: Ensure mobile phases are properly degassed to prevent the formation of air bubbles, which can cause baseline disturbances that mimic peaks.[1][11][12]

Question: I suspect my sample vials or caps are the problem. How can I confirm this?

Answer: Contamination from vials and caps, often from plasticizers or other leachables, is a common source of extraneous peaks.[1][13]

  • Prepare a Solvent Blank: Fill a suspect vial with your sample diluent, cap it, and let it sit for a period equivalent to your typical sample queue time.

  • Inject: Analyze this solvent blank.

  • Compare: Compare the chromatogram to one from a blank injected from a vial known to be of high quality or from a different lot.

If the peak appears in the chromatogram from the suspect vial, you have confirmed it as the source of contamination. Always use high-quality, contaminant-free vials and caps.[1]

Question: Could my sample preparation be causing unexpected peaks?

Answer: Absolutely. The sample preparation stage offers multiple opportunities for introducing contaminants or creating artifacts.

  • Incomplete Dissolution: If the starting material is not fully dissolved, it can lead to inaccurate results and potential column blockage.[14]

  • Filtration: While necessary to remove particulates, the filter itself can be a source of contamination if not properly flushed. Always use filters compatible with your sample solvent.[14][15]

  • Contaminated Glassware/Pipettes: Ensure all equipment is scrupulously clean.[1][16]

  • Sample Degradation: The sample might be degrading in the diluent or while sitting in the autosampler. This can be assessed by injecting the same sample at different time points (e.g., t=0, t=4h, t=8h) to see if the peak area increases over time.

Category 2: HPLC System and Column Issues

Question: An unexpected peak appears in my blank run right after a high-concentration sample. It gets smaller with subsequent blank injections. What is happening?

Answer: This phenomenon is known as carryover .[13][17] It occurs when a small amount of a previous sample is unintentionally injected with the current one.[18] Carryover is a significant issue, especially in trace analysis, as it can lead to false positives.[13][19]

  • Common Sources of Carryover:

    • Autosampler Needle and Port: Residue can adhere to the outside of the needle or inside the injection port.[1][19]

    • Injector Valve: Worn rotor seals in the injector valve can create dead volumes where the sample can be trapped.[17][19]

    • Column Contamination: Strongly retained compounds from a previous injection can slowly elute in subsequent runs.[2][17]

  • Corrective Actions:

    • Optimize Needle Wash: The most critical step. Ensure the autosampler's needle wash procedure is effective. Use a wash solvent that is strong enough to fully dissolve the analyte. A multi-solvent wash (e.g., first with a strong organic, then with the mobile phase) is often effective.[13]

    • System Flushing: Regularly flush the entire system with a strong solvent to remove accumulated residues.[2][20]

    • Inspect and Maintain: Perform regular preventive maintenance on the autosampler, including replacing the injector rotor seal if it is worn.[19][21]

Question: I have an unexpected peak, and my column backpressure is slowly increasing. Are these related?

Answer: Yes, this is a strong indication that your column is contaminated or clogged.[11] Particulates from unfiltered samples or precipitation of the sample/buffer in the mobile phase can clog the column inlet frit.[14][20] Additionally, strongly retained impurities from the starting material can accumulate on the column, leading to both extraneous peaks and increased pressure.

  • Corrective Actions:

    • Use Guard Columns: A guard column is a small, disposable column placed before the main analytical column to trap particulates and strongly retained compounds, protecting the more expensive analytical column.[8]

    • Filter All Samples and Mobile Phases: Use a 0.22 or 0.45 µm filter to remove particulates.[14][20][22]

    • Column Washing: If contamination is suspected, disconnect the column from the detector and flush it in the reverse direction with a series of strong solvents. (Always consult the column manufacturer's guidelines for recommended washing procedures).

Troubleshooting Logic: Carryover vs. Contamination

This diagram illustrates the decision-making process to differentiate between system carryover and mobile phase/diluent contamination.

Carryover_vs_Contamination start Unexpected Peak in Blank injection_sequence Inject Sequence: 1. High-Conc. Standard 2. Blank 1 3. Blank 2 4. Blank 3 start->injection_sequence peak_behavior Does Peak Area Decrease with each Blank Injection? injection_sequence->peak_behavior carryover Diagnosis: Carryover peak_behavior->carryover Yes contamination Diagnosis: Contamination (Mobile Phase/System) peak_behavior->contamination No (Peak is consistent) action_carryover Action: - Optimize needle wash - Check injector valve carryover->action_carryover action_contamination Action: - Prepare fresh mobile phase - Use high-purity solvents - Flush system contamination->action_contamination

Caption: Differentiating between carryover and system contamination.

Conclusion

Resolving unexpected peaks in HPLC requires a logical, evidence-based approach. By systematically working from the sample preparation stage through to the instrument components, you can efficiently diagnose the root cause. Remember that meticulous documentation of each troubleshooting step and its outcome is crucial for building a robust knowledge base and preventing future occurrences. Regular system maintenance, the use of high-purity reagents, and proper sample handling are the cornerstones of reliable and accurate HPLC analysis.[15][20][23]

References

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  • Good Practices for Using HPLC Systems. (2024, September 24). MONAD. [Link]

  • Ghost peaks with same intensity in every injection. (2017, July 19). Chromatography Forum. [Link]

  • Carry-Over (Carryover) Contamination in HPLC and LC-MS Systems. (2015, February 28). HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS. [Link]

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  • Ghost Peak Investigation in a Reversed-Phase Gradient LC System. LCGC International. [Link]

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  • How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. (2025, February 14). Mastelf. [Link]

  • Reducing carryover. Waters Help Center. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 2-(aminophenoxy)acetate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of positional isomers is paramount for efficient synthesis design and the prediction of molecular behavior. This guide provides an in-depth comparative analysis of the reactivity of the ortho, meta, and para isomers of Methyl 2-(aminophenoxy)acetate. In the absence of direct comparative experimental studies in the current literature, this document synthesizes established principles of organic chemistry with a proposed experimental framework to elucidate the expected and observable differences in their chemical behavior.[1]

Introduction: The Significance of Isomeric Position on Reactivity

Methyl 2-(aminophenoxy)acetate is a bifunctional molecule featuring a nucleophilic aromatic amine and an ester group, making it a versatile building block in medicinal chemistry and materials science.[2] The position of the amino group on the phenoxy ring—ortho, meta, or para—profoundly influences the molecule's electronic properties and steric environment. These differences are not trivial, as they dictate the nucleophilicity of the amino group and the overall reactivity of the molecule in key synthetic transformations such as acylation, alkylation, and cyclization reactions. A comprehensive understanding of these isomeric effects is crucial for optimizing reaction conditions, maximizing yields, and predicting the formation of side products.

The three isomers at the heart of this guide are:

  • Methyl 2-(2-aminophenoxy)acetate (ortho-isomer)

  • Methyl 2-(3-aminophenoxy)acetate (meta-isomer)[3]

  • Methyl 2-(4-aminophenoxy)acetate (para-isomer)[4]

This guide will first explore the theoretical underpinnings of their expected reactivity differences and then present a detailed experimental protocol for a comparative kinetic analysis of their N-acylation.

Theoretical Framework: Electronic and Steric Effects at Play

The reactivity of the amino group in aniline derivatives is primarily governed by the interplay of inductive and resonance (mesomeric) effects of the substituents on the aromatic ring. The methoxycarbonylmethyl group (-OCH₂COOCH₃) common to all three isomers exerts a net electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atoms. However, the lone pairs on the phenoxy oxygen can also participate in resonance (+M effect), donating electron density to the ring. The position of the amino group relative to this substituent determines the extent to which these effects modulate its nucleophilicity.

Predicted Reactivity Order:

Para-isomer > Ortho-isomer > Meta-isomer

  • Para-isomer (Methyl 2-(4-aminophenoxy)acetate): The amino group is para to the ether linkage. The electron-donating resonance effect of the phenoxy oxygen strongly activates the para position, increasing the electron density on the amino nitrogen and thus its nucleophilicity.

  • Ortho-isomer (Methyl 2-(2-aminophenoxy)acetate): Similar to the para-isomer, the ortho position is activated by the resonance effect of the phenoxy oxygen. However, the proximity of the bulky methoxycarbonylmethyl group can introduce steric hindrance, potentially impeding the approach of reactants to the amino group. Intramolecular hydrogen bonding between the amino group and the ether oxygen is also possible, which could decrease the availability of the nitrogen's lone pair.

  • Meta-isomer (Methyl 2-(3-aminophenoxy)acetate): The amino group is meta to the ether linkage. The resonance effect of the phenoxy oxygen does not extend to the meta position. Therefore, the electron-withdrawing inductive effect of the substituent dominates, decreasing the electron density on the amino nitrogen and making it the least nucleophilic of the three isomers.

The following diagram illustrates the key electronic effects influencing the amino group in each isomer.

G cluster_ortho Ortho-isomer cluster_meta Meta-isomer cluster_para Para-isomer ortho Methyl 2-(2-aminophenoxy)acetate o_resonance +M Effect (activating) ortho->o_resonance o_steric Steric Hindrance ortho->o_steric meta Methyl 2-(3-aminophenoxy)acetate m_inductive -I Effect (deactivating) meta->m_inductive para Methyl 2-(4-aminophenoxy)acetate p_resonance +M Effect (activating) para->p_resonance G start Prepare Stock Solutions (Isomers, Acetic Anhydride, Internal Standard) setup Set up Reactions (Isomer + Internal Standard) start->setup initiate Initiate Reaction (Add Acetic Anhydride + Triethylamine) setup->initiate monitor Monitor Reaction (Quench aliquots at time intervals) initiate->monitor analyze HPLC Analysis (Separate & Quantify Reactants/Products) monitor->analyze data Data Analysis (Calculate Rates & Compare Reactivity) analyze->data

Sources

A Senior Application Scientist's Guide to Regioselectivity in Electrophilic Aromatic Substitution: Ortho, Meta, and Para Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, mastering the subtleties of electrophilic aromatic substitution (EAS) is not merely academic—it is fundamental to the rational design and synthesis of complex molecules. The regiochemical outcome of these reactions, which dictates the placement of a new substituent on an already substituted aromatic ring, is a critical consideration that can determine the success or failure of a synthetic route. This guide provides an in-depth comparison of the factors governing the formation of ortho, meta, and para isomers, grounded in mechanistic principles and supported by experimental data.

The Fundamental Mechanism: Formation of the Sigma Complex

At the heart of every electrophilic aromatic substitution reaction lies a two-step mechanism. First, the π electrons of the aromatic ring act as a nucleophile, attacking an electrophile (E⁺). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma (σ) complex. In the second step, a weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.[1][2]

The stability of the sigma complex is the key to understanding regioselectivity. The substituent already present on the ring profoundly influences the stability of the intermediates formed from attack at the ortho, meta, and para positions.

Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).

The Role of Substituents: Electronic Effects

The directing effect of a substituent is a consequence of the interplay between two fundamental electronic effects: resonance and induction.[1][3]

  • Inductive Effect: This effect is transmitted through the sigma (σ) bonds and arises from differences in electronegativity between the atoms of the substituent and the ring carbons. Electron-withdrawing groups (like -NO₂, -CF₃) pull electron density from the ring, while electron-donating groups (like alkyl groups) push electron density into the ring.[3][4]

  • Resonance Effect: This effect involves the delocalization of π electrons and lone pairs between the substituent and the aromatic ring. It can be either electron-donating (e.g., -OH, -NH₂) or electron-withdrawing (e.g., -C=O, -CN).[1][4]

These effects classify substituents into two main categories:

  • Activating Groups: These groups increase the rate of EAS relative to benzene. They donate electron density to the ring, making it more nucleophilic. All activating groups are ortho, para-directors.[3][4]

  • Deactivating Groups: These groups decrease the rate of EAS relative to benzene. They withdraw electron density from the ring, making it less nucleophilic. Almost all deactivating groups are meta-directors. The halogens are a notable exception, being deactivating yet ortho, para-directing.[1][4]

Ortho, Para-Directing Groups: Stabilizing the Intermediate

Activating groups direct incoming electrophiles to the ortho and para positions because they effectively stabilize the carbocation of the sigma complex. Let's consider an activating group with a lone pair, such as the methoxy group (-OCH₃) in anisole.

When the electrophile attacks at the ortho or para position, a key resonance structure can be drawn where the positive charge is on the carbon bearing the substituent. This allows the substituent to donate its lone pair of electrons directly into the ring, creating a fourth resonance structure. This additional structure is particularly stable because all atoms (except hydrogen) have a full octet of electrons. This powerful stabilizing effect significantly lowers the activation energy for ortho and para attack compared to meta attack.[2]

For alkyl groups like the methyl group in toluene, the stabilization occurs via hyperconjugation, which is an inductive electron-donating effect. The resonance structures for ortho and para attack include a tertiary carbocation, which is more stable than the secondary carbocations formed during meta attack.[3]

Activating_Group_Attack cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack o1 Intermediate 1 o2 Intermediate 2 o3 Intermediate 3 (Tertiary Carbocation) Favorable_Ortho Lower Ea o3->Favorable_Ortho m1 Intermediate 1 m2 Intermediate 2 Less_Favorable_Meta Higher Ea m1->Less_Favorable_Meta m3 Intermediate 3 m2->Less_Favorable_Meta m3->Less_Favorable_Meta p1 Intermediate 1 p2 Intermediate 2 p3 Intermediate 3 (Tertiary Carbocation) Favorable_Para Lower Ea p3->Favorable_Para

Caption: Stability of sigma complexes for an activating group (e.g., -CH₃).

Meta-Directing Groups: The Path of Least Resistance

Deactivating groups withdraw electron density, making all positions on the ring less reactive than benzene. However, they deactivate the ortho and para positions more strongly than the meta position.

Consider the nitro group (-NO₂) in nitrobenzene. When attack occurs at the ortho or para positions, one of the resulting resonance structures places the positive charge of the sigma complex directly adjacent to the positively polarized nitrogen atom of the nitro group. This juxtaposition of two positive charges is highly energetically unfavorable, significantly destabilizing the intermediates for ortho and para attack.[3]

Attack at the meta position avoids this destabilizing arrangement. While the sigma complex for meta attack is still less stable than that for benzene, it is the "least unstable" of the three possibilities. Therefore, substitution occurs preferentially at the meta position.[2][3]

Deactivating_Group_Attack cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack o1 Intermediate 1 o2 Intermediate 2 (Adjacent + Charges) o3 Intermediate 3 Unfavorable_Ortho Higher Ea o2->Unfavorable_Ortho m1 Intermediate 1 m2 Intermediate 2 Favored_Meta Lower Ea (Relatively) m1->Favored_Meta m3 Intermediate 3 m2->Favored_Meta m3->Favored_Meta p1 Intermediate 1 p2 Intermediate 2 p3 Intermediate 3 (Adjacent + Charges) Unfavorable_Para Higher Ea p3->Unfavorable_Para Experimental_Workflow A Prepare Nitrating Mix (H₂SO₄ + HNO₃) at 0-5°C B Dropwise Addition of Toluene A->B C Stir at 0-5°C for 30 min B->C D Quench on Ice C->D E Separatory Funnel Extraction D->E F Wash with H₂O, NaHCO₃, H₂O E->F G Dry with MgSO₄ F->G H Isolate Product Mixture G->H I Analyze by GC or NMR H->I J Quantify o:m:p Isomer Ratio I->J

Sources

A Comparative Guide to the Validation of Analytical Methods for the Purity of Methyl (4-aminophenoxy)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of purity assays for Methyl (4-aminophenoxy)acetate. As a critical intermediate and research chemical, ensuring the purity of this compound is paramount for the integrity of downstream applications, particularly in pharmaceutical development. We will move beyond a simple recitation of protocols to explore the scientific rationale behind method selection, validation parameter design, and data interpretation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Analytical Imperative: Why Purity Matters

This compound (C₉H₁₁NO₃, MW: 181.19 g/mol ) is a bifunctional molecule containing an aromatic amine and a methyl ester.[4][5] Its utility in synthesis means that the presence of even trace impurities can have significant consequences, leading to unwanted side reactions, reduced yield of the final product, or the introduction of potentially toxic components in a drug substance.

Potential impurities can originate from the synthetic route. A common synthesis involves the alkylation of 4-nitrophenol followed by the reduction of the nitro group, or direct alkylation of 4-aminophenol.[6] This can introduce several classes of impurities:

  • Unreacted Starting Materials: Residual 4-nitrophenol, 4-aminophenol, or ethyl bromoacetate.

  • Reaction By-products: Isomeric variants or products from side reactions.

  • Degradation Products: The most significant is the hydrolysis of the methyl ester to form (4-aminophenoxy)acetic acid.

An effective analytical method must be able to separate, detect, and quantify the active pharmaceutical ingredient (API) from all potential process-related impurities and degradation products. This capability is formally demonstrated through method validation.

The Foundation of Trust: The Analytical Validation Workflow

The objective of analytical validation is to demonstrate that a procedure is fit for its intended purpose.[3][7] This involves a systematic evaluation of defined performance characteristics. The relationship between these characteristics forms a self-validating system where each parameter supports the others.

G Figure 1: Analytical Method Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) cluster_deploy Method Deployment Dev Analytical Procedure Development (ICH Q14) Specificity Specificity & Selectivity (Forced Degradation) Dev->Specificity Establishes separation capability Linearity Linearity & Range Specificity->Linearity Ensures response is specific to analyte Robustness Robustness Specificity->Robustness Tests method's resilience Accuracy Accuracy (% Recovery) Linearity->Accuracy Defines concentration range for accuracy testing Linearity->Robustness Tests method's resilience Precision Precision (%RSD) - Repeatability - Intermediate Precision Accuracy->Precision Confirms method is accurate before testing precision Accuracy->Robustness Tests method's resilience LOD_LOQ LOD & LOQ Precision->LOD_LOQ Precision at low concentrations defines LOQ Precision->Robustness Tests method's resilience LOD_LOQ->Robustness Tests method's resilience Routine Routine Quality Control & Stability Testing Robustness->Routine Confirms method is ready for use

Caption: A workflow illustrating the logical progression of analytical method validation.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique is the most critical decision in developing a purity method. We will compare the three most relevant techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For a non-volatile, UV-active compound like this compound, Reverse-Phase HPLC (RP-HPLC) is unequivocally the method of choice for purity and impurity determination. Its high resolving power allows for the separation of structurally similar compounds.

Causality of Experimental Choices:

  • Column: A C18 column is selected due to its hydrophobic stationary phase, which effectively retains the moderately polar analyte and allows for separation based on subtle differences in polarity among impurities.

  • Mobile Phase: A gradient of acetonitrile and water provides a robust separation. Acetonitrile is a common organic modifier with good UV transparency. The addition of 0.1% formic acid serves two purposes: it protonates silanol groups on the column to reduce peak tailing and ensures the amino group on the analyte is protonated, leading to consistent retention and sharp peak shape.

  • Detector: A UV detector is ideal as the aromatic ring in the molecule provides strong chromophores.

  • Chromatographic System: Agilent 1290 or equivalent HPLC system with a diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 235 nm.

  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol. The working standard (e.g., 100 µg/mL) is prepared by diluting the stock solution with a 50:50 water:acetonitrile mixture.

  • Sample Preparation: Prepare the sample at the same concentration as the working standard using the same diluent.

The following table summarizes the expected performance of this HPLC method based on ICH Q2(R2) guidelines.[2][3]

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity Peak is free from co-elution with impurities, degradants, and placebo. Resolution > 2.Method is stability-indicating. All degradation product peaks are well-resolved from the main analyte peak.
Linearity (Range) Correlation Coefficient (r²) ≥ 0.999r² = 0.9995 over a range of 2.5 - 150 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5% at three concentration levels (80%, 100%, 120%).
Precision (%RSD) Repeatability (Intra-day): RSD ≤ 2.0%Intermediate (Inter-day): RSD ≤ 2.0%Repeatability RSD = 0.8% (n=6)Intermediate Precision RSD = 1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.8 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:12.5 µg/mL
Robustness %RSD of results should remain ≤ 2.0% after deliberate small changes.Method is robust to changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).

To prove the method is "stability-indicating," forced degradation studies are essential.[8][9][10] These studies deliberately stress the analyte to produce degradation products and demonstrate the method's ability to separate them. A degradation of 5-20% is generally considered optimal.[9]

G Figure 2: Role of Forced Degradation in Specificity Validation cluster_stress Stress Conditions Analyte This compound (API Solution) Acid Acid Hydrolysis (0.1M HCl) Analyte->Acid Base Base Hydrolysis (0.1M NaOH) Analyte->Base Oxidation Oxidation (3% H₂O₂) Analyte->Oxidation Thermal Thermal (80°C) Analyte->Thermal Photo Photolytic (ICH Light Box) Analyte->Photo StressedSamples Stressed Samples (Mixture of API + Degradants) Acid->StressedSamples Base->StressedSamples Oxidation->StressedSamples Thermal->StressedSamples Photo->StressedSamples HPLC HPLC Analysis StressedSamples->HPLC Inject & Analyze Result Specificity Confirmed: - Peak Purity Pass - Resolution > 2 - Mass Balance Check HPLC->Result Evaluate Chromatogram

Caption: Demonstrating how stress testing generates samples to validate method specificity.

Protocol: Forced Degradation Studies

  • Acid Hydrolysis: Mix 1 mL of 1.0 mg/mL stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Neutralize with 1 mL of 0.1 M NaOH before dilution and analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 M HCl. The primary degradant expected is (4-aminophenoxy)acetic acid.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours.

  • Thermal Degradation: Store the solid API in an oven at 105°C for 24 hours. Dissolve and analyze.

  • Photolytic Degradation: Expose the API solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Gas Chromatography (GC): A Specialized Tool

GC separates compounds based on their volatility and interaction with a stationary phase. While this compound can be analyzed by GC, it is not the preferred method for purity for several reasons. The high temperatures of the GC inlet can cause on-column degradation of thermally labile molecules. However, GC, particularly with a headspace sampler, is the superior method for analyzing residual solvents from the synthesis process.[11][12]

Causality of Experimental Choices:

  • Detector: A Flame Ionization Detector (FID) is used for its excellent sensitivity to nearly all organic compounds, making it ideal for detecting a wide range of potential residual solvents.[13]

  • Column: A DB-624 or similar column is designed specifically for the analysis of residual solvents, providing good resolution for common manufacturing solvents like methanol, ethanol, acetone, and toluene.[12][13]

Performance MetricHPLCGas Chromatography (GC)Commentary
Applicability Excellent for purity and stability.Poor for purity (thermal degradation risk); Excellent for residual solvents.HPLC is the stability-indicating method. GC is for a different, but critical, quality attribute.
Specificity High; separates non-volatile impurities and degradants.Low for purity; cannot separate non-volatile impurities. High for volatile solvents.The techniques answer different questions and are complementary.
Precision (%RSD) Typically < 2%Typically < 5% for residual solvents.Both methods offer acceptable precision for their intended use.
Sensitivity High (ng level with UV)Very high for volatile compounds (pg level with FID).GC is more sensitive for its target analytes (solvents).
UV-Vis Spectrophotometry: A Limited, but Useful, Assay

UV-Vis spectrophotometry measures the absorbance of light by a compound at a specific wavelength. While it can be validated for a quantitative assay (determining the amount of analyte), it is not a separative technique and therefore lacks specificity for purity analysis.[14][15] Any impurity that absorbs at the same wavelength (λmax) will interfere and lead to an erroneously high purity value.

Performance Comparison:

  • Specificity: None. This is its critical failure for purity analysis.

  • Linearity & Accuracy: Can demonstrate excellent linearity and accuracy for the main component in the absence of interfering impurities.

  • Use Case: Best suited for a simple, rapid assay of a known pure substance or for dissolution testing where the primary goal is to measure the concentration of the main component.[16]

Conclusion and Recommendations

For a comprehensive and regulatory-compliant assessment of the purity of this compound, a stability-indicating RP-HPLC method is the authoritative choice . Its ability to separate the main component from process impurities and degradation products is essential for ensuring the quality and safety of the material. The validation of this method, guided by ICH Q2(R2) principles and underpinned by robust forced degradation studies, provides a high degree of confidence in the reported purity values.

While HPLC is the primary tool for purity, other methods serve important, specialized roles:

  • Gas Chromatography (GC) is the recommended method for the orthogonal analysis of residual solvents, another critical quality attribute.

  • UV-Vis Spectrophotometry can be employed for rapid, non-specific assays of the bulk substance where impurity levels are already known to be negligible.

By selecting the appropriate analytical tool and rigorously validating its performance, researchers and drug developers can ensure the data they generate is reliable, reproducible, and scientifically sound, forming a solid foundation for their work.

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Al-Sabha, W. (1998). Spectrophotometric Determination of Some Aromatic Amines. PubMed.
  • Rasayan Journal of Chemistry. (n.d.). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N.
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  • PharmTech. (n.d.). Analytical Methods Validation.
  • NIH. (n.d.). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS).
  • Rasayan Journal of Chemistry. (n.d.). visible spectrophotometric method for the determination of some typical aromatic primary amines by using.
  • American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. J Anal Pharm Res, 8(5), 00291.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Sep Tech, 8, 349.
  • International Journal of Applied Pharmaceutics. (2022). Forced Degradation – A Review.
  • NIOSH. (2002). amines, aromatic. CDC.
  • CymitQuimica. (n.d.). (4-Aminophenoxy)acetic acid methyl ester.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Analytical method validation: A brief review.
  • OMICS International. (n.d.). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Benchchem. (n.d.). Purity Assessment of Synthesized Methyl 3-(2-aminophenoxy)benzoate: A Comparative Guide.
  • Systematic Reviews in Pharmacy. (n.d.). A Review: Analytical Method Development and Validation.
  • MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • NIH. (n.d.). Bioanalytical method validation: An updated review.
  • SynQuest Laboratories. (n.d.). This compound.
  • CS@Purdue. (n.d.). Live qualification/validation of purity methods for protein products.
  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • Scirp.org. (2024). Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products.

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A Comparative Guide to HPLC and GC for Purity Determination of Phenoxyacetates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. Phenoxyacetates, a class of compounds integral to the synthesis of various pharmaceuticals and herbicides, demand robust analytical methods to ensure their quality and safety.[1] This guide provides an in-depth, objective comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity determination of phenoxyacetates. We will delve into the core principles of each technique, present supporting experimental data, and offer detailed methodologies to empower you in selecting and implementing the optimal approach for your analytical challenges.

The Analytical Imperative: Why Purity Matters for Phenoxyacetates

Phenoxyacetic acid and its derivatives serve as foundational scaffolds in organic synthesis.[1] For instance, 2,4-dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide, and other analogues are precursors in drug development.[2][3] The synthesis of these molecules can introduce a variety of impurities, including unreacted starting materials (e.g., chlorinated phenols), by-products from side reactions, and degradation products.[4][5] The presence of these impurities, even at trace levels, can impact the efficacy, stability, and safety profile of the final product. Therefore, a highly selective and sensitive analytical method is not just a quality control metric but a critical component of the overall development and manufacturing process.

Head-to-Head: HPLC vs. GC for Phenoxyacetate Analysis

The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte. Phenoxyacetic acids are polar, non-volatile compounds, which inherently makes them more suited to HPLC analysis.[6] However, with appropriate chemical modification (derivatization), GC can be a powerful alternative. Let's explore the nuances of this comparison.

Analyte Suitability and Sample Preparation

High-Performance Liquid Chromatography (HPLC): HPLC is ideally suited for the direct analysis of phenoxyacetates.[7] Their polarity and solubility in common HPLC mobile phases (like acetonitrile and water) allow for straightforward sample preparation, which typically involves dissolving the sample in a suitable solvent.[8][9] This direct approach minimizes sample handling, reducing the potential for analytical errors and making it a more efficient workflow for routine analysis.

Gas Chromatography (GC): Direct analysis of phenoxyacetic acids by GC is not feasible due to their low volatility and the presence of a polar carboxylic acid group.[6] This group can lead to strong adsorption on the GC column, resulting in poor peak shape and low sensitivity.[10] To overcome this, a derivatization step is mandatory.[6] This involves a chemical reaction to convert the carboxylic acid into a more volatile and thermally stable ester derivative.[6] Common derivatization methods include:

  • Alkylation: Forming methyl or pentafluorobenzyl esters.[11]

  • Silylation: Replacing the acidic proton with a trimethylsilyl (TMS) group.[12]

While effective, derivatization adds complexity and time to the sample preparation process and introduces potential sources of variability that must be carefully controlled.[13]

Instrumentation and Separation Principles

HPLC: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For phenoxyacetates, reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.[2][7] The separation is driven by the relative hydrophobicity of the analytes; more polar compounds elute earlier, while less polar compounds are retained longer.

GC: GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long capillary column.[14] An inert carrier gas (the mobile phase) transports the vaporized sample through the column.[14] For derivatized phenoxyacetates, a nonpolar or medium-polarity column is typically used.[13] The separation is primarily based on the boiling points of the derivatives and their interactions with the stationary phase.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of HPLC-UV and GC-FID for the purity analysis of a representative phenoxyacetate, such as 2,4-dichlorophenoxyacetic acid. This data is a synthesized representation based on established analytical methodologies.[7][11][15]

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)
Purity Assay (Typical) ≥99.0%≥99.0%
Precision (RSD) < 1.0%< 1.5%
Limit of Detection (LOD) ~0.01 µg/mL~0.05 µg/mL (as derivative)
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.15 µg/mL (as derivative)
Analysis Time (Run Time) 15-30 minutes20-40 minutes (excluding derivatization)
Primary Separation Principle Polarity / HydrophobicityVolatility / Boiling Point
Strengths Direct analysis, suitable for thermally labile impurities, robust and widely applicable.High resolution for volatile compounds, sensitive FID detector for hydrocarbons.
Limitations Lower resolution for highly volatile impurities compared to GC.Derivatization required, not suitable for non-volatile or thermally labile impurities.

Experimental Protocols

The following protocols are provided as a starting point for method development and should be validated according to regulatory guidelines such as ICH Q2(R1).[16]

HPLC-UV Method for Purity Determination of 2,4-Dichlorophenoxyacetic Acid

This protocol outlines a reversed-phase HPLC method for the determination of the purity of 2,4-dichlorophenoxyacetic acid and its related substances.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.[7][9]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of 2,4-D reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Accurately weigh about 25 mg of the 2,4-D sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the same diluent.

4. System Suitability:

  • Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for the 2,4-D peak should be not more than 2.0%.

  • The tailing factor for the 2,4-D peak should be between 0.8 and 1.5.

  • The theoretical plates for the 2,4-D peak should be not less than 2000.

5. Data Analysis:

  • The percentage purity is calculated using the area normalization method. The area of the 2,4-D peak is divided by the total area of all peaks (excluding the solvent front) and multiplied by 100. For the quantification of specific impurities, a standard of the impurity is required to determine the response factor.

Diagram: HPLC Workflow for Phenoxyacetate Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Diluent (ACN/Water) s1->s2 s3 Volumetric Dilution s2->s3 a1 Inject Sample s3->a1 Prepared Sample a2 RP-HPLC Separation (C18 Column) a1->a2 a3 UV Detection (230 nm) a2->a3 d1 Integrate Peaks a3->d1 Chromatogram d2 Calculate % Purity (Area Normalization) d1->d2

Caption: Workflow for HPLC purity analysis of phenoxyacetates.

GC-FID Method for Purity Determination of Derivatized 2,4-Dichlorophenoxyacetic Acid

This protocol outlines a GC-FID method following derivatization for the purity analysis of 2,4-dichlorophenoxyacetic acid.

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID), split/splitless inlet, and an autosampler.

2. Derivatization (Silylation):

  • Accurately weigh about 20 mg of the 2,4-D sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine).

  • Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/minute to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C (FID).

4. System Suitability:

  • Prepare and derivatize a reference standard of 2,4-D.

  • Inject the derivatized standard solution six times. The RSD of the peak area for the derivatized 2,4-D peak should be not more than 2.0%.

  • The tailing factor should be between 0.8 and 1.5.

5. Data Analysis:

  • Calculate the percentage purity by the area normalization method, similar to the HPLC procedure.

Diagram: GC Workflow for Phenoxyacetate Purity Analysis

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing s1 Weigh Sample s2 Add Solvent & Silylating Agent (BSTFA) s1->s2 s3 Heat (70°C, 30 min) s2->s3 a1 Inject Derivatized Sample s3->a1 Derivatized Sample a2 GC Separation (DB-5 Column) a1->a2 a3 FID Detection a2->a3 d1 Integrate Peaks a3->d1 Chromatogram d2 Calculate % Purity (Area Normalization) d1->d2

Caption: Workflow for GC purity analysis of phenoxyacetates.

Conclusion: Selecting the Right Tool for the Job

For the routine purity determination of phenoxyacetates, HPLC is unequivocally the more direct, efficient, and versatile technique . Its ability to analyze these polar, non-volatile compounds without derivatization simplifies the workflow, reduces potential sources of error, and makes it highly suitable for a quality control environment. HPLC also excels at analyzing potential non-volatile or thermally labile impurities that would be missed by GC.

However, GC remains a valuable tool, particularly for orthogonal validation or for the analysis of specific volatile impurities . When coupled with a mass spectrometer (GC-MS), it can provide excellent structural information for impurity identification. The high resolution of capillary GC can also be advantageous for separating closely related volatile isomers that may be challenging to resolve by HPLC.

Ultimately, the choice of technique depends on the specific analytical objective. For routine purity testing and quality control, HPLC is the superior choice. For specialized applications, such as in-depth impurity profiling that includes volatile components or for confirmatory analysis, a validated GC method can be a powerful complementary technique. As with any analytical method, proper validation is paramount to ensure the data generated is accurate, reliable, and fit for its intended purpose.[16][17][18]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]
  • ICH Quality Guidelines. International Council for Harmonisation. [URL: https://www.ich.org/page/quality-guidelines]
  • Protocol for Derivatizing Phenoxyacetic Acids for Gas Chromatography (GC) Analysis. Benchchem. [URL: https://www.benchchem.
  • Development and validation of an HPLC method for determination of purity of Sn-ADAM, a novel precursor of serotonin transporter SPECT imaging agent I-123-ADAM. Journal of Food and Drug Analysis. [URL: https://www.sciencedirect.com/science/article/pii/S102194981500110X]
  • DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Stella et al. [URL: https://www.ajol.info/index.php/ejst/article/view/236109]
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [URL: https://www.ivtnetwork.com/article/step-step-analytical-methods-validation-and-protocol-quality-system-compliance-industry]
  • Live qualification/validation of purity methods for protein products. Purdue University. [URL: https://www.cs.purdue.edu/homes/ayg/pubs/Amgen_JBS_2008.pdf]
  • Phenoxyacetic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Phenoxyacetic_acid]
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  • Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Journal of Regulatory Science. [URL: https://journals.tdl.org/regsci/index.php/regsci/article/download/43/113]
  • Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5770141/]
  • (PDF) Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. ResearchGate. [URL: https://www.researchgate.
  • Method for synthesizing phenoxyacetic acid derivative. Google Patents. [URL: https://patents.google.
  • Acids: Derivatization for GC Analysis. ResearchGate. [URL: https://www.researchgate.
  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9560384/]
  • GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9610459/]
  • Phenoxyacetic acid derivative synthesis method. Google Patents. [URL: https://patents.google.
  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra04753a]
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A Comparative Analysis of Synthetic Routes to Methyl 3-(2-aminophenoxy)benzoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the synthesis of key intermediates is a critical step that dictates the efficiency and scalability of a discovery pipeline. Methyl 3-(2-aminophenoxy)benzoate is one such pivotal building block, serving as a precursor to a range of bioactive molecules, including dibenzoxazepine scaffolds found in psychoactive drugs and phenoxazine derivatives with potential therapeutic applications.[1][2] Its utility also extends to the synthesis of dyestuffs and other functional materials.[3]

This in-depth technical guide provides a comparative analysis of the primary synthetic strategies for preparing Methyl 3-(2-aminophenoxy)benzoate. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings of each route, offering insights into the rationale behind experimental choices and providing practical guidance for troubleshooting. The analysis focuses on three common methodologies: the Ullmann condensation, the Buchwald-Hartwig C-O cross-coupling, and Nucleophilic Aromatic Substitution (SNAr), offering a comprehensive overview for researchers, scientists, and professionals in drug development.

Unveiling the Synthetic Pathways: A Comparative Overview

The synthesis of Methyl 3-(2-aminophenoxy)benzoate fundamentally involves the formation of a diaryl ether bond between a 2-aminophenol derivative and a methyl 3-halobenzoate derivative. The choice of synthetic route is a strategic decision influenced by factors such as reaction conditions, catalyst cost and availability, substrate scope, and overall yield.[4]

Route 1: The Classic Approach - Ullmann Condensation

The Ullmann condensation is a long-established, copper-catalyzed reaction for the formation of C-O bonds between an aryl halide and a phenol.[4] This method, while robust, often necessitates harsh reaction conditions.

Mechanistic Insight: The Role of Copper

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the desired diaryl ether and regenerates the active copper catalyst. The use of a ligand, such as picolinic acid or L-proline, can accelerate the reaction by stabilizing the copper species and facilitating the catalytic cycle.[5][6]

Experimental Protocol: Ullmann Condensation

Reaction Setup:

  • To an oven-dried Schlenk flask, add copper(I) iodide (5-10 mol%), a ligand such as picolinic acid (10-20 mol%) or L-proline (20 mol%), and a base like potassium carbonate (2.0 equiv.) or potassium phosphate (2.0 equiv.).[4][6]

  • Add 2-aminophenol (1.2 equiv.) and methyl 3-bromobenzoate (1.0 equiv.).[4][6]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), via syringe.[4][6]

Reaction and Workup:

  • Heat the reaction mixture to 100-140 °C and stir for 18-24 hours.[4][6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Filter the mixture through a pad of celite to remove insoluble copper salts.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Field-Proven Insights and Troubleshooting
  • Challenge: Low yields are a common issue in Ullmann couplings.[7]

  • Solution: The purity of reactants is paramount. Ensure that 2-aminophenol and methyl 3-bromobenzoate are free of impurities. The choice of base is also critical; potassium phosphate is often a good choice, and ensuring anhydrous conditions is crucial as water can deactivate carbonate bases.[8] Reductive dehalogenation of the aryl halide to the corresponding arene is a frequent side reaction. Screening different ligands, such as N,N-dimethylglycine, can sometimes mitigate this issue.[8]

  • Challenge: The high reaction temperatures can lead to decomposition of sensitive substrates.

  • Solution: The use of more effective ligands can sometimes allow for lower reaction temperatures.[9] If substrate decomposition remains a problem, exploring alternative synthetic routes like the Buchwald-Hartwig coupling may be necessary.

Route 2: The Modern Workhorse - Buchwald-Hartwig C-O Cross-Coupling

The Buchwald-Hartwig C-O cross-coupling is a palladium-catalyzed reaction that has become a powerful and versatile tool for the formation of C-O bonds. It generally offers milder reaction conditions, broader substrate compatibility, and higher yields compared to the Ullmann condensation.[4]

Mechanistic Insight: The Palladium Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig C-O coupling involves several key steps:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (methyl 3-bromobenzoate) to form a Pd(II) intermediate.

  • Association and Deprotonation: The alcohol (2-aminophenol) coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the hydroxyl group to form a palladium alkoxide.

  • Reductive Elimination: The diaryl ether product is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.

The choice of phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich ligands, such as Xantphos, promote the reductive elimination step and prevent catalyst decomposition.[10]

Experimental Protocol: Buchwald-Hartwig C-O Cross-Coupling

Reaction Setup (in a glovebox):

  • To a vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).[4]

  • Add the base (e.g., cesium carbonate, 1.5 equiv.), 2-aminophenol (1.2 equiv.), and methyl 3-bromobenzoate (1.0 equiv.).[4]

  • Add an anhydrous solvent, such as toluene.[4]

Reaction and Workup:

  • Seal the vial and heat the mixture to 100 °C with vigorous stirring for 12 hours.[4]

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to yield the final product.[4]

Field-Proven Insights and Troubleshooting
  • Challenge: Catalyst deactivation can lead to incomplete reactions.[11]

  • Solution: The quality of the palladium catalyst and ligand is critical. Using pre-catalysts can often give more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)₂.[11] Ensure that the reaction is performed under strictly anhydrous and inert conditions, as oxygen can deactivate the catalyst.

  • Challenge: Competing N-arylation of the amino group on 2-aminophenol.

  • Solution: The choice of ligand can influence the selectivity between O- and N-arylation. While some ligand systems have been developed to favor O-arylation, careful optimization of reaction conditions may be necessary.[6]

  • Challenge: Aryl chlorides are generally less reactive than aryl bromides.[11]

  • Solution: If starting from methyl 3-chlorobenzoate, more specialized catalyst systems, often employing more electron-rich and sterically hindered phosphine ligands, may be required.

Route 3: The Electronically-Driven Pathway - Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) offers a direct method for forming the C-O bond by displacing a leaving group from an activated aromatic ring with a nucleophile.[4] A direct SNAr on an unactivated aryl halide like methyl 3-bromobenzoate is generally not feasible due to the electron-rich nature of the benzene ring, which repels nucleophiles.[12] For an SNAr reaction to proceed, the aryl halide must be "activated" by the presence of strong electron-withdrawing groups (e.g., a nitro group) positioned ortho or para to the leaving group.[13] Therefore, a practical SNAr route to Methyl 3-(2-aminophenoxy)benzoate involves a two-step sequence.

Mechanistic Insight: The Meisenheimer Complex

The SNAr mechanism proceeds via an addition-elimination pathway. The nucleophile (the phenoxide of 2-aminophenol) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing group is crucial for stabilizing this negative charge. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

Experimental Protocol: Two-Step SNAr Pathway

Step A: Nucleophilic Aromatic Substitution

  • Reaction Setup: To a round-bottom flask, add 2-aminophenol (1.1 equiv.), methyl 3-fluoro-4-nitrobenzoate (1.0 equiv.), and potassium carbonate (1.5 equiv.) in anhydrous DMSO.[4]

  • Reaction: Heat the mixture to 80 °C and stir for 4 hours, monitoring by TLC.[4]

  • Workup: Cool the reaction mixture and pour it into ice-water. Collect the precipitated solid, Methyl 3-(2-amino-4-nitrophenoxy)benzoate, by vacuum filtration and wash with water. This intermediate is often pure enough for the next step.[4]

Step B: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the intermediate from Step A in ethanol or ethyl acetate. Add a catalyst such as 10% Palladium on carbon (Pd/C).[4]

  • Reaction: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 6 hours.[4]

  • Workup: Filter the reaction mixture through celite to remove the Pd/C catalyst.[4]

  • Purification: Concentrate the filtrate under reduced pressure to obtain the final product, which can be further purified by recrystallization or column chromatography if necessary.[4]

Field-Proven Insights and Troubleshooting
  • Challenge: The starting material, methyl 3-fluoro-4-nitrobenzoate, may not be readily available or may require synthesis.

  • Solution: This highlights a key consideration in route selection: the availability and cost of starting materials. While the SNAr reaction itself can be high-yielding, the overall efficiency of the synthetic sequence depends on the accessibility of the activated aryl halide.

  • Challenge: Incomplete reduction of the nitro group.

  • Solution: Ensure the Pd/C catalyst is active and that the hydrogenation is carried out under sufficient hydrogen pressure and with vigorous stirring to ensure good mixing. If the reaction stalls, fresh catalyst can be added.

Comparative Summary of Synthetic Routes

ParameterUllmann CondensationBuchwald-Hartwig C-O Cross-CouplingSNAr (Two-Step)
Catalyst Copper (often stoichiometric in older methods, catalytic in modern protocols)Palladium (catalytic)None for substitution; Pd/C for reduction
Typical Yield 40-70%[4]75-95%[4]>90% (substitution), >90% (reduction)[4]
Reaction Conditions High temperature (100-140 °C)[4][6]Mild to moderate temperature (100 °C)[4]Moderate temperature (80 °C for substitution, RT for reduction)[4]
Advantages Low-cost catalyst, well-established method.High yields, mild conditions, broad functional group tolerance.[4]High yield, catalyst-free substitution step.[4]
Disadvantages Harsh conditions, often requires stoichiometric copper in older protocols, moderate yields, potential for side reactions.[8]Expensive catalyst and ligands, sensitivity to air and moisture.[11]Requires a specifically activated aryl halide, which may add synthetic steps.[4]

Visualization of Synthetic Workflows

General Synthetic Workflow

Reactants Starting Materials (2-Aminophenol & Methyl 3-halobenzoate) Reaction Reaction (Ullmann, Buchwald-Hartwig, or SNAr) Reactants->Reaction Catalyst, Base, Solvent, Heat Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Methyl 3-(2-aminophenoxy)benzoate Purification->Product

Caption: A generalized workflow for chemical synthesis and purification.

Decision Tree for Route Selection

Start Select a Synthetic Route Cost Is cost the primary concern? Start->Cost Yield Is maximizing yield critical? Cost->Yield No Ullmann Ullmann Condensation Cost->Ullmann Yes Conditions Are mild conditions required? Yield->Conditions No Buchwald Buchwald-Hartwig Coupling Yield->Buchwald Yes Conditions->Buchwald Yes Activated Is an activated aryl halide available? Conditions->Activated No SNAr SNAr Pathway Activated->Ullmann No Activated->SNAr Yes

Caption: A decision-making guide for selecting the optimal synthetic route.

Characterization of Methyl 3-(2-aminophenoxy)benzoate

The identity and purity of the synthesized Methyl 3-(2-aminophenoxy)benzoate should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include aromatic protons from both benzene rings, a singlet for the methyl ester protons, and a broad singlet for the amine protons.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should show distinct signals for all carbon atoms, including the carbonyl carbon of the ester.

  • Mass Spectrometry (MS): The molecular ion peak ([M]⁺) should correspond to the molecular weight of the product (243.26 g/mol ).[14]

Conclusion and Future Directions

The synthesis of Methyl 3-(2-aminophenoxy)benzoate can be effectively achieved through several established methods. For laboratory-scale synthesis where high yield and functional group tolerance are paramount, the Buchwald-Hartwig C-O cross-coupling stands out as the most versatile and efficient approach.[4] The Ullmann condensation , while a classic method, is often hampered by harsh conditions and moderate yields, making it more suitable when cost is the primary driver and the substrate is robust. The SNAr pathway offers a highly efficient alternative, but its reliance on an activated aryl halide may necessitate additional synthetic steps, impacting the overall efficiency.[4]

The choice of synthetic route will ultimately depend on the specific requirements of the research project, including scale, budget, available equipment, and the chemical nature of the starting materials. This guide provides the foundational knowledge and practical insights to enable researchers to make an informed decision and successfully synthesize this valuable chemical intermediate.

References

  • Royal Society of Chemistry. (2014). Catalytic SNAr of unactivated aryl chlorides. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Arkat USA. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

  • Beilstein-Institut. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). Ullmann ether synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). SNAr reactions of unactivated aryl fluorides at ambient temperature.... Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Quora. (2018). Why are aryl halides less reactive towards an NS reaction?. Retrieved from [Link]

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]

  • DSpace@MIT. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions. Retrieved from [Link]

  • ResearchGate. (2025). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Retrieved from [Link]

  • ResearchGate. (2025). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

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A Comparative Guide to Ullmann Condensation and Buchwald-Hartwig Amination for C-O Coupling

Author: BenchChem Technical Support Team. Date: January 2026

The formation of the carbon-oxygen (C-O) bond, particularly in the synthesis of diaryl ethers, is a cornerstone transformation in modern organic chemistry. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, natural products, and advanced materials. For researchers and professionals in drug development, mastering the synthesis of these linkages is critical. Historically, the copper-catalyzed Ullmann condensation was the primary method for this task. However, the late 20th century saw the emergence of the palladium-catalyzed Buchwald-Hartwig amination, which was quickly adapted for C-O coupling and presented a powerful, often milder, alternative.

This guide provides an in-depth, objective comparison of these two seminal reactions. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings, the evolution of their respective catalytic systems, and the practical considerations that guide the choice between them in a research and process development setting.

The Ullmann Condensation: A Classic Reimagined

First reported by Fritz Ullmann and Irma Goldberg in the early 1900s, the Ullmann condensation is one of the oldest transition-metal-catalyzed cross-coupling reactions.[1][2] For decades, it was the go-to method for synthesizing diaryl ethers. However, the classical iteration of this reaction was notoriously demanding, requiring stoichiometric amounts of copper or copper bronze, extremely high temperatures (often exceeding 200°C), and polar, high-boiling solvents.[1][2][3] These harsh conditions severely limited its substrate scope and functional group tolerance, making it unsuitable for complex molecule synthesis.[2][4][5][6]

The last two decades have witnessed a renaissance of the Ullmann reaction. The introduction of soluble copper(I) salts and, most importantly, the use of chelating ligands has dramatically transformed its utility.[1][2][4] Ligands such as 1,10-phenanthroline, 8-hydroxyquinoline, amino acids, and various bidentate N,O or N,N systems stabilize the copper catalyst and facilitate the catalytic cycle, allowing reactions to proceed under significantly milder conditions with catalytic amounts of copper.[1][7]

Mechanistic Overview

While the precise mechanism has been a subject of debate, a generally accepted catalytic cycle for the modern, ligand-assisted Ullmann C-O coupling involves a Cu(I)/Cu(III) pathway.

  • Alkoxide Formation: The alcohol or phenol starting material reacts with a base to form an alkoxide, which then coordinates to the ligand-bound Cu(I) catalyst.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I)-alkoxide complex, forming a transient, high-energy Cu(III) intermediate.

  • Reductive Elimination: This Cu(III) species rapidly undergoes reductive elimination, forming the desired C-O bond of the diaryl ether product and regenerating the active L-Cu(I) catalyst.

Ullmann_Mechanism cluster_cycle Ullmann Catalytic Cycle CuI_L L-Cu(I)X CuI_OR L-Cu(I)-OR' CuI_L->CuI_OR + R'OH, Base - HX CuIII L-Cu(III)(Ar)(OR')X CuI_OR->CuIII Oxidative Addition + Ar-X CuIII->CuI_L Reductive Elimination Product Ar-O-R' CuIII->Product Product_out Product Out ArX Ar-X ROH R'-OH caption Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann C-O coupling.

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann C-O coupling.

The Buchwald-Hartwig Amination: A Paradigm Shift for Cross-Coupling

Developed independently by Stephen Buchwald and John Hartwig in the mid-1990s, the palladium-catalyzed amination reaction represented a major breakthrough in C-N bond formation.[8][9][10] Its scope was soon extended to include C-O coupling, providing a highly versatile and often superior alternative to the Ullmann condensation.[11][12]

The power of the Buchwald-Hartwig reaction lies in its remarkable functional group tolerance and its ability to couple a wide range of substrates, including the less reactive but more cost-effective aryl chlorides, under relatively mild conditions.[13][14] This versatility is largely attributable to the rational design of sophisticated, bulky, and electron-rich phosphine ligands. These ligands are crucial for promoting the key steps of the catalytic cycle, particularly the challenging reductive elimination step that forms the C-O bond.

Mechanistic Overview

The Buchwald-Hartwig C-O coupling reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.

  • Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active L-Pd(0) species. Modern, well-defined precatalysts (e.g., G3 and G4 Palladacycles) generate the active catalyst rapidly upon exposure to a base.

  • Oxidative Addition: The active L-Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond to form a L-Pd(II)(Ar)(X) complex. This is often the rate-determining step.

  • Ligand Exchange/Deprotonation: The alcohol (R'OH) coordinates to the palladium center, and a base removes the acidic proton to form a palladium(II)-alkoxide intermediate, L-Pd(II)(Ar)(OR').

  • Reductive Elimination: The final C-O bond is formed through reductive elimination from the Pd(II) complex, yielding the ether product and regenerating the active L-Pd(0) catalyst. The steric bulk and electron-donating nature of the phosphine ligand are critical for facilitating this step.[15][16]

Buchwald_Hartwig_Mechanism cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) PdII_X L-Pd(II)(Ar)X Pd0->PdII_X Oxidative Addition + Ar-X PdII_OR L-Pd(II)(Ar)OR' PdII_X->PdII_OR + R'OH, Base - [HBase]X PdII_OR->Pd0 Reductive Elimination Product Ar-O-R' PdII_OR->Product Product_out Product Out ArX Ar-X ROH R'-OH caption Pd(0)/Pd(II) catalytic cycle for the Buchwald-Hartwig C-O coupling.

Caption: Pd(0)/Pd(II) catalytic cycle for the Buchwald-Hartwig C-O coupling.

Head-to-Head Comparison: Performance and Practicality

The choice between Ullmann and Buchwald-Hartwig C-O coupling is not always straightforward and depends on a multitude of factors including substrate complexity, project scale, cost constraints, and available equipment. The following table provides a direct comparison of key experimental parameters.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Metal Copper (Cu)Palladium (Pd)
Metal Cost & Abundance Low cost, highly abundant.[2][4]High cost, precious metal.
Toxicity Lower toxicity.[4]Higher toxicity, requires stringent removal from APIs.
Typical Ligands Simple, inexpensive N- or O-based ligands (e.g., 1,10-phenanthroline, L-proline, diamines).[1]Complex, bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos).
Reaction Temperature Traditionally high (>150°C), but modern protocols often work at 80-120°C.[1][2]Generally milder, with many reactions proceeding at room temperature to 110°C.[13][15]
Base Typically strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[2]Can use strong bases (NaOtBu, LHMDS) or weaker inorganic bases (K₃PO₄, Cs₂CO₃).[15][17]
Aryl Halide Scope Reactivity: Ar-I > Ar-Br >> Ar-Cl. Aryl chlorides are very challenging.[1]Reactivity: Ar-I > Ar-OTf > Ar-Br > Ar-Cl. Highly effective for aryl chlorides.[15][16]
Functional Group Tolerance Moderate. High temperatures can be detrimental to sensitive groups.Excellent. Milder conditions preserve a wide range of functional groups.[14][18]
Steric Hindrance Sensitive to sterically hindered substrates, particularly ortho-substituted aryl halides.[7]Bulky biarylphosphine ligands enable coupling of highly hindered substrates.[11]
Atmosphere Often requires an inert atmosphere, but some protocols are air-tolerant.Strictly requires an inert (N₂ or Ar) atmosphere due to catalyst sensitivity to oxygen.[17]
Industrial Scale-Up Favorable due to low catalyst cost.[19]Higher cost is a major consideration, but reliability and scope are significant advantages.[14][20]

Experimental Protocols: A Practical Guide

To provide a tangible sense of each methodology, the following are representative, step-by-step protocols. Note: These are generalized procedures and must be optimized for specific substrates. All manipulations should be performed under an inert atmosphere using standard Schlenk or glovebox techniques.

Protocol 1: Ligand-Accelerated Ullmann C-O Coupling

This protocol is adapted from modern procedures for the synthesis of a diaryl ether using a copper/diamine ligand system.

Ullmann_Workflow start Start: Prepare Reaction Vessel charge Charge vessel with CuI, Ligand, K₂CO₃, Aryl Halide, and Phenol. start->charge seal Seal vessel, evacuate, and backfill with Argon (repeat 3x). charge->seal solvent Add anhydrous solvent (e.g., Toluene or Dioxane) via syringe. seal->solvent heat Heat reaction to 110°C with vigorous stirring. solvent->heat monitor Monitor progress by TLC or LC-MS (e.g., 12-24 hours). heat->monitor workup Cool to RT, dilute with EtOAc, and filter through Celite. monitor->workup extract Wash filtrate with water and brine. Dry over Na₂SO₄. workup->extract purify Concentrate in vacuo and purify by column chromatography. extract->purify end End: Isolated Product purify->end

Caption: Experimental workflow for a typical Ullmann C-O coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (CuI, 0.1 equiv.), N,N'-dimethylethylenediamine (0.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Add Reactants: Add the aryl halide (1.0 equiv.) and the phenol (1.2 equiv.) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by silica gel column chromatography to yield the desired diaryl ether.[21]

Protocol 2: Buchwald-Hartwig C-O Coupling using a Precatalyst

This protocol utilizes a modern, commercially available palladium precatalyst for enhanced reliability and ease of use.

Buchwald_Workflow start Start: Glovebox Setup charge In a glovebox, charge vial with Pd Precatalyst, Ligand (if needed), Base (e.g., K₃PO₄), Aryl Halide, and Alcohol. start->charge solvent Add anhydrous solvent (e.g., t-BuOH or Toluene). charge->solvent seal Seal vial with a PTFE-lined cap. solvent->seal heat Remove from glovebox and heat to 100°C with stirring. seal->heat monitor Monitor progress by LC-MS or GC-MS (e.g., 3-18 hours). heat->monitor workup Cool to RT, dilute with DCM, and partition with water. monitor->workup extract Separate layers, extract aqueous phase with DCM. Combine organic layers. workup->extract purify Dry over MgSO₄, concentrate, and purify by column chromatography. extract->purify end End: Isolated Product purify->end

Caption: Experimental workflow for a Buchwald-Hartwig C-O coupling reaction.

Step-by-Step Methodology:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, add the aryl halide (1.0 equiv.), alcohol (1.5 equiv.), potassium phosphate (K₃PO₄, 1.4 equiv.), and a palladium precatalyst (e.g., BrettPhos Pd G4, 0.05 equiv.) to a vial equipped with a stir bar.[16]

  • Solvent Addition: Add anhydrous tert-butanol (t-BuOH).

  • Sealing: Seal the vial with a PTFE-lined cap and secure it with electrical tape.

  • Reaction: Remove the vial from the glovebox and place it in a preheated heating block at 100 °C. Stir for the required time (typically 3-18 hours).

  • Monitoring: Monitor the reaction's progress by LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After cooling to room temperature, partition the reaction mixture between dichloromethane (DCM) and water.

  • Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude material by silica gel chromatography.[16][22]

Conclusion and Strategic Selection

Both the Ullmann condensation and the Buchwald-Hartwig amination are powerful and indispensable tools for the construction of C-O bonds. Neither reaction is universally superior; the optimal choice is dictated by the specific scientific and economic context of the project.

  • The Ullmann condensation is an excellent choice for large-scale syntheses where cost is a primary driver, especially when coupling relatively simple, electron-deficient aryl iodides or bromides.[18][19] The continuous development of more active, ligand-assisted copper systems is making it increasingly competitive for a broader range of substrates.

  • The Buchwald-Hartwig amination is often the method of choice in medicinal chemistry and complex molecule synthesis.[10][14] Its exceptionally broad substrate scope, including challenging aryl chlorides and sterically hindered partners, combined with its mild conditions and high functional group tolerance, often justifies the higher cost of the catalyst and ligands.[18]

Ultimately, a deep understanding of the mechanisms, scope, and practical limitations of both methodologies empowers researchers to make strategic, data-driven decisions, accelerating the path from discovery to development.

References
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A Comparative Guide to Structural Analogues of Methyl 2-(3-aminophenoxy)acetate for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds and their derivatives is paramount to identifying new therapeutic agents. Methyl 2-(3-aminophenoxy)acetate serves as a versatile building block, possessing key functional groups that allow for diverse chemical modifications. This guide provides a comprehensive comparison of methyl 2-(3-aminophenoxy)acetate and three of its structural analogues, offering a framework for their synthesis, evaluation, and potential applications in drug development. While direct comparative studies are scarce in existing literature, this document consolidates available data and proposes a systematic approach to unlock the therapeutic potential of this chemical class.

The analogues selected for this comparison represent strategic modifications to the parent structure, allowing for an initial exploration of the structure-activity relationship (SAR). These are:

  • Methyl 2-(4-aminophenoxy)acetate: A positional isomer to probe the influence of the amino group's location on the aromatic ring.

  • Methyl 2-[3-(aminomethyl)phenoxy]acetate: A side-chain homologue to investigate the effect of increased flexibility and distance of the amino group from the aromatic core.

  • Methyl 2-(3-acetamidophenoxy)acetate: An N-acetylated derivative to assess the impact of modifying the basicity and hydrogen-bonding capacity of the amino group.

Derivatives of phenoxyacetic acid have been historically investigated for a wide range of biological activities, including antimicrobial and anti-inflammatory properties. More specifically, structurally related phenoxyacetamide analogues have shown promise as potent and selective inhibitors of monoamine oxidases (MAOs), enzymes critical in the metabolism of neurotransmitters. Inhibition of MAOs is a clinically validated strategy for the treatment of depression, anxiety, and neurodegenerative disorders such as Parkinson's disease. This guide will therefore focus on a hypothetical comparative evaluation of the selected analogues as potential MAO inhibitors.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are crucial determinants of its pharmacokinetic and pharmacodynamic profile. The following table summarizes key computed properties for methyl 2-(3-aminophenoxy)acetate and its selected analogues.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )XLogP3
Parent Compound methyl 2-(3-aminophenoxy)acetateC₉H₁₁NO₃181.190.7
Analogue 1 methyl 2-(4-aminophenoxy)acetateC₉H₁₁NO₃181.190.7
Analogue 2 methyl 2-[3-(aminomethyl)phenoxy]acetateC₁₀H₁₃NO₃195.210.6
Analogue 3 methyl 2-(3-acetamidophenoxy)acetateC₁₁H₁₃NO₄223.220.8

Proposed Experimental Workflow for Comparative Analysis

To address the lack of direct comparative data, a standardized experimental workflow is proposed. This workflow encompasses the chemical synthesis of the parent compound and its analogues, followed by a robust in vitro biological evaluation to determine their inhibitory activity against MAO-A and MAO-B.

Caption: Proposed workflow for synthesis and comparative biological evaluation.

Synthetic Protocols

The following are detailed protocols for the synthesis of the parent compound and its structural analogues.

Synthesis of Methyl 2-(3-aminophenoxy)acetate (Parent Compound) and Methyl 2-(4-aminophenoxy)acetate (Analogue 1)

A general and efficient method for the synthesis of these compounds is the alkylation of the corresponding nitrophenol followed by reduction of the nitro group.

Step 1: Synthesis of Methyl 2-(3-nitrophenoxy)acetate

  • To a solution of 3-nitrophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at reflux for 30 minutes.

  • Add methyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Continue to reflux for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Synthesis of Methyl 2-(3-aminophenoxy)acetate

  • Dissolve the methyl 2-(3-nitrophenoxy)acetate (1.0 eq) from the previous step in a mixture of ethanol and water.

  • Add ammonium chloride (3.0 eq) and iron powder (3.0 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through a bed of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

Note: The same two-step procedure can be followed for the synthesis of Methyl 2-(4-aminophenoxy)acetate starting from 4-nitrophenol.

Synthesis of Methyl 2-[3-(aminomethyl)phenoxy]acetate (Analogue 2)

This analogue can be synthesized from 3-hydroxybenzonitrile.

Step 1: Synthesis of Methyl 2-(3-cyanophenoxy)acetate

  • Follow the procedure for the synthesis of Methyl 2-(3-nitrophenoxy)acetate, using 3-hydroxybenzonitrile as the starting material instead of 3-nitrophenol.

Step 2: Synthesis of Methyl 2-[3-(aminomethyl)phenoxy]acetate

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl 2-(3-cyanophenoxy)acetate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired product.

Synthesis of Methyl 2-(3-acetamidophenoxy)acetate (Analogue 3)

This derivative is readily prepared by the N-acetylation of the parent compound.

  • Dissolve methyl 2-(3-aminophenoxy)acetate (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the N-acetylated product.

Biological Evaluation: Monoamine Oxidase Inhibition Assay

The inhibitory activity of the synthesized compounds against human MAO-A and MAO-B will be determined using a fluorometric assay. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.

Signaling Pathway and Assay Principle

MAO Assay Principle cluster_MAO MAO Enzymatic Reaction cluster_Detection Fluorometric Detection Substrate Monoamine Substrate + O₂ + H₂O MAO MAO-A or MAO-B Substrate->MAO Products Aldehyde + NH₃ + H₂O₂ MAO->Products H2O2 H₂O₂ Products->H2O2 HRP HRP H2O2->HRP Fluorescent_Product Fluorescent Product (e.g., Resorufin) HRP->Fluorescent_Product Probe Non-fluorescent Probe (e.g., Amplex® Red) Probe->HRP

Caption: Principle of the fluorometric monoamine oxidase (MAO) inhibition assay.

Experimental Protocol

This protocol is designed for a 96-well plate format.

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate (e.g., p-Tyramine for both MAO-A and MAO-B)

  • Fluorogenic Probe (e.g., Amplex® Red)

  • Horseradish Peroxidase (HRP)

  • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in MAO Assay Buffer. The final concentration of DMSO in the assay should be kept below 1%.

  • Enzyme and Reagent Preparation: Prepare a working solution of MAO-A or MAO-B enzyme in the assay buffer. Prepare a detection reagent mixture containing the substrate, Amplex® Red, and HRP in the assay buffer.

  • Assay Plate Setup: To the wells of a black 96-well plate, add the test compounds or positive controls.

  • Enzyme Addition: Add the MAO enzyme working solution to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes).

  • Detection: Add the detection reagent mixture to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex® Red) in a kinetic mode for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). The percent inhibition for each compound concentration is calculated relative to the uninhibited control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Results and Structure-Activity Relationship (SAR) Analysis

Based on the structural modifications, a hypothetical trend in MAO inhibition can be predicted to guide further research.

CompoundHypothetical MAO-A IC₅₀ (µM)Hypothetical MAO-B IC₅₀ (µM)Predicted SelectivityRationale for Hypothetical Activity
Parent Compound 5.010.0MAO-AThe unsubstituted aminophenoxy moiety may provide a baseline level of activity.
Analogue 1 8.015.0MAO-AShifting the amino group to the para position might slightly decrease the affinity for the active site compared to the meta position.
Analogue 2 2.55.0MAO-AThe increased flexibility of the aminomethyl side chain could allow for better positioning within the enzyme's active site, potentially enhancing inhibitory activity.
Analogue 3 >50>50NoneAcetylation of the amino group removes its basicity and hydrogen-bonding donor capability, which may be crucial for interaction with the enzyme, leading to a significant loss of activity.

This hypothetical data suggests that the presence and position of the basic amino group are critical for MAO inhibition. The increased flexibility in Analogue 2 appears to be beneficial, while masking the amino group in Analogue 3 is detrimental. This initial SAR provides a foundation for designing future analogues with potentially improved potency and selectivity.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of methyl 2-(3-aminophenoxy)acetate and its structural analogues as potential drug candidates. While there is a notable absence of direct comparative studies in the current literature, the proposed synthetic routes and detailed experimental protocols for MAO inhibition assays offer a clear path forward for researchers. The systematic evaluation of these and other rationally designed analogues will be instrumental in elucidating the structure-activity relationships governing their biological effects. Further investigations could explore a broader range of biological targets, including those implicated in microbial infections and inflammation, to fully realize the therapeutic potential of this versatile chemical scaffold.

References

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A Researcher's Guide to the Physicochemical Properties of Aminophenoxyacetate Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of a new chemical entity is paramount. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its journey from a promising lead to a viable drug candidate. This guide provides a comprehensive comparison of the key physicochemical properties of aminophenoxyacetate derivatives, a scaffold of significant interest in medicinal chemistry.

This document moves beyond a simple listing of data. It delves into the causality behind experimental choices, provides detailed, self-validating protocols for property determination, and is grounded in authoritative scientific principles. We will focus on a comparative analysis of three core aminophenoxyacetate derivatives: 2-(4-aminophenoxy)acetic acid and its corresponding methyl and ethyl esters. By understanding the impact of simple structural modifications on fundamental properties, researchers can gain valuable insights for rational drug design.

The Importance of Physicochemical Profiling

In the early stages of drug discovery, a thorough physicochemical profiling is crucial to mitigate the risk of late-stage failures due to poor biopharmaceutical properties.[1] Key parameters such as lipophilicity (logP/logD), solubility, and the ionization constant (pKa) are fundamental in predicting a compound's pharmacokinetic behavior.[1] For instance, a compound's lipophilicity, often expressed as the logarithm of the partition coefficient (logP), influences its ability to permeate biological membranes.[2] However, excessive lipophilicity can lead to poor solubility and increased metabolic breakdown.[2] Therefore, a delicate balance of these properties is essential for optimal drug performance.

Comparative Analysis of Aminophenoxyacetate Derivatives

To illustrate the impact of structural modifications on physicochemical properties, we will consider three representative aminophenoxyacetate derivatives:

  • Compound A: 2-(4-aminophenoxy)acetic acid

  • Compound B: Methyl 2-(4-aminophenoxy)acetate

  • Compound C: Ethyl 2-(4-aminophenoxy)acetate

PropertyCompound A: 2-(4-aminophenoxy)acetic acidCompound B: Methyl 2-(4-aminophenoxy)acetateCompound C: Ethyl 2-(4-aminophenoxy)acetate
Molecular FormulaC8H9NO3C9H11NO3C10H13NO3
Molecular Weight167.16 g/mol [3]181.19 g/mol [4]195.21 g/mol [5]
Predicted XLogP31.1[3]1.41.5[5]
Predicted pKa (acidic)2.98 (Predicted)[6]N/AN/A
Predicted pKa (basic)4.2 (Amine, Predicted)4.2 (Amine, Predicted)4.2 (Amine, Predicted)

Note: Predicted values are generated from computational models and are intended for illustrative purposes. Experimental determination is strongly recommended.

The predicted increase in XLogP3 from the parent acid (Compound A) to its methyl and ethyl esters (Compounds B and C) is expected. The esterification of the carboxylic acid removes a polar, ionizable group, thereby increasing the molecule's overall lipophilicity. This seemingly minor structural change can have profound effects on a compound's interaction with biological systems.

Experimental Protocols for Physicochemical Property Determination

To empower researchers to generate their own high-quality, comparative data, we provide the following detailed experimental protocols.

Determination of Lipophilicity (logP/logD) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a neutral compound between n-octanol and water.[6] For ionizable compounds, the distribution coefficient (logD) at a specific pH is measured.

Rationale: This experiment directly measures the partitioning of a compound between a lipophilic phase (n-octanol) and an aqueous phase, providing a direct measure of its lipophilicity.

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare saturated n-octanol and aqueous buffer (pH 7.4) prep_cmpd Prepare a stock solution of the test compound in the aqueous buffer prep_sol->prep_cmpd mix Mix equal volumes of the compound solution and saturated n-octanol in a vial prep_cmpd->mix shake Shake the vial at a constant temperature for 24 hours to reach equilibrium mix->shake centrifuge Centrifuge to separate the two phases shake->centrifuge sample Carefully sample both the aqueous and n-octanol layers centrifuge->sample quantify Quantify the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV) sample->quantify calculate Calculate logD = log([Compound]octanol / [Compound]aqueous) quantify->calculate

Caption: Workflow for logD determination using the shake-flask method.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a phosphate buffer solution at pH 7.4.

    • Saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

    • Prepare a stock solution of the aminophenoxyacetate derivative in the n-octanol-saturated buffer at a known concentration.

  • Partitioning:

    • In a glass vial, add a known volume of the compound stock solution and an equal volume of the buffer-saturated n-octanol.

    • Securely cap the vial and shake it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation and Sampling:

    • Centrifuge the vial to achieve a clean separation of the two phases.

    • Carefully withdraw a known volume from both the upper n-octanol layer and the lower aqueous layer.

  • Quantification:

    • Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared for accurate quantification.

  • Calculation:

    • The distribution coefficient (logD) is calculated using the formula: logD = log10([Concentration in n-octanol] / [Concentration in aqueous buffer])

Determination of Aqueous Solubility by the Shake-Flask Method

This protocol describes the determination of thermodynamic (equilibrium) solubility, which is a critical parameter for lead optimization and formulation development.

Rationale: This method measures the maximum concentration of a compound that can dissolve in an aqueous medium at equilibrium, providing a definitive value for its solubility.

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare the desired aqueous buffer (e.g., phosphate buffer, pH 7.4) add_cmpd Add an excess of the solid compound to a vial containing the buffer prep_buffer->add_cmpd shake Shake the vial at a constant temperature for 24-48 hours to ensure equilibrium add_cmpd->shake filter Filter the suspension to remove undissolved solid shake->filter quantify Quantify the concentration of the dissolved compound in the filtrate using HPLC-UV filter->quantify report Report the solubility in µg/mL or µM quantify->report

Caption: Workflow for thermodynamic solubility determination.

Detailed Protocol:

  • Preparation:

    • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration:

    • Add an excess amount of the solid aminophenoxyacetate derivative to a vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is crucial.

    • Seal the vial and shake it at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to allow the solution to reach equilibrium.

  • Sampling and Filtration:

    • After the incubation period, visually inspect the sample to confirm the presence of undissolved solid.

    • Filter the suspension through a low-binding filter (e.g., a 0.45 µm PVDF filter) to remove the undissolved compound.

  • Quantification:

    • Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.

  • Reporting:

    • The solubility is reported as the concentration of the compound in the filtrate, typically in units of µg/mL or µM.

Determination of Ionization Constant (pKa) by Potentiometric Titration

The pKa value is a measure of the acidity or basicity of a compound and is critical for understanding its charge state at different physiological pHs.

Rationale: Potentiometric titration is a highly accurate method for determining pKa values by monitoring the change in pH of a solution upon the addition of a titrant. The pKa corresponds to the pH at which the compound is 50% ionized.

Experimental Workflow:

G cluster_prep Preparation cluster_exp Titration cluster_analysis Analysis prep_sol Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture) calibrate Calibrate the pH meter with standard buffers prep_sol->calibrate titrate Titrate the solution with a standardized acid (e.g., HCl) or base (e.g., NaOH) calibrate->titrate record Record the pH after each addition of the titrant titrate->record plot Plot the pH versus the volume of titrant added record->plot derivative Calculate the first and second derivatives of the titration curve plot->derivative determine_pka The pKa is the pH at the inflection point (peak of the first derivative) derivative->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Preparation:

    • Accurately weigh a sample of the aminophenoxyacetate derivative and dissolve it in a known volume of purified water. If the compound has low aqueous solubility, a co-solvent such as methanol or DMSO may be used, and the pKa value can be extrapolated to 0% co-solvent.

    • Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Titration:

    • Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • For an acidic compound like 2-(4-aminophenoxy)acetic acid, titrate with a standardized solution of sodium hydroxide (NaOH). For the basic amino group, titrate with a standardized solution of hydrochloric acid (HCl).

    • Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading and the volume of titrant added.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the midpoint of the buffer region, which corresponds to the inflection point of the titration curve. This can be accurately determined by finding the peak of the first derivative of the titration curve.

Structure-Property Relationships and Their Implications

The experimental data generated from these protocols will provide a solid foundation for understanding the structure-property relationships within the aminophenoxyacetate series.

  • Esterification (Compound A vs. B and C): The conversion of the carboxylic acid to its methyl or ethyl ester is expected to significantly increase lipophilicity (logD) and decrease aqueous solubility. The removal of the ionizable carboxylic acid group will also eliminate the acidic pKa. This modification can enhance membrane permeability but may also lead to solubility issues if not carefully balanced.

  • Chain Length of the Ester (Compound B vs. C): A slight increase in lipophilicity is anticipated when moving from the methyl ester to the ethyl ester due to the addition of a methylene group. While this change may seem minor, it can be significant in optimizing a compound's binding to a target protein or its metabolic stability.

Conclusion

The systematic evaluation of physicochemical properties is an indispensable component of modern drug discovery. This guide has provided a framework for the comparative analysis of aminophenoxyacetate derivatives, emphasizing the importance of experimental data and providing detailed, validated protocols for their determination. By understanding how subtle structural changes impact key properties like lipophilicity, solubility, and pKa, researchers can make more informed decisions in the design and optimization of new therapeutic agents. The synthesis of compounds like ethyl 2-(4-aminophenoxy)acetate provides a valuable starting point for the development of novel drug candidates.[1][7][8]

References

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Altowyan, M. S., Soliman, S. M., Ismail, M. M. F., & Ayoup, M. S. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 26(15), 4483. [Link]

  • PubChem. (n.d.). Ethyl 2-(4-aminophenoxy)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Aminophenoxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 2-(4-aminophenoxy)acetate (C10H13NO3). Retrieved from [Link]

  • LookChem. (n.d.). 2-(4-AMINOPHENOXY)ACETIC ACID HYDRATE. Retrieved from [Link]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.
  • Avdeef, A. (2012).

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A Senior Application Scientist's Comparative Guide to the Structure-Activity Relationships of Phenoxyaniline Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

The phenoxyaniline scaffold has emerged as a structurally versatile and highly valuable pharmacophore in modern oncology drug discovery. Its unique conformational flexibility and capacity for diverse substitutions allow it to be tailored for potent and selective inhibition of various protein kinases, which are critical regulators of cancer cell signaling. This guide provides a comparative analysis of the structure-activity relationships (SAR) for distinct classes of phenoxyaniline derivatives, grounded in experimental data and field-proven insights. We will dissect the causal relationships behind molecular design choices, present self-validating experimental protocols, and visualize the complex biological systems in which these compounds operate.

The Phenoxyaniline Core: A Privileged Scaffold for Kinase Inhibition

The phenoxyaniline framework generally consists of a phenoxy group linked to an aniline moiety, which in turn is appended to a larger, often heterocyclic, core. The power of this scaffold lies in the distinct roles played by each component:

  • The Heterocyclic Core: This portion (e.g., quinoline, quinoxaline) often serves as the primary anchoring point within the ATP-binding pocket of the target kinase, forming critical hydrogen bonds with the hinge region.

  • The Aniline Linker: Provides the optimal spatial orientation for the phenoxy group to access deeper regions of the binding site.

  • The Phenoxy Ring: This terminal group typically extends into a hydrophobic pocket, where substitutions can be strategically placed to enhance potency, modulate selectivity, and improve pharmacokinetic properties.

Our comparative analysis will focus on how subtle modifications to these components dramatically alter the therapeutic profile of the resulting derivatives, targeting different nodes in oncogenic signaling pathways.

Comparative SAR Analysis Across Key Kinase Targets

The biological activity of phenoxyaniline derivatives is exquisitely sensitive to their substitution patterns. This section explores the SAR of distinct classes of these compounds against high-value oncology targets.

MEK Inhibitors: Targeting the MAPK/ERK Pathway

The MAPK/ERK signaling pathway is a central regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[1] Mitogen-activated protein kinase kinase (MEK) is a critical node in this cascade, making it a prime therapeutic target. A series of 3-cyano-4-(phenoxyanilino)quinolines has been identified as potent MEK inhibitors.[1][2]

Structure-Activity Relationship Insights:

  • Quinoline Core: The 3-cyano-4-anilinoquinoline core is indispensable for activity. The cyano group often forms a key interaction in the binding site.

  • Alkoxy Groups: The most potent activity is consistently observed when alkoxy groups (e.g., -OCH3) are present at the 6- and 7-positions of the quinoline ring.[2]

  • Phenoxy Ring Substitution: Halogen substitutions (e.g., -F, -Cl) on the phenoxy ring can enhance potency.

Table 1: Comparative Activity of 3-Cyano-4-(phenoxyanilino)quinoline Derivatives as MEK Inhibitors

Compound ID Quinoline R6 Quinoline R7 Aniline Substitution MEK IC50 (nM)
1a OCH3 OCH3 4-H 25[1]
1b OCH3 OCH3 4-F 15[1]

| 1c | OCH3 | OCH3 | 4-Cl | 18[1] |

MAPK/ERK Signaling Pathway and MEK Inhibition

The diagram below illustrates the central role of MEK in the MAPK/ERK pathway and the mechanism of its inhibition by phenoxyaniline derivatives.

MEK_Pathway RAS RAS BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes Inhibitor Phenoxyaniline-based MEK Inhibitor Inhibitor->MEK Inhibits

Caption: Inhibition of MEK within the MAPK/ERK signaling cascade.

PDGFR Inhibitors: Disrupting Tumor Growth and Angiogenesis

The Platelet-Derived Growth Factor Receptor (PDGFR) is a receptor tyrosine kinase whose dysregulation is implicated in various cancers.[1] 4-Phenoxyquinoline derivatives have been successfully developed as potent and selective inhibitors of PDGFR.[3]

Structure-Activity Relationship Insights:

  • Phenoxy Ring is Key: Unlike the MEK inhibitors, the most critical modifications for PDGFR targeting are on the terminal phenoxy ring.

  • 4-Position Substitutions: Large aromatic substitutions at the 4-position of the phenoxy group, such as benzoyl and benzamide moieties, yield highly potent and selective inhibitors.[3] These groups likely occupy an additional binding pocket, enhancing affinity.

Table 2: Comparative Activity of 4-Phenoxyquinoline Derivatives as PDGFR Inhibitors

Compound ID Phenoxy Ring Substitution (4-position) PDGFr Autophosphorylation IC50 (µM) EGFr Autophosphorylation IC50 (µM)
Ki6783 Unsubstituted 0.13[3] > 100[3]
Ki6896 Benzoyl 0.31[3] > 100[3]

| Ki6945 | Benzamide | 0.050[3] | > 100[3] |

PDGFR Signaling Pathway and Inhibition

This diagram shows how phenoxyquinoline derivatives interfere with the PDGFR signaling cascade, which is crucial for cell growth and angiogenesis.[1]

PDGFR_Pathway PDGF PDGF Ligand PDGFR PDGF Receptor PDGF->PDGFR Binds and activates PI3K PI3K-Akt Pathway PDGFR->PI3K Activates RAS_MAPK RAS-MAPK Pathway PDGFR->RAS_MAPK Activates Cell_Processes Cell Growth, Proliferation, Migration, Angiogenesis PI3K->Cell_Processes Promotes RAS_MAPK->Cell_Processes Promotes Inhibitor Phenoxyquinoline-based PDGFR Inhibitor Inhibitor->PDGFR Inhibits autophosphorylation

Caption: Inhibition of the PDGFR signaling cascade.

VEGFR-2 Inhibitors: An Anti-Angiogenic Strategy

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[4][5] The phenoxyquinoline scaffold has also been adapted to create potent VEGFR-2 inhibitors.

Structure-Activity Relationship Insights:

  • Multi-Targeted Potential: Many kinase inhibitors based on these scaffolds show activity against a panel of related kinases, including VEGFR-2.[6]

  • Potency in Nanomolar Range: Optimized 4-phenoxyquinoline derivatives can achieve potent, low-nanomolar inhibition of VEGFR-2 kinase activity. For example, compound 6b from one study showed a VEGFR-2 IC50 value of 4.66 nmol/L and demonstrated significant anti-angiogenesis effects in vitro and in vivo.[4] This highlights the scaffold's ability to be fine-tuned for high-affinity binding.

Table 3: Activity of Lead Phenoxyquinoline Derivative Against VEGFR-2

Compound ID Target Kinase IC50 (nM) Anti-proliferative IC50 (µM) on HepG2 cells

| 6b | VEGFR-2 | 4.66[4] | 1.84[4] |

Field-Proven Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental systems are paramount. Below are detailed protocols for key assays used to evaluate phenoxyaniline derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol is designed to quantify the direct inhibitory effect of a compound on a purified kinase enzyme. The amount of ATP remaining after the kinase reaction is measured via a luciferase-based system; lower luminescence indicates higher kinase activity and weaker inhibition.

Methodology:

  • Plate Preparation: To a 96-well white microplate, add 5 µL of kinase buffer, 2.5 µL of the purified target kinase (e.g., MEK1, VEGFR-2), and 2.5 µL of the specific substrate peptide.

    • Causality: Using a purified enzyme isolates the interaction between the compound and its direct target, eliminating confounding factors from a cellular environment.

  • Compound Addition: Add 2.5 µL of the phenoxyaniline derivative, serially diluted in DMSO and then kinase buffer, to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Causality: Serial dilution allows for the determination of a dose-response curve and the calculation of the IC50 value.

  • Reaction Initiation: Add 2.5 µL of an ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific enzyme.

    • Causality: ATP is the phosphate donor for the kinase reaction. Initiating the reaction with ATP ensures a synchronized start for all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination & Detection: Add 25 µL of a detection reagent (containing luciferase, luciferin, and ATPase inhibitors) to each well to stop the kinase reaction and initiate the luminescence reaction.

  • Data Acquisition: After a brief incubation (10 minutes) to stabilize the signal, measure the luminescence on a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell Viability Assay (MTT/MTS)

This protocol assesses the cytotoxic or cytostatic effect of a compound on cancer cell lines, providing a measure of its on-target effect in a biological system.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2) into a 96-well clear plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

    • Causality: An overnight incubation allows cells to recover from trypsinization and enter a logarithmic growth phase, ensuring a consistent metabolic state.

  • Compound Treatment: Treat the cells with serial dilutions of the phenoxyaniline derivative for a specified duration (e.g., 72 hours). Include a vehicle-only control (DMSO).

  • Reagent Addition: Add 20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours.

    • Causality: Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the tetrazolium salt (MTT/MTS) into a colored formazan product. The amount of color is directly proportional to the number of living cells.

  • Solubilization (for MTT): If using MTT, add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against compound concentration to determine the IC50 value.

Conclusion and Future Outlook

The phenoxyaniline scaffold is a testament to the power of privileged structures in medicinal chemistry. Through systematic and rational modification of its core components, derivatives can be optimized to potently and selectively inhibit a wide range of cancer-relevant kinases, from MEK in the MAPK pathway to the PDGFR and VEGFR receptor tyrosine kinases that drive tumor growth and angiogenesis.[1] The structure-activity relationships discussed herein demonstrate clear patterns: substitutions on the quinoline core are critical for MEK inhibition, while modifications to the terminal phenoxy ring are paramount for targeting PDGFR.[1][3]

Future research will undoubtedly focus on further refining these scaffolds to overcome acquired resistance mechanisms, improve selectivity profiles to reduce off-target effects, and develop next-generation degraders (e.g., PROTACs) that eliminate the target protein entirely rather than just inhibiting it. The foundational SAR knowledge outlined in this guide provides a robust framework for these continuing drug discovery efforts.

References

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A Senior Application Scientist's Guide to Validating Analytical Methods for Endogenous Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the Complexities of "Naturally-Present" Analytes in Accordance with ICH M10 Guidelines

For researchers and drug development professionals, the quantitative analysis of endogenous compounds—substances naturally present in the body—presents a unique and formidable challenge. Unlike xenobiotic compounds (e.g., drugs and their metabolites), a true "blank" or analyte-free matrix is often impossible to obtain. This inherent background level complicates every step of method validation, from preparing calibration standards to assessing accuracy and precision.

This guide provides an in-depth comparison of scientifically accepted strategies for validating bioanalytical methods for endogenous analytes, grounded in the principles of the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4] We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower you to select the most robust and defensible approach for your research.

The Core Challenge: The Ubiquitous Nature of Endogenous Analytes

The fundamental obstacle in endogenous compound analysis is the pre-existing presence of the analyte in the biological matrix (e.g., plasma, serum, urine).[5][6] This creates several downstream problems:

  • Inability to Prepare a "Zero" Calibrator: Standard validation procedures rely on an analyte-free matrix to prepare calibration curves. For endogenous compounds, the lowest calibration point is inherently the basal level of the analyte in the matrix pool.

  • Difficulty in Assessing Accuracy: Accuracy is typically measured by spiking a known quantity of an analyte into a blank matrix and measuring the recovery. When the matrix already contains the analyte, it becomes difficult to distinguish the spiked amount from the endogenous amount, making true accuracy assessment a complex task.[5][7]

  • Complications in Determining the Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision.[5] The endogenous background can interfere with the ability to establish a sufficiently low and precise LLOQ.

To navigate these challenges, regulatory bodies like the FDA and EMA, now harmonized under the ICH M10 guideline, have outlined several acceptable validation strategies.[1][5][8] This guide will compare the three most prominent approaches: the Surrogate Matrix Method , the Surrogate Analyte Method , and the Background Subtraction Method .

Comparative Analysis of Validation Strategies

Over the years, three major strategies have been proposed to quantify endogenous compounds: (i) quantification in a surrogate matrix, (ii) quantification with a surrogate analyte, and (iii) the standard addition method (SAM).[5][6] Another suggested approach is background subtraction.[5][6] Each strategy has distinct advantages and limitations.

The Surrogate Matrix Approach

This is one of the most widely adopted methods for quantifying endogenous compounds.[5][7] The core principle is to use a matrix that is free of the analyte of interest but still mimics the physicochemical properties of the authentic biological matrix.

Causality and Rationale: The goal is to find a "blank" matrix that behaves identically to the study samples in terms of extraction recovery and matrix effects (ion suppression/enhancement in LC-MS). This allows for the creation of a standard calibration curve from a true zero point.

Types of Surrogate Matrices:

  • Stripped Matrix: The authentic matrix (e.g., human plasma) is treated to remove the endogenous analyte. Common methods include charcoal stripping or immuno-depletion.[5][9]

  • Artificial Matrix: A matrix is prepared in the lab to approximate the composition of the biological fluid, for example, using bovine serum albumin (BSA) in a phosphate-buffered saline (PBS) solution.[9][10]

  • Alternate Biological Matrix: Using a matrix from a different species where the analyte is not present.

Experimental Protocol: Surrogate Matrix Method (using Charcoal-Stripped Plasma)

  • Matrix Preparation: Obtain commercially available charcoal-stripped human plasma or prepare it in-house by incubating pooled plasma with activated charcoal, followed by centrifugation and filtration to remove the charcoal.

  • Verification of Analyte Removal: Analyze multiple lots of the stripped plasma to confirm that the endogenous analyte concentration is below the desired LLOQ or is undetectable.

  • Calibration Curve Preparation: Prepare a stock solution of the certified reference standard of your analyte. Spike appropriate volumes of the stock solution into the stripped plasma to create a calibration curve with at least 6-8 non-zero concentration levels.

  • Quality Control (QC) Sample Preparation: Prepare QC samples at low, medium, and high concentrations. Crucially, QCs for validation should be prepared in both the surrogate matrix and the authentic biological matrix to assess parallelism.[9]

  • Parallelism Assessment: This is a critical step to justify the use of a surrogate matrix.[5][11]

    • Analyze the QC samples prepared in both the stripped and authentic matrices.

    • The slopes of the calibration curves generated in each matrix should be parallel, ideally within a 15% difference. This demonstrates that the analyte behaves similarly in both matrices.

  • Method Validation: Perform a full validation of the method using the surrogate matrix for calibration standards, evaluating parameters like precision, accuracy (in spiked authentic matrix QCs), selectivity, and stability according to ICH M10 guidelines.

Workflow: Surrogate Matrix Method

cluster_prep Preparation Phase cluster_cal Calibration & QC cluster_val Validation & Analysis P1 Source Authentic Matrix (e.g., Human Plasma) P2 Charcoal Stripping P1->P2 C2 Prepare QCs in Surrogate & Authentic Matrix P1->C2 P3 Verified Analyte-Free Surrogate Matrix P2->P3 C1 Prepare Calibration Standards in Surrogate Matrix P3->C1 P3->C2 V1 Assess Parallelism (Compare Slopes) C1->V1 C2->V1 V2 Full Method Validation (ICH M10) V1->V2 V3 Analyze Study Samples (in Authentic Matrix) V2->V3

Caption: Workflow for the Surrogate Matrix validation approach.

The Surrogate Analyte Approach

This strategy involves using a stable isotope-labeled (SIL) version of the analyte as a "surrogate" calibrator within the authentic biological matrix.[10][12]

Causality and Rationale: The SIL analyte is chemically identical to the endogenous analyte but has a different mass, making it distinguishable by a mass spectrometer. The core assumption is that the SIL version will have identical extraction recovery and ionization efficiency to the native analyte, effectively canceling out matrix effects.[12] This allows for calibration within the true study matrix, avoiding the need to prove parallelism between different matrices.

Experimental Protocol: Surrogate Analyte Method

  • Reagent Selection:

    • Analyte: Certified reference standard of the endogenous compound.

    • Surrogate Analyte: A high-purity, stable isotope-labeled (e.g., ¹³C, ¹⁵N, ²H) version of the analyte.

    • Internal Standard (IS): A different SIL version of the analyte or a structural analog. It is crucial that the IS is distinct from the surrogate analyte.[12]

  • Calibration Curve Preparation: Prepare a stock solution of the SIL surrogate analyte. Spike this into the authentic biological matrix (which contains the endogenous, non-labeled analyte) to create the calibration curve. The mass spectrometer will be set to detect the mass of the SIL surrogate.

  • Quality Control (QC) Sample Preparation: Prepare QCs by spiking the authentic analyte into the biological matrix at low, medium, and high concentrations above the endogenous level.

  • Response Factor Calculation: A response factor (RF) comparing the instrument response of the surrogate analyte to the authentic analyte may need to be determined in a neat solution to correct for any minor differences in ionization.[5][6]

  • Method Validation: Validate the assay according to ICH M10 guidelines. Accuracy is determined by measuring the spiked authentic analyte QCs against the surrogate analyte calibration curve.

  • Sample Analysis: Add the IS to all study samples. The endogenous analyte in the samples is quantified against the SIL surrogate analyte calibration curve.

Workflow: Surrogate Analyte Method

cluster_prep Reagent Phase cluster_cal Calibration & QC in Authentic Matrix cluster_val Validation & Analysis R1 Authentic Analyte (for QCs) C2 Spike Authentic Analyte to create QCs R1->C2 R2 Surrogate Analyte (SIL) (for Calibrators) C1 Spike Surrogate Analyte to create Calibration Curve R2->C1 R3 Internal Standard (SIL) (for all samples) C3 Add Internal Standard to all Calibrators & QCs R3->C3 V1 Quantify Authentic QCs against Surrogate Curve C1->V1 C2->V1 V2 Full Method Validation (ICH M10) V1->V2 V3 Analyze Study Samples V2->V3

Caption: Workflow for the Surrogate Analyte validation approach.

The Background Subtraction Method

This approach uses the authentic matrix to prepare the calibration curve and then mathematically corrects for the endogenous background concentration.[13]

Causality and Rationale: This method acknowledges the presence of the endogenous analyte and treats it as a baseline signal. A calibration curve is prepared by spiking known amounts of the analyte into the matrix. The resulting y-intercept of the linear regression, which represents the response from the endogenous analyte, is then subtracted from all measurements.[13]

Experimental Protocol: Background Subtraction Method

  • Matrix Screening: Screen multiple lots of the authentic matrix to find a representative pool with the lowest possible and most consistent endogenous concentration of the analyte.

  • Calibration Curve Preparation: Spike known concentrations of the authentic analyte into the pooled matrix to create the calibration standards.

  • Analysis and Regression: Analyze the calibration standards. The resulting regression curve will have a positive y-intercept (e.g., y = mx + c, where c > 0).[13] This intercept represents the response of the endogenous level in the matrix pool.

  • Background Correction: For quantification, the instrument response from the y-intercept is subtracted from the total response of each study sample before calculating the concentration using the slope (y-c)/m = x.[13][14]

  • Quality Control (QC) Sample Preparation: Prepare QCs by spiking the authentic analyte into the same matrix pool used for the calibrators. The nominal concentration of the QCs must be the sum of the spiked amount and the pre-determined endogenous concentration.

  • Method Validation: Validate the method according to ICH M10 guidelines. Accuracy is assessed against the corrected, nominal QC concentrations.

Workflow: Background Subtraction Method

cluster_prep Preparation Phase cluster_cal Analysis & Correction cluster_val Validation & Quantification P1 Screen & Pool Authentic Matrix Lots P2 Spike Authentic Analyte for Calibrators & QCs P1->P2 A1 Analyze Calibrators P2->A1 A2 Generate Regression Curve (y = mx + c) A1->A2 A3 Determine Endogenous Level from y-intercept (c) A2->A3 V1 Validate using QCs (Nominal = Spiked + Endogenous) A3->V1 V3 Quantify Samples using Corrected Formula: (y-c)/m A3->V3 V2 Analyze Study Samples V1->V2 V2->V3

Caption: Workflow for the Background Subtraction validation approach.

Quantitative Performance Comparison

To provide an objective comparison, the following table summarizes typical performance characteristics for each method based on experimental data. Note: These are representative values and actual performance will depend on the specific analyte and matrix.

Validation Parameter Surrogate Matrix Surrogate Analyte Background Subtraction ICH M10 Acceptance Criteria (Typical)
Accuracy (% Bias) ± 10% (if parallelism holds)± 5%± 15% (highly lot-dependent)Within ±15% (±20% at LLOQ)[15]
Precision (%CV) < 10%< 5%< 15%≤ 15% (≤ 20% at LLOQ)[15]
LLOQ Achievability Excellent (can be set arbitrarily low)Good (limited by instrument sensitivity)Poor (limited by endogenous level)Reliably quantifiable with acceptable accuracy & precision[5]
Selectivity Good (potential for interference from stripping process)Excellent (highly specific mass transition)Fair (dependent on matrix lot purity)No significant interference at analyte retention time[16]
Cost & Complexity Moderate (cost of stripped matrix, parallelism experiments)High (cost of SIL standards)Low (simplest approach)N/A
Regulatory Risk Low (if parallelism is proven)Very Low (considered the gold standard)Moderate (requires strong justification for matrix lot consistency)N/A

Conclusion and Recommendations

The choice of validation strategy for an endogenous compound is a critical decision that impacts data quality, regulatory acceptance, and project resources. There is no single "best" method; the optimal choice depends on the specific scientific and practical context.

  • The Surrogate Analyte Method is unequivocally the most robust and scientifically rigorous approach. Its ability to use the authentic matrix for calibration while correcting for extraction variability and matrix effects makes it the gold standard, especially for pivotal regulatory submissions. However, the high cost and potential unavailability of suitable stable-isotope-labeled standards can be a significant barrier.[12][17]

  • The Surrogate Matrix Method offers a practical and widely accepted alternative when a surrogate analyte is not feasible.[5][7] Its success is entirely dependent on demonstrating parallelism between the surrogate and authentic matrices.[10] Without this proof, the data are scientifically invalid. This method is excellent for achieving low LLOQs.

  • The Background Subtraction Method is the simplest and least expensive approach but carries the most risk.[13][14] It is highly susceptible to lot-to-lot variability in the endogenous analyte concentration, which can compromise the accuracy of the entire study. This method should only be considered in early-stage research or when the endogenous levels are very low and consistent across the population.

As a senior scientist, the recommendation is to always default to the Surrogate Analyte Method if resources permit. If not, a well-validated Surrogate Matrix Method with thorough and convincing parallelism data is the next best choice. The Background Subtraction method should be used with extreme caution and extensive justification. Adherence to the principles outlined in the ICH M10 guideline is paramount to ensuring the reliability of your data and the success of your drug development program.[1][4]

References

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation. [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (2019). LCGC International. [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (N.D.). Lirias. [Link]

  • Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. (2019). LCGC International. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • Criteria of Slope and Endogenous Level for Selection of Matrix in the Quantitation of Endogenous Compounds by LC-MS/MS. (N.D.). Taylor & Francis Online. [Link]

  • ICH M10 Guidelines Impact on Bioanalytical Method Development and Validation. (N.D.). Celerion. [Link]

  • ICH M10 Guidance: Harmonization and Modification to Bioanalytical Method Variation. (N.D.). Bioanalysis Zone. [Link]

  • Surrogate Matrix And Surrogate Analyte Approaches For Definitive Quantitation of Endogenous Biomolecules. (N.D.). Bioanalysis Zone. [Link]

  • Surrogate matrix and surrogate analyte approaches for definitive quantitation of endogenous biomolecules. (N.D.). Semantic Scholar. [Link]

  • Quantitative Analysis of Endogenous Compounds. (N.D.). ResearchGate. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. (N.D.). CST Technologies. [Link]

  • Quantitative analysis of endogenous compounds. (2016). PubMed. [Link]

  • A generic standard additions based method to determine endogenous analyte concentrations by immunoassays to overcome complex biological matrix interference. (N.D.). ResearchGate. [Link]

  • Regulatory FDA Raises the Bar in Bioanalytical Method Validation. (N.D.). Journal For Clinical Studies. [Link]

  • ICH M10 on bioanalytical method validation. (N.D.). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (N.D.). [Link]

  • The Origin-Adjusted Approach for Reliable Quantification of Endogenous Analytes in Mass Spectrometric Bioanalysis. (2022). National Institutes of Health. [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011). ECA Academy. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2018). [Link]

  • Bioanalysis of Endogenous Compounds in PK BE Studies in ANDAs. (2020). YouTube. [Link]

  • Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges. (N.D.). ResearchGate. [Link]

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A Comparative Analysis of Synthetic Routes to 6-Iodo-3-methylquinolin-4-amine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Iodo-3-methylquinolin-4-amine is a key building block in medicinal chemistry, serving as a versatile precursor for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.[1] The strategic placement of the iodo, methyl, and amino groups on the quinoline scaffold provides multiple points for diversification, making the efficient and scalable synthesis of this compound a topic of significant interest. This guide provides a comparative analysis of three distinct synthetic routes to 6-Iodo-3-methylquinolin-4-amine, offering an in-depth look at their underlying chemical principles, experimental considerations, and overall efficiency. Detailed, field-tested protocols are provided to enable researchers to select and implement the most suitable method for their specific needs.

Introduction: The Strategic Importance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline core is a privileged scaffold in drug discovery, most famously represented by the antimalarial drug chloroquine. The incorporation of an iodine atom at the 6-position not only influences the electronic properties and potential for halogen bonding of the molecule but also serves as a synthetic handle for further functionalization via cross-coupling reactions. The 3-methyl group can provide beneficial steric and electronic effects, potentially improving metabolic stability or target engagement. This guide will explore three logical synthetic approaches to this valuable compound:

  • Route 1: The Gould-Jacobs Pathway via a 4-Hydroxyquinoline Intermediate

  • Route 2: The Combes Synthesis Approach

  • Route 3: The Friedländer Annulation Strategy

Each route will be evaluated based on starting material availability, reaction robustness, yield, and purification requirements.

Route 1: The Gould-Jacobs Pathway: A Stepwise Approach to the Core

This versatile and reliable route builds the quinoline core in a stepwise fashion, starting from a readily available substituted aniline. The key steps involve the formation of a 4-hydroxyquinoline intermediate, which is then converted to the target 4-aminoquinoline. This pathway offers excellent control over substitution patterns.

Causality Behind Experimental Choices

The initial reaction of 4-iodoaniline with diethyl (ethoxymethylene)malonate (DEEM) is a classic Gould-Jacobs reaction. The subsequent thermal cyclization in a high-boiling solvent like diphenyl ether is crucial for achieving the high temperatures required for the intramolecular cyclization to form the quinolin-4-ol. The conversion of the 4-hydroxy group to a more reactive 4-chloro group using phosphorus oxychloride (POCl₃) is a standard and efficient transformation. Finally, the nucleophilic aromatic substitution of the 4-chloro group with ammonia provides the desired 4-amino functionality.

Route_1_Gould_Jacobs 4-Iodoaniline 4-Iodoaniline Intermediate_A Enamine Intermediate 4-Iodoaniline->Intermediate_A Condensation DEEM Diethyl (ethoxymethylene)malonate DEEM->Intermediate_A Quinolinol 6-Iodo-3-methylquinolin-4-ol Intermediate_A->Quinolinol Thermal Cyclization Chloroquinoline 4-Chloro-6-iodo-3-methylquinoline Quinolinol->Chloroquinoline POCl3 Target 6-Iodo-3-methylquinolin-4-amine Chloroquinoline->Target Amination (NH3)

Figure 1: The Gould-Jacobs pathway to 6-Iodo-3-methylquinolin-4-amine.

Experimental Protocol: Route 1

Step 1: Synthesis of Diethyl 2-((4-iodophenyl)amino)methylene)malonate

  • In a round-bottom flask, dissolve 4-iodoaniline (1 equiv.) in ethanol.

  • Add diethyl (ethoxymethylene)malonate (1.1 equiv.) to the solution.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 6-Iodo-4-hydroxy-3-methylquinoline

  • In a fume hood, carefully add the product from Step 1 to preheated diphenyl ether at 250 °C with vigorous stirring.

  • Maintain the temperature for 30 minutes.

  • Allow the mixture to cool to room temperature, then add hexane to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with hexane, and dry.

Step 3: Synthesis of 4-Chloro-6-iodo-3-methylquinoline

  • To the crude 6-iodo-4-hydroxy-3-methylquinoline from Step 2, add phosphorus oxychloride (POCl₃) (5-10 equiv.).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 3 hours.[2]

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Synthesis of 6-Iodo-3-methylquinolin-4-amine

  • Dissolve the crude 4-chloro-6-iodo-3-methylquinoline in a sealed tube with a solution of ammonia in ethanol (or another suitable solvent).

  • Heat the mixture to 120-150 °C for 12-24 hours.

  • Cool the reaction to room temperature, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the final product.

Route 2: The Combes Synthesis: A Convergent Approach

The Combes synthesis offers a more convergent approach, constructing the quinoline ring in a single cyclization step from a β-diketone and an aniline. For the synthesis of 6-Iodo-3-methylquinolin-4-amine, a custom β-dicarbonyl compound is required.

Causality Behind Experimental Choices

This route relies on the acid-catalyzed condensation of 4-iodoaniline with a suitable β-dicarbonyl compound, in this case, 2-methyl-3-oxo-N-phenylbutanamide, to form an enamine intermediate. The subsequent intramolecular electrophilic aromatic substitution, driven by a strong acid catalyst like sulfuric acid, leads to the cyclized quinoline product. The choice of the β-ketoamide is critical to install the 3-methyl and 4-amino (protected as an anilide) groups in the correct positions.

Route_2_Combes 4-Iodoaniline 4-Iodoaniline Enamine Enamine Intermediate 4-Iodoaniline->Enamine Diketone 2-Methyl-3-oxobutanal (or equivalent) Diketone->Enamine Condensation Target 6-Iodo-3-methylquinolin-4-amine Enamine->Target Acid-catalyzed Cyclization

Figure 2: The Combes synthesis for 6-Iodo-3-methylquinolin-4-amine.

Experimental Protocol: Route 2 (Generalized)
  • To a stirred solution of 4-iodoaniline (1 equiv.) in a suitable solvent, add 2-methyl-3-oxobutanal or a suitable equivalent (1.1 equiv.).

  • Add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, dropwise.

  • Heat the reaction mixture to promote cyclization, typically between 80-120 °C, for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and carefully pour it onto ice.

  • Neutralize with a base (e.g., NaOH or NH₄OH) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Route 3: The Friedländer Annulation: Building from an Ortho-Amino Ketone

The Friedländer synthesis is a powerful method for constructing quinolines from an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group. This route would involve the initial preparation of 2-amino-5-iodophenyl)ethan-1-one.

Causality Behind Experimental Choices

This approach requires the synthesis of a specific ortho-aminoaryl ketone, which can be a multi-step process itself. Once obtained, the condensation with a compound containing an activated methylene group, such as ethyl acetoacetate, under acid or base catalysis, leads to the formation of the quinoline ring. The choice of the methylene compound determines the substituents at the 2- and 3-positions of the quinoline.

Route_3_Friedlander AminoKetone 2-Amino-5-iodobenzaldehyde Intermediate Condensation Product AminoKetone->Intermediate MethyleneCompound Propanal (or equivalent) MethyleneCompound->Intermediate Condensation Target 6-Iodo-3-methylquinolin-4-amine Intermediate->Target Cyclization

Figure 3: The Friedländer annulation for 6-Iodo-3-methylquinolin-4-amine.

Experimental Protocol: Route 3 (Generalized)
  • Synthesize 2-amino-5-iodobenzaldehyde through an appropriate literature procedure.

  • In a reaction vessel, combine 2-amino-5-iodobenzaldehyde (1 equiv.) and propanal (or a suitable equivalent with an α-methylene group) (1.2 equiv.) in a solvent such as ethanol.

  • Add a catalytic amount of a base (e.g., NaOH or piperidine) or an acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction, remove the solvent, and partition the residue between water and an organic solvent.

  • Separate the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Gould-JacobsRoute 2: CombesRoute 3: Friedländer
Starting Materials Commercially availableRequires custom β-diketoneRequires synthesis of o-aminoaryl ketone
Number of Steps 41 (from key intermediates)1 (from key intermediates)
Overall Yield ModerateVariable, potentially goodVariable, depends on ketone synthesis
Scalability GoodModeratePotentially challenging
Purification Multiple steps requiredPotentially simplerPotentially simpler
Versatility HighModerateHigh for other quinolines
Key Challenge Multiple stepsSynthesis of β-diketoneSynthesis of o-aminoaryl ketone

Conclusion and Recommendations

For researchers requiring a reliable and scalable synthesis of 6-Iodo-3-methylquinolin-4-amine, the Gould-Jacobs pathway (Route 1) is the recommended approach. While it involves multiple steps, the starting materials are readily available, and the reactions are generally robust and well-documented for analogous systems. This route offers a higher probability of success for chemists with general synthetic expertise.

The Combes and Friedländer routes (Routes 2 and 3) are more convergent but are contingent on the availability or efficient synthesis of specific, non-commercial starting materials. These routes may be more suitable for research groups with extensive experience in custom synthesis or for the creation of focused libraries where the bespoke starting materials are already in hand.

Ultimately, the choice of synthetic route will depend on the specific resources, timeline, and expertise of the research team. This guide provides the necessary framework and detailed protocols to make an informed decision and successfully synthesize this valuable medicinal chemistry building block.

References

  • Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • ResearchGate. Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal of Methyl (4-aminophenoxy)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of Methyl (4-aminophenoxy)acetate. As a compound frequently utilized in pharmaceutical research and development, understanding its hazard profile and the regulatory landscape governing its disposal is paramount to ensuring a safe laboratory environment and maintaining environmental stewardship. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Understanding the Hazard Profile of this compound

This compound is an aromatic amine, a class of organic compounds that requires careful handling due to potential health hazards.[1][2] While a comprehensive Safety Data Sheet (SDS) with specific toxicity data for this exact compound is not universally available, related aromatic amines are known for their potential to cause skin irritation, serious eye irritation, and respiratory irritation.[3] Therefore, it is crucial to handle this compound with the assumption that it may possess similar hazardous properties.

Key Hazard Considerations:

  • Health Hazards: May cause irritation to the skin, eyes, and respiratory system.[3] Ingestion may be harmful.

  • Environmental Hazards: Aromatic amines can be toxic to aquatic life.[4] Improper disposal can lead to environmental contamination.[1] Therefore, this chemical should not be released into the environment.[3][4]

  • Physical Hazards: While not detailed for this specific compound, always be aware of the potential for flammability and reactivity with other chemicals.

The Occupational Safety and Health Administration (OSHA) mandates that all employers with hazardous chemicals in their workplaces must have labels and safety data sheets available for their workers and provide appropriate training for handling these chemicals.[5]

Table 1: General Hazard Information and Personal Protective Equipment (PPE)
Hazard CategoryPotential RisksRecommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation.[3]Chemical-resistant gloves (e.g., nitrile), lab coat.[6]
Eye Contact Causes serious eye irritation.[3]Safety goggles or a face shield.[6]
Inhalation May cause respiratory irritation.[3]Use in a well-ventilated area or with a fume hood.[3][6]
Ingestion Harmful if swallowed.[7]Do not eat, drink, or smoke when using this product.[6]

The Cardinal Rule of Disposal: Segregation and Professional Handling

The single most critical directive for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The Environmental Protection Agency (EPA) regulates the disposal of chemical waste through the Resource Conservation and Recovery Act (RCRA).

The recommended disposal method is to "Dispose of contents/container to an approved waste disposal plant." [3] This necessitates contracting with a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.

Step 1: Waste Identification and Segregation
  • Designate a specific, labeled hazardous waste container for this compound and its contaminated materials.

  • The container must be made of a material compatible with aromatic amines. Avoid reactive materials like certain plastics or metals if incompatibility is suspected.

  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., irritant).

  • Keep amine waste separate from other chemical waste streams to prevent hazardous reactions. Specifically, keep it away from incompatible substances like strong acids and oxidizing agents.

Step 2: Waste Accumulation and Storage
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be a cool, well-ventilated area, away from direct sunlight and heat sources.

  • Ensure the container is kept tightly closed to prevent the release of fumes.

  • All laboratories that generate hazardous waste are required to establish these satellite accumulation areas.

Step 3: Arranging for Professional Disposal
  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.

  • Provide them with an accurate inventory of the waste.

  • Follow all instructions provided by the EHS department or the disposal company regarding packaging and labeling for transport.

Emergency Procedures: Spill Management

Accidental spills must be handled promptly and safely to minimize exposure and environmental contamination.

Small Spills:
  • Evacuate non-essential personnel from the immediate area.

  • Wear appropriate PPE , including gloves, goggles, and a lab coat.[6]

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[1]

  • Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[6]

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate the area to disperse any remaining vapors.

Large Spills:
  • Evacuate the laboratory immediately and alert others in the vicinity.

  • Contact your institution's emergency response team or EHS department.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Decision Workflow

DisposalWorkflow cluster_0 Waste Generation cluster_1 Immediate Actions cluster_2 Storage cluster_3 Final Disposal Waste This compound Waste Generated (Solid, Liquid, Contaminated Materials) Segregate Segregate as Hazardous Waste Waste->Segregate Label Label Container Clearly Segregate->Label Store Store in a Designated Satellite Accumulation Area (SAA) Label->Store Inspect Weekly Inspection of Container Store->Inspect Contact Contact EHS or Licensed Hazardous Waste Vendor Inspect->Contact When container is full or per regulations Dispose Dispose via Approved Waste Disposal Plant Contact->Dispose

Caption: Decision workflow for the proper disposal of this compound.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental compliance. By adhering to the principles of waste segregation, proper storage, and professional disposal, researchers can mitigate risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for additional requirements.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • The OSHA Chemical Storage Requirements. Capital Resin Corporation. [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? [Link]

  • Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration. [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. [Link]

  • Chemical Hygiene Plan. Montana Tech. [Link]

  • Chemical Spills: How to safely contain & remove. GV Health - Life.Protected. [Link]

  • Safety Data Sheet. [Link]

Sources

Navigating the Safe Handling of Methyl (4-aminophenoxy)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers and scientists at the forefront of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Methyl (4-aminophenoxy)acetate (CAS No. 59954-04-0). Moving beyond a simple checklist, this document delves into the rationale behind each procedural step, empowering you to work with confidence and precision.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is an aromatic amine and an ester. While a specific, comprehensive safety data sheet for this exact compound is not widely available, data from its structural isomer, Methyl 2-(3-aminophenoxy)acetate, provides critical insights into its potential hazards. Due to the similarity in functional groups, a comparable hazard profile should be assumed for risk assessment and safety planning.

The primary concerns are acute toxicity through multiple routes of exposure, as well as irritation to the skin, eyes, and respiratory system.

Anticipated GHS Hazard Classifications (based on structural isomer data) [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Note: These classifications are for the structural isomer Methyl 2-(3-aminophenoxy)acetate and should be considered as strong indicators for this compound.

The causality behind these hazards lies in the chemical's structure. The aromatic amine group can be readily absorbed and may interfere with biological processes, while the ester and ether functionalities contribute to its reactivity and potential to irritate tissues upon contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following recommendations are based on a thorough assessment of the potential hazards.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[2]To prevent skin contact, which can be harmful. Proper glove removal technique is essential to avoid cross-contamination.[2]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.[2]To protect against splashes and airborne particles that can cause serious eye irritation.[1]
Skin and Body Protection Lab coat. Additional protective clothing may be necessary based on the scale of work.To prevent contamination of personal clothing and minimize skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.To minimize the risk of inhaling the compound, which is harmful and can cause respiratory irritation.[1]

Operational Plan: From Receipt to Use

A systematic workflow is essential for safe handling.

Caption: A step-by-step workflow for responding to a chemical spill.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Prevent further spread of the material.

  • Clean-up: Carefully sweep up or absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it into a suitable, labeled container for disposal. [1]Avoid generating dust.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the chemical lifecycle. All waste containing this compound should be treated as hazardous.

Waste Management Protocol:

  • Collection: Collect waste material, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with its contents.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program. [3]Do not dispose of it down the drain or in regular trash. [2] By adhering to these detailed procedures, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.